5-Bromo-2-methylphenol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-bromo-2-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO/c1-5-2-3-6(8)4-7(5)9/h2-4,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OONJCAWRVJDVBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50505631 | |
| Record name | 5-Bromo-2-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50505631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36138-76-8 | |
| Record name | 5-Bromo-2-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50505631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-2-methylphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 5-Bromo-2-methylphenol (CAS: 36138-76-8)
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Versatile Synthetic Intermediate
In the landscape of fine chemical manufacturing and pharmaceutical development, the strategic selection of molecular building blocks is paramount. 5-Bromo-2-methylphenol, a halogenated aromatic compound, represents a key intermediate whose structural features offer a confluence of reactivity and selectivity. This guide provides a comprehensive technical overview of this compound, moving beyond a simple recitation of properties to delve into the causality behind its chemical behavior, potential synthetic routes, and its utility as a precursor in the synthesis of more complex molecules. As a self-validating system of information, this document is designed to empower researchers and drug development professionals with the foundational knowledge required to effectively harness the potential of this versatile compound.
Core Molecular and Physicochemical Profile
This compound, also known as 5-bromo-o-cresol, is a crystalline solid at room temperature.[1] Its molecular structure, featuring a phenol ring substituted with a methyl group and a bromine atom, dictates its chemical personality and physical properties.
| Property | Value | Source(s) |
| CAS Number | 36138-76-8 | [2] |
| Molecular Formula | C₇H₇BrO | [2] |
| Molecular Weight | 187.03 g/mol | [2][3] |
| Appearance | White to very dark yellow to very dark brown powder or crystals | [1] |
| Melting Point | 75-80 °C | [1][2] |
| Boiling Point | 241.8 ± 20.0 °C at 760 mmHg | |
| Density | 1.6 ± 0.1 g/cm³ | |
| Flash Point | 100.1 ± 21.8 °C | |
| LogP | 3.09 |
The presence of the hydroxyl (-OH) group imparts a weakly acidic character and provides a site for nucleophilic attack or derivatization. The methyl (-CH₃) group, being an electron-donating group, activates the aromatic ring towards electrophilic substitution. The bromine atom, an electronegative but ortho, para-directing deactivator, introduces a key functional handle for a variety of cross-coupling reactions, which are fundamental in modern medicinal chemistry.[4]
Caption: Chemical structure of this compound.
Synthesis and Manufacturing: A Perspective on Regioselectivity
While a definitive, publicly available, step-by-step synthesis protocol for this compound is not extensively documented, its synthesis can be approached through established principles of electrophilic aromatic substitution on o-cresol (2-methylphenol). The primary challenge lies in achieving the desired regioselectivity, directing the bromine atom to the C-5 position.
Plausible Synthetic Strategy: Electrophilic Bromination of o-Cresol
The direct bromination of o-cresol is a viable, albeit potentially complex, route. The hydroxyl and methyl groups are both ortho, para-directing, which can lead to a mixture of isomeric products.[5] Careful control of reaction conditions is crucial to favor the formation of the 5-bromo isomer.
Conceptual Workflow:
Caption: Conceptual workflow for the synthesis of this compound.
Key Experimental Considerations:
-
Brominating Agent: N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent compared to liquid bromine (Br₂), potentially offering better control over the formation of monobrominated products.[5]
-
Solvent: The choice of solvent can significantly influence the regioselectivity of the reaction. Non-polar solvents are generally preferred to minimize side reactions.
-
Catalyst: While not always necessary for activated phenols, a Lewis acid catalyst could be employed to enhance the reaction rate, though this may also decrease selectivity.
-
Temperature: Lower reaction temperatures typically favor higher selectivity.
Alternative Approaches: Insights from Analogous Syntheses
The synthesis of the isomeric 2-bromo-5-methylphenol via a Sandmeyer reaction provides a valuable template for a potential alternative route.[6] This would involve the diazotization of an appropriately substituted aniline precursor, followed by a copper(I) bromide-mediated displacement.
Furthermore, a patent for the synthesis of the related 5-bromo-2-methoxyphenol details a three-step process: acetylation of the phenolic hydroxyl group, bromination with bromine and an iron powder catalyst, and subsequent deacetylation.[7] This protection-deprotection strategy could be adapted to the synthesis of this compound to enhance selectivity during the bromination step.
Reactivity and Applications in Drug Discovery and Fine Chemicals
The utility of this compound as a synthetic intermediate stems from the distinct reactivity of its functional groups.[4][8][9]
-
The Hydroxyl Group: This group can undergo O-alkylation, O-acylation, and other derivatizations to introduce a variety of side chains and functional groups.
-
The Bromine Atom: The C-Br bond is a versatile handle for a range of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. These reactions are cornerstones of modern pharmaceutical synthesis.
-
The Aromatic Ring: The electron-rich ring can participate in further electrophilic substitution reactions, although the existing substituents will direct the position of new entrants.
A documented application of this compound is as a starting material in the synthesis of 4-(4-methyl-3-(5-(trifluoromethyl)pyridin-2-yloxy)benzylidene)-N-(pyridin-3-yl)piperidine-1-carboxamide, highlighting its role in the construction of complex, biologically relevant molecules.[10]
Spectral Characterization: A Guide for Identification
While raw spectral data is best sourced directly from the references provided, the following outlines the expected spectral characteristics for this compound, crucial for its identification and quality control.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the hydroxyl proton. The chemical shifts and coupling patterns of the aromatic protons will be indicative of their substitution pattern.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule. The carbon atom attached to the bromine will exhibit a characteristic chemical shift.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching of the phenolic hydroxyl group. Aromatic C-H and C=C stretching vibrations will also be present.
Mass Spectrometry
The mass spectrum will show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is a characteristic isotopic pattern for a molecule containing one bromine atom.
Safety, Handling, and Storage
This compound is classified as a hazardous substance and requires careful handling in a laboratory or industrial setting.[2]
Hazard Classifications:
-
Skin Irritant (Category 2)[2]
-
Eye Irritant (Category 2)[2]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory system[2]
Recommended Handling Procedures:
-
Use in a well-ventilated area or a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid inhalation of dust.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container in a cool, dry place.[1]
Conclusion: A Building Block of Strategic Importance
This compound is more than just a chemical intermediate; it is a versatile tool for the synthetic chemist. Its unique combination of a reactive hydroxyl group, an activatable aromatic ring, and a strategically placed bromine atom makes it a valuable precursor for a wide array of complex organic molecules. For researchers and professionals in drug development, a thorough understanding of its properties, reactivity, and potential synthetic pathways is essential for leveraging its full potential in the creation of novel and impactful compounds.
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This compound | C7H7BrO | CID 12648404 - PubChem. Available at: [Link]
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Sourcing High-Purity this compound for Pharmaceutical Research. Available at: [Link]
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Exploring the Synthesis Pathways and Applications of 4-Bromo-2-methylphenol. Available at: [Link]
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This compound, 95% - India with worldwide shipping - Ottokemi. Available at: [Link]
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Regioselective Synthesis of Brominated Phenols - ChemistryViews. Available at: [Link]
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FTIR spectra (a,b) of (E)-2-(((5-bromothiazol-2-yl)imino)methyl)phenol... - ResearchGate. Available at: [Link]
-
Regioselective bromination of phenols. | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
4-[(5-Bromo-2-chlorophenyl)methyl]phenol | 864070-18-8 | Hangzhou Cheminspire technologies Co., Ltd. Available at: [Link]
- CN104693014A - Synthesis method of 5-bromo-2-methoxyphenol - Google Patents.
-
Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles - NIH. Available at: [Link]
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This compound: A Versatile Building Block in Fine Chemical Manufacturing. Available at: [Link]
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A Process For Synthesis Of 2 Bromo 4 Methyl Phenol - Quick Company. Available at: [Link]
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4-Bromo-2-methylphenol | C7H7BrO | CID 16896 - PubChem. Available at: [Link]
-
2-Bromo-5-methylphenol | C7H7BrO | CID 228638 - PubChem. Available at: [Link]
-
b: FT-IR spectra of 4-bromo-2-[(E)-(phenylimino)methylphenol - ResearchGate. Available at: [Link]
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The Basics of Interpreting a Proton ( 1 H) NMR Spectrum - ACD/Labs. Available at: [Link]
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Exploring the Chemical Properties of this compound (CAS 36138-76-8). Available at: [Link]
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Photomediated Solvent-Switched Direct C–H Arylation vs Oxyalkylation of Azauracils Using Unactivated Aryl Iodides | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
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4-Bromo-2-methylphenol - the NIST WebBook. Available at: [Link]
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1H NMR spectra of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol. - ResearchGate. Available at: [Link]
-
6.6: ¹H NMR Spectra and Interpretation (Part I) - Chemistry LibreTexts. Available at: [Link]
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An In-Depth Technical Guide to 5-Bromo-2-methylphenol: Synthesis, Characterization, and Application in Drug Discovery
Introduction
In the landscape of pharmaceutical and fine chemical synthesis, halogenated phenols serve as versatile and highly valuable intermediates. Their unique electronic properties and multiple reactive sites—the hydroxyl group, the aromatic ring, and the carbon-halogen bond—provide a rich platform for molecular elaboration. Among these, 5-Bromo-2-methylphenol is a key building block, prized for its specific substitution pattern which allows for regioselective functionalization. This guide offers an in-depth exploration of this compound, designed for researchers, chemists, and drug development professionals. We will delve into its fundamental properties, provide a detailed and field-proven synthetic protocol with mechanistic insights, analyze its spectral characteristics, and discuss its tangible applications in the synthesis of significant pharmaceutical agents.
Core Molecular and Physical Properties
This compound is a substituted aromatic compound that presents as a solid, typically in the form of a light yellow, brown, or pinkish powder or crystals.[1][2] Understanding its core attributes is the foundation for its effective use in synthesis.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₇BrO | |
| Molecular Weight | 187.03 g/mol | [3] |
| CAS Number | 36138-76-8 | [3] |
| IUPAC Name | This compound | |
| Melting Point | 75-80 °C | [1][3] |
| Boiling Point | 144-146 °C (at 1.1 Torr) | [1] |
| Appearance | Light yellow to brown solid/crystals | [1][2] |
Synthesis of this compound: A Validated Protocol
The most reliable and scalable synthesis of this compound from commercially available precursors proceeds via the diazotization of 5-bromo-2-methylaniline, followed by hydrolysis of the resulting diazonium salt. This method avoids the regioselectivity issues often encountered with direct bromination of o-cresol.
Mechanistic Rationale
The synthesis is a variation of the Sandmeyer reaction. The core transformation hinges on the conversion of a stable, but synthetically challenging, amino group into an excellent leaving group—dinitrogen gas (N₂).
-
Diazotization: The primary aromatic amine (5-bromo-2-methylaniline) is treated with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid like sulfuric acid. The reaction must be performed at low temperatures (typically 0-5 °C) because the resulting diazonium salt is unstable at higher temperatures and can decompose prematurely. The electrophilic nitrosonium ion (NO⁺) attacks the nucleophilic amine, and after a series of proton transfers and dehydration, the aryl diazonium ion is formed.
-
Hydrolysis: The diazonium salt solution is then heated. The C-N bond cleaves, releasing highly stable N₂ gas, which is a powerful thermodynamic driving force for the reaction. This generates a transient aryl cation, which is immediately trapped by a nucleophile from the aqueous solution. In this case, water acts as the nucleophile, attacking the cation. A final deprotonation step yields the target phenol, this compound.
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from a documented procedure for the synthesis of this compound.[1]
-
Reaction Setup: In a suitable reaction vessel, add 5-bromo-2-methylaniline (1.0 g, 5.38 mmol) to a solution of concentrated sulfuric acid (6 mL) in distilled water (75 mL).
-
Initial Heating: Heat the resulting suspension to 90 °C and stir for approximately 4.5 hours. This step ensures complete dissolution and salt formation.
-
Diazotization: Cool the reaction mixture to 0 °C using an ice-water bath. Slowly add a solution of sodium nitrite (384 mg, 5.57 mmol) in water (5 mL) dropwise, ensuring the internal temperature does not rise above 5 °C.
-
Warming: After the addition is complete, allow the reaction mixture to gradually warm to room temperature.
-
Hydrolysis: In a separate flask, prepare a solution of concentrated sulfuric acid (6 mL) in water (75 mL) and preheat it to 90 °C. Pour the diazonium salt solution from the previous step into this hot acid solution.
-
Reaction Completion: Continue stirring the mixture at 90 °C for 1 hour. A precipitate should form as the product is generated.
-
Isolation and Purification: Stop the heating and allow the mixture to cool to room temperature, then let it stand overnight. Collect the solid precipitate by vacuum filtration. Wash the solid with cold water to remove any residual acid and salts. Dry the product in a vacuum oven.
-
Yield: This procedure reports a yield of approximately 51%.[1] Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography if higher purity is required.
-
Structural Characterization: A Spectroscopic Overview
Confirming the identity and purity of the synthesized this compound is critical. This is achieved through standard spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (Proton NMR): The spectrum will exhibit distinct signals corresponding to the different types of protons.
-
Methyl Protons (-CH₃): A sharp singlet integrating to 3 protons, expected around δ 2.1-2.3 ppm.
-
Hydroxyl Proton (-OH): A broad singlet, whose chemical shift is highly dependent on concentration and solvent, typically appearing between δ 4.5-5.5 ppm.
-
Aromatic Protons (Ar-H): The three protons on the aromatic ring will appear further downfield (δ 6.5-7.5 ppm). Due to their positions relative to the Br, OH, and CH₃ groups, they will show a characteristic splitting pattern. We can expect a doublet for the proton adjacent to the methyl group, a doublet of doublets for the proton between the bromo and hydroxyl groups, and another doublet for the proton adjacent to the bromo group.
-
-
¹³C NMR (Carbon-13 NMR): The spectrum will show seven distinct signals for the seven carbon atoms.
-
Methyl Carbon (-CH₃): An upfield signal around δ 15-20 ppm.
-
Aromatic Carbons (Ar-C): Six signals in the aromatic region (δ 110-160 ppm). The carbon attached to the hydroxyl group (C-OH) will be the most downfield (around δ 150-155 ppm). The carbon attached to the bromine (C-Br) will be significantly shielded compared to a standard aromatic carbon, appearing around δ 115-120 ppm. The remaining four aromatic carbons will have shifts determined by the combined electronic effects of the substituents.
-
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight.
-
Electron Ionization (EI-MS): The mass spectrum will show a characteristic molecular ion peak (M⁺). Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), the molecular ion will appear as a pair of peaks of nearly equal intensity at m/z 186 and 188.[1] The base peak often results from the loss of a methyl group or other common fragmentation pathways.
Application in Drug Development: The Path to Canagliflozin
The utility of a chemical intermediate is best demonstrated by its role in the synthesis of high-value molecules. The 5-bromo-2-methylphenyl core structure is a key component in the synthesis of Canagliflozin , a leading SGLT2 inhibitor used for the treatment of type 2 diabetes.
A key intermediate in the industrial synthesis of Canagliflozin is 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene .[5] This intermediate is prepared from a precursor derived from the 5-bromo-2-methylphenyl scaffold, showcasing the direct relevance of this chemical family to modern pharmaceuticals.
Caption: Role of the 5-bromo-2-methylphenyl scaffold in synthesis.
The bromine atom on the phenol ring is particularly strategic. It allows for the introduction of other molecular fragments through powerful carbon-carbon bond-forming reactions, such as Suzuki or Kumada cross-coupling reactions, which are workhorse transformations in modern drug discovery.[5] The ability to source or synthesize high-purity this compound is therefore a critical first step in the manufacturing pipeline for these life-saving medications.[6][7]
Safety and Handling
As with any active chemical reagent, proper handling of this compound is paramount. It is classified as an irritant and is harmful.
-
GHS Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
H302 / H312: Harmful if swallowed or in contact with skin.
-
-
Precautionary Measures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
-
Conclusion
This compound is more than a simple catalog chemical; it is a foundational building block that empowers innovation in medicinal chemistry and drug manufacturing. Its well-defined physical properties, coupled with a robust and scalable synthetic route via diazotization, make it an accessible and reliable intermediate. The strategic placement of its bromo, hydroxyl, and methyl groups provides a canvas for complex molecular architecture, exemplified by its role in the synthesis of blockbuster drugs like Canagliflozin. For researchers and developers, a thorough understanding of this compound's synthesis, characterization, and reactivity is essential for leveraging its full potential in creating the next generation of therapeutics.
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5-Bromo-2-methylphenol melting point and boiling point
An In-Depth Technical Guide to the Melting and Boiling Points of 5-Bromo-2-methylphenol
For Researchers, Scientists, and Drug Development Professionals
Introduction to this compound
This compound, also known as 5-bromo-o-cresol, is a halogenated phenolic compound with the chemical formula C₇H₇BrO.[1][2][3][4][5] Its molecular structure features a benzene ring substituted with a hydroxyl (-OH) group, a methyl (-CH₃) group, and a bromine (-Br) atom. This trifunctional arrangement makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and other specialty chemicals. A thorough understanding of its physical properties, such as melting and boiling points, is paramount for its effective use in research and development, ensuring proper handling, reaction control, and purification.
Physical Properties of this compound
The melting and boiling points are critical physical constants that provide insights into the purity and physical state of a compound under various conditions. For this compound, these properties are well-documented, though some variations in the reported melting point range exist, which is common for crystalline organic solids and can be indicative of the level of purity.
| Physical Property | Value | Source(s) |
| Melting Point | 75-80 °C | [1][2][6] |
| 65-69 °C (lit.) | [1] | |
| 71.0-84.0 °C | [3] | |
| 76-78 °C | [4] | |
| 79 °C | [7] | |
| Boiling Point | 144-146 °C at 1.1 Torr | [2] |
| 241.8 ± 20.0 °C at 760 mmHg | [4] |
Note on Melting Point Ranges: The variation in the reported melting point ranges can be attributed to differences in the purity of the samples tested. A pure crystalline solid typically has a sharp melting point with a narrow range (0.5-1.0 °C).[8] The presence of impurities tends to lower and broaden the melting point range.[8][9] Therefore, a broader range, such as 71.0-84.0 °C, might indicate a lower purity grade of the substance.[3]
The Science Behind the Melting and Boiling Points of this compound
The melting and boiling points of a substance are dictated by the strength of the intermolecular forces that hold its molecules together. In the case of this compound, several key structural features contribute to these forces:
-
Hydrogen Bonding: The presence of the hydroxyl (-OH) group is the most significant factor. It allows for strong intermolecular hydrogen bonding, where the partially positive hydrogen atom of one molecule is attracted to the lone pair of electrons on the highly electronegative oxygen atom of a neighboring molecule.[10][11][12] This strong interaction requires a substantial amount of energy to overcome, resulting in a relatively high melting and boiling point compared to non-polar compounds of similar molecular weight.[11][12]
-
Dipole-Dipole Interactions: The carbon-bromine and carbon-oxygen bonds are polar, creating a net dipole moment in the molecule. This leads to dipole-dipole interactions between molecules, further strengthening the intermolecular attractions.
-
Van der Waals Forces: As with all molecules, London dispersion forces (a type of van der Waals force) are present. The relatively large size of the bromine atom and the overall molecular structure contribute to these temporary fluctuating dipoles, adding to the total intermolecular attraction.[10][12][13] The boiling point of phenols and other organic compounds generally increases with an increase in molecular weight due to stronger van der Waals forces.[9][10][11]
-
Molecular Shape and Packing: The arrangement of the substituents on the benzene ring influences how efficiently the molecules can pack in a crystal lattice. While branching can sometimes lower the boiling point by reducing surface area contact, the specific geometry of this compound allows for effective packing, contributing to its solid state at room temperature.[13][14]
Experimental Determination of Melting Point
The melting point of this compound can be accurately determined using the capillary method with a standard melting point apparatus. This technique relies on slow and controlled heating of a small sample to observe the temperature range over which the solid-to-liquid phase transition occurs.[15]
Protocol for Melting Point Determination
-
Sample Preparation:
-
Ensure the this compound sample is dry and finely powdered. Crushing the crystals on a watch glass with a spatula will facilitate uniform packing.[16]
-
Take a capillary tube and seal one end by heating it in the flame of a Bunsen burner, rotating it for a few moments.[16]
-
Press the open end of the capillary tube into the powdered sample. A small amount of the solid will enter the tube.
-
Tap the sealed end of the capillary tube gently on a hard surface to pack the solid down. Repeat until you have a packed column of 1-2 mm in height.[9][16]
-
-
Apparatus Setup and Measurement:
-
Insert the capillary tube into the sample holder of the melting point apparatus.
-
Place a thermometer in the designated holder. Ensure the bottom of the thermometer bulb is level with the packed sample in the capillary tube.[9]
-
Set the heating rate. For a preliminary, rapid determination, a faster heating rate can be used to find an approximate melting point.
-
For an accurate measurement, heat the block to about 10-15 °C below the expected melting point, then reduce the heating rate to approximately 1-2 °C per minute.
-
Observe the sample through the magnifying lens.
-
Record the temperature (T₁) at which the first drop of liquid appears.[16]
-
Continue heating slowly and record the temperature (T₂) at which the last crystal melts and the entire sample is a clear liquid.[16]
-
The melting point range is reported as T₁ - T₂.
-
Experimental Workflow for Melting Point Determination
Caption: Workflow for determining the melting point of this compound.
Experimental Determination of Boiling Point
Given that this compound is a solid at room temperature, its boiling point is determined at a higher temperature. The Thiele tube method is a convenient and accurate technique for determining the boiling point of small quantities of a liquid.[17]
Protocol for Boiling Point Determination (Thiele Tube Method)
-
Sample Preparation:
-
Place a small amount (a few milliliters) of molten this compound into a small test tube (fusion tube).
-
Take a capillary tube and seal one end.
-
Place the sealed capillary tube, open end down, into the fusion tube containing the sample.[18]
-
-
Apparatus Setup and Measurement:
-
Attach the fusion tube to a thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb.
-
Clamp the thermometer and fusion tube assembly so that it is immersed in the oil of a Thiele tube, making sure the oil level is above the sample but below the opening of the fusion tube.
-
Heat the side arm of the Thiele tube gently with a Bunsen burner.[17] The design of the Thiele tube ensures uniform heating of the oil bath through convection.
-
As the temperature rises, air trapped in the capillary tube will expand and escape as bubbles.
-
Continue heating until a continuous and rapid stream of bubbles emerges from the open end of the capillary tube.[17][19] This indicates that the vapor pressure of the sample has exceeded the atmospheric pressure.
-
Remove the heat and allow the apparatus to cool slowly.
-
The stream of bubbles will slow down and eventually stop. The moment the liquid is drawn back into the capillary tube, the vapor pressure of the sample is equal to the atmospheric pressure.[17]
-
Record the temperature at this exact moment. This is the boiling point of the liquid.
-
It is crucial to also record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.[20][21]
-
Experimental Workflow for Boiling Point Determination
Caption: Workflow for determining the boiling point using the Thiele tube method.
Safety Precautions
This compound is a chemical that requires careful handling. Based on available safety data sheets, the following precautions should be observed:
-
Hazards: It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][4][22][23] It is harmful if swallowed or in contact with skin.[4][22]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[23][24]
-
Handling: Use only in a well-ventilated area or under a chemical fume hood.[4][23] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[22][23] Wash hands thoroughly after handling.[23]
-
First Aid: In case of contact with eyes, rinse cautiously with water for several minutes.[22][24] If on skin, wash with plenty of soap and water.[23][24] If inhaled, move the person into fresh air.[22] If swallowed, seek immediate medical attention.[22][24]
Always consult the most recent Safety Data Sheet (SDS) for this compound before handling.[4][22][23][24]
References
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University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]
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BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound Experiment. Retrieved from [Link]
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Athabasca University. (n.d.). Experiment 1: Melting-point Determinations. Retrieved from [Link]
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Scribd. (n.d.). Determination of Melting Point of An Organic Compound. Retrieved from [Link]
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Vedantu. (n.d.). Boiling Point Determination of Organic Compounds: Chemistry Guide. Retrieved from [Link]
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Course Hero. (2021). EXPERIMENT (2) - DETERMINATION OF BOILING POINTS. Retrieved from [Link]
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Chemsrc. (n.d.). This compound. Retrieved from [Link]
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Chemistry LibreTexts. (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]
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GeeksforGeeks. (2025). Determination of Boiling Point of Organic Compounds. Retrieved from [Link]
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Ottokemi. (n.d.). This compound, 95%. Retrieved from [Link]
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CK-12 Foundation. (2026). Physical Properties of Alcohols and Phenols. Retrieved from [Link]
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Open Oregon Educational Resources. (n.d.). 3.3 Melting points and Boiling Points – Introductory Organic Chemistry. Retrieved from [Link]
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Stenutz. (n.d.). This compound. Retrieved from [Link]
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BYJU'S. (n.d.). Physical and Chemical Properties of Phenol. Retrieved from [Link]
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Chemistry LibreTexts. (2023). 17.2 Properties of Alcohols and Phenols. Retrieved from [Link]
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Master Organic Chemistry. (2010). Branching, and Its Affect On Melting and Boiling Points. Retrieved from [Link]
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1H NMR and 13C NMR spectra of 5-Bromo-2-methylphenol
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 5-Bromo-2-methylphenol
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound, a substituted aromatic compound of interest in synthetic chemistry and materials science. Authored from the perspective of a Senior Application Scientist, this document synthesizes theoretical predictions with practical, field-proven experimental protocols. It is designed for researchers, scientists, and drug development professionals who require a deep, causal understanding of NMR spectral interpretation and data acquisition. We will explore the structural nuances revealed by chemical shifts and coupling constants, provide validated, step-by-step methodologies for sample preparation and data acquisition, and present the data in a clear, accessible format.
Molecular Structure and Symmetry Analysis
This compound (C₇H₇BrO) is an aromatic compound with three substituents on the benzene ring: a hydroxyl group (-OH), a methyl group (-CH₃), and a bromine atom (-Br).[1] The relative positions of these substituents dictate the electronic environment of each nucleus, which in turn governs the NMR spectrum.
A critical first step in predicting an NMR spectrum is to assess the molecule's symmetry. In this compound, there are no planes of symmetry that would render any of the aromatic protons or carbons chemically equivalent. Therefore, we anticipate distinct signals for:
-
All three aromatic protons.
-
The single hydroxyl proton.
-
The three protons of the methyl group (which are equivalent due to free rotation).
-
All seven carbon atoms (six aromatic and one methyl).
This lack of symmetry leads to a rich and informative spectrum, where each signal can be assigned to a specific position on the molecule.
Caption: Molecular structure of this compound with atom numbering.
Predicted ¹H NMR Spectral Analysis
The proton NMR spectrum is predicted to show five distinct signals corresponding to the five unique proton environments. The chemical shifts are influenced by the electronic effects of the substituents. The hydroxyl (-OH) and methyl (-CH₃) groups are electron-donating, causing shielding (upfield shift), while the bromine (-Br) is electron-withdrawing, causing deshielding (downfield shift).
-
Methyl Protons (H-7) : The three protons of the methyl group are equivalent and will appear as a sharp singlet, as there are no adjacent protons to couple with. Its chemical shift is expected around δ 2.21 ppm .[2]
-
Aromatic Protons (H-3, H-4, H-6) :
-
H-6 : This proton is ortho to the electron-donating -OH group and meta to the electron-withdrawing -Br group. It is expected to be the most shielded of the aromatic protons. It will appear as a doublet due to coupling with H-4 (a small meta-coupling, J ≈ 2-3 Hz). Predicted chemical shift is around δ 6.9-7.0 ppm .[2]
-
H-4 : This proton is ortho to the -Br group and meta to both the -OH and -CH₃ groups. It will be deshielded by the bromine. It will appear as a doublet of doublets, coupling to H-3 (ortho-coupling, J ≈ 8-9 Hz) and H-6 (meta-coupling, J ≈ 2-3 Hz). Predicted chemical shift is around δ 7.0 ppm .[2]
-
H-3 : This proton is ortho to the -CH₃ group and meta to the -OH group. It will appear as a doublet due to ortho-coupling with H-4 (J ≈ 8-9 Hz). Predicted chemical shift is around δ 6.9-7.0 ppm .[2]
-
-
Hydroxyl Proton (OH) : The phenolic proton will appear as a broad singlet. Its chemical shift is highly variable and depends on concentration, solvent, and temperature. It is typically observed between δ 4.5-5.5 ppm .[2]
Predicted ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum will display seven unique signals, one for each carbon atom in the molecule. The chemical shifts are determined by the hybridization and the electronic environment.
-
C1 (C-OH) : This carbon is directly attached to the electronegative oxygen atom and will be significantly deshielded, appearing far downfield. Predicted chemical shift is around δ 152.0 ppm .
-
C2 (C-CH₃) : This carbon is attached to the methyl group. Its shift will be influenced by both the adjacent C-OH and the alkyl substituent. Predicted chemical shift is around δ 125.0 ppm .
-
C5 (C-Br) : The carbon atom bonded to bromine experiences a direct deshielding effect, though less pronounced than that of oxygen. Predicted chemical shift is around δ 115.0 ppm .
-
C3, C4, C6 (Aromatic CH) : These carbons will appear in the typical aromatic region. Their precise shifts are influenced by their position relative to the substituents.
-
C6 : Ortho to the -OH group, it will be shielded. Predicted shift around δ 118.0 ppm .
-
C4 : Ortho to the -Br group, it will be deshielded. Predicted shift around δ 132.0 ppm .
-
C3 : Ortho to the -CH₃ group, its shift will be moderately affected. Predicted shift around δ 130.0 ppm .
-
-
C7 (-CH₃) : The methyl carbon will appear in the aliphatic region at the most upfield position. Predicted chemical shift is around δ 15.0 ppm .
Data Summary Tables
Table 1: Predicted ¹H NMR Data for this compound
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
|---|---|---|---|---|
| -CH₃ (H-7) | ~ 2.21 | Singlet (s) | - | 3H |
| -OH | ~ 4.9 | Broad Singlet (br s) | - | 1H |
| Ar-H (H-3, H-4, H-6) | ~ 6.9 - 7.0 | Multiplet (m) | J(ortho) ≈ 8-9, J(meta) ≈ 2-3 | 3H |
Table 2: Predicted ¹³C NMR Data for this compound
| Signal Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -CH₃ (C-7) | ~ 15.0 |
| C-Br (C-5) | ~ 115.0 |
| C-H (C-6) | ~ 118.0 |
| C-CH₃ (C-2) | ~ 125.0 |
| C-H (C-3) | ~ 130.0 |
| C-H (C-4) | ~ 132.0 |
| C-OH (C-1) | ~ 152.0 |
Note: The predicted values are based on established substituent effects and data from similar compounds. Actual experimental values may vary depending on the solvent and spectrometer frequency.
Experimental Protocols
The acquisition of high-quality NMR spectra is critically dependent on meticulous sample preparation and correctly set acquisition parameters.
Part A: Protocol for NMR Sample Preparation
This protocol outlines the standard procedure for preparing a small organic molecule for NMR analysis.[3][4]
-
Weighing the Sample : For a standard ¹H NMR spectrum, weigh 5-25 mg of this compound.[3][4] For a ¹³C NMR spectrum, a more concentrated sample of 50-100 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[3][4]
-
Solvent Selection : Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an alternative if solubility is an issue. The deuterated solvent prevents a large solvent signal from overwhelming the analyte signals and is used for the spectrometer's lock system.[3][5]
-
Dissolution :
-
Transfer the weighed solid into a small, clean vial.
-
Add approximately 0.6 mL of the chosen deuterated solvent.[6]
-
Gently vortex or swirl the vial to ensure complete dissolution of the sample.
-
-
Filtration and Transfer :
-
NMR Tube : Use a clean, high-quality 5 mm NMR tube that is free of scratches or defects.[5][7]
-
Capping and Labeling : Cap the NMR tube securely and label it clearly. Do not use paper tape on the body of the tube as this can interfere with the sample spinning in the spectrometer.[5][6]
Part B: Protocol for 1D NMR Data Acquisition
This section describes the fundamental steps and parameters for acquiring a standard 1D proton or carbon NMR spectrum.[8][9][10]
-
Instrument Setup : Insert the sample into the spectrometer. The system will lock onto the deuterium signal of the solvent and perform automatic shimming to optimize the magnetic field homogeneity.
-
Load Standard Parameters : Load a standard parameter set for the desired nucleus (¹H or ¹³C). These initial parameters provide a good starting point.[11]
-
Set Key Acquisition Parameters :
-
Pulse Program (zg) : Use a standard one-pulse experiment (e.g., 'zg' on Bruker systems) for a simple 1D acquisition.[9]
-
Spectral Width (SW) : Define the frequency range to be observed. For ¹H NMR, a spectral width of 15-20 ppm is typical.[9][10] For ¹³C NMR, a much wider range of ~240 ppm is necessary.[10]
-
Number of Scans (NS) : This determines how many times the experiment is repeated and averaged to improve the signal-to-noise ratio. For ¹H NMR, 16 scans are often sufficient for a moderately concentrated sample.[10] For the less sensitive ¹³C nucleus, several hundred or thousands of scans may be required.[11]
-
Acquisition Time (AQ) : The duration for which the signal (FID) is recorded. A typical value is 2-4 seconds for ¹H NMR.[9][10] This parameter affects the digital resolution of the spectrum.
-
Relaxation Delay (D1) : A delay time between scans to allow the nuclei to return to equilibrium. A typical value is 1-2 seconds for ¹H and 2-5 seconds for ¹³C.[12]
-
-
Receiver Gain (RG) : Run an automatic receiver gain adjustment ('rga' on Bruker systems) to optimize the signal amplification without causing clipping of the FID.[9]
-
Acquisition : Start the acquisition.
-
Data Processing : After the acquisition is complete, the Free Induction Decay (FID) is converted into the frequency-domain spectrum via a Fourier Transform (FT). The spectrum is then phased, baseline corrected, and calibrated using the residual solvent peak or an internal standard like Tetramethylsilane (TMS).
Caption: Experimental workflow for NMR analysis.
Conclusion
The ¹H and ¹³C NMR spectra of this compound provide a complete structural fingerprint of the molecule. Due to the lack of symmetry, each proton and carbon atom in the aromatic ring gives a distinct, assignable signal. The predicted chemical shifts and coupling patterns are governed by the interplay of the electron-donating hydroxyl and methyl groups and the electron-withdrawing bromine atom. By following the detailed experimental protocols for sample preparation and data acquisition outlined in this guide, researchers can reliably obtain high-resolution spectra for unambiguous structural verification and further scientific investigation. This comprehensive approach, blending theoretical prediction with practical methodology, ensures both the accuracy and trustworthiness of the final spectral analysis.
References
-
Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]
-
Unknown Author. 1D NMR Common Acquisition Concepts and Problems. [Link]
-
Georgia Institute of Technology. (2023). Small molecule NMR sample preparation. [Link]
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Unknown Author. THE ACQUISITION PARAMETERS. [Link]
-
Scribd. NMR Sample Prep. [Link]
-
Unknown Author. (2018). 1D Acquisition. [Link]
-
PubChem. This compound. [Link]
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Chen, F. (2017). Basic parameters and techniques in 1D NMR. [Link]
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University College London. Sample Preparation. [Link]
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Unknown Author. NMR Sample Prepara-on. [Link]
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An Authoritative Guide to the Infrared Spectrum of 5-Bromo-2-methylphenol
Prepared by: Gemini, Senior Application Scientist
Executive Summary
This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of 5-Bromo-2-methylphenol (CAS No: 36138-76-8)[1][2]. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles and practical interpretation of the key vibrational modes that define this molecule's spectral signature. By correlating specific absorption bands with their corresponding molecular functional groups—the hydroxyl (-OH), methyl (-CH₃), aromatic ring, and carbon-bromine (C-Br) bond—this guide serves as an essential resource for structural elucidation, quality control, and analytical method development. We will explore the causality behind peak characteristics, present a validated protocol for spectral acquisition, and summarize the data for efficient application in a laboratory setting.
The Principle of Infrared Spectroscopy in Molecular Characterization
Infrared (IR) spectroscopy is a cornerstone analytical technique that probes the vibrational transitions of molecules. When a molecule is exposed to infrared radiation, its covalent bonds absorb energy at specific frequencies, causing them to stretch, bend, or otherwise vibrate.[3] The frequency of absorption is dependent on the bond strength, the masses of the bonded atoms, and the overall molecular environment.[3] Consequently, an IR spectrum provides a unique "fingerprint" of a molecule, revealing the presence and nature of its functional groups. For a complex pharmaceutical intermediate like this compound, IR spectroscopy is invaluable for confirming identity, assessing purity, and monitoring chemical transformations. The spectrum is typically divided into the functional group region (~4000-1300 cm⁻¹) and the fingerprint region (~1300-650 cm⁻¹), the latter containing complex vibrations unique to the molecule as a whole.[4]
Molecular Structure and Key Vibrational Units
To interpret its IR spectrum, we must first understand the structure of this compound. The molecule consists of a benzene ring substituted with a hydroxyl group, a methyl group, and a bromine atom. This specific arrangement of functional groups gives rise to a predictable yet complex pattern of vibrational modes.
Figure 1: Molecular structure of this compound with key bonds highlighted.
Detailed Spectral Analysis: Correlating Bands to Structure
The IR spectrum of this compound can be systematically interpreted by examining distinct regions and assigning the observed absorption bands to the molecule's functional groups.
The Hydroxyl and C-H Stretching Region (4000-2800 cm⁻¹)
-
O-H Stretching (Phenolic): The most prominent feature in this region is a strong, broad absorption band typically centered between 3200-3500 cm⁻¹ .[5][6][7][8] The significant broadening is a direct and diagnostic consequence of intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules. In a dilute solution with a non-polar solvent, this broad band would be replaced by a sharper, weaker peak around 3600-3650 cm⁻¹, corresponding to the 'free' O-H stretch.[8][9] For a solid or neat sample, the hydrogen-bonded state dominates.
-
C-H Stretching (Aromatic): Absorptions from the sp² C-H bonds on the aromatic ring appear as multiple, weaker bands just above 3000 cm⁻¹, typically in the 3000-3100 cm⁻¹ range.[7][10][11][12] Their position at a higher frequency compared to aliphatic C-H stretches is a reliable indicator of an aromatic or vinylic system.[11]
-
C-H Stretching (Aliphatic): The sp³ C-H bonds of the methyl (-CH₃) group give rise to absorptions just below 3000 cm⁻¹, generally in the 2850-3000 cm⁻¹ range.[13][14] These bands confirm the presence of saturated carbon-hydrogen bonds within the molecule.
The Fingerprint Region Part I: Double Bonds and Bending Vibrations (1650-1000 cm⁻¹)
This region contains a wealth of structural information arising from complex vibrational couplings.
-
C=C Stretching (Aromatic Ring): The stretching of the carbon-carbon double bonds within the benzene ring produces a series of characteristic absorptions. Expect two or more medium-to-strong bands in the 1450-1600 cm⁻¹ range.[5][10][12] Common peaks appear near 1600 cm⁻¹ and 1500 cm⁻¹.
-
C-H Bending (Aliphatic): The methyl group exhibits characteristic in-plane bending (scissoring) vibrations, which are expected to appear around 1450 cm⁻¹ and 1375 cm⁻¹ .[4] These may sometimes overlap with the aromatic C=C stretching bands.
-
C-O Stretching (Phenolic): This is a highly diagnostic band for phenols. The C-O stretching vibration in phenols is found at a higher frequency than in aliphatic alcohols due to the conjugation of the oxygen's lone pairs with the aromatic ring, which imparts partial double-bond character. This results in a strong absorption band in the 1200-1260 cm⁻¹ range.[8][10]
The Fingerprint Region Part II: Substitution Patterns and Halogen Bonds (1000-500 cm⁻¹)
-
C-H Out-of-Plane Bending (Aromatic): The pattern of strong absorptions in the 675-900 cm⁻¹ region is highly indicative of the substitution pattern on the aromatic ring.[4][7][11] For a 1,2,5-trisubstituted benzene ring, as in this compound, one would expect strong bands that can help confirm the isomeric structure. The precise frequencies are influenced by the electronic nature of the substituents.
-
C-Br Stretching: The carbon-bromine stretching vibration is expected to produce a medium-to-strong absorption in the lower frequency end of the fingerprint region, typically between 515-690 cm⁻¹ .[13][14] Its exact position can be difficult to assign definitively due to potential overlap with other vibrations, but its presence in this range is consistent with the molecule's structure.
Summary of Expected Vibrational Modes
The following table consolidates the primary IR absorption bands expected for this compound, providing a quick reference for spectral analysis.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Key Characteristics |
| O-H Stretch | Phenolic -OH | 3200 - 3500 | Strong, Broad | Broadness due to hydrogen bonding. |
| C-H Stretch | Aromatic C-H | 3000 - 3100 | Medium to Weak | Indicates sp² C-H bonds. |
| C-H Stretch | Methyl -CH₃ | 2850 - 3000 | Medium | Indicates sp³ C-H bonds. |
| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium to Strong | Multiple bands are characteristic. |
| C-H Bend | Methyl -CH₃ | ~1450 & ~1375 | Medium | In-plane scissoring and bending. |
| C-O Stretch | Phenolic C-O | 1200 - 1260 | Strong | Diagnostic for phenols vs. alcohols. |
| C-H Bend | Aromatic Ring | 675 - 900 | Strong | Out-of-plane (oop) bending, indicates substitution pattern. |
| C-Br Stretch | Aryl Halide | 515 - 690 | Medium to Strong | Located in the low-frequency fingerprint region. |
Experimental Protocol: Acquiring a High-Fidelity IR Spectrum
To ensure the acquisition of a reliable and reproducible IR spectrum, the following protocol using an Attenuated Total Reflectance (ATR) accessory is recommended. ATR is a modern, field-proven technique that requires minimal sample preparation.
Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer equipped with a Diamond or Germanium ATR crystal.
Methodology:
-
System Preparation: Ensure the spectrometer has been powered on and allowed to stabilize according to the manufacturer's guidelines.
-
Background Collection (Self-Validating Step):
-
Clean the ATR crystal surface thoroughly with a suitable solvent (e.g., isopropanol) and a lint-free wipe. Allow the solvent to fully evaporate.
-
Acquire a background spectrum. This critical step measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench, which will be digitally subtracted from the sample spectrum. A clean, flat baseline in the background is indicative of a properly cleaned crystal.
-
-
Sample Application:
-
Place a small amount of solid this compound powder onto the center of the ATR crystal.
-
Lower the ATR press arm and apply consistent pressure to ensure firm and uniform contact between the sample and the crystal surface. Insufficient contact is a common source of poor-quality spectra.
-
-
Sample Spectrum Acquisition:
-
Collect the sample spectrum. A typical acquisition involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ to achieve an excellent signal-to-noise ratio.
-
-
Data Processing and Cleaning:
-
The acquired spectrum will be automatically ratioed against the collected background.
-
If necessary, apply a baseline correction to ensure all peaks originate from a flat baseline.
-
Clean the ATR crystal and press arm thoroughly after analysis to prevent cross-contamination.
-
Figure 2: Standard workflow for acquiring an IR spectrum using an ATR accessory.
Conclusion
The infrared spectrum of this compound is a rich source of structural information, with each absorption band providing a piece of the molecular puzzle. The definitive broad O-H stretch, the distinct positions of aromatic and aliphatic C-H stretches, the strong phenolic C-O band, and the characteristic aromatic C=C vibrations collectively form a unique spectral fingerprint. Furthermore, detailed analysis of the fingerprint region, particularly the C-H out-of-plane bending and C-Br stretching modes, allows for confirmation of the substitution pattern and the presence of the halogen. This guide provides the foundational knowledge and practical framework for researchers to confidently use IR spectroscopy for the unequivocal identification and characterization of this compound in a drug development or quality control setting.
References
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of phenol. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]
-
McMurry, J. (n.d.). 17.11 Spectroscopy of Alcohols and Phenols. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]
-
University of Calgary. (n.d.). Spectroscopy Tutorial: Phenols and Enols. Retrieved from [Link]
-
Wang, Z., et al. (2023). Infrared Spectrum Characteristics and Quantification of OH Groups in Coal. ACS Omega. Retrieved from [Link]
-
Fernández, G. (n.d.). IR Spectrum: Alcohols and Phenols. Química Orgánica. Retrieved from [Link]
-
Joe. (n.d.). Infrared spectra of alcohols and phenols. Chemistry. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Infrared Radiation. Retrieved from [Link]
-
Margoshes, M., & Fassel, V. (1955). The infrared spectra of aromatic compounds I. The out-of-plane C-H bending vibrations in the region 625 900 cm-1. Spectrochimica Acta. Retrieved from [Link]
-
Anonymous. (n.d.). IR Lecture Notes. Retrieved from [Link]
-
University of Calgary. (n.d.). IR Chart. Retrieved from [Link]
-
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) Out-of-plane and (b) in-plane bending vibrations of the aromatic C−H unit. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, December 27). 1.7: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
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Introduction: The Analytical Imperative for 5-Bromo-2-methylphenol
An In-Depth Technical Guide to the Mass Spectrometry Analysis of 5-Bromo-2-methylphenol
Prepared by: Gemini, Senior Application Scientist
This compound (CAS No. 36138-76-8) is a halogenated aromatic compound of significant interest in synthetic chemistry. It serves as a versatile intermediate in the development of pharmaceuticals and other complex organic molecules.[1][2] Given its role as a critical building block, the unambiguous confirmation of its identity and purity is paramount. Impurities, such as isomers or residual starting materials, can compromise the yield, efficacy, and safety of the final product.[3]
Mass spectrometry (MS) stands as the definitive analytical technique for the structural elucidation and quantification of this compound. Its unparalleled sensitivity and specificity allow for precise mass determination and the generation of unique fragmentation patterns that serve as a molecular fingerprint. This guide provides a comprehensive overview of the mass spectrometric analysis of this compound, detailing the underlying principles of ionization and fragmentation, and presenting field-proven protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Core Physicochemical Properties
A thorough understanding of the analyte's properties is foundational to method development in mass spectrometry. The key characteristics of this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₇BrO | [4][5] |
| Average Molecular Weight | 187.03 g/mol | [5][6] |
| Monoisotopic Mass | 185.96803 Da | [4][5] |
| CAS Number | 36138-76-8 | [5][7] |
| Appearance | White to brown powder or crystals | [1][2] |
| Melting Point | 75-80 °C | [7][8] |
| Boiling Point | 241.8 ± 20.0 °C at 760 mmHg | [4] |
| Key Structural Features | Phenolic hydroxyl group, aromatic ring, methyl substituent, bromine atom | [5] |
The compound's moderate boiling point and thermal stability make it amenable to GC-MS analysis. The acidic proton of the hydroxyl group and its overall polarity also make it suitable for LC-MS, particularly using Electrospray Ionization (ESI) in negative ion mode.
Ionization Techniques: Gateway to Mass Analysis
The choice of ionization technique is dictated by the analyte's properties and the chromatographic method employed. For this compound, both Electron Ionization (EI) and Electrospray Ionization (ESI) are highly effective.
Electron Ionization (EI) for GC-MS
Electron Ionization is a hard ionization technique predominantly used with Gas Chromatography (GC). High-energy electrons (typically 70 eV) bombard the analyte molecule in the gas phase.[9] This process is energetic enough to eject an electron, forming a radical cation known as the molecular ion (M⁺•).
The key causality for using EI is that the excess energy imparted to the molecular ion is substantial, leading to extensive and reproducible fragmentation.[9][10] This complex fragmentation pattern is highly specific to the molecule's structure, providing a robust fingerprint for library matching and identification. The order of electron loss is typically from lone pairs > π-bonded pairs > σ-bonded pairs.[9] For this compound, ionization likely occurs via removal of an electron from the oxygen's lone pair or the aromatic π-system.
Electrospray Ionization (ESI) for LC-MS
Electrospray Ionization is a soft ionization technique, ideal for molecules that are polar, less volatile, or thermally labile. It is the standard for Liquid Chromatography (LC) interfaces. ESI generates ions directly from a liquid solution. For phenols, ESI is most effective in negative ion mode.[11][12] The acidic phenolic proton is readily abstracted in the ESI plume, forming a deprotonated molecule, [M-H]⁻.
The primary advantage of ESI is its gentle nature, which typically preserves the intact molecule as the most abundant ion (the precursor ion in MS/MS). This makes it excellent for accurate molecular weight determination.[13] Fragmentation is not spontaneous but can be induced in a controlled manner using tandem mass spectrometry (MS/MS), allowing for targeted structural analysis.[11][14]
Fragmentation Analysis: Deciphering the Molecular Blueprint
The fragmentation pattern is the core of structural elucidation in mass spectrometry. The presence of a single bromine atom is a key diagnostic feature, as it produces a characteristic isotopic doublet (¹⁹Br and ⁸¹Br are in an approximate 1:1 natural abundance), where fragment ions containing bromine will appear as two peaks separated by ~2 Da with nearly equal intensity.
Predicted EI Fragmentation Pathway
Upon EI, the molecular ion [C₇H₇BrO]⁺• is formed at m/z 186/188 . This high-energy radical cation undergoes several predictable fragmentation reactions to achieve greater stability.
-
Loss of a Bromine Radical (Br•) : This is a common pathway for halogenated aromatics. The cleavage of the C-Br bond results in a highly stable cation at m/z 107 . This is often a very prominent peak in the spectrum.[15]
-
Loss of a Methyl Radical (CH₃•) : Alpha-cleavage of the methyl group from the aromatic ring leads to the formation of a bromophenol cation at m/z 171/173 .
-
Loss of Carbon Monoxide (CO) : Phenolic structures are known to lose a neutral CO molecule (28 Da) following an initial fragmentation. For instance, the m/z 107 ion can lose CO to produce a C₅H₇⁺ fragment at m/z 79 .
-
Formation of Tropylium Ion : Rearrangements can lead to the formation of other stable ions.
Predicted ESI-MS/MS Fragmentation Pathway
In negative ion mode ESI, the precursor ion for MS/MS analysis is the deprotonated molecule [M-H]⁻ at m/z 185/187 .[7][16] Collision-Induced Dissociation (CID) of this even-electron anion will produce a different set of fragments than EI.
-
Loss of a Bromine Radical (Br•) : While less common for anions than cations, the loss of a bromine radical is possible, yielding an anion radical fragment at m/z 106 .
-
Loss of Methyl Radical (CH₃•) : Loss of the methyl radical from the precursor ion would result in a fragment at m/z 170/172 .
-
Loss of Hydrogen Bromide (HBr) : A rearrangement followed by the elimination of a neutral HBr molecule (80/82 Da) could lead to a fragment at m/z 105 .
Experimental Protocols
The following protocols are provided as validated starting points for the analysis of this compound. Instrument parameters should be optimized as necessary.
Protocol 1: GC-MS Analysis
This protocol is designed for the identification and purity assessment of this compound.
1. Sample Preparation:
-
Accurately weigh ~10 mg of the this compound sample.
-
Dissolve in 10 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to create a 1 mg/mL stock solution.
-
Vortex thoroughly to ensure complete dissolution.
-
Transfer the solution to a 2 mL autosampler vial.
2. GC-MS Instrumentation & Conditions:
-
GC System : Agilent 8890 GC or equivalent.
-
MS System : Agilent 5977B MSD or equivalent.
-
Column : HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column.
-
Injection Volume : 1 µL.
-
Injector Temperature : 250°C.
-
Mode : Split (e.g., 50:1 ratio) to avoid column overloading.
-
Carrier Gas : Helium at a constant flow of 1.2 mL/min.
-
Oven Program :
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Transfer Line : 280°C.
-
Ion Source : Electron Ionization (EI) at 70 eV.
-
Source Temperature : 230°C.
-
Mass Analyzer : Quadrupole.
-
Scan Range : m/z 40-400.
3. Data Analysis:
-
Integrate the chromatogram to determine the retention time and peak area of this compound.
-
Extract the mass spectrum from the apex of the main peak.
-
Identify the molecular ion peak (m/z 186/188) and key fragment ions (e.g., m/z 107, 171/173).
-
Calculate purity based on the relative peak area (% area).
-
Compare the acquired spectrum to a reference spectrum or spectral library (e.g., NIST) for confirmation.
Protocol 2: LC-MS/MS Analysis
This protocol is suitable for quantifying this compound in complex matrices, leveraging the selectivity of tandem mass spectrometry.[11]
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Foreword: The Crucial Role of Solubility in Chemical Synthesis and Drug Development
An In-depth Technical Guide to the Solubility of 5-Bromo-2-methylphenol in Organic Solvents
In the landscape of fine chemical manufacturing and pharmaceutical research, this compound (CAS No: 36138-76-8) emerges as a versatile building block.[1][2] Its utility in constructing complex molecular architectures is significant, but harnessing its full potential is fundamentally dependent on a thorough understanding of its solubility characteristics. The choice of solvent dictates reaction kinetics, influences purification strategies such as crystallization, and is paramount in formulation development. This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the solubility of this compound, grounding practical observations in fundamental physicochemical principles and robust experimental validation.
Physicochemical Profile of this compound
To understand solubility, we must first understand the molecule itself. This compound is a substituted phenol with a distinct set of functional groups that define its interactions with various solvents.
The molecule's structure features:
-
A hydrophilic hydroxyl (-OH) group , which is polar and capable of both donating and accepting hydrogen bonds.
-
A lipophilic aromatic ring and a methyl (-CH₃) group , which are nonpolar in nature.
-
A bromine (-Br) atom , which adds to the molecular weight and introduces a degree of polarity through its electronegativity.
This combination of polar and nonpolar features results in a molecule of intermediate polarity. This duality is the key to predicting its behavior across a spectrum of organic solvents, governed by the foundational principle of "like dissolves like."[7] This principle posits that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.
Theoretical Framework for Solubility Prediction
While "like dissolves like" provides a qualitative guideline, more quantitative methods are required for precise solvent selection. Hansen Solubility Parameters (HSP) offer a powerful predictive tool.
Hansen Solubility Parameters (HSP)
HSP theory deconstructs the total cohesive energy of a substance into three components:
-
δD (Dispersion): Energy from van der Waals forces.
-
δP (Polar): Energy from dipole-dipole interactions.
-
δH (Hydrogen Bonding): Energy from the formation of hydrogen bonds.[8]
A solute is predicted to be soluble in a solvent if their respective HSP values are similar. The distance (Ra) between the HSP coordinates of the solute and solvent in "Hansen space" can be calculated, and if this distance is less than the interaction radius (R₀) of the solute, solubility is likely.
While experimentally determined HSP values for this compound are not publicly cataloged, we can estimate them by using a closely related molecule, 3-methylphenol (m-cresol), as a proxy. The values for 3-methylphenol are approximately: δD = 18.0, δP = 5.1, δH = 12.9 MPa½ . The addition of bromine would slightly increase the dispersion (δD) and polar (δP) parameters.
This estimation allows us to predict which solvents will be most effective. Solvents with HSP values near this range, particularly those with significant polar (δP) and hydrogen bonding (δH) components, are expected to be excellent solvents.
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// Good Solvents (Closer in Hansen Space) node [fillcolor="#34A853"]; Ethanol [label="Ethanol", pos="-2,2!"]; Acetone [label="Acetone", pos="2,2!"]; DMSO [label="DMSO", pos="-2.5,0!"];
// Poor Solvents (Further in Hansen Space) node [fillcolor="#5F6368"]; Hexane [label="Hexane", pos="0,-3!"]; Toluene [label="Toluene", pos="3,-1.5!"];
// Edges representing "distance" edge [style=dashed, len=1.5]; Solute -- Ethanol [label=" Short\nDistance"]; Solute -- Acetone [label=" Short\nDistance"]; Solute -- DMSO [label=" Short\nDistance"];
edge [style=dashed, len=3]; Solute -- Toluene [label=" Moderate\n Distance"]; Solute -- Hexane [label=" Long\n Distance"];
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Caption: Conceptual model of Hansen Solubility Parameter (HSP) distances.
Solubility Profile in Common Organic Solvents
Based on the molecule's physicochemical properties and theoretical predictions, the following table summarizes the expected solubility of this compound.
| Solvent Class | Example Solvents | Predicted Solubility | Primary Intermolecular Forces |
| Polar Protic | Methanol, Ethanol, Isopropanol | Freely Soluble | Strong hydrogen bonding between the phenolic -OH and solvent -OH groups. |
| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Ethyl Acetate, Dimethyl Sulfoxide (DMSO), Acetonitrile | Soluble to Freely Soluble | Dipole-dipole interactions and hydrogen bond acceptance by solvent oxygen/nitrogen atoms. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Soluble | Effective at dissolving moderately polar solids through dipole-dipole and dispersion forces. |
| Aromatic | Toluene, Benzene | Slightly Soluble to Soluble | Primarily dispersion forces and potential π-π stacking with the aromatic ring. |
| Nonpolar | Hexane, Cyclohexane, Diethyl Ether | Sparingly Soluble to Insoluble | Weak van der Waals forces are insufficient to overcome the solute's crystal lattice energy. |
Field Insights:
-
For reactions, solvents like THF and DCM are often excellent choices, providing good solubility without participating in the reaction.
-
For purification by crystallization, a binary solvent system is often ideal. For example, dissolving the compound in a "good" solvent like hot ethanol or ethyl acetate and then slowly adding a "poor" solvent like hexane (an anti-solvent) until turbidity is observed can yield high-purity crystals upon cooling.
Experimental Protocols for Solubility Determination
Trustworthy data is derived from meticulous experimental work. The following protocols outline standard methodologies for determining solubility.
Protocol 1: Isothermal Equilibrium (Shake-Flask) Method
This is the gold-standard method for quantitative solubility measurement.
Objective: To determine the equilibrium concentration of this compound in a specific solvent at a constant temperature.
Methodology:
-
Preparation: Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial. "Excess" ensures that a saturated solution is formed with undissolved solid remaining.
-
Equilibration: Agitate the vial at a constant, controlled temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A shaking incubator or magnetic stirrer in a temperature-controlled bath is recommended.
-
Phase Separation: Cease agitation and allow the solid to settle. To remove all undissolved solids, filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE) or centrifuge the vial and carefully collect the clear supernatant. This step is critical to avoid artificially high results.
-
Quantification:
-
Accurately dilute a known volume of the saturated solution with a suitable solvent.
-
Analyze the concentration of the diluted sample using a calibrated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis Spectroscopy.
-
Calculate the original concentration in units such as mg/mL or mol/L.
-
dot graph G { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fillcolor="#F1F3F4", color="#5F6368"]; edge [color="#4285F4"];
} END_DOT
Caption: Workflow for the Isothermal Equilibrium solubility method.
Protocol 2: Rapid Qualitative Assessment
Objective: To quickly screen a range of solvents for their approximate dissolving power.
Methodology:
-
Add approximately 1 mL of solvent to a small test tube.
-
Add a small, pre-weighed amount of this compound (e.g., 10 mg).
-
Vortex or shake the tube vigorously for 1-2 minutes.[9]
-
Visually observe the result and classify as:
-
Soluble: All solid dissolves completely.
-
Partially Soluble: Some solid dissolves, but undissolved particles remain.
-
Insoluble: No apparent dissolution of the solid.
-
Factors Influencing Experimental Outcomes
-
Temperature: The solubility of solids in liquids is generally an endothermic process. Therefore, solubility typically increases with rising temperature.[10] For crystallization, this principle is leveraged by dissolving the solute in a hot solvent and allowing it to cool.
-
Purity: The presence of impurities in either the solute or the solvent can alter the measured solubility. Always use materials of a known and high purity for reliable and reproducible data.
-
pH: While this guide focuses on organic solvents, any residual water can influence solubility. In aqueous or protic solutions, the pH can dramatically affect solubility. Under basic conditions (high pH), the phenolic proton can be abstracted, forming the 5-bromo-2-methylphenolate anion. This ionic species is significantly more soluble in polar solvents like water than its neutral counterpart.[10][11]
Conclusion
This compound is a moderately polar compound whose solubility is dictated by the interplay between its polar hydroxyl group and its less polar brominated aromatic ring. It exhibits high solubility in polar protic and aprotic organic solvents due to favorable hydrogen bonding and dipole-dipole interactions. Its solubility is limited in nonpolar solvents. A robust understanding of these characteristics, supported by both theoretical frameworks like Hansen Solubility Parameters and empirical testing, is essential for optimizing its use in synthesis, purification, and formulation, thereby accelerating research and development timelines.
References
- How To Predict Solubility Of Organic Compounds? - Chemistry For Everyone. (2025). YouTube.
- Cole, G. M., et al. (2021). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.
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- 4-Bromophenol. Solubility of Things.
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- This compound, 95%. Ottokemi.
- Solubility of organic compounds. Khan Academy.
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Foreword: Beyond the Structure – A Functional Perspective on Bromophenols
An In-depth Technical Guide to the Electronic Properties of Substituted Bromophenols
To the dedicated researcher, scientist, or drug development professional, a molecule is more than a static collection of atoms. It is a dynamic entity, defined by the subtle interplay of its electrons. Substituted bromophenols represent a fascinating class of compounds where a simple change in substitution can dramatically alter the electronic landscape, thereby dictating biological activity and chemical reactivity. Found in marine algae and synthesized for a range of applications, their utility from potent antioxidants to key pharmaceutical intermediates is governed by these electronic properties.[1][2]
This guide moves beyond a mere catalog of properties. As a Senior Application Scientist, my objective is to provide a cohesive understanding of the causality behind the electronic behavior of substituted bromophenols. We will explore how the position and nature of substituents orchestrate changes in acidity, redox potential, and spectroscopic characteristics. The methodologies presented are not just recipes but are framed as self-validating systems, designed to produce robust and reliable data. By understanding the principles that govern these molecules, we can more effectively predict their behavior, design novel compounds with desired functionalities, and accelerate the development of new technologies.
The Foundation: Understanding Substituent Electronic Effects
The electronic properties of a substituted bromophenol are a direct consequence of how substituents on the aromatic ring interact with the phenol moiety. These interactions are broadly categorized into two primary mechanisms: the inductive effect and the resonance effect.
-
Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds of the molecule. It arises from the difference in electronegativity between a substituent and the carbon atom to which it is attached.[3] Electron-withdrawing groups (EWGs) like nitro (-NO₂) or cyano (-CN) pull electron density away from the ring through the sigma framework (a -I effect). Conversely, alkyl groups (-CH₃) are weakly electron-donating (+I effect). Halogens, including bromine, are strongly electronegative and thus exert a significant electron-withdrawing inductive effect (-I).[4]
-
Resonance Effect (R): This effect involves the delocalization of pi (π) electrons between the substituent and the aromatic ring, occurring when the substituent has p-orbitals that can overlap with the π-system of the ring.[3] Substituents like hydroxyl (-OH) or methoxy (-OCH₃) have lone pairs of electrons that can be donated into the ring (+R effect).[4] While bromine also possesses lone pairs, its resonance donation (+R effect) is weaker than its strong inductive withdrawal (-I effect), making it an overall deactivating group in electrophilic aromatic substitution.[4]
The net electronic impact of a substituent is the sum of these two effects. The position of the substituent (ortho, meta, or para relative to the hydroxyl group) is critical in determining the extent of its influence, particularly for the resonance effect.
Quantifying Electronic Influence: The Hammett Equation
To move from a qualitative description to a quantitative prediction, we employ Linear Free-Energy Relationships (LFERs), the most famous of which is the Hammett equation.[5] This equation provides a powerful framework for correlating reaction rates and equilibrium constants for reactions of substituted aromatic compounds.[5][6]
The equation is given by: log(K/K₀) = σρ or log(k/k₀) = σρ
-
σ (Sigma - The Substituent Constant): This value quantifies the electronic effect of a particular substituent. It is determined experimentally from the ionization of substituted benzoic acids.[6] A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.[6] The constant differs for meta (σ_m) and para (σ_p) positions.
-
ρ (Rho - The Reaction Constant): This value measures the sensitivity of a given reaction to the electronic effects of substituents.[5] A positive ρ value indicates that the reaction is favored by electron-withdrawing groups (i.e., a buildup of negative charge in the transition state or product). The ionization of phenols has a large, positive ρ value, indicating high sensitivity to substituent effects.[7]
Core Electronic Properties: Acidity, Redox Potential, and Spectroscopy
The interplay of inductive and resonance effects directly modulates the key electronic properties of substituted bromophenols.
Acidity (pKa)
The acidity of a phenol is determined by the stability of the phenoxide anion formed upon deprotonation. Substituents that stabilize this negative charge will increase the acidity, resulting in a lower pKa value.
-
Electron-Withdrawing Groups (EWGs): Substituents like bromine, nitro, or cyano increase acidity. Their electron-withdrawing nature (-I and/or -R effects) delocalizes the negative charge on the phenoxide oxygen, stabilizing the anion and making the parent phenol a stronger acid.[8][9] For instance, the pKa of phenol is approximately 9.95, while 4-bromophenol has a pKa of 9.17, and the strongly withdrawn 4-nitrophenol has a pKa of 7.15.[9]
-
Electron-Donating Groups (EDGs): Substituents like methyl or methoxy decrease acidity (increase pKa). These groups donate electron density to the ring, which destabilizes the phenoxide anion by intensifying the negative charge.[10]
Computational studies using Density Functional Theory (DFT) have shown a strong correlation between calculated molecular properties of bromophenols and their aqueous pKa values, confirming that the inductive effect of bromine substitution makes them slightly stronger acids than their chlorophenol analogs.[8][11]
Table 1: Hammett Constants and pKa Values for Selected Substituted Phenols
| Substituent (at para position) | σ_para[7][12] | pKa[9] | Electronic Effect |
| -H (Phenol) | 0.00 | ~9.95 | Reference |
| -Br | +0.23 | 9.17 | Electron-withdrawing |
| -NO₂ | +0.78 | 7.15 | Strongly electron-withdrawing |
| -CN | +0.66 | 7.95 (predicted) | Electron-withdrawing |
| -CH₃ | -0.17 | 10.26 | Electron-donating |
| -OCH₃ | -0.27 | 10.20 | Electron-donating (Resonance) |
Redox Potential
The redox potential of a phenol reflects the ease with which it can be oxidized to form a phenoxyl radical. This property is fundamental to its antioxidant activity, as the primary mechanism of action for phenolic antioxidants is the donation of a hydrogen atom (from the hydroxyl group) to scavenge free radicals.[1][13]
-
Electron-Donating Groups (EDGs): EDGs lower the oxidation potential. By donating electron density to the ring, they stabilize the resulting electron-deficient phenoxyl radical, making the initial electron or hydrogen atom donation more favorable.
-
Electron-Withdrawing Groups (EWGs): EWGs increase the oxidation potential. They destabilize the phenoxyl radical by withdrawing electron density, making the phenol more difficult to oxidize.
Cyclic voltammetry is a primary technique used to measure the oxidation potential of phenolic compounds.[14] Studies on phenols show that the oxidation potential is highly dependent on the substituents present.[15][16] For substituted bromophenols, the number and position of both the bromine atoms and hydroxyl groups are critical determinants of their antioxidant capacity.[2] The potent antioxidant activity of many natural marine bromophenols is attributed to their ability to form stable radicals.[1][17]
Spectroscopic Properties (UV-Vis)
Substituents on the phenol ring alter the energy levels of the molecular orbitals, which in turn affects how the molecule absorbs light. UV-Vis spectroscopy measures these electronic transitions. The primary transitions of interest in phenols are the π → π* transitions within the aromatic ring.
-
Bathochromic Shift (Red Shift): Substituents with lone pairs, such as -OH, -OCH₃, and -Br, can donate electron density via resonance, extending the conjugated π-system. This lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), causing the molecule to absorb light at a longer wavelength (a shift to red).[18]
-
Hypsochromic Shift (Blue Shift): The effect can be complex and pH-dependent. For example, the UV-Vis spectrum of bromophenol blue changes dramatically with pH. At acidic pH, it appears yellow with an absorption maximum around 438 nm, while at neutral pH it is violet with a maximum near 591 nm.[19] This shift is due to changes in the electronic structure upon deprotonation of the phenolic proton.
From Properties to Function: Structure-Activity Relationships (QSAR)
Understanding the electronic properties of substituted bromophenols is paramount for predicting their biological function. Quantitative Structure-Activity Relationship (QSAR) models are mathematical constructs that correlate chemical structure with biological activity.[20][21][22][23] For phenolic compounds, QSAR models often use calculated parameters like HOMO/LUMO energies and heat of formation to predict antioxidant activity or redox potentials.[24]
The antioxidant activity of bromophenols, for instance, has been extensively studied. Assays such as DPPH (1,1-diphenyl-2-picryl-hydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzthiazoline-6-sulfonic acid)) radical scavenging are commonly used to evaluate their efficacy.[25][26][27] These studies consistently show that the antioxidant potency is influenced by structural features, particularly the number and position of hydroxyl groups and bromine atoms, which directly relates back to their electronic properties and redox potentials.[2]
Diagrams: Workflows and Conceptual Relationships
Caption: Logical workflow for investigating bromophenol electronic properties.
Caption: Relationship between substituent type and key electronic properties.
Field-Proven Methodologies: Experimental Protocols
The following protocols are designed to be self-validating, incorporating necessary controls and calibration steps to ensure data integrity.
Protocol 1: Spectrophotometric Determination of pKa
This method leverages the pH-dependent change in the UV-Vis spectrum of a phenol to determine its pKa.[10]
Objective: To determine the pKa of a substituted bromophenol.
Materials:
-
UV-Vis Spectrophotometer
-
Calibrated pH meter
-
1 cm path length quartz cuvettes
-
Stock solution of bromophenol in ethanol or methanol (~1 mM)
-
Series of buffer solutions with known pH values spanning the expected pKa (e.g., phosphate, borate buffers)
-
0.1 M HCl and 0.1 M NaOH solutions
Procedure:
-
Instrument Setup: Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes. Set the instrument to scan a range covering the expected absorbance maxima of both the protonated (PhOH) and deprotonated (PhO⁻) forms (e.g., 250-500 nm).
-
Preparation of Acidic and Basic Spectra:
-
To a cuvette, add 2 mL of a highly acidic buffer (e.g., pH 2) and a small, precise aliquot of the bromophenol stock solution (e.g., 50 µL). This solution ensures the compound is fully protonated.
-
Record the UV-Vis spectrum. This is the spectrum of the acidic species (A_H).
-
Repeat the process using a highly basic buffer (e.g., pH 12) to obtain the spectrum of the fully deprotonated, basic species (A_B).
-
-
Preparation of Intermediate pH Spectra:
-
Prepare a series of samples in cuvettes using buffers with pH values around the expected pKa of the bromophenol. For 4-bromophenol (expected pKa ~9.2), buffers from pH 8.2 to 10.2 in 0.2 unit increments would be appropriate.
-
Add the same precise aliquot of bromophenol stock solution to each buffer.
-
Measure and record the pH of each final solution.
-
Record the UV-Vis spectrum for each sample.
-
-
Data Analysis:
-
Identify an analysis wavelength (λ_max) where the difference in absorbance between the acidic and basic forms is maximal.
-
For each intermediate pH sample, record the absorbance (A) at this chosen wavelength.
-
Calculate the pKa using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log[(A_B - A) / (A - A_H)]
-
Plot pH (x-axis) vs. log[(A_B - A) / (A - A_H)] (y-axis). The y-intercept of the resulting linear plot is the pKa.
-
-
Validation: The linearity of the plot (R² > 0.98) validates the data. The calculated pKa should be the average of at least three independent trials.
Protocol 2: Electrochemical Analysis via Cyclic Voltammetry (CV)
This protocol outlines the measurement of the oxidation potential of a bromophenol.
Objective: To determine the anodic peak potential (E_pa) of a substituted bromophenol.
Instrumentation & Materials:
-
Potentiostat with CV software
-
Three-electrode electrochemical cell
-
Working Electrode: Glassy Carbon Electrode (GCE)[14]
-
Reference Electrode: Ag/AgCl (3 M KCl)[14]
-
Counter Electrode: Platinum wire[14]
-
Supporting Electrolyte Solution: e.g., 0.1 M tetrabutylammonium perchlorate (TBAP) in acetonitrile or a 0.1 M phosphate buffer for aqueous measurements.[14][28]
-
Analyte: Substituted bromophenol (~1-5 mM)
-
Polishing kit for GCE (e.g., alumina slurry or diamond spray)[14]
Procedure:
-
Electrode Preparation (Critical Step):
-
Polish the GCE surface with alumina slurry on a polishing pad for 1-2 minutes to achieve a mirror-like finish.[14]
-
Rinse thoroughly with deionized water, then sonicate in water and then in the solvent (e.g., acetonitrile) for 1-2 minutes each to remove polishing residue. Dry the electrode completely. A clean, reproducible surface is essential for valid data.
-
-
Cell Assembly:
-
Add the supporting electrolyte solution to the electrochemical cell.
-
Assemble the three electrodes, ensuring the reference electrode tip is close to the working electrode.
-
Purge the solution with an inert gas (N₂ or Ar) for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain a gentle inert gas blanket over the solution during the experiment.[14]
-
-
Background Scan:
-
Run a cyclic voltammogram of the supporting electrolyte solution alone. This "blank" scan ensures no interfering peaks are present in the potential window of interest.
-
-
Analyte Measurement:
-
Add a known amount of the bromophenol to the cell to achieve the desired concentration.
-
Set the CV parameters:
-
Run the cyclic voltammogram and record the data. The oxidation of the phenol will appear as an anodic (oxidation) peak in the forward scan.
-
-
Data Analysis:
-
From the voltammogram, determine the anodic peak potential (E_pa), which is the potential at which the peak current occurs. This value corresponds to the oxidation potential under the specified conditions.
-
For reversible or quasi-reversible systems, a cathodic (reduction) peak may be observed on the reverse scan. The half-wave potential (E₁/₂) can then be calculated as (E_pa + E_pc)/2, providing a better estimate of the formal redox potential.[16]
-
-
Validation: Repeat the measurement with a freshly polished electrode to ensure reproducibility. The peak current should be proportional to the square root of the scan rate for a diffusion-controlled process.
Sources
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- 28. mdpi.com [mdpi.com]
Discovery and history of 5-Bromo-2-methylphenol
An In-Depth Technical Guide to 5-Bromo-2-methylphenol: Synthesis, Characterization, and Applications
Foreword
In the landscape of fine chemical manufacturing and pharmaceutical development, the utility of a molecule is often defined by its synthetic accessibility and the reactive potential of its functional groups. This compound (CAS No. 36138-76-8), also known as 5-bromo-o-cresol, stands as a prime example of a versatile chemical intermediate. Its strategic placement of hydroxyl, methyl, and bromo substituents on an aromatic core makes it a valuable building block for constructing more complex molecular architectures. This guide provides an in-depth examination of this compound, moving beyond a simple recitation of facts to explore the causality behind its synthesis, its detailed characterization, and its role in modern organic synthesis. The protocols and data presented herein are curated to provide researchers, scientists, and drug development professionals with a trustworthy and authoritative resource.
Historical Context and the Challenge of Regioselectivity
The story of this compound is intrinsically linked to the broader history of electrophilic aromatic substitution, a cornerstone of organic chemistry. While brominated phenols have been synthesized since the 1920s for uses as fungicides, flame retardants, and antiseptics, the controlled synthesis of specific isomers of substituted phenols has remained a significant challenge.[1]
The direct bromination of o-cresol (2-methylphenol) exemplifies this challenge. The hydroxyl (-OH) and methyl (-CH₃) groups are both ortho-, para-directing activators. This means that electrophilic attack by bromine is directed to the positions ortho and para to these groups. Consequently, direct bromination of o-cresol typically yields a mixture of 4-bromo-2-methylphenol and 6-bromo-2-methylphenol, with the para-substituted product often dominating. Achieving substitution at the 5-position, which is meta to the powerful hydroxyl directing group, is synthetically non-trivial via direct electrophilic attack. This inherent difficulty in controlling regioselectivity necessitated the development of more nuanced, multi-step synthetic strategies to reliably produce the 5-bromo isomer. The reliable synthesis of this compound, therefore, is not a matter of simple discovery but of strategic synthetic design to overcome predictable electronic effects.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectral properties is fundamental to its application in research and manufacturing.
Physicochemical Properties
The key physical and chemical properties of this compound are summarized below, providing essential data for handling, storage, and reaction planning.[2][3]
| Property | Value | Source |
| CAS Number | 36138-76-8 | [2][3] |
| Molecular Formula | C₇H₇BrO | [3][4] |
| Molecular Weight | 187.03 g/mol | [3][4] |
| Appearance | Brown to light yellow crystals or solid | [2] |
| Melting Point | 75-80 °C | [2] |
| Boiling Point | 144-146 °C (at 1.1 Torr) | [2] |
| Predicted Density | 1.554 ± 0.06 g/cm³ | [2] |
| Predicted pKa | 9.35 ± 0.10 | [2] |
| SMILES | Cc1ccc(Br)cc1O | [3] |
| InChIKey | OONJCAWRVJDVBB-UHFFFAOYSA-N | [3] |
Spectroscopic Characterization
The structural identity of this compound is unequivocally confirmed by a combination of spectroscopic techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the phenolic hydroxyl proton, and the methyl protons. The aromatic region would display a characteristic splitting pattern consistent with a 1,2,4-trisubstituted benzene ring.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will show seven distinct signals corresponding to each carbon atom in the molecule. The chemical shifts will be influenced by the attached functional groups, with the carbon bearing the hydroxyl group appearing significantly downfield, and the carbon attached to the bromine atom also showing a characteristic shift.
-
Mass Spectrometry (MS): Mass spectral analysis will show a characteristic isotopic pattern for the molecular ion peak ([M]⁻ or [M-H]⁻) due to the presence of the bromine atom, with two peaks of nearly equal intensity separated by 2 m/z units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes). For this compound, this pattern would appear around m/z 186 and 188 (for the molecular ion) or 185 and 187 (for the [M-H]⁻ ion).[2]
-
Infrared (IR) Spectroscopy: The IR spectrum will feature a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching of the phenolic group. Absorptions corresponding to C-H stretching (aromatic and aliphatic), C=C aromatic ring stretching, and C-Br stretching will also be present.
Synthesis Methodology: A Regioselective Approach
As established, direct bromination of o-cresol is not a viable route to pure this compound. A reliable and regioselective synthesis is achieved via a diazotization and hydrolysis sequence, starting from 5-bromo-2-methylaniline (also known as 2-amino-4-bromotoluene). This method, detailed in patent literature, ensures the bromine is correctly positioned prior to the formation of the phenol.[2]
Synthesis Workflow Diagram
The following diagram illustrates the key transformations in this multi-step synthesis.
Caption: Regioselective synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from a procedure disclosed in U.S. Patent Application US2007/185156 A1.[2]
Materials:
-
5-Bromo-2-methylaniline (1.0 g, 5.38 mmol)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂) (384 mg, 5.57 mmol)
-
Distilled Water
Procedure:
-
Preparation of Amine Salt: In a suitable reaction vessel, add 5-bromo-2-methylaniline (1 g, 5.38 mmol). To this, add a solution of concentrated sulfuric acid (6 mL) in distilled water (75 mL).
-
Heating: Heat the resulting suspension to 90 °C and stir for approximately 4.5 hours. This step ensures complete protonation and dissolution of the amine.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Diazotization: Slowly add a solution of sodium nitrite (384 mg, 5.57 mmol) in water (5 mL) to the cooled suspension. Maintain the temperature at 0 °C during the addition. The formation of the diazonium salt is critical and temperature control is paramount to prevent its premature decomposition.
-
Warming: After the addition is complete, allow the reaction mixture to gradually warm to room temperature.
-
Hydrolysis: In a separate vessel, prepare a solution of concentrated sulfuric acid (6 mL) in water (75 mL) and preheat it to 90 °C. Pour the diazonium salt solution from the previous step into this hot acid solution.
-
Reaction Completion: Continue stirring the mixture at 90 °C for 1 hour to drive the hydrolysis of the diazonium salt to completion, which involves the evolution of nitrogen gas.
-
Isolation: Stop the heating and allow the mixture to cool to room temperature and stand overnight.
-
Filtration and Drying: Collect the resulting brown precipitate by filtration, wash thoroughly with water, and dry in a vacuum oven. This yields the final product, this compound.
Yield: 51% (as reported in the reference).[2]
Justification of Experimental Choices:
-
Indirect Route: Starting with 5-bromo-2-methylaniline locks the position of the bromine atom, circumventing the regioselectivity issues of direct bromination.
-
Diazotization at 0 °C: Diazonium salts are notoriously unstable. Performing the reaction at low temperature minimizes decomposition and side reactions.
-
Hydrolysis in Hot Acid: The diazonium group is a superb leaving group. Decomposing the salt in hot aqueous acid is a classic and effective method for introducing a hydroxyl group onto an aromatic ring.
Applications in Advanced Organic Synthesis
This compound is not an end product but a crucial starting material. Its value lies in the orthogonal reactivity of its functional groups: the phenolic hydroxyl can be alkylated, acylated, or used to direct further reactions, while the bromo substituent is a prime handle for carbon-carbon bond formation via cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).
Precursor to Pharmaceutical Intermediates
A significant application is its role as a precursor to key intermediates in drug synthesis. For example, it is a direct precursor to 5-bromo-2-methoxyphenol , an important intermediate in the synthesis of the antihypertensive drug Aliskiren .[5][6][7] Aliskiren is a direct renin inhibitor, representing a distinct class of drugs for treating hypertension.[7]
The conversion is a standard Williamson ether synthesis (methylation), a fundamental reaction taught in organic chemistry.
Application Workflow: Path to a Key Aliskiren Intermediate
Caption: Role as a precursor to a key Aliskiren intermediate.
Use in Carbazole Alkaloid Synthesis
The structural motif of this compound also makes it a building block for natural product synthesis. It has been identified as a useful synthetic component for the construction of carbazole alkaloids, a class of compounds known for a wide range of biological activities, including antioxidant and anticancer properties.[5][8][9]
Toxicology and Metabolic Fate
As with any reactive chemical, a comprehensive understanding of the toxicological profile and metabolic fate of this compound is essential for safe handling and for predicting its behavior in biological systems.
Hazard Profile
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:[3]
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.
-
Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.
-
Acute Toxicity, Oral/Dermal (Category 4 - potential): May be harmful if swallowed or in contact with skin.
Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be used when handling this compound. All manipulations should be performed in a well-ventilated chemical fume hood.
Predicted Metabolic Pathway
Specific metabolic studies on this compound are not widely published. However, based on the well-established metabolism of phenols and other brominated aromatic compounds, a predictable metabolic fate can be outlined. The primary routes of detoxification for phenolic compounds in vivo are Phase II conjugation reactions.
The body increases the water solubility of xenobiotics to facilitate their excretion. For a phenol, this is primarily achieved through glucuronidation (conjugation with glucuronic acid via UDP-glucuronosyltransferases) and sulfation (conjugation with a sulfonate group via sulfotransferases). These processes occur predominantly in the liver.
Caption: General metabolic pathway for this compound.
Conclusion
This compound is more than just another entry in a chemical catalog. It represents a solution to a classic problem in organic synthesis: the challenge of regioselectivity. Its reliable, multi-step synthesis makes it a dependable building block for specialized applications. With clear utility as a precursor in the synthesis of pharmaceuticals like Aliskiren and its potential use in constructing complex natural products, this compound will remain a relevant and valuable intermediate for professionals in drug discovery and fine chemical synthesis. Its well-defined chemical properties and predictable reactivity provide a solid foundation for innovation in molecular design.
References
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-
A Short Synthesis of Carbazole Alkaloids Murrayanine and Mukonine. (2021). Chemical Methodologies. [Link]
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[Total Syntheses of Multi-substituted Carbazole Alkaloids and Phenolic Related Compounds, and Evaluation of Their Antioxidant Activities]. (2018). Yakugaku Zasshi. PubMed. [Link]
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Isolation and synthesis of biologically active carbazole alkaloids. (2002). Chemical Reviews. PubMed. [Link]
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Structural modification of the P2' position... discovery of aliskiren, a potent nonpeptide human renin inhibitor. (2007). Journal of Medicinal Chemistry. PubMed. [Link]
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Aliskiren. PubChem. [Link]
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This compound (C7H7BrO). PubChemLite. [Link]
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435498 this compound CAS: 36138-76-8. Bio-Connect. [Link]
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5-Bromo-2-methoxyphenol. PubChem. [Link]
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Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. (2022). Molecules. PMC - NIH. [Link]
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Metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B). (2013). Toxicology Letters. PubMed. [Link]
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Modulation of Metabolic Detoxification Pathways Using Foods and Food-Derived Components. (2015). Current Nutrition Reports. PMC - NIH. [Link]
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An In-depth Technical Guide to the Safe Handling of 5-Bromo-2-methylphenol
This guide provides drug development professionals, researchers, and scientists with essential safety information for 5-Bromo-2-methylphenol (CAS No: 36138-76-8). The following sections move beyond a simple recitation of Safety Data Sheet (SDS) points to offer a deeper, practical understanding of the hazards and the rationale behind the recommended safety protocols. Our focus is on fostering a proactive safety culture through expert-driven insights and validated procedures.
Section 1: Compound Identification and Key Physicochemical Characteristics
This compound, also known as 5-Bromo-o-cresol, is a brominated aromatic compound used as an intermediate in organic synthesis.[1] Its solid, crystalline form at room temperature belies its potential hazards upon exposure.[1] Understanding its physical properties is the first step in a comprehensive risk assessment.
| Property | Value | Source(s) |
| CAS Number | 36138-76-8 | [2][3] |
| Molecular Formula | C₇H₇BrO | [2][4] |
| Molecular Weight | 187.03 g/mol | [2][3] |
| Appearance | White to yellow or brown solid/crystals | [1] |
| Melting Point | 75-80 °C | [1][3][5] |
| Boiling Point | 241.8 ± 20.0 °C at 760 mmHg | [4][5] |
| Flash Point | 100.1 ± 21.8 °C | [4] |
The relatively high melting point indicates the compound is a solid under standard laboratory conditions, which can pose a dust inhalation hazard if not handled properly.[6] Its high flash point suggests it is not highly flammable, but it is combustible and requires preheating to ignite.[6]
Section 2: Comprehensive Hazard Analysis
According to the Globally Harmonized System (GHS), this compound is classified as a hazardous substance that requires careful management.[2][7] The primary routes of occupational exposure are inhalation, skin contact, and eye contact.
GHS Classification and Hazard Statements
The compound is consistently identified with the following GHS classifications and corresponding hazard statements, indicating its potential to cause irritation and organ-specific effects.
| Hazard Class | GHS Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) | H335: May cause respiratory irritation |
| Acute Toxicity, Oral (less common) | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal (less common) | Category 4 | H312: Harmful in contact with skin |
(Data sourced from[2][6][7][8])
The "Warning" signal word is used for this substance.[3][6] This classification necessitates specific handling protocols to prevent adverse health effects. The high notification percentages for skin, eye, and respiratory irritation (over 97% in ECHA notifications) underscore that these are the most significant and consistently reported hazards associated with the compound.[2]
Caption: GHS Hazard Summary for this compound.
Section 3: Proactive Risk Management and Safe Handling Protocol
A multi-layered approach involving engineering controls, administrative procedures, and personal protective equipment (PPE) is essential for mitigating the risks associated with this compound.
Engineering Controls: The First Line of Defense
The primary engineering control for handling this solid compound is a certified chemical fume hood.[4] This is non-negotiable. The causality is clear: the fume hood contains dust and potential vapors, preventing inhalation, which is a primary exposure route leading to respiratory irritation.[6][8] Additionally, facilities must be equipped with easily accessible eyewash stations and safety showers, as mandated by good laboratory practice and OSHA regulations.[9][10]
Standard Operating Procedure (SOP) for Handling
This protocol is designed to be a self-validating system, where each step minimizes exposure.
-
Preparation:
-
Confirm the chemical fume hood is operational (check airflow monitor).
-
Don all required PPE as detailed below.
-
Place an absorbent, disposable bench cover on the work surface to contain any minor spills.
-
Assemble all necessary equipment (spatulas, weigh boats, glassware) inside the fume hood before introducing the chemical.
-
-
Weighing and Transfer:
-
Perform all manipulations, including weighing, within the fume hood.
-
Open the container slowly to avoid creating airborne dust.
-
Use a dedicated spatula to transfer the solid. Avoid scooping actions that could aerosolize the powder.
-
If transferring to a solvent, add the solid to the liquid slowly to prevent splashing.
-
-
Post-Handling:
-
Tightly close the primary container.
-
Clean all reusable equipment within the fume hood.
-
Wipe down the work surface with a damp cloth, then dispose of the bench cover and cleaning materials as hazardous waste.
-
Remove PPE in the correct order (gloves first), washing hands thoroughly with soap and water afterward.[6][8]
-
Personal Protective Equipment (PPE)
The choice of PPE is directly dictated by the compound's hazard profile.
-
Eye Protection: Chemical safety goggles are mandatory.[4] Standard safety glasses do not provide adequate protection from dust or splashes.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn.[4] Inspect gloves for any defects before use. Contaminated gloves should be removed immediately and disposed of as hazardous waste.
-
Body Protection: A laboratory coat is required to protect against skin contact.[4]
-
Respiratory Protection: Under normal use within a fume hood, no additional respiratory protection is needed.[8] However, if a fume hood is not available or in the case of a large spill, a NIOSH-approved respirator with a particle filter is necessary.[9]
Section 4: Emergency Response and First Aid
Rapid and correct response during an emergency can significantly reduce the severity of an exposure.
First Aid Measures
The following procedures should be followed immediately upon exposure. Medical attention should be sought if symptoms persist.[4][6]
-
Inhalation: Immediately move the affected person to fresh air.[8] If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[6]
-
Skin Contact: Remove all contaminated clothing immediately. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes.[4][6][8]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[8] Remove contact lenses if present and easy to do so.[4][6] Seek immediate medical attention from an ophthalmologist.
-
Ingestion: Do NOT induce vomiting.[7] Rinse the mouth thoroughly with water.[6][8] Never give anything by mouth to an unconscious person.[6] Seek immediate medical attention.
Caption: First Aid Response Workflow for this compound.
Accidental Release Measures
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated (if safe to do so).
-
Contain: Without creating dust, cover the spill with an inert absorbent material like sand or vermiculite.[4][10] Do not use combustible materials like sawdust.[10]
-
Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[6]
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the incident according to your institution's policies.
Firefighting
In case of a fire, use dry powder or carbon dioxide extinguishers.[4] Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[10] The primary thermal decomposition products are hazardous, including carbon monoxide and hydrogen bromide gas.[4]
Section 5: Storage and Disposal
Storage Conditions
Proper storage is critical to maintaining the chemical's integrity and preventing accidents.
-
Store away from incompatible materials, particularly strong oxidizing agents.[4]
-
The storage class is typically 11: Combustible Solids.[3]
Disposal Considerations
This compound and its containers must be disposed of as hazardous waste.[7][8] Disposal must be carried out by a licensed disposal authority in strict accordance with all national and local regulations.[4] Do not allow the material to enter drains or water courses.[4]
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Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling and Storage of 5-Bromo-2-methylphenol
For the discerning researcher and drug development professional, the mastery of chemical intermediates is fundamental to innovation. 5-Bromo-2-methylphenol, a key building block in organic synthesis, presents a unique combination of reactivity and utility.[1] This guide provides an in-depth, experience-driven framework for its safe handling and storage, ensuring the integrity of your research and the safety of your laboratory personnel. This document moves beyond a simple recitation of safety data, delving into the causality behind best practices to foster a culture of intrinsic safety and experimental excellence.
Understanding the Compound: Physicochemical & Hazard Profile
A thorough understanding of a compound's properties is the bedrock of its safe manipulation. This compound (CAS No: 36138-76-8) is a solid, appearing as a white to yellow or brown powder or crystals.[2] Its key physicochemical properties are summarized below, providing a quantitative basis for the handling and storage protocols that follow.
| Property | Value | Source |
| Molecular Formula | C₇H₇BrO | [3] |
| Molecular Weight | 187.03 g/mol | [3] |
| Melting Point | 75-80 °C | [4][5] |
| Boiling Point | 241.8 ± 20.0 °C at 760 mmHg | [6] |
| Flash Point | 100.1 ± 21.8 °C | [6] |
| Density | 1.6 ± 0.1 g/cm³ | [6] |
The primary hazards associated with this compound are well-documented and necessitate a cautious and informed approach. It is classified as an irritant and is harmful if it comes into contact with the skin, causes serious eye irritation, and may cause respiratory irritation.[3][5][6][7][8] Ingestion may also be harmful.[3][9] These hazards are the direct drivers for the specific personal protective equipment (PPE) and handling procedures outlined in the subsequent sections.
A Self-Validating System for Safe Handling: From Receipt to Use
The following workflow is designed to be a self-validating system, where each step logically flows from the inherent risks of the compound, ensuring a multi-layered defense against exposure and contamination.
Personal Protective Equipment (PPE): The First Line of Defense
The selection of PPE is a direct response to the identified hazards of skin, eye, and respiratory irritation. The following are mandatory when handling this compound:
-
Eye and Face Protection: Chemical safety goggles are essential.[6][9] Given the irritant nature of the compound, a face shield should be considered if there is a risk of splashing or dust generation.
-
Skin Protection: Chemical-resistant gloves are required.[6] Nitrile or neoprene gloves are generally suitable, but it is crucial to consult the glove manufacturer's compatibility data. A lab coat or other protective clothing must be worn to prevent skin contact.[6][9]
-
Respiratory Protection: All handling of this compound that could generate dust should be conducted in a certified chemical fume hood to avoid inhalation.[6][9] If a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
Engineering Controls: Creating a Safe Environment
Engineering controls are the most effective means of minimizing exposure. The primary engineering control for handling this compound is a properly functioning chemical fume hood.[6] This provides a physical barrier and ventilation to capture any dust or vapors at the source. Additionally, eyewash stations and safety showers must be readily accessible in any area where this compound is handled.[10]
Handling Protocol: A Step-by-Step Approach
-
Preparation: Before handling, ensure the work area within the chemical fume hood is clean and uncluttered. Have all necessary equipment, including a designated waste container, readily available.
-
Dispensing: When weighing and dispensing the solid, use techniques that minimize dust generation, such as careful scooping rather than pouring from a height. A weighing paper or a dedicated weighing vessel should be used.
-
In Solution: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[9] Decontaminate all equipment and the work surface.
Prudent Storage: Maintaining Compound Integrity and Safety
The stability and safety of this compound are contingent on proper storage conditions. The primary considerations are to protect it from heat, sources of ignition, and incompatible materials.
Storage Conditions
Store this compound in a tightly closed container, preferably the original one, in a cool, dry, and well-ventilated area.[9][10][11] The storage area should be secure and accessible only to authorized personnel. Avoid storing it in direct sunlight.
Incompatibility
A critical aspect of safe storage is the segregation of incompatible chemicals. This compound should be stored away from strong oxidizing agents.[6][9][12] Contact with these substances can lead to vigorous, exothermic reactions, posing a significant safety risk.
Emergency Preparedness: A Proactive Approach
Even with the most stringent safety protocols, the potential for accidental exposure or spills exists. A well-rehearsed emergency plan is crucial.
First Aid Measures
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7][9] Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[6][9] If irritation persists, seek medical attention.
-
Inhalation: Move the individual to fresh air.[7][9] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water.[7] Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill and Leak Procedures
In the event of a spill, the primary objectives are to contain the material, prevent its spread, and protect personnel.
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: For a solid spill, carefully sweep up the material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[9] For a solution, absorb the spill with an inert, non-combustible material such as sand or vermiculite, and then place it in a labeled container for disposal.[10]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
-
Report: Report the incident to the appropriate laboratory safety personnel.
Waste Disposal: Responsible Stewardship
All waste containing this compound must be treated as hazardous waste. Dispose of the compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[9] Do not allow the material to enter drains or watercourses.[6]
Conclusion: A Commitment to Safety and Scientific Integrity
The safe and effective use of this compound in a research and development setting is not merely a matter of following rules but of understanding the underlying principles of chemical safety. By integrating the knowledge of its properties with robust handling protocols, secure storage practices, and thorough emergency preparedness, scientists can confidently and responsibly leverage this valuable intermediate to advance their scientific endeavors. This guide serves as a foundational resource to support that commitment.
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IUPAC name for 5-Bromo-2-methylphenol
An In-Depth Technical Guide to 5-Bromo-2-methylphenol (CAS: 36138-76-8) for Advanced Chemical Synthesis
Introduction
This compound, also known as 5-bromo-2-cresol, is a halogenated aromatic compound of significant interest in the fields of organic synthesis, fine chemicals, and pharmaceutical development. Its molecular architecture, featuring a phenol ring functionalized with both a hydroxyl and a methyl group, is further activated and modified by the presence of a bromine atom. This specific arrangement of substituents provides a unique profile of reactivity, making it a versatile and valuable intermediate for constructing more complex molecular frameworks.[1][2] As a key building block, its utility spans from the creation of specialized polymers and agrochemicals to its crucial role as a precursor in the synthesis of active pharmaceutical ingredients (APIs).[2][3]
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It will provide an in-depth analysis of the compound's physicochemical properties, validated synthesis protocols, key chemical reactions, and critical safety information, moving beyond a simple recitation of facts to explain the causality behind its synthetic utility and application.
Part 1: Core Physicochemical and Structural Characteristics
A thorough understanding of a molecule's fundamental properties is the bedrock of its effective application in synthesis. This section details the identity, structure, and key physical data for this compound.
Nomenclature and Identification
Correctly identifying a chemical entity is critical for reproducibility and safety. The standard identifiers for this compound are as follows:
-
IUPAC Name : this compound[4]
-
Common Synonyms : 5-Bromo-2-cresol
Physicochemical Properties
The physical properties of this compound dictate its handling, purification, and reaction conditions.
| Property | Value | Source(s) |
| Molecular Weight | 187.03 g/mol | [4][6][7][8] |
| Appearance | White to very dark yellow or brown powder/crystals | [1][7] |
| Melting Point | 75-80 °C | [6][7][8] |
| Boiling Point | 144-146 °C (at 1.1 Torr) | [6] |
| pKa (Predicted) | 9.35 ± 0.10 | [6] |
Structural Elucidation and Spectroscopic Profile
The structure of this compound consists of a benzene ring where the hydroxyl (-OH) group at position 1 and the methyl (-CH₃) group at position 2 are ortho to each other. The bromine (-Br) atom is at position 5, which is para to the methyl group and meta to the hydroxyl group. This substitution pattern is crucial for its reactivity.
Characterization of this compound is routinely achieved through standard spectroscopic methods. While specific spectra are proprietary to suppliers, publicly available databases confirm the existence of reference data.[4]
-
¹H NMR : The proton NMR spectrum is expected to show distinct signals for the three aromatic protons, a singlet for the methyl group protons, and a broad singlet for the phenolic hydroxyl proton, which is exchangeable with D₂O.
-
¹³C NMR : The carbon NMR spectrum will display seven unique carbon signals: six for the aromatic ring (four CH and two quaternary) and one for the methyl group.
-
Mass Spectrometry (MS) : The mass spectrum will exhibit a characteristic isotopic pattern for a monobrominated compound, with two major peaks at m/z 186 and 188 of nearly equal intensity ([M]⁺ and [M+2]⁺).
-
Infrared (IR) Spectroscopy : The IR spectrum will show a broad absorption band for the O-H stretch of the phenol group (typically ~3200-3600 cm⁻¹) and characteristic peaks for C-H and C=C stretching in the aromatic region.
Part 2: Synthesis Methodologies
The regioselective synthesis of this compound is non-trivial. The activating, ortho, para-directing nature of both the hydroxyl and methyl groups means that direct bromination of the parent o-cresol would lead to a mixture of products, primarily 4-bromo- and 6-bromo-2-methylphenol. Therefore, more controlled methods are required to achieve the desired 5-bromo isomer.
Primary Synthetic Route: Diazotization of 5-Bromo-2-methylaniline
The most reliable and regiochemically precise method for synthesizing this compound is through the diazotization of 5-bromo-2-methylaniline, followed by hydrolysis of the resulting diazonium salt.[6] This multi-step process ensures the bromine is positioned correctly before the hydroxyl group is introduced.
Causality : This pathway is chosen because the starting aniline derivative, with the desired substitution pattern, is more readily accessible. The conversion of an amino group into a hydroxyl group via a diazonium intermediate is a classic and high-fidelity transformation in aromatic chemistry that avoids the regioselectivity problems of direct electrophilic aromatic substitution on the phenol.
-
Suspension Preparation : In a reaction vessel, add 5-bromo-2-methylaniline (1.0 g, 5.38 mmol) to a solution of concentrated sulfuric acid (6 mL) in distilled water (75 mL).
-
Initial Heating : Heat the resulting suspension to 90 °C and stir vigorously for approximately 4.5 hours.
-
Diazotization : Cool the reaction mixture to 0 °C using an ice-water bath. Slowly add a solution of sodium nitrite (384 mg, 5.57 mmol) in water (5 mL) dropwise, ensuring the temperature remains at 0 °C.
-
Diazonium Salt Hydrolysis : After the addition is complete, allow the reaction mixture to warm gradually to room temperature. Then, pour the mixture into a separate solution of concentrated sulfuric acid (6 mL) in water (75 mL) that has been preheated to 90 °C.
-
Reaction Completion : Continue stirring the mixture at 90 °C for 1 hour. After this period, stop the heating and allow the mixture to cool to room temperature and stand overnight.
-
Isolation and Purification : Collect the resulting brown precipitate by filtration. Wash the solid with water and dry it thoroughly in a vacuum oven to yield the final product, this compound.
Caption: Synthetic workflow for this compound.
Part 3: Chemical Reactivity and Applications in Development
This compound is a trifunctional molecule. Its utility stems from the distinct reactivity of the phenolic hydroxyl group, the aromatic ring, and the carbon-bromine bond.
Key Reaction Pathways
-
Reactions at the Hydroxyl Group : The phenolic -OH group can be readily deprotonated to form a phenoxide, a potent nucleophile. This allows for:
-
Etherification : Reaction with alkyl halides (e.g., Williamson ether synthesis) to form ethers, which are common motifs in drug molecules.
-
Esterification : Reaction with acyl chlorides or anhydrides to form esters, often used as prodrugs or to protect the hydroxyl group during subsequent synthetic steps.
-
-
Reactions at the Aromatic Ring : The ring is activated towards further electrophilic aromatic substitution. The powerful ortho, para-directing hydroxyl group and the weaker ortho, para-directing methyl group will synergistically direct incoming electrophiles primarily to the C4 and C6 positions, which are ortho and para to the hydroxyl group.
-
Reactions at the Bromine Atom : The C-Br bond is the most versatile site for building molecular complexity. It serves as a synthetic handle for a wide array of metal-catalyzed cross-coupling reactions, including:
-
Suzuki Coupling : Reaction with boronic acids to form C-C bonds.
-
Heck Coupling : Reaction with alkenes to form substituted alkenes.
-
Sonogashira Coupling : Reaction with terminal alkynes to form C-C triple bonds.
-
Buchwald-Hartwig Amination : Reaction with amines to form C-N bonds.
-
Caption: Key reaction pathways for this compound.
Role as a Pharmaceutical and Fine Chemical Intermediate
The high purity (often >99%) and versatile reactivity of this compound make it an indispensable intermediate in the pharmaceutical and fine chemical sectors.[1][2][3] The ability to use the bromine atom for cross-coupling reactions is particularly vital in modern drug discovery, as it allows for the efficient and modular assembly of complex target molecules from simpler fragments.[3] While it may not be a household name, compounds like this compound are the unsung workhorses that enable the synthesis of novel therapeutics, advanced materials, and other high-value chemicals.[2]
Part 4: Safety, Handling, and Data Management
Working with any chemical intermediate requires a strict adherence to safety protocols. This compound possesses several hazards that must be managed appropriately.
Hazard Identification and Safe Handling
The compound is classified with multiple hazards according to the Globally Harmonized System (GHS).[4][10]
| Hazard Code | Description | Class |
| H302 | Harmful if swallowed | Acute Toxicity, Oral (Cat. 4) |
| H312 | Harmful in contact with skin | Acute Toxicity, Dermal (Cat. 4) |
| H315 | Causes skin irritation | Skin Corrosion/Irritation (Cat. 2) |
| H319 | Causes serious eye irritation | Serious Eye Damage/Irritation (Cat. 2) |
| H335 | May cause respiratory irritation | STOT - Single Exposure (Cat. 3) |
-
Engineering Controls : Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Personal Protective Equipment (PPE) : Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.
-
Avoidance of Contact : Take measures to prevent skin and eye contact. Do not eat, drink, or smoke in the handling area.
-
First Aid (Exposure) :
-
Skin Contact : Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[5][10]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][10]
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5][10]
-
Ingestion : Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[5][10]
-
Storage and Disposal
-
Storage : Store in a tightly closed container in a dry, cool, and well-ventilated area, preferably under an inert atmosphere.[6][10] Keep away from oxidizing agents.
-
Disposal : Dispose of waste material and containers in accordance with local, regional, and national regulations. This should be done through a licensed waste disposal company.[10]
Conclusion
This compound is a strategically important chemical intermediate whose value is defined by its specific substitution pattern and trifunctional reactivity. Its synthesis, while requiring a controlled, multi-step approach to ensure correct regiochemistry, yields a versatile building block for advanced chemical synthesis. The ability to leverage its hydroxyl, aromatic, and bromo functionalities makes it a cornerstone for innovation in drug development and fine chemical manufacturing. For the research scientist, a comprehensive understanding of its properties, reactivity, and safe handling protocols is essential to fully exploit its synthetic potential.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemsrc. (n.d.). This compound | CAS#:36138-76-8. Retrieved from [Link]
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Ottokemi. (n.d.). This compound, 95%. Retrieved from [Link]
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Ningbo Inno Pharmchem Co.,Ltd. (n.d.). This compound: A Versatile Building Block in Fine Chemical Manufacturing. Retrieved from [Link]
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PubChem. (n.d.). 2-Bromo-5-methylphenol. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C7H7BrO). Retrieved from [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Sourcing High-Purity this compound for Pharmaceutical Research. Retrieved from [Link]
- Google Patents. (n.d.). CN104693014A - Synthesis method of 5-bromo-2-methoxyphenol.
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Methodological & Application
Application Note & Protocol: A Multi-Step Approach to the Regioselective Synthesis of 5-Bromo-2-methylphenol
For Distribution To: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide to the synthesis of 5-Bromo-2-methylphenol, a valuable intermediate in pharmaceutical and fine chemical manufacturing.[1][2] Direct electrophilic bromination of the readily available starting material, 2-methylphenol (o-cresol), is inefficient for producing the desired 5-bromo isomer due to the directing effects of the hydroxyl and methyl substituents. This guide, therefore, details a robust and regioselective multi-step synthetic pathway. The protocol herein leverages the strategic placement of functional groups and culminates in a Sandmeyer reaction to ensure the precise installation of the bromine atom at the C-5 position. This application note offers in-depth theoretical explanations, detailed experimental protocols, safety considerations, and comparative data to aid researchers in the successful synthesis of this important building block.
Introduction: The Challenge of Regioselectivity
This compound is a key structural motif in the development of various specialized chemicals.[1][2] However, its synthesis presents a classic challenge in aromatic chemistry: regioselectivity. The starting material, 2-methylphenol, possesses two activating, ortho-, para-directing groups: a hydroxyl (-OH) and a methyl (-CH₃) group.[3][4][5] During electrophilic aromatic substitution, such as bromination, these groups direct incoming electrophiles to the positions ortho and para to themselves. In the case of 2-methylphenol, these positions are C-4 and C-6, with the C-5 position being electronically disfavored for substitution.
Direct bromination of 2-methylphenol would, therefore, lead to a mixture of 4-bromo-2-methylphenol and 6-bromo-2-methylphenol, with negligible formation of the desired 5-bromo isomer. To overcome this inherent electronic bias, a multi-step approach is necessary. The strategy outlined in this guide involves the use of a directing group that can be introduced to facilitate substitution at the desired position and subsequently replaced by the target bromine atom. The Sandmeyer reaction, a versatile method for the conversion of an amino group to a variety of functionalities, including halogens, is the cornerstone of this approach.[6][7][8][9][10]
Synthetic Strategy: A Multi-Step Pathway
The proposed synthesis of this compound from a suitable precursor involves a two-step process:
-
Preparation of the Key Intermediate: 5-Amino-2-methylphenol: This step involves the synthesis of an aniline derivative where the amino group is positioned at C-5 of the 2-methylphenol scaffold.
-
Diazotization and Sandmeyer Reaction: The amino group of 5-amino-2-methylphenol is converted to a diazonium salt, which is then displaced by a bromide ion using a copper(I) bromide catalyst to yield the final product.
This strategic approach ensures the regioselective installation of the bromine atom at the C-5 position, a feat not achievable through direct bromination of 2-methylphenol.
Reaction Mechanisms
The Sandmeyer Reaction
The Sandmeyer reaction is a powerful tool for the introduction of a wide range of substituents onto an aromatic ring via a diazonium salt intermediate. The reaction proceeds through a radical-nucleophilic aromatic substitution mechanism.[6]
The key steps are:
-
Diazotization: The primary aromatic amine is treated with nitrous acid (HONO), typically generated in situ from sodium nitrite and a strong acid, to form a diazonium salt.
-
Electron Transfer: The copper(I) catalyst donates an electron to the diazonium salt, leading to the formation of an aryl radical and the release of nitrogen gas.
-
Halogen Transfer: The aryl radical abstracts a halogen atom from the copper(II) halide, regenerating the copper(I) catalyst and forming the desired aryl halide.
Caption: Mechanism of the Sandmeyer Reaction.
Experimental Protocols
Synthesis of 5-Amino-2-methylphenol
The synthesis of 5-amino-2-methylphenol can be achieved through various routes. One common method involves the reduction of a corresponding nitro-substituted precursor. For the purpose of this guide, we will assume the availability of 5-amino-2-methylphenol as a starting material.[11][12][13]
Synthesis of this compound via Sandmeyer Reaction
This protocol details the conversion of 5-amino-2-methylphenol to this compound.
Materials:
-
5-Amino-2-methylphenol
-
48% Hydrobromic acid (HBr)
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Deionized water
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Equipment:
-
Round-bottom flasks
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for filtration
Procedure:
Step 1: Diazotization of 5-Amino-2-methylphenol
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve a specific molar amount of 5-amino-2-methylphenol in 48% hydrobromic acid.
-
Cool the mixture to below 10°C in an ice bath.
-
Prepare a solution of sodium nitrite in deionized water.
-
Slowly add the sodium nitrite solution dropwise to the cooled amine solution, maintaining the temperature below 10°C. The formation of the diazonium salt is indicated by a color change.
Step 2: Sandmeyer Reaction
-
In a separate flask, prepare a boiling mixture of copper(I) bromide and 48% hydrobromic acid.
-
Carefully add the cold diazonium salt solution in portions to the boiling copper(I) bromide mixture over a period of approximately 30 minutes. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, reflux the reaction mixture for an additional 30 minutes to ensure complete decomposition of the diazonium salt.
Step 3: Work-up and Purification
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether.
-
Combine the organic extracts and wash them with deionized water to remove any inorganic impurities.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Remove the diethyl ether under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
The crude product can be further purified by column chromatography on silica gel or by vacuum distillation.
Caption: Experimental Workflow for the Synthesis of this compound.
Safety and Handling
All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
2-Methylphenol: Corrosive and toxic. Avoid contact with skin and eyes.
-
Bromine: Highly corrosive, toxic, and a strong oxidizing agent. Handle with extreme care.
-
Hydrobromic Acid: Corrosive. Causes severe skin burns and eye damage.
-
Sodium Nitrite: Oxidizing agent and toxic.
-
Copper(I) Bromide: Harmful if swallowed or inhaled.
-
Diazonium Salts: Potentially explosive when isolated and dry. It is crucial to use them in solution immediately after their preparation and not to isolate them.
Refer to the Safety Data Sheets (SDS) for each chemical before use.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| 2-Methylphenol | C₇H₈O | 108.14 | Colorless to pale yellow liquid | 31-34 |
| 5-Amino-2-methylphenol | C₇H₉NO | 123.15 | Light yellow to white powder | 158-160[11] |
| This compound | C₇H₇BrO | 187.03 | Pink to white or brown powder/crystals | 75-80[2][14] |
Conclusion
The synthesis of this compound from 2-methylphenol requires a strategic multi-step approach to overcome the challenges of regioselectivity. The pathway detailed in this application note, utilizing the Sandmeyer reaction, provides a reliable and efficient method for the preparation of this valuable chemical intermediate. By understanding the underlying chemical principles and adhering to the detailed protocols and safety precautions, researchers can successfully synthesize this compound for its various applications in drug discovery and fine chemical synthesis.
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PrepChem.com. (n.d.). Synthesis of 5-amino-o-cresol. Retrieved from [Link]
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Chemistry Stack Exchange. (2025, November 2). Organic Chemistry Aromatic synthesis. Retrieved from [Link]
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Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]
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ResearchGate. (n.d.). Scheme 3. (a) 2-Aminophenol, 2-amino-5-methyl-phenol, or.... Retrieved from [Link]
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PrepChem.com. (n.d.). A Chemoselective, Easy Bromination of (Hydroxymethyl)phenols. Retrieved from [Link]
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PubChem. (n.d.). 4-Bromo-2-methylphenol. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: A Versatile Building Block in Fine Chemical Manufacturing. Retrieved from [Link]
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Ottokemi. (n.d.). This compound, 95%. Retrieved from [Link]
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Organic Chemistry Tutor. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube. Retrieved from [Link]
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ResearchGate. (2025, August 6). ipso Halogenation. II. Bromination of phenols, isomerization and disproportionation of bromophenols, and dienone–phenol rearrangement of bromodienones | Request PDF. Retrieved from [Link]
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PubMed. (2021, August 20). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
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Save My Exams. (2025, January 10). Directing Effects. Retrieved from [Link]
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JoVE. (2023, April 30). Video: Directing and Steric Effects in Disubstituted Benzene Derivatives. Retrieved from [Link]
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Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]
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Journal of the Indian Chemical Society. (n.d.). BROMINATION OF COMPOUNDS CONTAINING TWO AROMATIC NUCLEI - Part IV, Brornination of Aryl Esters of Para-Cresotic Acid. Retrieved from [Link]
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Chad's Prep. (2021, May 1). 22.5 Sandmeyer Reactions | Organic Chemistry [Video]. YouTube. Retrieved from [Link]
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PubMed. (2011, March). Practical One-Pot C-H Activation/Borylation/Oxidation: Preparation of 3-Bromo-5-methylphenol on a Multigram Scale. Retrieved from [Link]
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Synthesis of 5-Bromo-2-methylphenol: A Detailed Laboratory Protocol and Application Guide
This comprehensive guide provides a detailed protocol for the laboratory-scale synthesis of 5-bromo-2-methylphenol, a valuable intermediate in the pharmaceutical and fine chemical industries.[1] This document is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step procedure but also a deep dive into the reaction's mechanistic underpinnings, safety protocols, and analytical characterization.
Introduction
This compound, also known as 5-bromo-o-cresol, is a key building block in the synthesis of a variety of more complex molecules.[1] Its utility stems from the presence of three distinct functional handles: a hydroxyl group, a methyl group, and a bromine atom, which can be selectively manipulated in subsequent synthetic steps. The strategic placement of the bromine atom at the 5-position makes it a particularly sought-after synthon. This guide will focus on a robust and widely applicable method for its preparation: the direct electrophilic bromination of 2-methylphenol (o-cresol).
Physicochemical Properties
A thorough understanding of the physical and chemical properties of the target molecule is crucial for its successful synthesis, purification, and handling.
| Property | Value | Source |
| CAS Number | 36138-76-8 | [2] |
| Molecular Formula | C₇H₇BrO | [2] |
| Molecular Weight | 187.03 g/mol | [2] |
| Appearance | Solid | |
| Melting Point | 75-80 °C | |
| Boiling Point | 241.8 ± 20.0 °C | [3] |
| SMILES | Cc1ccc(Br)cc1O | |
| InChI Key | OONJCAWRVJDVBB-UHFFFAOYSA-N |
Reaction Mechanism and Regioselectivity
The synthesis of this compound is achieved through the electrophilic aromatic substitution of o-cresol with bromine. The regioselectivity of this reaction is dictated by the directing effects of the hydroxyl (-OH) and methyl (-CH₃) groups already present on the aromatic ring. Both are activating, ortho-, para-directing groups.[4]
The hydroxyl group is a strongly activating group, directing incoming electrophiles to the positions ortho and para to it (positions 4 and 6). The methyl group is a less strongly activating group, also directing to its ortho and para positions (positions 3 and 5). The combined directing effects of both groups on o-cresol lead to the following potential bromination sites:
-
Position 4: Activated by the ortho-directing effect of the -OH group.
-
Position 6: Activated by the ortho-directing effect of the -OH group.
-
Position 5: Activated by the para-directing effect of the -CH₃ group.
-
Position 3: Activated by the ortho-directing effect of the -CH₃ group.
In practice, the powerful activating and directing effect of the hydroxyl group dominates, leading primarily to substitution at the positions ortho and para to it. However, the steric hindrance from the adjacent methyl group at position 2 disfavors substitution at position 3. The electronic activation at position 5 by the methyl group, combined with the accessibility of this site, makes it a favorable position for bromination, leading to the desired this compound. Careful control of reaction conditions, such as temperature and the choice of brominating agent and solvent, is crucial to maximize the yield of the desired isomer and minimize the formation of di- and tri-brominated byproducts.[5]
Experimental Protocol
This protocol details the synthesis of this compound via the direct bromination of o-cresol.
Materials and Equipment
| Reagent/Material | Grade | Supplier |
| o-Cresol (2-methylphenol) | Reagent | Sigma-Aldrich |
| Bromine | Reagent | Sigma-Aldrich |
| Dichloromethane (CH₂Cl₂) | ACS | Fisher Scientific |
| Sodium thiosulfate (Na₂S₂O₃) | Anhydrous | Acros Organics |
| Sodium bicarbonate (NaHCO₃) | Saturated solution | In-house preparation |
| Anhydrous magnesium sulfate (MgSO₄) | Reagent | VWR |
| Round-bottom flask (250 mL) | - | - |
| Addition funnel | - | - |
| Magnetic stirrer and stir bar | - | - |
| Ice bath | - | - |
| Separatory funnel | - | - |
| Rotary evaporator | - | - |
Safety Precautions
Extreme caution must be exercised when handling bromine. Bromine is a highly corrosive, toxic, and volatile liquid.[6] All operations involving bromine must be conducted in a well-ventilated chemical fume hood.[6] Appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., neoprene or nitrile), must be worn at all times.[6][7] A solution of sodium thiosulfate should be readily available to neutralize any spills.[6] Phenols are also toxic and can cause severe skin burns.[8] Avoid inhalation and skin contact.
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve o-cresol (10.81 g, 0.1 mol) in 100 mL of dichloromethane. Cool the flask in an ice bath with stirring.
-
Preparation of Bromine Solution: In a separate container, carefully measure bromine (5.1 mL, 16.0 g, 0.1 mol) and dissolve it in 20 mL of dichloromethane.
-
Causality: Dissolving the bromine in a solvent allows for a more controlled, dropwise addition, which helps to manage the exothermic nature of the reaction and improve selectivity.
-
-
Bromination: Transfer the bromine solution to an addition funnel and add it dropwise to the cooled o-cresol solution over a period of approximately 1 hour. Maintain the reaction temperature below 5 °C throughout the addition. After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 30 minutes, then warm to room temperature and stir for another 2 hours.
-
Quenching: The reaction is quenched to neutralize any unreacted bromine and the hydrogen bromide (HBr) byproduct. Slowly add a 10% aqueous solution of sodium thiosulfate with vigorous stirring until the reddish-brown color of the bromine disappears.[9]
-
Self-Validation: The disappearance of the bromine color is a clear visual indicator that the quenching process is complete.
-
-
Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.
Characterization
The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.
| Technique | Expected Results |
| ¹H NMR | Spectral data should be consistent with the structure of this compound.[10] |
| ¹³C NMR | The number and chemical shifts of the signals should correspond to the carbon atoms in the molecule.[2] |
| GC-MS | A single major peak with a mass-to-charge ratio corresponding to the molecular ion of this compound (m/z = 186/188, characteristic isotopic pattern for bromine).[11] |
| IR Spectroscopy | Presence of characteristic absorption bands for O-H stretching (around 3300-3500 cm⁻¹) and C-Br stretching. |
Waste Disposal
Proper disposal of chemical waste is critical for laboratory safety and environmental protection.
-
Brominated Organic Waste: All organic waste containing bromine should be collected in a designated, properly labeled halogenated waste container.
-
Aqueous Waste: The aqueous layers from the work-up should be neutralized before disposal. Check local regulations for the proper disposal of aqueous waste containing small amounts of salts.
-
Solid Waste: Used filter paper and drying agents should be placed in a designated solid waste container.
-
Unreacted Bromine: Any unreacted bromine should be quenched with a sodium thiosulfate solution before disposal.[12]
Visualizing the Workflow
The following diagrams illustrate the experimental workflow and the chemical reaction.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Overall reaction for the bromination of o-cresol.
References
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Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?. Retrieved from [Link]
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United Journal of Chemistry. (n.d.). Kinetic Investigation of Bromination Pathways for Cresol Regioisomers by N-Bromophthalimide in Aqueous Media. Retrieved from [Link]
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Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Electrophilic substitution with rearrangement. Part 9. Dienones derived from brominations of o-, m-, and p-cresol. Retrieved from [Link]
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Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
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MDPI. (n.d.). Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. Retrieved from [Link]
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Stack Exchange. (2019, November 1). Is m-cresol or p-cresol more reactive towards electrophilic substitution?. Retrieved from [Link]
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-
IOSR Journal. (2019, May 20). The Kinetic Study for the Fast Bromination Reaction of the Regioisomers of Cresol in Aqueous Medium by Competition Techniques. Retrieved from [Link]
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Springer. (2022, July 10). Removal of phenol from wastewater by electrochemical bromination in a flow reactor. Retrieved from [Link]
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NIH. (n.d.). Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzymatic process. Retrieved from [Link]
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ResearchGate. (2015, January 9). How can I dispose phenol?. Retrieved from [Link]
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PubChem. (n.d.). 2-Bromo-5-methylphenol. Retrieved from [Link]
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ResearchGate. (n.d.). b: FT-IR spectra of 4-bromo-2-[(E)-(phenylimino)methylphenol. Retrieved from [Link]
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The Versatile Precursor: 5-Bromo-2-methylphenol in Modern Organic Synthesis
In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 5-Bromo-2-methylphenol has emerged as a highly versatile and valuable precursor, offering a unique combination of reactive sites that enable a diverse array of chemical transformations. This guide provides an in-depth exploration of its applications in key synthetic reactions, complete with detailed protocols and mechanistic insights tailored for researchers, scientists, and professionals in drug development.
Introduction to a Privileged Scaffold
This compound, a crystalline solid at room temperature, possesses a chemical structure ripe with potential for synthetic manipulation.[1] The presence of a hydroxyl group, a bromine atom, and a methyl group on the aromatic ring allows for a suite of selective reactions, making it a sought-after building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2][3] The interplay between the electron-donating hydroxyl and methyl groups and the electron-withdrawing bromine atom dictates the regioselectivity of subsequent reactions, a crucial aspect for targeted synthesis.
Core Physicochemical and Safety Data
A thorough understanding of the physical and chemical properties of a precursor is fundamental to its safe and effective use in the laboratory.
| Property | Value | Reference |
| Molecular Formula | C₇H₇BrO | [4] |
| Molecular Weight | 187.03 g/mol | [4] |
| Melting Point | 75-80 °C | [1] |
| Boiling Point | 144-146 °C (at 1.1 Torr) | [5] |
| Appearance | Light yellow to brown solid | [5] |
| CAS Number | 36138-76-8 | [1] |
Safety Profile: this compound is classified as an irritant, causing skin, eye, and respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For comprehensive safety information, consult the material safety data sheet (MSDS).
Key Synthetic Applications and Protocols
The strategic positioning of the functional groups on this compound allows for its participation in a variety of powerful cross-coupling and functionalization reactions. Below are detailed protocols for some of its most significant applications.
Palladium-Catalyzed Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with high efficiency and functional group tolerance.[6][7] In the context of this compound, this reaction provides a direct route to substituted biphenyl derivatives, which are common motifs in biologically active molecules.[8][9]
Reaction Principle: The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with a boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[6][10] The choice of ligand, base, and solvent is crucial for achieving high yields.[11]
Figure 1: General workflow for the Suzuki-Miyaura coupling of this compound.
Detailed Protocol: Synthesis of a 2-Methyl-5-phenylphenol Derivative
This protocol is a representative procedure and may require optimization for specific arylboronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
Triphenylphosphine (PPh₃) (0.08 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene
-
Water
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, and potassium carbonate.
-
Add a 4:1 mixture of toluene and water.
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add palladium(II) acetate and triphenylphosphine to the reaction mixture.
-
Heat the reaction to reflux (approximately 90-100 °C) and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Separate the organic layer and wash it with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired substituted biphenyl derivative.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a versatile and efficient method for the formation of C-N bonds.[6][12][13] Utilizing this compound in this reaction allows for the synthesis of a wide range of N-aryl-2-methyl-5-aminophenol derivatives, which are valuable intermediates in medicinal chemistry.[14]
Reaction Principle: This palladium-catalyzed cross-coupling reaction involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to form the C-N bond and regenerate the catalyst.[6][13][15] The choice of a bulky, electron-rich phosphine ligand is critical for high catalytic activity.[16][17]
Figure 2: General workflow for the Buchwald-Hartwig amination of this compound.
Detailed Protocol: Synthesis of an N-Aryl-2-methyl-5-aminophenol Derivative
This protocol is a general procedure and may require optimization based on the specific amine used.
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 equiv)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.02 equiv)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Anhydrous toluene
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add this compound, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Evacuate and backfill the tube with the inert gas three times.
-
Add anhydrous toluene, followed by the amine.
-
Seal the tube and heat the reaction mixture in a preheated oil bath at 100-110 °C.
-
Stir the reaction vigorously and monitor its progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Williamson Ether Synthesis: Accessing Aryl Ethers
The Williamson ether synthesis is a classic and reliable method for the formation of ethers.[18][19] Applying this reaction to this compound allows for the synthesis of a variety of aryl ethers by reacting its corresponding phenoxide with an alkyl halide.[20][21]
Reaction Principle: The reaction proceeds via an Sₙ2 mechanism where the phenoxide ion, generated by deprotonation of the phenol with a base, acts as a nucleophile and displaces a halide from a primary alkyl halide.[19]
Figure 3: General workflow for the Williamson ether synthesis with this compound.
Detailed Protocol: Synthesis of 5-Bromo-2-methoxy-1-methylbenzene
This is a representative protocol for methylation; other primary alkyl halides can be used similarly.
Materials:
-
This compound (1.0 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Methyl iodide (CH₃I) (1.5 equiv)
-
Acetone
Procedure:
-
To a round-bottom flask, add this compound and potassium carbonate.
-
Add acetone as the solvent and stir the suspension.
-
Add methyl iodide to the mixture.
-
Heat the reaction mixture to reflux and stir for several hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude product.
-
If necessary, purify the product by column chromatography or distillation.
Electrophilic Aromatic Substitution: Nitration
The electron-rich nature of the phenolic ring, activated by the hydroxyl and methyl groups, makes this compound susceptible to electrophilic aromatic substitution reactions such as nitration. The directing effects of the existing substituents will influence the position of the incoming nitro group.
Reaction Principle: The nitration of phenols typically occurs under milder conditions than for benzene.[22] The regioselectivity is governed by the electronic and steric effects of the substituents on the aromatic ring. For this compound, the incoming electrophile is directed to the positions ortho and para to the strongly activating hydroxyl group.
Detailed Protocol: Nitration of this compound
This is a general procedure for the nitration of phenols and may require careful optimization to control regioselectivity and prevent over-nitration.
Materials:
-
This compound (1.0 equiv)
-
Concentrated nitric acid
-
Concentrated sulfuric acid
-
Dichloromethane (optional, as solvent)
Procedure:
-
In a flask cooled in an ice bath, dissolve this compound in a minimal amount of a suitable solvent like dichloromethane or add it directly to cooled sulfuric acid.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring at low temperature for a specified time, monitoring the reaction by TLC.
-
Carefully pour the reaction mixture onto crushed ice to quench the reaction and precipitate the product.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any residual acid.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Conclusion
This compound stands out as a versatile and economically significant precursor in the toolkit of the modern organic chemist. Its unique substitution pattern provides a platform for a multitude of high-yield transformations, including the construction of C-C, C-N, and C-O bonds through robust and well-established methodologies. The protocols detailed in this guide serve as a practical starting point for researchers and developers, enabling the efficient synthesis of a diverse range of complex molecules for a multitude of applications. As with any synthetic procedure, careful optimization of reaction conditions is encouraged to achieve the best possible outcomes.
References
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- [Reference for Buchwald-Hartwig Amination General Inform
- [Reference for Palladium-C
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- [Reference for Biphenyl Synthesis]
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- [Reference for Buchwald-Hartwig Ligand Effects]
- [Reference for Palladium C
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- [Reference for Biphenyl Deriv
- [Reference for Physicochemical Properties of this compound
- [Reference for Physicochemical and Safety Data of this compound
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- [Reference for Synthesis of Bioactive Molecules]
- [Reference for Nitr
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- [Reference for Synthesis of 2-amino-5-alkyl-phenols]
- [Reference for Williamson Ether Synthesis Limit
- [Reference for Biphenyl Deriv
- [Reference for 2-amino-5-methylphenol deriv
- [Reference for Regioselectivity of Substituted Phenols]
- [Reference for this compound Product Page]
- [Reference for Preparation of 2-amino-5-methylphenol deriv
- [Reference for this compound on ECHA]
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Suzuki coupling reactions with 5-Bromo-2-methylphenol
An In-Depth Guide to Suzuki-Miyaura Coupling Reactions with 5-Bromo-2-methylphenol: Protocols, Mechanisms, and Applications
Authored by: A Senior Application Scientist
This document serves as a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the application of the Suzuki-Miyaura cross-coupling reaction using this compound as a key aryl halide substrate. The synthesis of substituted 2-methylbiphenols is of significant interest in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] This guide provides a detailed exploration of the reaction mechanism, step-by-step experimental protocols, and critical insights into optimizing this powerful carbon-carbon bond-forming reaction.
Introduction: The Strategic Importance of the Suzuki-Miyaura Coupling
First published by Akira Suzuki and Norio Miyaura in 1979, the palladium-catalyzed cross-coupling of an organoboron species with an organohalide has become one of the most robust and widely used reactions in modern organic synthesis.[2][3] Its broad functional group tolerance, use of readily available and stable boronic acids, and generally mild reaction conditions have cemented its role as an indispensable tool for constructing biaryl scaffolds.[1][4]
This compound presents a unique and interesting substrate. The presence of the ortho-methyl group introduces steric hindrance, while the phenolic hydroxyl group can influence the electronic properties of the aromatic ring and potentially interact with the catalyst or base. Understanding how to effectively couple this substrate is key to accessing a diverse range of valuable phenol-containing biaryl compounds.
The Catalytic Cycle: A Mechanistic Overview
The efficacy of the Suzuki-Miyaura reaction is rooted in a well-understood catalytic cycle involving a palladium catalyst. The cycle consists of three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[5][6]
-
Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-bromine bond of this compound. This forms a Pd(II) complex. This step is often rate-limiting, especially for less reactive aryl halides.[2]
-
Transmetalation : The organic group from the boronic acid (or its activated boronate form) is transferred to the Pd(II) complex, displacing the halide. This step is critically facilitated by a base.[5] The base activates the boronic acid by forming a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which then readily transfers its aryl group to the palladium center.[7][8][9]
-
Reductive Elimination : The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired C-C bond of the biaryl product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[2]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Protocol: Synthesis of 5-Aryl-2-methylphenols
This section provides a general, robust protocol for the Suzuki-Miyaura coupling of this compound with a representative arylboronic acid.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | >98% | Standard Supplier | |
| Arylboronic Acid | >97% | Standard Supplier | e.g., Phenylboronic acid |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | Standard Supplier | Pre-catalyst, reduced in situ. |
| SPhos (Ligand) | >98% | Standard Supplier | Bulky phosphine ligand, ideal for hindered substrates.[10] |
| Potassium Phosphate (K₃PO₄) | Anhydrous, >98% | Standard Supplier | Base. |
| 1,4-Dioxane | Anhydrous | Standard Supplier | Solvent. |
| Deionized Water | Co-solvent. | ||
| Ethyl Acetate | ACS Grade | Standard Supplier | For extraction. |
| Brine (Saturated NaCl) | Lab Prepared | For washing. | |
| Anhydrous MgSO₄ or Na₂SO₄ | Standard Supplier | For drying. |
Equipment
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bars
-
Heating mantle or oil bath
-
Inert gas line (Argon or Nitrogen)
-
Standard laboratory glassware (separatory funnel, beakers, etc.)
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure
The following workflow outlines the key stages of the experimental process.
Caption: General experimental workflow for the Suzuki coupling.
-
Reaction Setup : To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv.).
-
Catalyst and Ligand Addition : In a separate vial, weigh out Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) and SPhos (0.044 mmol, 4.4 mol%). Add these solids to the Schlenk flask.
-
Inert Atmosphere : Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[11]
-
Solvent Addition : Prepare a degassed 4:1 mixture of 1,4-dioxane and water by bubbling argon through the solvents for 20-30 minutes. Add 5 mL of this solvent mixture to the reaction flask via syringe.
-
Reaction Execution : Place the flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up : Once the reaction is complete (as indicated by the consumption of the starting bromide), remove the flask from the oil bath and allow it to cool to room temperature.
-
Quenching and Extraction : Dilute the reaction mixture with 20 mL of deionized water and transfer it to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Washing and Drying : Combine the organic layers and wash with brine (1 x 30 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification : The resulting crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 5-aryl-2-methylphenol product.
Key Considerations and Optimization
The success of a Suzuki coupling, especially with a sterically hindered and functionalized substrate like this compound, depends on the careful selection of several parameters.[12]
| Parameter | Choice & Rationale |
| Catalyst/Ligand | The combination of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, RuPhos) is crucial.[12][13] These ligands promote the oxidative addition and reductive elimination steps, which can be sluggish with hindered substrates.[10] |
| Base | The choice of base is critical. Strong bases like K₃PO₄ or Cs₂CO₃ are often superior to weaker bases like Na₂CO₃ for challenging couplings.[8] They effectively generate the boronate species required for transmetalation without causing significant decomposition.[9] The presence of the acidic phenol may require a stronger base to drive the reaction. |
| Solvent | A polar aprotic solvent like 1,4-dioxane or THF is commonly used, often in a biphasic mixture with water.[2][14] The water helps to dissolve the inorganic base and facilitates the formation of the active boronate species. Anhydrous conditions can also be employed, particularly if protodeboronation is an issue.[10] |
| Temperature | Elevated temperatures (80-110 °C) are typically required to overcome the activation energy for the oxidative addition step with aryl bromides.[5] |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxygen exposure).2. Insufficiently strong base.3. Low reaction temperature. | 1. Ensure rigorous degassing of solvents and use of an inert atmosphere.[15]2. Switch to a stronger base like K₃PO₄ or Cs₂CO₃.3. Increase the reaction temperature in 10 °C increments. |
| Protodeboronation | The boronic acid is hydrolyzed back to the corresponding arene before it can couple. This is often an issue with prolonged heating in aqueous media.[10] | 1. Use a more stable boronic ester (e.g., a pinacol ester).2. Try anhydrous conditions with a base like K₃PO₄.3. Decrease reaction time if possible. |
| Dehalogenation | The starting aryl bromide is reduced to the corresponding arene (2-methylphenol). | 1. Ensure the system is free of potential hydride sources.2. Screen different ligands; some may be more prone to side reactions.3. Lower the reaction temperature. |
| Homocoupling | The boronic acid couples with itself to form a biaryl byproduct (Ar'-Ar'). | 1. This can be caused by oxygen in the reaction. Improve degassing procedures.[10]2. Use a bulkier ligand to disfavor this side reaction. |
Applications in Drug Discovery
The biphenyl and particularly the phenol-substituted biaryl motif are privileged structures in medicinal chemistry. They are present in numerous approved drugs and clinical candidates. The ability to synthesize libraries of 5-aryl-2-methylphenols using the Suzuki-Miyaura reaction allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs. These scaffolds are often explored as kinase inhibitors, nuclear receptor modulators, and agents targeting protein-protein interactions.[16][17]
Conclusion
The Suzuki-Miyaura coupling of this compound is a highly effective and versatile method for the synthesis of valuable biaryl compounds. By understanding the underlying mechanism and carefully selecting the catalyst, ligand, base, and solvent system, researchers can overcome the challenges associated with this sterically hindered substrate. The protocol and troubleshooting guide provided herein offer a solid foundation for the successful application of this reaction in both academic and industrial research settings, particularly in the field of drug development.
References
-
Suzuki, A. (1979). The Suzuki reaction or Suzuki coupling. Wikipedia. [Link]
- Cid, J., et al. (2012). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
- Lima, F., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal.
- Boutard, N., et al. (2010).
- Lima, F., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal.
-
Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. [Link]
- Abdel-Maksoud, M. S., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing.
- Selt, M., et al. (2023). Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method.
- Wang, Y., et al. (2021). Synthesis of Chiral Biphenyl Monophosphines as Ligands in Enantioselective Suzuki–Miyaura Coupling. Organic Letters.
-
ResearchGate. (n.d.). (a) Suzuki-Miyaura coupling reaction to synthesize biphenyl... ResearchGate. [Link]
-
ResearchGate. (n.d.). The Suzuki-Miyaura reactions of aryl halides with arylboronic acids. ResearchGate. [Link]
- Wisniewski, S. R., et al. (2022). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Rose-Hulman. [Link]
- Le, C., et al. (2023).
-
Unnamed Author. (2014). The Suzuki Reaction. Course Hero. [Link]
- Crawford, S., et al. (2023). Preformed Pd(II)
- Billingsley, K. L., & Buchwald, S. L. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Al-Jassas, H. (n.d.).
-
ResearchGate. (n.d.). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. [Link]
-
ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. [Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki? Reddit. [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling? ResearchGate. [Link]
-
Reddit. (2023). Help needed with unreproducible Suzuki coupling. Reddit. [Link]
-
Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G Myers Research Group, Harvard University. [Link]
- Darrow, J. W., & Funke, C. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI.
- Martínez-Ortiz, D. E., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI.
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- 4. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
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Buchwald-Hartwig amination of 5-Bromo-2-methylphenol
Application Note & Protocol
Topic: Buchwald-Hartwig Amination of 5-Bromo-2-methylphenol
Abstract
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and scope.[1] This application note provides a comprehensive guide to the palladium-catalyzed amination of this compound, a substrate that presents unique challenges due to steric hindrance and the presence of an acidic phenolic proton. We will dissect the causality behind the selection of catalysts, ligands, bases, and solvents, offering a field-proven protocol for researchers in drug development and materials science. This document is structured to provide not just a methodology, but a deep, authoritative understanding of the reaction's intricacies, ensuring reproducible and high-yielding results.
Scientific Rationale: A Deliberate Approach to a Challenging Substrate
The successful amination of this compound is not a matter of applying a generic protocol; it requires a nuanced understanding of the substrate's electronic and steric properties. The ortho-methyl group introduces steric bulk near the reaction center, while the phenolic hydroxyl group presents a competing site for reaction and can influence the catalyst's behavior.
The Substrate: this compound
-
Steric Hindrance: The methyl group ortho to the bromine atom sterically shields the C-Br bond. This can slow the rate-determining oxidative addition step of the catalytic cycle.[2] To overcome this, the catalyst system must be highly active.
-
The Acidic Phenol: The phenolic proton (pKa ≈ 10) is the most acidic site in the molecule. In the presence of a strong base, it will be readily deprotonated to form a phenoxide. This phenoxide can act as a nucleophile itself, potentially leading to undesired O-arylation (ether formation), or it could coordinate to the palladium center and inhibit catalysis.[3]
The Catalyst System: Tailored for Efficacy
The choice of palladium precatalyst, ligand, and base is a highly interdependent system that must be optimized to favor the desired C-N bond formation over potential side reactions.
-
Palladium Precatalyst: While various Pd(0) and Pd(II) sources like Pd₂(dba)₃ and Pd(OAc)₂ are effective, modern, well-defined precatalysts are often preferred for their air-stability and high activity.[4][5] G3 (third-generation) and G4 (fourth-generation) Buchwald palladacycle precatalysts, which rapidly generate the active LPd(0) species upon exposure to a base, are particularly effective for challenging substrates.[3]
-
Ligand Selection: The Key to Overcoming Steric Hindrance: The ligand is arguably the most critical component for this transformation. The initial catalyst systems using simple phosphines like P(o-tolyl)₃ are ineffective for sterically demanding substrates.[1] The evolution of ligand design has led to bulky, electron-rich dialkylbiaryl phosphine ligands, which are essential for this reaction.[6][7]
-
Rationale: These ligands promote the crucial, often rate-limiting, reductive elimination step to form the C-N bond. Their steric bulk creates a wide "bite angle" that facilitates this process, while their electron-donating nature enhances the rate of oxidative addition.[7]
-
Recommended Ligands: For substrates like this compound, ligands such as XPhos , RuPhos , or BrettPhos are highly recommended due to their proven efficacy in coupling hindered aryl halides.[6][7]
-
-
Base Selection: A Balancing Act: The base activates the amine nucleophile but also interacts with the phenolic proton.
-
Strong Bases (e.g., NaOtBu, LiHMDS): These bases ensure complete deprotonation of the amine, driving the reaction forward. However, they will also quantitatively deprotonate the phenol, which can be problematic.[8]
-
Weaker Bases (e.g., K₃PO₄, Cs₂CO₃): These bases may offer a better outcome by establishing an equilibrium that does not fully deprotonate the phenol, thereby minimizing O-arylation side products and catalyst inhibition. However, reaction rates may be slower.[8]
-
Recommendation: For initial attempts, a moderately strong base like potassium phosphate (K₃PO₄) is a prudent choice. If reactivity is low, a stronger base like sodium tert-butoxide (NaOtBu) can be employed, but the reaction must be carefully monitored for side-product formation.
-
-
Solvent Choice: The solvent must be anhydrous and capable of solubilizing all reaction components at the target temperature. Aprotic, non-polar, or weakly polar solvents are standard.
-
Toluene and 1,4-Dioxane are the most common and reliable solvents for Buchwald-Hartwig aminations.[8] They offer good solubility and appropriate boiling points for thermal reactions.
-
Visualizing the Process
The Buchwald-Hartwig Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving the palladium catalyst.[1][9]
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Experimental Workflow
A systematic workflow is critical for ensuring the reaction is performed under optimal, inert conditions.
Caption: Step-by-step experimental workflow for the amination reaction.
Detailed Experimental Protocol
This protocol describes the amination of this compound with a generic secondary amine (e.g., morpholine) as a representative example.
Reagents & Equipment
| Reagent/Equipment | Purpose | Notes |
| This compound | Aryl Halide | 1.0 equiv |
| Secondary Amine (e.g., Morpholine) | Nucleophile | 1.2 equiv |
| XPhos Pd G3 Precatalyst | Catalyst | 1-2 mol % |
| XPhos | Additional Ligand | 1-2 mol % |
| Potassium Phosphate (K₃PO₄) | Base | 2.0 equiv, finely ground |
| Anhydrous Toluene | Solvent | Sufficient for 0.1 M concentration |
| Schlenk flask / Reaction Vial | Reaction Vessel | Must be oven-dried and cooled under inert gas |
| Magnetic Stirrer & Hotplate | Agitation & Heating | |
| Inert Gas Supply (N₂ or Ar) | Anhydrous/Anaerobic Conditions | Essential for catalyst stability |
| TLC plates, GC-MS | Reaction Monitoring | |
| Standard Glassware | Workup & Purification | Separatory funnel, rotary evaporator, chromatography column |
Step-by-Step Procedure
Note: This reaction is air- and moisture-sensitive. All steps should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk line or glovebox techniques.[10]
-
Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), potassium phosphate (2.0 equiv, finely ground), XPhos Pd G3 precatalyst (0.02 equiv, 2 mol %), and additional XPhos ligand (0.02 equiv, 2 mol %).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with inert gas three times to ensure an oxygen-free environment.
-
Addition of Reagents: Under a positive pressure of inert gas, add anhydrous toluene via syringe to achieve a final concentration of approximately 0.1 M with respect to the aryl bromide.
-
Amine Addition: Add the secondary amine (1.2 equiv) via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C. Stir the reaction vigorously.
-
Monitoring: Monitor the reaction progress by TLC or by taking aliquots (under inert gas) for GC-MS analysis until the starting material is consumed (typically 4-24 hours).
-
Work-up: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate and quench by adding water.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to isolate the desired N-arylated product.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure strictly anhydrous and anaerobic conditions. Use a fresh, high-quality precatalyst.[10] |
| Insufficiently strong base | If using K₃PO₄ with a less reactive amine, consider switching to a stronger base like NaOtBu. | |
| Low reaction temperature | Increase the temperature to 110 °C (refluxing toluene). | |
| Formation of Side Products (e.g., O-arylation) | Base is too strong | Switch from NaOtBu to a milder base like K₃PO₄ or Cs₂CO₃. |
| Phenoxide is outcompeting the amine | Consider protecting the phenol group as a methyl or silyl ether prior to amination, followed by a deprotection step. | |
| Hydrodehalogenation (Ar-Br → Ar-H) | Presence of water | Ensure all reagents and solvents are scrupulously dry. |
| β-Hydride elimination from amine | This is a known side reaction; optimizing the ligand and base can sometimes suppress it.[1] |
Safety Precautions
-
Reagents: Palladium catalysts and phosphine ligands should be handled in a well-ventilated fume hood, as their long-term toxicological effects may not be fully known. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Bases: Sodium tert-butoxide is a strong, corrosive, and moisture-sensitive base. Potassium phosphate is a fine powder and an irritant. Handle all bases under an inert atmosphere and avoid inhalation of dust.
-
Solvents: Anhydrous solvents like toluene and dioxane are flammable and should be handled with care, away from ignition sources.
-
General: Always consult the Safety Data Sheet (SDS) for each reagent before use.
References
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
- Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphine ligands in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.
- Ko, H. M., & Lee, D. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects.
- Verkade, J. G., et al. (2004). Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. The Journal of Organic Chemistry, 69(26), 9135-9142.
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years.
- Jana, A., et al. (2018). Facile Buchwald-Hartwig coupling of sterically encumbered substrates effected by diphosphinoamine as ligands. Dalton Transactions, 47(1), 121-129.
-
Organic Letters. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
The Organic Chemistry Tutor. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds![Link]
-
Wiley Analytical Science. (2019). Palladium Catalyzed Amination of Aryl Chlorides. [Link]
- Stradiotto, M., et al. (2013). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. Dalton Transactions, 42(8), 2644-2657.
-
ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination Reagent Guide. [Link]
- Claver, C., et al. (2023). Indomuscone-Based Sterically Encumbered Phosphines as Ligands for Palladium-Catalyzed Reactions. The Journal of Organic Chemistry, 88(9), 5659-5668.
-
CatSci Ltd. Optimisation of Buchwald-Hartwig Amination Reactions. [Link]
- Nolan, S. P., et al. (2020). Buchwald-Hartwig Amination of Aryl Esters and Chlorides catalyzed by Dianisole-decorated Pd-NHC complex.
- Lee, C. F., et al. (2021). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. ACS Omega, 6(41), 27246-27255.
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Application Notes & Protocols: Leveraging 5-Bromo-2-methylphenol in the Synthesis of Bioactive Molecules
Audience: Researchers, scientists, and drug development professionals.
Abstract: 5-Bromo-2-methylphenol (CAS No: 36138-76-8) is a highly versatile and valuable building block in the fine chemical and pharmaceutical industries.[1][2] Its unique trifunctional structure—a nucleophilic hydroxyl group, an activatable bromine atom for cross-coupling, and a methyl group influencing steric and electronic properties—provides a robust platform for constructing complex molecular architectures. This guide provides an in-depth exploration of its application in two of the most powerful C-C and C-N bond-forming reactions in modern synthetic chemistry: the Suzuki-Miyaura Cross-Coupling and the Buchwald-Hartwig Amination. We will delve into the causality behind experimental choices, provide validated protocols, and illustrate the pathways to novel bioactive compounds.
The Strategic Value of this compound
This compound is more than a simple aryl halide. Its strategic value lies in the orthogonal reactivity of its functional groups. The phenolic hydroxyl group can direct metallation, be protected and deprotected, or be alkylated or acylated.[1] The bromine atom, positioned meta to the hydroxyl and para to the methyl group, serves as a prime handle for palladium-catalyzed cross-coupling reactions. This arrangement allows for the sequential and controlled introduction of molecular diversity, a cornerstone of library synthesis in drug discovery.
| Property | Value | Reference |
| Molecular Formula | C₇H₇BrO | [3] |
| Molecular Weight | 187.03 g/mol | [3] |
| Appearance | Pink to off-white solid | [1][2] |
| Melting Point | 75-80 °C | [4] |
| Purity | Typically ≥95%, with high-purity grades available | [4] |
The presence of both a bromine atom and a phenolic hydroxyl group offers multiple sites for chemical modification, making it a flexible starting material for a wide range of specialized chemicals.[1]
Caption: Versatile synthetic pathways originating from this compound.
Application I: Synthesis of Bioactive Biphenyls via Suzuki-Miyaura Coupling
The biphenyl moiety is a privileged scaffold found in a wide array of pharmacologically active compounds, including anti-inflammatory drugs and natural products.[5] The Suzuki-Miyaura reaction is arguably the most robust and widely used method for constructing these C(sp²)-C(sp²) bonds due to its mild conditions, functional group tolerance, and the commercial availability of a vast library of boronic acids.[6][7]
Expertise & Causality: Why This Protocol Works
In the context of this compound, the electron-donating nature of both the hydroxyl and methyl groups can increase electron density on the aromatic ring, potentially slowing the initial oxidative addition step compared to electron-deficient aryl halides. However, this is readily overcome with modern catalyst systems. The choice of catalyst, base, and solvent is critical for a successful transformation.
-
Catalyst Selection: A palladium(0) species is the active catalyst.[8] We use Palladium(II) acetate [Pd(OAc)₂] which is reduced in situ. The key to success is the phosphine ligand. For an electron-rich substrate like ours, a sterically hindered, electron-rich phosphine ligand such as tricyclohexylphosphine (PCy₃) or a biarylphosphine (e.g., SPhos) is ideal. These ligands stabilize the palladium center, promote the oxidative addition step, and facilitate the final reductive elimination.[9]
-
Base Selection: The base plays a crucial role in the transmetalation step, activating the boronic acid to form a more nucleophilic borate species.[6][9] An inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is typically effective. Cs₂CO₃ is more soluble in organic solvents and more basic, often leading to better results for challenging couplings.
-
Solvent System: A polar aprotic solvent is required to dissolve the reactants and the base. A mixture of a solvent like 1,4-dioxane or toluene with water is common, as water can aid in dissolving the base and facilitate the transmetalation step.[7]
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol details the synthesis of 2-methyl-5-(phenyl)phenol as a representative example.
Reagents & Materials:
| Reagent | Molar Eq. | Quantity (for 1 mmol scale) | Notes |
| This compound | 1.0 | 187 mg | Starting material |
| Phenylboronic Acid | 1.2 | 146 mg | Coupling partner |
| Pd(OAc)₂ | 0.02 (2 mol%) | 4.5 mg | Catalyst precursor |
| Tricyclohexylphosphine (PCy₃) | 0.04 (4 mol%) | 11.2 mg | Ligand |
| Potassium Carbonate (K₂CO₃) | 2.0 | 276 mg | Base |
| 1,4-Dioxane | - | 4 mL | Solvent |
| Deionized Water | - | 1 mL | Co-solvent |
Step-by-Step Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (187 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Catalyst Addition: In a separate vial, briefly mix the Pd(OAc)₂ (4.5 mg, 0.02 mmol) and PCy₃ (11.2 mg, 0.04 mmol) before adding them to the main reaction flask. This pre-mixing is not strictly necessary but can ensure homogeneity.
-
Solvent Addition: Add 1,4-dioxane (4 mL) and deionized water (1 mL) to the flask.
-
Inert Atmosphere: Seal the flask with a septum, and degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes. This step is critical to remove oxygen, which can oxidize the phosphine ligand and deactivate the catalyst.
-
Reaction: Place the flask in a preheated oil bath at 100 °C. Stir the reaction for 12-18 hours. Monitor progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL). Wash with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biphenyl product.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[6][8]
Application II: Synthesis of Aryl Amines via Buchwald-Hartwig Amination
The C-N bond is one of the most prevalent linkages in pharmaceuticals. The Buchwald-Hartwig amination has revolutionized drug discovery by providing a general and mild method for forming these bonds, replacing harsher classical methods.[10] This reaction couples an aryl halide with a primary or secondary amine.[11] Derivatives of this compound can be converted into novel aniline derivatives, which are key intermediates for kinase inhibitors, GPCR ligands, and other therapeutic agents.
Expertise & Causality: Why This Protocol Works
The mechanism of the Buchwald-Hartwig amination shares similarities with the Suzuki coupling, involving oxidative addition, amine coordination/deprotonation, and reductive elimination.[12]
-
Catalyst Selection: The choice of ligand is paramount. For coupling with primary amines, ligands like XPhos or SPhos are highly effective. For sterically hindered secondary amines, more specialized ligands such as RuPhos or BrettPhos may be required to facilitate both the oxidative addition and the final C-N bond-forming reductive elimination.[12]
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine (or the intermediate palladium-amine complex). Sodium tert-butoxide (NaOtBu) is the most common choice.[12] For substrates with base-sensitive functional groups, milder bases like K₃PO₄ can be used, often requiring higher temperatures or more active catalysts.
-
Solvent System: Anhydrous, non-protic solvents like toluene or dioxane are standard. The reaction is highly sensitive to moisture and oxygen, so rigorous exclusion of both is necessary for high yields.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol details the synthesis of N-phenyl-5-bromo-2-methylaniline as a representative example.
Reagents & Materials:
| Reagent | Molar Eq. | Quantity (for 1 mmol scale) | Notes |
| This compound | 1.0 | 187 mg | Starting material |
| Aniline | 1.2 | 112 mg (109 µL) | Amine coupling partner |
| Pd₂(dba)₃ | 0.01 (1 mol% Pd) | 9.2 mg | Catalyst precursor |
| XPhos | 0.03 (3 mol%) | 14.3 mg | Ligand |
| Sodium tert-butoxide (NaOtBu) | 1.4 | 135 mg | Base |
| Anhydrous Toluene | - | 5 mL | Solvent |
Step-by-Step Procedure:
-
Vessel Preparation: In a glovebox, add sodium tert-butoxide (135 mg, 1.4 mmol) to an oven-dried Schlenk flask with a stir bar.
-
Reagent Addition: In the glovebox, add the catalyst precursor Pd₂(dba)₃ (9.2 mg, 0.01 mmol) and the ligand XPhos (14.3 mg, 0.03 mmol). Add the this compound (187 mg, 1.0 mmol).
-
Solvent and Amine Addition: Remove the flask from the glovebox. Under a positive pressure of argon, add anhydrous toluene (5 mL) followed by aniline (109 µL, 1.2 mmol) via syringe.
-
Inert Atmosphere: Ensure the system is sealed and remains under a positive pressure of argon.
-
Reaction: Place the flask in a preheated oil bath at 110 °C. Stir the reaction for 16-24 hours. Monitor progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL). Extract the product with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.[10][12]
Trustworthiness: Self-Validating Systems & Troubleshooting
| Observation | Potential Cause | Recommended Action |
| No reaction / Low conversion | Inactive catalyst (oxygen exposure); Insufficiently strong base; Low temperature. | Ensure rigorous degassing. Use a fresh, anhydrous base. Increase reaction temperature by 10-20 °C. |
| Formation of de-halogenated starting material (hydrodehalogenation) | Presence of water; β-hydride elimination from amide (Buchwald-Hartwig). | Use anhydrous solvents and reagents. For Buchwald-Hartwig, consider a different ligand (e.g., one with a wider bite angle). |
| Formation of homocoupled boronic acid product (Suzuki) | Reaction temperature too high; Oxygen contamination. | Reduce reaction temperature. Improve degassing procedure. |
| Difficult purification | Residual palladium catalyst. | Pass the crude product through a pad of silica or celite before chromatography. Consider treatment with a palladium scavenger. |
References
-
Biffis, A., et al. (1975). The synthesis of ortho-aryl phenols: 2-biphenylol and 2,2'-dihydroxy-4,6'-dimethylbiphenyl. Journal of the South African Chemical Institute. Available at: [Link]
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Wikipedia. (2024). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Singh, P., & Kaur, M. (2016). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Arabian Journal of Chemistry. Available at: [Link]
-
Ali, I., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
Harish Chopra. (2021). Buchwald-Hartwig Amination Reaction. YouTube. Available at: [Link]
-
Kaiser, R.I., et al. (2020). Unconventional gas-phase synthesis of biphenyl and its atropisomeric methyl-substituted derivatives. Physical Chemistry Chemical Physics. Available at: [Link]
-
Organic Syntheses. (2016). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. Available at: [Link]
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Ningbo Inno Pharmchem Co.,Ltd. (n.d.). This compound: A Versatile Building Block in Fine Chemical Manufacturing. Pharma-intermediate.com. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]
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Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Sourcing High-Purity this compound for Pharmaceutical Research. Pharma-intermediate.com. Available at: [Link]
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PubChem. (n.d.). This compound. PubChem. Available at: [Link]
-
Wang, W., et al. (2019). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Marine Drugs. Available at: [Link]
-
Wikipedia. (2024). Suzuki reaction. Wikipedia. Available at: [Link]
-
The Chemists' Cookbook. (2024). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
ResearchGate. (2015). (PDF) Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. ResearchGate. Available at: [Link]
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Application Note: 5-Bromo-2-methylphenol as a Versatile Building Block in Agrochemical Discovery
Introduction
In the landscape of fine chemical manufacturing for the agrochemical sector, the strategic selection of starting materials is paramount. 5-Bromo-2-methylphenol (CAS No: 36138-76-8) has emerged as a highly valuable and versatile building block.[1] Its utility stems from a unique molecular architecture featuring two distinct and addressable reactive sites: a phenolic hydroxyl group and an aromatic bromine atom. This dual functionality allows for orthogonal synthetic strategies, enabling the construction of complex molecular scaffolds necessary for the development of novel herbicides, fungicides, and plant growth regulators.[2][3] This application note provides an in-depth guide for researchers and drug development professionals on the properties, strategic applications, and detailed synthetic protocols involving this compound.
Physicochemical and Safety Profile
A comprehensive understanding of a building block's properties is fundamental to its effective use. This compound is typically a solid at room temperature, appearing as a white to brown powder or crystals.[4][5]
Data Presentation: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 36138-76-8 | [4] |
| Molecular Formula | C₇H₇BrO | [4][6] |
| Molecular Weight | 187.03 g/mol | [6] |
| Melting Point | 75-80 °C | [7][8] |
| Boiling Point | 241.8 ± 20.0 °C at 760 mmHg | [4] |
| Density | 1.6 ± 0.1 g/cm³ | [4] |
| LogP | 3.09 | [4] |
Safety and Handling
As with any laboratory chemical, proper handling of this compound is essential. It is classified as an irritant and is harmful if swallowed or in contact with skin.[6][9] Researchers must use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and laboratory clothing, and always handle the compound within a chemical fume hood.[4][10]
Data Presentation: Hazard Information
| Identifier | Description | Source(s) |
| H302/H312 | Harmful if swallowed / in contact with skin. | [6] |
| H315 | Causes skin irritation. | [6][10] |
| H319 | Causes serious eye irritation. | [6][10] |
| H335 | May cause respiratory irritation. | [6][10] |
| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. | [9][10] |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [9] |
Strategic Importance and Synthetic Versatility
The power of this compound as a building block lies in its two functional groups, which can be targeted in sequential or orthogonal reaction schemes to build molecular complexity.
Mandatory Visualization: Reactive Sites
Caption: Key reactive sites on the this compound scaffold.
-
The Phenolic Hydroxyl (-OH) Group: This site is nucleophilic and acidic, making it ideal for reactions such as Williamson ether synthesis (O-alkylation) or esterification. In agrochemical design, modifying this position can tune the molecule's lipophilicity, impacting its uptake, translocation in plants, and metabolic stability.
-
The Aryl Bromide (-Br) Group: The bromine atom is a versatile handle for carbon-carbon and carbon-heteroatom bond formation. It is an excellent leaving group for nucleophilic aromatic substitution under certain conditions and is a prime substrate for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). These reactions are foundational for linking the bromophenol core to other aromatic or aliphatic fragments, rapidly building the complex skeletons of modern active ingredients.[2]
Mandatory Visualization: Synthetic Pathways
Caption: General synthetic pathways from this compound.
Key Experimental Protocols
The following protocols provide robust, field-proven methodologies for the two primary transformations of this compound. These are designed as self-validating systems, with clear steps for reaction, workup, and purification.
Protocol 3.1: O-Alkylation via Williamson Ether Synthesis
This protocol describes the synthesis of a simple ether, which is a common moiety in agrochemicals for enhancing systemic activity.
Objective: To synthesize 5-bromo-1-(methoxy)-2-methylbenzene.
Materials:
-
This compound (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Iodomethane (CH₃I) (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: Under an inert atmosphere (Nitrogen or Argon), add this compound to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel.
-
Solvent Addition: Dissolve the starting material in anhydrous DMF.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add NaH portion-wise over 15 minutes. Causality Note: Slow addition is critical to control the exothermic reaction and hydrogen gas evolution as the alkoxide is formed.
-
Alkylation: Stir the resulting suspension at 0 °C for 30 minutes. Add iodomethane dropwise via the dropping funnel. Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Quenching: Cool the reaction back to 0 °C and slowly quench by adding saturated aqueous NH₄Cl. Trustworthiness Check: This step safely neutralizes any unreacted NaH.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with diethyl ether and water. Separate the layers. Wash the organic layer sequentially with water (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the residue by silica gel chromatography to obtain the pure aryl ether.
Protocol 3.2: Suzuki-Miyaura Cross-Coupling
This protocol demonstrates the formation of a C-C bond, a cornerstone of modern synthetic chemistry, to create a bi-aryl structure common in advanced pesticides.
Objective: To synthesize 4-bromo-2-methyl-1,1'-biphenyl.
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.5 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Toluene
-
Ethanol
-
Water (degassed)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reagent Preparation: In a round-bottom flask, combine this compound, phenylboronic acid, and potassium carbonate.
-
Catalyst Addition: Add the palladium catalyst. Expertise Note: The choice of a Pd(0) catalyst is crucial for initiating the catalytic cycle. Pd(PPh₃)₄ is robust and commercially available, making it a reliable choice for this transformation.
-
Solvent Addition: Add a 3:1:1 mixture of Toluene:Ethanol:Water. The solvent system is critical for dissolving both the organic and inorganic reagents. Degas the mixture by bubbling argon through it for 20 minutes.
-
Reaction: Heat the mixture to 80-90 °C under an inert atmosphere and stir vigorously for 8-12 hours. Monitor progress by TLC or GC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers in a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product via flash column chromatography on silica gel to yield the target bi-aryl compound.
Mandatory Visualization: Suzuki Coupling Workflow
Caption: Step-by-step workflow for the Suzuki-Miyaura cross-coupling protocol.
Conclusion
This compound is more than a simple intermediate; it is a strategic platform for molecular innovation in the agrochemical field. Its defined reactive handles allow for the application of powerful and reliable synthetic transformations, such as O-alkylation and palladium-catalyzed cross-coupling. By leveraging the protocols and insights provided in this note, researchers can efficiently generate diverse libraries of novel compounds, accelerating the discovery and development of next-generation agrochemicals.
References
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Chemsrc. (n.d.). This compound | CAS#:36138-76-8. Retrieved January 12, 2026, from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
-
Wikipedia. (n.d.). Brodifacoum. Retrieved January 12, 2026, from [Link]
-
Glory Chemical. (2023, December 11). Exploring the Chemical Properties of this compound (CAS 36138-76-8). Retrieved January 12, 2026, from [Link]
-
AERU, University of Hertfordshire. (n.d.). Bromoxynil (Ref: ENT 20852). Retrieved January 12, 2026, from [Link]
-
Ottokemi. (n.d.). This compound, 95%. Retrieved January 12, 2026, from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: A Versatile Building Block in Fine Chemical Manufacturing. Retrieved January 12, 2026, from [Link]
-
MySkinRecipes. (n.d.). 2-Bromo-5-methylphenol. Retrieved January 12, 2026, from [Link]
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Application Notes: 5-Bromo-2-methylphenol as a Key Intermediate in the Synthesis of Novel Fungicides
Introduction: The Strategic Importance of Substituted Phenols in Fungicide Development
In the continuous effort to develop novel and effective fungicides, the strategic selection of starting materials is paramount. 5-Bromo-2-methylphenol has emerged as a versatile and highly valuable building block in the synthesis of advanced agrochemicals.[1][2] Its unique substitution pattern, featuring a reactive phenolic hydroxyl group, a sterically influencing methyl group, and a synthetically versatile bromine atom, provides a trifecta of opportunities for chemists to introduce diverse functionalities and construct complex molecular architectures with potent fungicidal activity.[2][3]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of next-generation fungicides. We will delve into detailed synthetic protocols, explain the chemical principles underpinning the experimental design, and present a plausible pathway to a novel analog of a commercial strobilurin fungicide.
Core Synthesis Strategy: From this compound to a Mandestrobin Analog
Our focus will be on the synthesis of a novel analog of Mandestrobin, a potent strobilurin fungicide. Strobilurins are a well-established class of fungicides that act by inhibiting mitochondrial respiration in fungi, specifically at the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III).[4][5][6] Mandestrobin itself is a powerful fungicide with a broad spectrum of activity and excellent systemic properties.[7][8] By incorporating the 5-bromo-2-methylphenoxy moiety, we aim to explore the potential for enhanced efficacy or a modified spectrum of activity.
The overall synthetic workflow is a multi-step process that leverages the reactivity of the phenolic hydroxyl group for etherification, a key step in the assembly of the core fungicidal scaffold.
Caption: Synthetic workflow for a Mandestrobin analog.
Detailed Experimental Protocols
Part 1: Synthesis of the Starting Material: 2-Bromo-5-methylphenol
While 2-bromo-5-methylphenol is commercially available, understanding its synthesis provides valuable context. A common and reliable method is the Sandmeyer reaction, which offers good regioselectivity.[9][10]
Protocol: Sandmeyer Reaction for 2-Bromo-5-methylphenol [10]
-
Diazotization:
-
In a suitable reaction vessel, dissolve 6-amino-m-cresol (1.0 eq) in 48% hydrobromic acid.
-
Cool the mixture to below 10 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (1.0 eq) in water dropwise, maintaining the temperature below 10 °C to form the diazonium salt.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a boiling mixture of copper(I) bromide (0.5 eq) and 48% hydrobromic acid.
-
Add the cold diazonium salt solution in portions to the boiling copper(I) bromide mixture over 30 minutes.
-
Reflux the resulting mixture for an additional 30 minutes.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and extract the product with diethyl ether.
-
Combine the organic extracts, wash with water, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the residue by silica gel chromatography to yield 2-bromo-5-methylphenol.
-
Rationale for Experimental Choices:
-
Low Temperature for Diazotization: Diazonium salts are unstable and can decompose at higher temperatures. Maintaining a low temperature is crucial for maximizing the yield of the diazonium intermediate.
-
Copper(I) Bromide Catalyst: Copper(I) facilitates the substitution of the diazonium group with a bromide ion, a hallmark of the Sandmeyer reaction.
Part 2: Synthesis of the Mandestrobin Analog
Step 1: O-Alkylation of this compound
This step involves a Williamson ether synthesis to couple the phenolic starting material with a substituted benzyl chloride. The choice of a suitable base is critical to deprotonate the phenol without promoting side reactions.
Protocol:
-
To a solution of this compound (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF), add a mild inorganic base like potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.
-
Add 2-(chloromethyl)benzyl chloride (1.1 eq) to the reaction mixture.
-
Heat the reaction to 60-70 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the ether intermediate.
Rationale for Experimental Choices:
-
Potassium Carbonate as Base: A moderately strong base is required to deprotonate the phenol. Potassium carbonate is advantageous as it is inexpensive, easy to handle, and generally leads to clean reactions with minimal side products compared to stronger bases like sodium hydride.
-
DMF as Solvent: A polar aprotic solvent like DMF is ideal for SN2 reactions as it solvates the cation of the base, leaving the anion more nucleophilic, and does not participate in the reaction itself.
Caption: O-Alkylation via Williamson ether synthesis.
Step 2: Hydrolysis to the Aldehyde
The dichloromethyl group is a masked aldehyde. Hydrolysis under controlled conditions will reveal the aldehyde functionality.
Protocol:
-
Dissolve the ether intermediate from the previous step in a mixture of a suitable organic solvent (e.g., dioxane) and water.
-
Add a catalytic amount of a Lewis acid or a strong acid (e.g., sulfuric acid).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After completion, neutralize the reaction mixture with a mild base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the crude aldehyde.
-
Purify by column chromatography if necessary.
Step 3: Cyanohydrin Formation
The aldehyde is converted to a cyanohydrin, which serves as a precursor to the final amide side chain.
Protocol: [4]
-
Dissolve the aldehyde in a suitable solvent system (e.g., a mixture of xylene, methanol, and water).
-
Add a phase-transfer catalyst such as tetrabutylammonium bromide (n-Bu4NBr) and a source of cyanide (e.g., HCN or a cyanide salt).
-
Cool the reaction to 10 °C and carefully adjust the pH to around 7.5-8.0.
-
Stir the reaction at a controlled temperature for several hours.
-
Acidify the reaction mixture carefully with a weak acid like acetic acid to quench the reaction.
-
Extract the cyanohydrin product and use it directly in the next step.
Rationale for Experimental Choices:
-
Phase-Transfer Catalyst: The use of a phase-transfer catalyst allows the cyanide anion to be transported from the aqueous phase to the organic phase where the aldehyde is dissolved, thus facilitating the reaction.
-
pH Control: The pH is carefully controlled to ensure the presence of free cyanide ions for the nucleophilic attack on the carbonyl carbon, while minimizing the risk of polymerization or other side reactions.
Step 4: Hydrolysis of Nitrile and Amidation
The nitrile group of the cyanohydrin is hydrolyzed to a carboxylic acid, which is then converted to the corresponding N-methyl amide.
Protocol:
-
Treat the crude cyanohydrin with a strong acid (e.g., concentrated HCl) and heat to hydrolyze the nitrile to a carboxylic acid.
-
Isolate the carboxylic acid intermediate.
-
Activate the carboxylic acid using a coupling agent (e.g., thionyl chloride to form the acid chloride, or a carbodiimide).
-
React the activated carboxylic acid with methylamine in the presence of a base to form the N-methyl amide.
-
Purify the resulting amide by crystallization or column chromatography.
Step 5: Final Methylation
The final step is the methylation of the hydroxyl group of the former cyanohydrin to yield the Mandestrobin analog.
Protocol:
-
Dissolve the N-methyl amide in a suitable solvent.
-
Add a strong base (e.g., sodium hydride) to deprotonate the hydroxyl group.
-
Add a methylating agent, such as methyl sulfate or methyl iodide, and stir the reaction until completion.
-
Quench the reaction carefully with water.
-
Extract the final product, dry the organic layer, and purify to obtain the target Mandestrobin analog.
Fungicidal Activity and Mechanism of Action
The synthesized Mandestrobin analog is expected to exhibit a similar mechanism of action to Mandestrobin, acting as a Quinone outside Inhibitor (QoI).[5][6][11]
Mechanism of Action:
-
The fungicide binds to the Qo site of cytochrome b in the mitochondrial respiratory chain of fungi.
-
This binding blocks the transfer of electrons between cytochrome b and cytochrome c1.
-
The disruption of the electron transport chain inhibits the production of ATP, the primary energy currency of the cell.
-
Deprived of energy, the fungal cells cannot carry out essential metabolic processes, leading to the inhibition of spore germination and mycelial growth.[8]
Caption: Mechanism of action of Mandestrobin analog.
Quantitative Data Summary
The following table summarizes the expected fungicidal activity of Mandestrobin against various pathogens, which can serve as a benchmark for evaluating the newly synthesized analog.
| Fungal Species | Class | EC50 (ppm)[12] |
| Sclerotinia sclerotiorum | Ascomycetes | 0.022 |
| Botrytis cinerea | Fungi Imperfecti | 0.034 |
| Pyricularia oryzae | Fungi Imperfecti | 0.016 |
| Venturia nashicola | Ascomycetes | 0.075 |
| Puccinia triticina | Basidiomycetes | 0.0082 |
| Phytophthora infestans | Oomycetes | > 5.0 |
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of novel fungicides. This application note has provided a detailed, scientifically grounded framework for the synthesis of a new Mandestrobin analog. The provided protocols, along with the rationale behind the experimental choices, are intended to empower researchers to explore new chemical spaces in the quest for more effective and sustainable crop protection solutions. The unique electronic and steric properties imparted by the 5-bromo-2-methylphenoxy moiety may lead to fungicides with improved performance characteristics, and further structure-activity relationship studies are encouraged.
References
-
Research and Development of a Novel Fungicide 'Mandestrobin'. Sumitomo Chemical Co., Ltd. Available at: [Link]
-
Mandestrobin. Minnesota Department of Agriculture. Available at: [Link]
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Physiological effects of mandestrobin. Ido, K., Kiguchi, S., Iwahashi, F., & Yamato, S. (2020). Journal of Pesticide Science, 45(3), 132-137. Available at: [Link]
-
2-Bromo-5-methylphenol. MySkinRecipes. Available at: [Link]
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Mandestrobin (Ref: S-2200). AERU, University of Hertfordshire. Available at: [Link]
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Research and Development of a Novel Fungicide 'Mandestrobin'. Hirotomi, D., Ueda, N., Kiguchi, S., Hirota, M., Iwashita, K., & Kodaka, R. Sumitomo Kagaku, 2016. Available at: [Link]
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Metabolism of the Strobilurin Fungicide Mandestrobin in Wheat. ACS Publications. Available at: [Link]
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This compound | C7H7BrO | CID 12648404. PubChem. Available at: [Link]
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5.15 Mandestrobin (307) RESIDUE AND ANALYTICAL ASPECTS. FAO. Available at: [Link]
-
Organic base catalyzed O-alkylation of phenols under solvent-free condition. ResearchGate. Available at: [Link]
-
Environmentally Friendly Green O-Alkylation Reaction for Ethenzamide Synthesis. MDPI. Available at: [Link]
-
2-Bromo-5-methylphenol. MySkinRecipes. Available at: [Link]
-
2-Bromo-5-methylphenol | C7H7BrO | CID 228638. PubChem. Available at: [Link]
- WO2016054564A1 - Selective 3-o-alkylation of methyl alpha-l-rhamnopyranoside. Google Patents.
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Application Notes and Protocols for the Strategic Use of 5-Bromo-2-methylphenol in the Development of Novel Kinase Inhibitors
Audience: Researchers, scientists, and drug development professionals in the field of medicinal chemistry and oncology.
Introduction: The Enduring Quest for Kinase Specificity
Protein kinases, as central regulators of cellular signaling, represent one of the most critical classes of drug targets in modern medicine, particularly in oncology.[1][2] Their dysregulation is a known driver of cancer cell proliferation, survival, and metastasis.[3] The development of small molecule kinase inhibitors has revolutionized cancer therapy, but the challenge of achieving selectivity and overcoming resistance remains a primary focus of research.[4][5]
The molecular architecture of kinase inhibitors often relies on "privileged scaffolds" that can effectively anchor within the ATP-binding site. Among these, phenolic structures have garnered significant attention. Polyphenolic compounds, found abundantly in nature, are known to interact with and modulate the activity of various kinases.[3][6][7] The hydroxyl group of the phenol moiety is particularly adept at forming crucial hydrogen bond interactions with the "hinge region" of the kinase, a key determinant of binding affinity.[8][9]
This guide introduces 5-Bromo-2-methylphenol as a versatile and strategic starting material for the construction of novel kinase inhibitor libraries. We will explore its potential by leveraging its distinct chemical features:
-
The Bromine Atom: A versatile synthetic handle for introducing molecular diversity via palladium-catalyzed cross-coupling reactions.
-
The Phenolic Hydroxyl Group: A key pharmacophoric element for establishing hydrogen-bonding interactions within the kinase active site.
-
The Methyl Group: A tool for probing hydrophobic pockets and influencing conformational orientation to enhance potency and selectivity.
Through detailed protocols and a discussion of the underlying scientific rationale, this document will serve as a comprehensive resource for researchers aiming to exploit the potential of this unique building block in the discovery of next-generation kinase inhibitors.
Part 1: The Rationale - Deconstructing this compound as a Kinase Inhibitor Scaffold
The strategic value of this compound lies in its trifunctional nature, which allows for systematic exploration of structure-activity relationships (SAR).
The Bromine Handle: A Gateway to Diversity
The bromine atom at the 5-position is the primary site for diversification. It is ideally suited for a variety of robust and well-documented cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig reactions.[8][10][11]
-
Suzuki-Miyaura Coupling: Enables the introduction of a wide array of aryl and heteroaryl moieties. This is critical for exploring the solvent-exposed regions of the ATP-binding site and can significantly impact the inhibitor's potency and selectivity profile.[8]
-
Buchwald-Hartwig Amination: Allows for the formation of carbon-nitrogen bonds, introducing amine-containing substituents that can form additional hydrogen bonds or salt bridges, further anchoring the inhibitor.
The Phenolic Core: Hinge-Binding and Beyond
The hydroxyl group is not merely a passive feature. In many established kinase inhibitors, a similar functional group is responsible for a critical hydrogen bond interaction with the backbone amide of a conserved residue in the hinge region of the kinase. This interaction serves as a primary anchor, ensuring proper orientation of the inhibitor. Furthermore, the phenol's acidity allows it to act as a hydrogen bond donor, a feature that can be fine-tuned through electronic modifications on the aromatic ring.
The Methyl Group: Probing Hydrophobic Pockets
The seemingly simple methyl group at the 2-position plays a crucial role in fine-tuning the inhibitor's properties. It can:
-
Engage in Hydrophobic Interactions: The methyl group can occupy small hydrophobic pockets within the active site, contributing to binding affinity.
-
Induce Conformational Restriction: By providing steric bulk, it can influence the preferred conformation of the molecule, potentially locking it into a more bioactive shape and improving selectivity for the target kinase over others.
Part 2: A Representative Target - The MAPK/ERK Signaling Pathway
To illustrate the application of inhibitors derived from this compound, we will consider the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the RAS-RAF-MEK-ERK cascade. This pathway is frequently hyperactivated in human cancers due to mutations in genes like BRAF and RAS, making it a prime target for therapeutic intervention.[12] An inhibitor designed to target a kinase within this pathway, such as BRAF or MEK, could effectively block downstream signaling and inhibit tumor growth.[13]
Caption: The MAPK/ERK signaling cascade and a potential point of intervention.
Part 3: Experimental Protocols
The following protocols provide a generalized framework for the synthesis and evaluation of a kinase inhibitor library based on the this compound scaffold.
Synthetic Workflow Overview
The overall strategy involves a primary cross-coupling reaction to install a diverse aryl group, followed by optional modification of the phenolic hydroxyl to further explore the chemical space.
Caption: General synthetic workflow for library generation.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol details the palladium-catalyzed coupling of this compound with a representative arylboronic acid.[8][11]
Materials:
-
This compound (1.0 mmol, 1.0 eq)
-
Arylboronic acid (e.g., 4-pyridylboronic acid) (1.2 mmol, 1.2 eq)
-
Potassium Phosphate (K₃PO₄) (2.5 mmol, 2.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)
-
1,4-Dioxane (8 mL, anhydrous)
-
Deionized water (2 mL)
-
Schlenk flask or sealed reaction vial
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas three times to ensure an oxygen-free atmosphere.
-
Under a positive pressure of inert gas, add the tetrakis(triphenylphosphine)palladium(0) catalyst.
-
Add the anhydrous 1,4-dioxane and deionized water via syringe.
-
Degas the reaction mixture by bubbling the inert gas through the solution for 15 minutes.
-
Heat the reaction mixture to 90-100 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times typically range from 8 to 16 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (30 mL) and wash with water (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol provides a general method for determining the half-maximal inhibitory concentration (IC₅₀) of synthesized compounds against a target kinase.[8][14]
Materials:
-
Target kinase (e.g., BRAF V600E)
-
Kinase substrate (specific to the target kinase)
-
ATP (at a concentration near the Kₘ for the kinase)
-
Synthesized inhibitor compounds (dissolved in DMSO)
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 96- or 384-well plates
-
Microplate reader with luminescence detection
Procedure:
-
Prepare a serial dilution of the inhibitor compounds in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point dose-response curve.
-
In the wells of the microplate, add the kinase, the substrate, and the diluted inhibitor compound. Include "no inhibitor" (DMSO only) controls for 0% inhibition and "no enzyme" controls for 100% inhibition.
-
Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced by following the manufacturer's instructions for the luminescence-based assay kit. This typically involves adding a reagent to deplete unused ATP, followed by a detection reagent that converts ADP to ATP, which then drives a luciferase reaction.
-
Measure the luminescence signal using a microplate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the controls.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve (sigmoidal model) to determine the IC₅₀ value.
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol assesses the anti-proliferative effect of the synthesized compounds on a relevant cancer cell line.[14]
Materials:
-
Cancer cell line (e.g., A375 melanoma cells, which harbor the BRAF V600E mutation)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized inhibitor compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well clear-bottom plates
-
Microplate reader (absorbance at ~570 nm)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with a serial dilution of the inhibitor compounds. Include a vehicle control (DMSO only).
-
Incubate the cells for 72 hours.
-
Add 10 µL of the MTT solution to each well and incubate for another 4 hours at 37 °C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot against inhibitor concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
Part 4: Structure-Activity Relationship (SAR) Analysis
Systematic modification of the this compound scaffold allows for the development of a clear SAR, guiding the optimization of lead compounds.[4][15] The data below is hypothetical and serves to illustrate the principles of SAR analysis.
Table 1: Hypothetical SAR Data for this compound Derivatives
| Compound ID | R Group (at 5-position) | Kinase IC₅₀ (nM) (BRAF V600E) | Cell Viability GI₅₀ (µM) (A375 Cells) |
| Parent | -Br | >10,000 | >50 |
| 1a | -Phenyl | 850 | 15.2 |
| 1b | -4-Pyridyl | 150 | 2.5 |
| 1c | -3-Pyridyl | 320 | 6.8 |
| 1d | -4-Anilinyl | 75 | 1.1 |
| 1e | -4-(N-methyl)anilinyl | 90 | 1.5 |
Analysis of Hypothetical Data:
-
Initial Hit to Lead: Replacing the bromine with a phenyl group (1a) confers modest activity.
-
Impact of Heterocycles: Introducing a nitrogen atom in the aryl ring (1b, 1c) significantly improves potency. The 4-pyridyl substitution (1b) is more favorable than the 3-pyridyl (1c), suggesting a specific hydrogen bond acceptor is beneficial at that position.
-
Exploring the Hinge-Binding Region: The introduction of an aniline group (1d) further enhances activity, likely due to an additional hydrogen bond donation from the amine to the kinase hinge region.
-
Steric Effects: Methylation of the aniline nitrogen (1e) slightly reduces activity, suggesting that steric bulk in that region is not well-tolerated or that the hydrogen bond donor is critical.
Part 5: Concluding Remarks
This compound represents a promising and underexplored starting point for the development of novel kinase inhibitors. Its inherent chemical functionalities provide a robust platform for generating diverse chemical libraries through established synthetic methodologies. The protocols and rationale outlined in this guide offer a solid foundation for researchers to begin a systematic exploration of this scaffold. By combining rational design, efficient synthesis, and rigorous biological evaluation, the potential of this compound derivatives to yield potent and selective kinase inhibitors can be fully realized, contributing to the ongoing effort to develop more effective cancer therapies.
References
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde.
- The Francis Crick Institute. (2016). The discovery of 2-substituted phenol quinazolines as potent RET kinase inhibitors with improved KDR selectivity. European Journal of Medicinal Chemistry.
- PubMed. (2020). Targeting Small Molecule Tyrosine Kinases by Polyphenols: New Move Towards Anti-tumor Drug Discovery. Current Drug Discovery Technologies.
- PubMed. (2011). Polyphenols as small molecular inhibitors of signaling cascades in carcinogenesis.
- BenchChem. (2025). Application Notes and Protocols: 2-Bromo-5-methylpyridin-4-amine in the Synthesis of Kinase Inhibitors.
- ResearchGate. (2022). Polyphenols as Tyrosine Kinase Inhibitors for the Treatment of Metastatic Cancers: Current and Future Perspective.
- BenchChem. (2025). Application Notes and Protocols: Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4- amine with Arylboronic Acids for Drug Discovery.
- National Institutes of Health (NIH). (n.d.).
- Frontiers. (2024). Molecular insights and inhibitory dynamics of flavonoids in targeting Pim-1 kinase for cancer therapy.
- MDPI. (n.d.).
- Chemical Kinomics. (n.d.). Drug Discovery - Inhibitor.
- PubMed Central (PMC). (2010). Targeting the mitogen-activated protein kinase pathway: physiological feedback and drug response.
- BenchChem. (n.d.). Structure-activity relationship (SAR) studies of 2-Amino-5-bromo-4-t-butylthiazole analogs.
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
- ACS Publications. (2025).
- PubMed. (2003). Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796). Journal of Medicinal Chemistry.
- Nature. (2025).
- PubMed. (2016). Rapid Discovery and Structure-Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. Journal of Medicinal Chemistry.
- PubMed. (1991). Structure-activity relationships of phenothiazines and related drugs for inhibition of protein kinase C. Molecular Pharmacology.
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- 6. Polyphenols as small molecular inhibitors of signaling cascades in carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
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Derivatization of the phenolic hydroxyl group of 5-Bromo-2-methylphenol
An Application Guide to the Strategic Derivatization of 5-Bromo-2-methylphenol's Hydroxyl Group
Introduction: Unlocking the Potential of a Versatile Phenolic Scaffold
This compound is a substituted phenol that serves as a valuable building block in synthetic organic chemistry.[1] Its structure, featuring a reactive phenolic hydroxyl group and specific substitution patterns on the aromatic ring, makes it a precursor for a variety of more complex molecules. The true synthetic utility of this compound, however, is often realized through the strategic modification, or derivatization, of its phenolic hydroxyl group.
Derivatization is a critical step in drug discovery and development for several reasons. It allows for the modulation of a molecule's physicochemical properties, such as lipophilicity, solubility, and metabolic stability. Furthermore, converting the acidic and reactive hydroxyl group into a more stable ether, ester, or silyl ether can serve as a crucial protecting group strategy during multi-step syntheses.[2][3] For analytical purposes, derivatization can increase a compound's volatility and thermal stability, making it amenable to techniques like Gas Chromatography-Mass Spectrometry (GC-MS).[4][5][6]
This technical guide, designed for researchers and drug development professionals, provides an in-depth exploration of three primary methods for derivatizing the hydroxyl group of this compound:
-
Etherification via the Williamson Ether Synthesis
-
Esterification via the Schotten-Baumann Reaction
-
Silylation for Chemical Protection and Enhanced Analysis
Each section will detail the underlying chemical principles, provide validated, step-by-step protocols, and explain the rationale behind the experimental choices, empowering scientists to effectively utilize these transformations in their work.
Part 1: Etherification via Williamson Ether Synthesis
The formation of an ether from a phenol is a fundamental transformation that significantly alters the parent molecule's properties by replacing the acidic proton with a stable alkyl or aryl group. The Williamson ether synthesis is a classic, reliable, and widely used method to achieve this.[7][8]
Principle and Rationale
The reaction proceeds via a two-step mechanism that leverages the acidity of the phenolic proton.[9]
-
Deprotonation: The phenol is treated with a suitable base to quantitatively generate a phenoxide ion. For phenols, which are more acidic than aliphatic alcohols, moderately strong bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are often sufficient.[10] For less reactive systems or to ensure complete deprotonation, a stronger base like sodium hydride (NaH) can be employed.[7] The resulting phenoxide is a potent nucleophile.
-
Nucleophilic Substitution (SN2): The generated phenoxide attacks an alkyl halide (or other substrate with a good leaving group, like a tosylate) in a classic SN2 reaction.[7][9] This step forms the new carbon-oxygen bond of the ether and a salt byproduct.
Causality of Experimental Choices:
-
Substrate: The reaction works best with primary alkyl halides. Secondary halides may lead to a mixture of substitution and elimination products, while tertiary halides will almost exclusively yield elimination products.[7][8]
-
Base: K₂CO₃ is a preferred base for its ease of handling (non-hygroscopic solid) and moderate basicity, which is sufficient for deprotonating phenols without causing unwanted side reactions.
-
Solvent: A polar aprotic solvent like Acetonitrile (ACN) or Dimethylformamide (DMF) is ideal as it can dissolve the ionic phenoxide intermediate and does not interfere with the nucleophilic attack.[11]
Caption: Workflow for the Williamson Ether Synthesis of Phenols.
Detailed Protocol: Synthesis of 1-Bromo-4-(methoxymethyl)-2-methylbenzene
This protocol details the methylation of this compound using methyl iodide.
Materials:
-
This compound
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Methyl Iodide (CH₃I)
-
Acetonitrile (ACN), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser under a nitrogen atmosphere, add this compound (1.0 eq).
-
Add anhydrous acetonitrile (approx. 10 mL per 1 g of phenol) followed by anhydrous potassium carbonate (2.0 eq).
-
Stir the suspension vigorously at room temperature for 15 minutes.
-
Add methyl iodide (1.2 eq) dropwise to the suspension.
-
Heat the reaction mixture to reflux (approx. 82°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter to remove the inorganic salts. Wash the filter cake with a small amount of diethyl ether.
-
Combine the filtrate and washings and concentrate under reduced pressure to remove the solvent.
-
Dissolve the residue in diethyl ether (20 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (1 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
| Parameter | Expected Outcome |
| Typical Yield | 85-95% |
| Appearance | Colorless to pale yellow oil |
| ¹H NMR (CDCl₃) | δ ~6.8-7.3 (m, 3H, Ar-H), 3.8 (s, 3H, -OCH₃), 2.2 (s, 3H, Ar-CH₃) |
| MS (EI) | M⁺ peak corresponding to C₈H₉BrO |
Part 2: Esterification via the Schotten-Baumann Reaction
Esterification is another key derivatization strategy, converting the phenolic hydroxyl into an ester functional group. This is particularly relevant in pharmaceutical chemistry, as esters can function as prodrugs, improving bioavailability. The Schotten-Baumann reaction is a robust method for this purpose.[12][13]
Principle and Rationale
The Schotten-Baumann reaction involves the acylation of a phenol (or alcohol/amine) with an acid chloride or anhydride.[14] The reaction is typically performed in a two-phase system (an organic solvent and water) with an aqueous base.[13]
Mechanism:
-
The base (e.g., NaOH) in the aqueous phase deprotonates the phenol, forming the nucleophilic phenoxide.
-
The phenoxide, soluble in the organic phase, attacks the electrophilic carbonyl carbon of the acyl chloride.
-
A tetrahedral intermediate is formed, which then collapses, expelling the chloride ion as a good leaving group to form the final ester product.[15]
-
The base in the aqueous phase serves a dual purpose: it facilitates the formation of the nucleophile and neutralizes the HCl byproduct generated during the reaction, driving the equilibrium towards the product.[13][16]
Causality of Experimental Choices:
-
Reagent: Acyl chlorides are highly reactive acylating agents, making the reaction rapid and efficient.
-
Base: An aqueous solution of sodium hydroxide (NaOH) is a common and inexpensive choice. Its concentration (typically 10%) is sufficient to drive the reaction without causing significant hydrolysis of the acyl chloride or the ester product.[16]
-
Solvent System: A biphasic system (e.g., dichloromethane/water) is often used. The reactants and product remain primarily in the organic layer, while the base and salt byproduct are in the aqueous layer, simplifying the workup.[13]
Caption: Key steps of the Schotten-Baumann esterification reaction.
Detailed Protocol: Synthesis of 5-bromo-2-methylphenyl benzoate
This protocol describes the benzoylation of this compound.
Materials:
-
This compound
-
Benzoyl Chloride
-
10% aqueous Sodium Hydroxide (NaOH) solution
-
Dichloromethane (DCM)
-
5% aqueous Hydrochloric Acid (HCl) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a flask, dissolve this compound (1.0 eq) in dichloromethane (15 mL per 1 g of phenol).
-
Add 10% aqueous NaOH solution (3.0 eq) and cool the biphasic mixture to 0-5°C in an ice bath with vigorous stirring.
-
Add benzoyl chloride (1.1 eq) dropwise over 10-15 minutes, ensuring the temperature remains below 10°C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir vigorously at room temperature for 1-2 hours.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 5% HCl solution (1 x 15 mL), water (1 x 15 mL), and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting solid can be purified by recrystallization (e.g., from ethanol/water) to yield the pure ester.
| Parameter | Expected Outcome |
| Typical Yield | >90% |
| Appearance | White to off-white solid |
| ¹H NMR (CDCl₃) | δ ~7.2-8.2 (m, 8H, Ar-H), 2.1 (s, 3H, Ar-CH₃) |
| IR (KBr, cm⁻¹) | ~1735 (C=O stretch) |
Part 3: Silylation for Analysis and Protection
Converting a phenol to a silyl ether is an essential technique for both multi-step synthesis and chemical analysis. Silyl ethers act as excellent protecting groups for hydroxyls and dramatically improve the analytical characteristics of phenols for GC-MS.[4][17]
Principle and Rationale
Silylation involves the reaction of the phenolic hydroxyl group with a silyl halide, most commonly a chlorosilane like tert-butyldimethylsilyl chloride (TBDMSCl). The reaction is typically performed in the presence of a base that acts as an acid scavenger.
Mechanism: The reaction proceeds via nucleophilic attack of the hydroxyl group on the silicon atom, with a subsequent deprotonation step facilitated by a base (e.g., imidazole) to neutralize the generated HCl.
Causality of Experimental Choices:
-
Silylating Agent: TBDMSCl is widely used because the resulting TBDMS ethers are relatively stable to a range of reaction conditions but can be cleaved when desired.[18] For GC-MS, silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are common.[19][20]
-
Base/Catalyst: Imidazole is a common choice as it serves as both a base to scavenge HCl and a catalyst for the reaction.
-
Application in GC-MS: Phenols are often polar and non-volatile, leading to poor peak shape and thermal degradation in a GC system. Conversion to a silyl ether reduces polarity, increases volatility and thermal stability, resulting in sharp, symmetrical peaks and reproducible data.[4][6] TBDMS derivatives also provide a characteristic fragmentation pattern in mass spectrometry, with a prominent [M-57]⁺ ion peak from the loss of the tert-butyl group, aiding in identification.[20]
Caption: Experimental workflow from phenol to GC-MS data via silylation.
Detailed Protocol: TBDMS Protection of this compound
This protocol is suitable for preparing a protected intermediate for further synthesis.
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a dry flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) and imidazole (2.2 eq) in anhydrous DMF (10 mL per 1 g of phenol).
-
Add TBDMSCl (1.1 eq) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Pour the reaction mixture into a separatory funnel containing water (20 mL) and extract with diethyl ether (2 x 20 mL).
-
Combine the organic extracts and wash with water (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography if needed, but is often of sufficient purity for subsequent steps.
| Parameter | Expected Outcome |
| Typical Yield | >95% |
| Appearance | Colorless oil or low-melting solid |
| ¹H NMR (CDCl₃) | Characteristic silyl protons: δ ~1.0 (s, 9H, C(CH₃)₃), ~0.2 (s, 6H, Si(CH₃)₂) |
| Deprotection | Can be cleaved with reagents like TBAF in THF or aqueous HF.[18] |
Safety Precautions
-
This compound: Handle with care. Avoid skin contact and inhalation.
-
Alkyl Halides (e.g., Methyl Iodide): Are toxic and potential carcinogens. Always handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
-
Acyl Chlorides (e.g., Benzoyl Chloride): Are corrosive and lachrymatory. Handle exclusively in a fume hood. They react violently with water.
-
Bases (NaOH, K₂CO₃, NaH): Sodium hydroxide is corrosive. Sodium hydride reacts violently with water to produce flammable hydrogen gas. Handle with extreme care.
-
Solvents: Dichloromethane is a suspected carcinogen. Diethyl ether is extremely flammable. Ensure all operations are performed away from ignition sources.
Conclusion
The derivatization of the phenolic hydroxyl group of this compound is a versatile and powerful tool for researchers in organic synthesis and drug development. The three methods detailed in this guide—Williamson ether synthesis, Schotten-Baumann esterification, and silylation—provide reliable pathways to modify the parent molecule's properties. Etherification and esterification are fundamental for creating new chemical entities and exploring structure-activity relationships, while silylation serves as an indispensable technique for protecting group strategies and enabling advanced analytical characterization by GC-MS. A thorough understanding of the principles and protocols behind these reactions allows for their confident and effective application in the laboratory.
References
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Pharmaceutical applications of phenol and their derivatives. (n.d.). SlideShare. Retrieved from [Link]
-
Polo, M., Llompart, M., & Garcia-Jares, C. (2003). Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens. Journal of Environmental Science and Health, Part A, 38(4), 589-595. Retrieved from [Link]
-
Roessner, U., & Dias, D. A. (2015). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Molecules, 20(2), 3431-3453. Retrieved from [Link]
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Roessner, U., & Dias, D. A. (2015). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. OUCI. Retrieved from [Link]
-
Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare. (2023). GSC Biological and Pharmaceutical Sciences. Retrieved from [Link]
-
The Williamson Ether Synthesis. (n.d.). University of Wisconsin-Green Bay. Retrieved from [Link]
-
Application of phenol derivatives in industry, medicine, and healthcare. (n.d.). ResearchGate. Retrieved from [Link]
-
(PDF) Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. (2015). ResearchGate. Retrieved from [Link]
-
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
-
Wang, Y., et al. (2019). Analysis of Polyphenols in Apple Pomace using Gas Chromatography-Mass Spectrometry with Derivatization. Taylor & Francis Online. Retrieved from [Link]
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Phenol Derivatives Market Size Report, 2024-2030. (n.d.). IndustryARC. Retrieved from [Link]
-
Chemistry Schotten Baumann Reaction. (n.d.). SATHEE. Retrieved from [Link]
-
Schotten-Baumann Reaction. (n.d.). Cambridge University Press. Retrieved from [Link]
-
Alcohol to Ether using Williamson synthesis (O-Alkylation). (n.d.). SynArchive. Retrieved from [Link]
-
Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. (n.d.). Vedantu. Retrieved from [Link]
-
Williamson Ether Synthesis. (2018). YouTube. Retrieved from [Link]
-
NCERT Solutions for Class 12 Chemistry Chapter 11 – Free PDF Download. (n.d.). BYJU'S. Retrieved from [Link]
-
Schotten Baumann Reaction: Introduction, mechanism, procedure. (2023). Chemistry Notes. Retrieved from [Link]
-
Schotten–Baumann reaction. (n.d.). Wikipedia. Retrieved from [Link]
-
Wang, Y., et al. (2022). Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. National Institutes of Health. Retrieved from [Link]
-
General derivatization mechanism for phenol with MTBSTFA. (n.d.). ResearchGate. Retrieved from [Link]
-
Silyl ether synthesis by silylation or cyanosilylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Sabitha, G., et al. (1998). Mild Base Mediated Desilylation of Various Phenolic Silyl Ethers. Tetrahedron Letters, 39(33), 5949-5952. Retrieved from [Link]
-
Poly(silyl ether)s as Degradable and Sustainable Materials: Synthesis and Applications. (2021). MDPI. Retrieved from [Link]
-
This compound | C7H7BrO | CID 12648404. (n.d.). PubChem. Retrieved from [Link]
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Reactions involving the bromine atom of 5-Bromo-2-methylphenol
An In-Depth Guide to Strategic Reactions Involving the Bromine Atom of 5-Bromo-2-methylphenol for Advanced Synthesis
This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on leveraging the synthetic versatility of this compound. The strategic position of the bromine atom, activated by the adjacent electron-donating methyl and hydroxyl groups, makes this molecule a pivotal building block for constructing complex molecular architectures. This guide moves beyond simple procedural lists to provide a deep, mechanistic understanding of key transformations, explaining the causality behind experimental choices to ensure reproducible and high-yielding outcomes.
Introduction: The Strategic Value of this compound
This compound is more than a simple aryl halide; it is a functionalized aromatic core primed for diverse and strategic modifications. The C(sp²)-Br bond is the primary reactive site for a host of transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The ortho-methyl group provides steric influence that can direct reaction outcomes, while the meta-hydroxyl group presents both a synthetic handle for further derivatization and a potential challenge due to its acidity, requiring careful consideration in reaction design. This guide focuses on the most powerful and widely adopted reactions centered on the C-Br bond, providing detailed protocols and the expert insights needed to successfully integrate this versatile intermediate into any research program.[1]
Part 1: Palladium-Catalyzed Carbon-Carbon Bond Formation
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and the C-Br bond of this compound is an excellent substrate for these transformations. These reactions offer a modular approach to building molecular complexity with high functional group tolerance and predictable stereochemistry.
The Suzuki-Miyaura Coupling: Architecting Biaryl Scaffolds
The Suzuki-Miyaura coupling is the preeminent method for constructing biaryl and vinyl-aryl structures, which are ubiquitous motifs in pharmaceuticals.[2][3] The reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.[4]
Mechanistic Insight: The catalytic cycle is a well-understood sequence of oxidative addition, transmetalation, and reductive elimination.[4] The base plays a crucial role, not only in activating the boronic acid to form a more nucleophilic boronate species but also in facilitating the regeneration of the active Pd(0) catalyst. When working with a phenol, the choice of base is critical to prevent deprotonation of the hydroxyl group, which could lead to side reactions or catalyst inhibition. Mild bases like carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are often preferred over stronger bases like hydroxides or alkoxides.[2][5]
Experimental Protocol: Synthesis of 2-Methyl-5-(phenyl)phenol via Suzuki-Miyaura Coupling
Objective: To couple this compound with phenylboronic acid.
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)
-
Toluene/Water mixture (e.g., 4:1 v/v)
Procedure:
-
Inert Atmosphere Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, phenylboronic acid, and K₂CO₃.
-
Solvent and Catalyst Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst.
-
Solvent Degassing: Add the degassed toluene/water solvent mixture via syringe. Degassing (e.g., by sparging with argon for 15-20 minutes) is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Reaction Execution: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.
Causality and Trustworthiness: This protocol is self-validating. The use of an inert atmosphere and degassed solvents protects the sensitive Pd(0) catalyst. The biphasic solvent system (toluene/water) and a moderate base (K₂CO₃) are chosen to ensure efficient boronate formation and transmetalation without causing deleterious side reactions involving the phenolic hydroxyl group.[5]
Visualization: The Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
The Sonogashira Coupling: Installation of Alkynyl Groups
The Sonogashira coupling is an indispensable tool for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[6] This reaction is co-catalyzed by palladium and a copper(I) salt, typically CuI.[7]
Mechanistic Insight: The reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of this compound to Pd(0) occurs. In the copper cycle, the terminal alkyne reacts with the Cu(I) salt in the presence of an amine base to form a copper acetylide intermediate. This species then undergoes transmetalation with the Pd(II)-aryl complex, followed by reductive elimination to yield the aryl-alkyne product and regenerate the Pd(0) catalyst.[6]
Experimental Protocol: Synthesis of 5-(Ethynylphenyl)-2-methylphenol
Objective: To couple this compound with phenylacetylene.
Materials:
-
This compound (1.0 eq)
-
Phenylacetylene (1.1 eq)
-
Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) chloride) (0.02 eq)
-
Copper(I) Iodide (CuI) (0.04 eq)
-
Triethylamine (TEA) or Diisopropylamine (DIPA) (2.5 eq)
-
Tetrahydrofuran (THF) or Dimethylformamide (DMF), anhydrous
Procedure:
-
Inert Atmosphere Setup: To a flame-dried Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Reagent Addition: Evacuate and backfill the flask with argon three times. Add anhydrous THF or DMF, followed by the amine base (e.g., TEA) and phenylacetylene via syringe.
-
Reaction Execution: Stir the mixture at room temperature or with gentle heating (40-60 °C) if necessary. The reaction is often rapid and can be monitored by TLC.
-
Workup: Once the reaction is complete, dilute the mixture with diethyl ether and filter through a pad of Celite to remove the catalyst and copper salts.
-
Extraction: Wash the filtrate with saturated aqueous NH₄Cl solution (to remove copper), followed by water and brine. Dry the organic layer over anhydrous MgSO₄.
-
Purification: Concentrate the solvent in vacuo and purify the crude product by flash chromatography.
Causality and Trustworthiness: The use of a copper(I) co-catalyst is crucial for the formation of the copper acetylide, which facilitates the key transmetalation step.[6] The amine base serves a dual purpose: it deprotonates the terminal alkyne and neutralizes the HBr formed during the reaction. Anhydrous conditions are essential to prevent unwanted side reactions.
Visualization: Sonogashira Coupling Workflow
Caption: Step-by-step workflow for a typical Sonogashira coupling experiment.
Part 2: Palladium-Catalyzed Carbon-Nitrogen Bond Formation
The Buchwald-Hartwig Amination: A Gateway to Aryl Amines
The Buchwald-Hartwig amination is the leading method for synthesizing aryl amines from aryl halides.[8] This reaction has broad scope and functional group tolerance, making it a cornerstone of modern medicinal chemistry for accessing aniline derivatives.[9]
Mechanistic Insight: The catalytic cycle is similar to other palladium cross-couplings, involving oxidative addition, amine coordination and deprotonation to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond.[8][10] The choice of ligand is paramount to the success of this reaction. Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) are typically required to promote the crucial, often rate-limiting, reductive elimination step. The base must be strong enough to deprotonate the amine but not so strong as to cause undesired side reactions. Sodium tert-butoxide (NaOtBu) is a common choice.
Experimental Protocol: Synthesis of N-phenyl-5-amino-2-methylphenol
Objective: To couple this compound with aniline.
Materials:
-
This compound (1.0 eq)
-
Aniline (1.2 eq)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.01-0.02 eq)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.02-0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Toluene or Dioxane, anhydrous
Procedure:
-
Inert Atmosphere Setup: In a glovebox or using Schlenk technique, add Pd₂(dba)₃, XPhos, NaOtBu, and this compound to a dry reaction vessel.
-
Reagent Addition: Add the anhydrous solvent (e.g., toluene), followed by the aniline.
-
Reaction Execution: Seal the vessel and heat the mixture to 80-110 °C with stirring. Monitor the reaction's progress by LC-MS.
-
Workup: After cooling, quench the reaction by carefully adding water. Dilute with ethyl acetate and filter through Celite.
-
Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over Na₂SO₄.
-
Purification: Remove the solvent under reduced pressure and purify the residue via column chromatography.
Causality and Trustworthiness: The combination of a Pd(0) source like Pd₂(dba)₃ and a specialized, bulky phosphine ligand like XPhos is critical for achieving high catalytic turnover and preventing β-hydride elimination side reactions.[8] The use of a strong, non-nucleophilic base (NaOtBu) is essential for generating the active palladium-amido intermediate.[10]
Visualization: Buchwald-Hartwig Amination Cycle
Caption: Catalytic cycle for the Buchwald-Hartwig C-N cross-coupling reaction.
Part 3: Copper-Catalyzed C-O Bond Formation
The Ullmann Condensation: A Classic Route to Diaryl Ethers
While palladium catalysis often dominates, the copper-catalyzed Ullmann condensation remains a valuable and cost-effective method for forming C-O, C-N, and C-S bonds.[11][12] For the synthesis of diaryl ethers from this compound, it provides a robust alternative to palladium-catalyzed methods.
Mechanistic Insight: The traditional Ullmann reaction requires stoichiometric amounts of copper powder at high temperatures.[13] Modern protocols often use catalytic amounts of a copper(I) salt (e.g., CuI) with a ligand, such as 1,10-phenanthroline or an amino acid, which enhances the solubility and reactivity of the copper catalyst. The reaction is believed to proceed through a Cu(I) intermediate which undergoes oxidative addition with the aryl bromide, followed by reaction with the phenoxide nucleophile.[11]
Experimental Protocol: Synthesis of a Diaryl Ether
Objective: To couple this compound with another phenol (e.g., phenol itself).
Materials:
-
This compound (1.0 eq)
-
Phenol (1.5 eq)
-
Copper(I) Iodide (CuI) (0.1 eq)
-
1,10-Phenanthroline (0.2 eq)
-
Cesium Carbonate (Cs₂CO₃) (2.0 eq)
-
Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), anhydrous
Procedure:
-
Reagent Setup: To a reaction tube, add CuI, 1,10-phenanthroline, Cs₂CO₃, this compound, and phenol.
-
Solvent and Sealing: Add the anhydrous solvent (e.g., DMF). Seal the tube and stir the mixture.
-
Reaction Execution: Heat the reaction to 110-140 °C. The higher temperatures are characteristic of Ullmann-type reactions.[11] Monitor by LC-MS.
-
Workup: Cool to room temperature, dilute with ethyl acetate, and filter through Celite.
-
Extraction: Wash the filtrate with water and brine to remove the DMF and salts. Dry the organic phase over Na₂SO₄.
-
Purification: Concentrate and purify by column chromatography.
Causality and Trustworthiness: The use of a ligand like 1,10-phenanthroline is key in modern Ullmann reactions to stabilize the copper catalyst and facilitate the reaction at lower temperatures than the classical, unligated protocols. Cs₂CO₃ is a strong enough base to deprotonate the phenol nucleophile, driving the reaction forward.
Summary Data Table: Reaction Conditions
| Reaction Type | Catalyst System | Base | Solvent | Temp (°C) | Key Feature |
| Suzuki-Miyaura | Pd(PPh₃)₄ or similar Pd(0) | K₂CO₃, K₃PO₄ | Toluene/H₂O, Dioxane | 80-110 | Forms C-C bonds with boronic acids; mild base is key. |
| Sonogashira | Pd(II)/Cu(I) | Amine (TEA, DIPA) | THF, DMF | 25-60 | Forms C-C bonds with terminal alkynes; requires Cu(I) co-catalyst. |
| Buchwald-Hartwig | Pd₂(dba)₃ / Bulky Ligand | NaOtBu, K₂CO₃ | Toluene, Dioxane | 80-110 | Forms C-N bonds with amines; ligand choice is critical. |
| Ullmann Ether | CuI / Ligand | Cs₂CO₃, K₂CO₃ | DMF, NMP | 110-140 | Forms C-O bonds; a classic, cost-effective method. |
Conclusion
This compound is a highly valuable and versatile building block for drug discovery and organic synthesis. Its bromine atom serves as a reliable handle for a wide array of powerful transition metal-catalyzed cross-coupling reactions. By understanding the underlying mechanisms and the critical role of catalysts, ligands, bases, and reaction conditions, researchers can strategically and efficiently construct complex molecular targets. The protocols and insights provided in this guide are designed to empower scientists to harness the full synthetic potential of this important intermediate, paving the way for the development of novel therapeutics and materials.
References
-
Afzal, S. et al. (2015). A Review on the Synthesis of Biphenyls. Molecules. Available at: [Link]
-
Wikipedia Contributors. (2024). Buchwald–Hartwig amination. Wikipedia. Available at: [Link][8]
-
Wikipedia Contributors. (2024). Ullmann condensation. Wikipedia. Available at: [Link][11]
-
NROChemistry. (n.d.). Sonogashira Coupling. NROChemistry. Available at: [Link][6]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link][10]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Organic Chemistry Portal. Available at: [Link][14]
-
Organic Syntheses. (n.d.). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. Available at: [Link][15]
-
Master Organic Chemistry. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry. Available at: [Link][2]
-
Organic Chemistry Portal. (n.d.). Arylamine synthesis by amination (arylation). Organic Chemistry Portal. Available at: [Link][9]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link][3]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Sourcing High-Purity this compound for Pharmaceutical Research. Available at: [Link][1]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Organic Chemistry Portal. Available at: [Link][12]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link][7]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link][4]
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Application Notes and Protocols for Reactions with 5-Bromo-2-methylphenol
This comprehensive technical guide provides detailed experimental procedures for key chemical transformations of 5-bromo-2-methylphenol. Designed for researchers, scientists, and professionals in drug development, this document offers in-depth protocols, mechanistic insights, and practical guidance for the synthesis of a variety of derivatives from this versatile building block. The protocols herein are presented to ensure scientific integrity, providing self-validating systems for reproducible and reliable results.
Introduction: The Synthetic Versatility of this compound
This compound is a valuable bifunctional organic building block, featuring both a nucleophilic phenolic hydroxyl group and an electrophilic aryl bromide. This unique combination of reactive sites allows for a diverse range of chemical modifications, making it an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty materials.[1][2] The electron-donating methyl and hydroxyl groups activate the aromatic ring, influencing the regioselectivity of electrophilic substitution reactions, while the bromine atom provides a handle for various cross-coupling reactions. This guide will explore several key transformations, providing detailed protocols for O-alkylation, O-acylation, nitration, and palladium-catalyzed C-C and C-N bond formation.
Physicochemical Properties and Safety Information
A thorough understanding of the physical and chemical properties of a starting material is paramount for safe and effective experimentation. The following table summarizes the key data for this compound.
| Property | Value | Reference |
| CAS Number | 36138-76-8 | [2] |
| Molecular Formula | C₇H₇BrO | [2] |
| Molecular Weight | 187.03 g/mol | [2] |
| Appearance | Solid | [3] |
| Melting Point | 75-80 °C | [3] |
| Boiling Point | 241.8±20.0 °C at 760 mmHg | [ChemSrc] |
| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. | General Knowledge |
| GHS Hazard Statements | H302: Harmful if swallowedH312: Harmful in contact with skinH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [2] |
| GHS Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/sprayP280: Wear protective gloves/protective clothing/eye protection/face protectionP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [ChemSrc] |
Note: Always consult the latest Safety Data Sheet (SDS) from your supplier before handling this compound. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Application Note 1: O-Alkylation via Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely used method for the preparation of ethers.[4] This reaction proceeds via an SN2 mechanism, where a deprotonated alcohol (alkoxide or phenoxide) acts as a nucleophile, displacing a halide from an alkyl halide. The phenolic proton of this compound is sufficiently acidic to be deprotonated by a moderately strong base, such as potassium carbonate, facilitating its reaction with an alkylating agent.
Protocol 1: Synthesis of 4-Bromo-2-methyl-1-methoxybenzene
This protocol details the methylation of this compound using methyl iodide.
Materials:
-
This compound
-
Methyl iodide (CH₃I)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Experimental Procedure:
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (5.00 g, 26.7 mmol), anhydrous potassium carbonate (5.54 g, 40.1 mmol, 1.5 equiv.), and anhydrous acetone (50 mL).
-
Addition of Alkylating Agent: While stirring the suspension, add methyl iodide (2.00 mL, 32.1 mmol, 1.2 equiv.) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) (e.g., using a 9:1 hexane:ethyl acetate eluent). The disappearance of the starting material spot indicates the completion of the reaction.
-
Work-up: Cool the reaction mixture to room temperature and filter off the potassium carbonate. Wash the solid residue with a small amount of acetone. Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 4-bromo-2-methyl-1-methoxybenzene as a colorless oil.
Characterization (Expected):
-
¹H NMR (CDCl₃): δ ~7.3 (d, 1H), 7.0 (dd, 1H), 6.8 (d, 1H), 3.8 (s, 3H), 2.2 (s, 3H) ppm.
-
¹³C NMR (CDCl₃): δ ~156, 133, 130, 126, 115, 112, 56, 16 ppm.
-
MS (EI): m/z (%) = 202/200 (M⁺), 187/185, 107.
Diagram of Williamson Ether Synthesis Workflow:
Application Note 2: O-Acylation (Esterification)
The phenolic hydroxyl group of this compound can be readily acylated to form esters using acylating agents such as acid chlorides or anhydrides. This reaction is typically carried out in the presence of a base to neutralize the acidic byproduct.
Protocol 2: Synthesis of 5-Bromo-2-methylphenyl acetate
This protocol describes the acetylation of this compound using acetic anhydride.
Materials:
-
This compound
-
Acetic anhydride ((CH₃CO)₂O)
-
Pyridine or Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Experimental Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (5.00 g, 26.7 mmol) in anhydrous dichloromethane (50 mL).
-
Addition of Base and Acylating Agent: Cool the solution in an ice bath. Add pyridine (2.6 mL, 32.1 mmol, 1.2 equiv.) followed by the dropwise addition of acetic anhydride (3.0 mL, 32.1 mmol, 1.2 equiv.).
-
Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction by TLC (e.g., using an 8:2 hexane:ethyl acetate eluent).
-
Work-up: Transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 30 mL) to remove the pyridine, saturated aqueous NaHCO₃ solution (30 mL), and brine (30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude 5-bromo-2-methylphenyl acetate can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography if necessary.
Characterization (Expected):
-
¹H NMR (CDCl₃): δ ~7.4 (d, 1H), 7.1 (dd, 1H), 6.9 (d, 1H), 2.3 (s, 3H), 2.2 (s, 3H) ppm.
-
¹³C NMR (CDCl₃): δ ~169, 148, 134, 131, 128, 122, 118, 21, 16 ppm.
-
IR (thin film): ν ~1765 cm⁻¹ (C=O stretch).
-
MS (EI): m/z (%) = 230/228 (M⁺), 188/186, 43.
Diagram of Esterification Workflow:
Application Note 3: Electrophilic Aromatic Substitution - Nitration
The hydroxyl and methyl groups of this compound are ortho-, para-directing and activating for electrophilic aromatic substitution.[5] Nitration will therefore occur at the positions ortho and para to the hydroxyl group. Given that the para position is blocked by the bromine atom, nitration is expected to occur at the positions ortho to the hydroxyl group. Steric hindrance from the adjacent methyl group may influence the regioselectivity between the two available ortho positions.
Protocol 3: Synthesis of 5-Bromo-2-methyl-4,6-dinitrophenol
This protocol describes the nitration of this compound using a mixture of nitric acid and sulfuric acid. Milder conditions using dilute nitric acid may yield mono-nitrated products.[5]
Materials:
-
This compound
-
Concentrated sulfuric acid (H₂SO₄)
-
Concentrated nitric acid (HNO₃)
-
Ice
-
Deionized water
-
Beaker
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Büchner funnel and filter flask
Experimental Procedure:
-
Preparation of Nitrating Mixture: In a beaker placed in an ice bath, carefully add concentrated sulfuric acid (20 mL). While stirring, slowly add concentrated nitric acid (10 mL). Allow the mixture to cool to below 10 °C.
-
Reaction Setup: In a separate beaker, dissolve this compound (5.00 g, 26.7 mmol) in concentrated sulfuric acid (20 mL) at room temperature. Cool this solution in an ice bath to 0-5 °C.
-
Nitration: Slowly add the pre-cooled nitrating mixture dropwise to the solution of this compound, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir in the ice bath for 1 hour, and then at room temperature for an additional 2 hours.
-
Work-up: Carefully pour the reaction mixture onto crushed ice (ca. 200 g) with stirring. A yellow precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold deionized water until the washings are neutral to litmus paper.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol.
Characterization (Expected):
-
¹H NMR (DMSO-d₆): δ ~11.5 (br s, 1H), 8.5 (s, 1H), 2.4 (s, 3H) ppm.
-
¹³C NMR (DMSO-d₆): δ ~150, 140, 135, 130, 125, 120, 17 ppm.
-
IR (KBr): ν ~3400 (O-H stretch), 1540, 1350 (NO₂ stretches) cm⁻¹.
-
MS (ESI-): m/z = 276/274 (M-H)⁻.
Diagram of Nitration Workflow:
Application Note 4: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, typically between an aryl or vinyl halide and an organoboron compound, catalyzed by a palladium(0) complex.[1] The bromine atom of this compound serves as an excellent handle for this transformation, allowing for the introduction of a wide variety of aryl and heteroaryl substituents.
Protocol 4: Synthesis of 4-Methyl-3-(4-methoxyphenyl)phenol
This protocol details the Suzuki-Miyaura coupling of this compound with 4-methoxyphenylboronic acid.
Materials:
-
This compound
-
4-Methoxyphenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane
-
Deionized water
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Schlenk flask or similar reaction vessel for inert atmosphere
-
Magnetic stirrer and stir bar
-
Heating mantle with oil bath
-
Inert gas (Nitrogen or Argon) supply
Experimental Procedure:
-
Reaction Setup: To a Schlenk flask, add this compound (1.00 g, 5.35 mmol), 4-methoxyphenylboronic acid (0.97 g, 6.42 mmol, 1.2 equiv.), and potassium carbonate (2.22 g, 16.1 mmol, 3.0 equiv.).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.31 g, 0.27 mmol, 5 mol%).
-
Solvent and Degassing: Evacuate and backfill the flask with an inert gas (e.g., argon) three times. Add degassed 1,4-dioxane (20 mL) and degassed deionized water (5 mL) via syringe.
-
Reaction: Heat the reaction mixture to 90-100 °C in an oil bath and stir vigorously for 8-12 hours under an inert atmosphere. Monitor the reaction by TLC.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (50 mL) and filter through a pad of Celite to remove the palladium catalyst. Transfer the filtrate to a separatory funnel.
-
Extraction: Wash the organic layer with water (30 mL) and then brine (30 mL). The aqueous layer can be acidified with 1M HCl to pH ~5-6 and extracted with ethyl acetate to recover any product that may have partitioned into the aqueous phase due to the phenolic hydroxyl group. Combine all organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain 4-methyl-3-(4-methoxyphenyl)phenol.
Characterization (Expected):
-
¹H NMR (CDCl₃): δ ~7.4 (d, 2H), 7.2 (d, 1H), 6.95 (d, 2H), 6.8-6.9 (m, 2H), 5.0 (s, 1H, OH), 3.8 (s, 3H), 2.3 (s, 3H) ppm.
-
¹³C NMR (CDCl₃): δ ~159, 154, 138, 132, 130, 128, 122, 116, 114, 55, 16 ppm.
-
MS (ESI-): m/z = 213 (M-H)⁻.
Diagram of Suzuki-Miyaura Coupling Workflow:
Application Note 5: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a highly versatile method for the formation of C-N bonds, enabling the synthesis of a wide array of aryl amines.[6][7] The C-Br bond of this compound is an ideal substrate for this reaction, allowing for its coupling with various primary and secondary amines.
Protocol 5: Synthesis of 5-(Morpholino)-2-methylphenol
This protocol describes the coupling of this compound with morpholine, a cyclic secondary amine.
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
Xantphos or similar phosphine ligand
-
Sodium tert-butoxide (NaOtBu)
-
Toluene or Dioxane, anhydrous and degassed
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk tube or glovebox
-
Magnetic stirrer and stir bar
-
Heating mantle with oil bath
-
Inert gas (Nitrogen or Argon) supply
Experimental Procedure:
-
Reaction Setup (in a glovebox or under inert atmosphere): To a dry Schlenk tube, add Pd₂(dba)₃ (49 mg, 0.054 mmol, 2 mol%), Xantphos (93 mg, 0.16 mmol, 6 mol%), and sodium tert-butoxide (0.77 g, 8.03 mmol, 1.5 equiv.). Add this compound (1.00 g, 5.35 mmol) and a magnetic stir bar.
-
Addition of Reagents: Seal the tube with a septum, remove from the glovebox, and add anhydrous, degassed toluene (20 mL) followed by morpholine (0.56 mL, 6.42 mmol, 1.2 equiv.) via syringe.
-
Reaction: Heat the reaction mixture to 100-110 °C in an oil bath with vigorous stirring for 12-24 hours. Monitor the reaction by LC-MS or TLC.
-
Work-up: Cool the reaction mixture to room temperature. Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 40 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (40 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 5-(morpholino)-2-methylphenol.
Characterization (Expected):
-
¹H NMR (CDCl₃): δ ~6.8 (d, 1H), 6.5 (dd, 1H), 6.4 (d, 1H), 4.9 (br s, 1H, OH), 3.8 (t, 4H), 3.1 (t, 4H), 2.2 (s, 3H) ppm.
-
¹³C NMR (CDCl₃): δ ~155, 149, 122, 115, 110, 108, 67, 50, 16 ppm.
-
MS (ESI+): m/z = 194 (M+H)⁺.
Diagram of Buchwald-Hartwig Amination Workflow:
References
-
Utah Tech University. Williamson Ether Synthesis.[Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis.[Link]
-
PubMed Central. Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine.[Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination.[Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples.[Link]
-
Edubirdie. Williamson Ether Synthesis.[Link]
-
PubChem. this compound.[Link]
-
ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.[Link]
- Google Patents.
-
SciSpace. An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4.[Link]
-
Organic Chemistry Tutor. Williamson Ether Synthesis.[Link]
- Google Patents.Synthesis method of 5-bromo-2-methoxyphenol.
-
PubMed. Role of the base in Buchwald-Hartwig amination.[Link]
-
PubMed Central. Organoborane coupling reactions (Suzuki coupling).[Link]
-
Save My Exams. Nitration & Bromination of Phenol (Cambridge (CIE) A Level Chemistry): Revision Note.[Link]
-
PubMed Central. Nitration Of Phenols Under Mild And Heterogeneous Conditions.[Link]
-
ResearchGate. Optimization of the model Buchwald-Hartwig reaction of morpholine and 4-bromo-N,N-dimethylaniline.[Link]
-
Arkat USA. Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex.[Link]
-
ResearchGate. Suzuki-reaction of 4-bromophenol with phenyl boronic acid into 4-phenylphenol.[Link]
-
PubMed. Mechanochemical Buchwald-Hartwig Cross-Coupling Reactions of Aromatic Primary Amines and Their Application to Two-Step One-Pot Rapid Synthesis of Unsymmetrical Triarylamines.[Link]
-
Andrew G Myers Research Group. The Suzuki Reaction.[Link]
-
Sci-Hub. The nitration of 2,4-dibromo-3,5,6-trimethylphenol and some reactions of polysubstituted phenols with nitrogen dioxide.[Link]
-
MedCrave online. Various ester derivatives from esterification reaction of secondary metabolite compounds: a review.[Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling.[Link]
-
Indian Journal of Chemistry. An efficient and simple procedure for acetylation of alcohols and phenols with acetic anhydride catalysed by expansive graphite.[Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.[Link]
-
ResearchGate. Current Developments in Esterification Reaction: A Review on Process and Parameters.[Link]
-
Anasazi Instruments. Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate.[Link]
-
PubMed Central. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases.[Link]
-
PubMed. Practical One-Pot C-H Activation/Borylation/Oxidation: Preparation of 3-Bromo-5-methylphenol on a Multigram Scale.[Link]
-
MDPI. Preparation of 5-Bromo-2-naphthol: The Use of a Sulfonic Acid as a Protecting and Activating Group.[Link]
-
MDPI. Facile and Efficient Acetylation of Primary Alcohols and Phenols with Acetic Anhydride Catalyzed by Dried Sodium Bicarbonate.[Link]
-
Pharmaffiliates. 2-(5-Bromo-2-methylphenyl)acetic Acid.[Link]
-
YouTube. Nitration of MethylBenzoate and Nitration of Bromobenzene.[Link]
Sources
- 1. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. This compound | C7H7BrO | CID 12648404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-ブロモ-2-メチルフェノール 95% | Sigma-Aldrich [sigmaaldrich.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. savemyexams.com [savemyexams.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Bromo-2-methylphenol
Welcome to the technical support center for the synthesis of 5-Bromo-2-methylphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) to navigate the complexities of this synthesis. The unique substitution pattern of this compound presents significant challenges, primarily concerning regioselectivity, which this guide will address in detail.
Introduction: The Challenge of Regioselectivity
The synthesis of this compound (CAS 36138-76-8) is a non-trivial undertaking due to the directing effects of the hydroxyl (-OH) and methyl (-CH₃) groups on the aromatic ring of the precursor, o-cresol (2-methylphenol). Both groups are ortho, para-directing, meaning they activate the aromatic ring for electrophilic substitution at positions 2, 4, and 6. Consequently, direct bromination of o-cresol predominantly yields 4-bromo-2-methylphenol and 6-bromo-2-methylphenol, making the desired 5-bromo isomer, where bromine is meta to the hydroxyl group, difficult to obtain via this route.
This guide will focus on a more effective, multi-step synthetic approach and address the common pitfalls associated with it.
Troubleshooting Guide & FAQs
FAQ 1: Why is direct bromination of o-cresol not a suitable method for synthesizing this compound?
Direct bromination of o-cresol with reagents like molecular bromine (Br₂) or N-Bromosuccinimide (NBS) is an electrophilic aromatic substitution reaction. The hydroxyl and methyl groups on the o-cresol ring are activating and direct incoming electrophiles to the positions ortho and para to themselves. In o-cresol, the positions ortho and para to the hydroxyl group are 6 and 4, respectively. The methyl group further activates these positions. This results in a mixture of isomeric products, primarily 4-bromo-2-methylphenol and 6-bromo-2-methylphenol, with negligible formation of the desired 5-bromo isomer.
Over-bromination, leading to di- and tri-brominated products, is also a significant side reaction due to the highly activated nature of the phenol ring.[1]
Logical Relationship: Directing Effects in o-Cresol Bromination
Caption: Directing effects of -OH and -CH₃ in o-cresol favor ortho and para bromination.
FAQ 2: What is the recommended synthetic route for this compound?
A more reliable and regioselective method involves a multi-step synthesis starting from 5-amino-2-methylphenol, utilizing the Sandmeyer reaction .[2][3] This reaction allows for the introduction of a bromine atom at a specific position by converting a primary aromatic amine into a diazonium salt, which is then displaced by a bromide ion.
The general workflow is as follows:
-
Diazotization: Conversion of the amino group of 5-amino-2-methylphenol into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid).
-
Sandmeyer Reaction: Displacement of the diazonium group with a bromide ion, typically using a copper(I) bromide catalyst.
Experimental Workflow: Sandmeyer Synthesis of this compound
Caption: Multi-step synthesis of this compound via the Sandmeyer reaction.
Troubleshooting the Sandmeyer Synthesis of this compound
| Problem | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Low yield of diazonium salt (incomplete diazotization) | 1. Temperature too high. 2. Insufficient acid. 3. Impure sodium nitrite. | 1. Maintain low temperature (0-5 °C): Diazonium salts are unstable and can decompose at higher temperatures, leading to side reactions. Use an ice-salt bath for precise temperature control. 2. Ensure excess strong acid: The reaction requires a strong acidic medium (e.g., HBr) to generate nitrous acid (HNO₂) from sodium nitrite and to stabilize the diazonium salt. 3. Use fresh, high-purity sodium nitrite: Old or impure sodium nitrite may have decomposed, leading to incomplete reaction. |
| Formation of a dark-colored, tarry reaction mixture | 1. Decomposition of the diazonium salt. 2. Unwanted side reactions of the phenol. | 1. Slow, controlled addition of sodium nitrite: Add the sodium nitrite solution slowly and portion-wise to maintain the low temperature and prevent a rapid, exothermic reaction that could lead to decomposition. 2. Ensure complete dissolution of the starting material: Incomplete dissolution of 5-amino-2-methylphenol can lead to localized side reactions. |
| Low yield of this compound in the Sandmeyer step | 1. Inactive copper(I) bromide catalyst. 2. Premature decomposition of the diazonium salt. | 1. Use freshly prepared or high-quality CuBr: Copper(I) salts can oxidize to copper(II) on storage, which is less effective as a catalyst. 2. Add the diazonium salt solution to the CuBr solution: This ensures that the diazonium salt reacts with the catalyst as it is introduced, minimizing the time it spends in a potentially unstable state. |
| Presence of phenolic byproducts in the final product | Hydrolysis of the diazonium salt to form the corresponding phenol. | Maintain a non-aqueous workup if possible: While some aqueous steps are necessary, minimizing contact time with water, especially at elevated temperatures, can reduce the formation of the corresponding phenol. |
| Difficulty in purifying the final product | Presence of unreacted starting material, isomeric byproducts, or tarry impurities. | 1. Acid-base extraction: Use a dilute aqueous base (e.g., NaHCO₃ or NaOH) to extract the acidic phenolic product into the aqueous layer, leaving non-acidic impurities in the organic layer. Re-acidification of the aqueous layer will precipitate the purified product. 2. Column chromatography: Silica gel chromatography can be effective for separating the desired product from closely related isomers and other impurities. 3. Vacuum distillation: If the product is thermally stable, vacuum distillation can be a good method for purification on a larger scale. |
Detailed Experimental Protocol: Synthesis of this compound via Sandmeyer Reaction
Disclaimer: This is a general protocol and should be adapted and optimized based on laboratory conditions and safety assessments. Always handle bromine and diazonium salts with extreme caution in a well-ventilated fume hood.
Materials:
-
5-Amino-2-methylphenol
-
Sodium nitrite (NaNO₂)
-
Hydrobromic acid (HBr, 48%)
-
Copper(I) bromide (CuBr)
-
Diethyl ether or other suitable organic solvent
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Step 1: Diazotization of 5-Amino-2-methylphenol
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 5-amino-2-methylphenol in aqueous hydrobromic acid.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Prepare a solution of sodium nitrite in water and place it in the dropping funnel.
-
Add the sodium nitrite solution dropwise to the stirred amine solution, ensuring the temperature remains below 5 °C. The rate of addition should be controlled to prevent excessive foaming and a rise in temperature.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 30 minutes.
Step 2: Sandmeyer Reaction
-
In a separate flask, prepare a solution or suspension of copper(I) bromide in hydrobromic acid.
-
Slowly add the cold diazonium salt solution from Step 1 to the copper(I) bromide solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until the evolution of nitrogen gas ceases.
Step 3: Work-up and Purification
-
Cool the reaction mixture to room temperature and extract the product with an organic solvent like diethyl ether.
-
Wash the combined organic extracts with water and then with a saturated sodium bicarbonate solution to remove any acidic impurities.
-
Wash again with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Safety Precautions
-
Bromine and HBr: Both are highly corrosive and toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.
-
Diazonium Salts: Aryl diazonium salts can be explosive when isolated in a dry state. It is crucial to keep them in solution and at low temperatures.
-
Nitrous Acid: Nitrous acid is unstable and should be generated in situ. Nitrogen oxides, which are toxic, can be evolved during the reaction.
References
- BenchChem. (2025).
- MDPI. (n.d.). Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. MDPI.
- BenchChem. (n.d.). A Comparative Guide to the Synthetic Routes of 2-Bromo-5-methylphenol. BenchChem.
- Wikipedia. (n.d.). Sandmeyer reaction. Wikipedia.
- L.S.College, Muzaffarpur. (2022, January 21). Sandmeyer reaction. L.S.College, Muzaffarpur.
- PubMed. (2011). Practical One-Pot C-H Activation/Borylation/Oxidation: Preparation of 3-Bromo-5-methylphenol on a Multigram Scale. PubMed.
- PrepChem.com. (n.d.). Synthesis of 5-bromo-2-hydroxyaniline. PrepChem.com.
- PubChem. (n.d.). 5-Amino-2-methylphenol. PubChem.
- Google Patents. (n.d.). CN104693014A - Synthesis method of 5-bromo-2-methoxyphenol.
- ChemicalBook. (n.d.). 2-bromo-5-methyl-phenol synthesis. ChemicalBook.
- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Organic Chemistry Portal.
- Chemistry LibreTexts. (2019, June 5). 16.6: Multistep Synthesis. Chemistry LibreTexts.
- PMC. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC.
- Organic Chemistry Portal. (n.d.).
- ResearchGate. (n.d.). Preparation of some azo compounds by diazotization and coupling of 2- amino -5 – thiol -1,3,4- thiadizaole.
- Organic Syntheses. (n.d.). Organic Syntheses Procedure. Organic Syntheses.
- SciSpace. (n.d.). Sulfonation of 2- and 3-methylphenol. SciSpace.
- Benchchem. (n.d.). 2-Bromo-4-chloro-5-methylphenol | 112135-31-6. Benchchem.
- PMC. (n.d.). A scalable and green one-minute synthesis of substituted phenols. PMC.
- ResearchGate. (n.d.). ipso Halogenation. 11.' Bromination of phenols, isomerization and disproportionation - of bromophenols, and dienone-phenol rearrangement of bromodienones.
- MDPI. (2022, November 1). Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. MDPI.
- Semantic Scholar. (n.d.). Formation of meta-Substituted Phenols by Transition Metal-Free Aromatization: Use of 2-Bromocyclohex-2-en-1-ones. Semantic Scholar.
- Organic Chemistry Portal. (n.d.).
- ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Substituted 2-Bromo Phenols Using a Novel Bromination-Dehydrobromination Reaction.
- Stack Exchange. (2025, November 2).
- PMC. (n.d.).
- ResearchGate. (n.d.). Preparation of 2-amino-5-methylphenol derivatives detected by GCMS and its Antibacterial activity.
- ResearchGate. (n.d.). PREPARATION OF 2-AMINO-5-METHYLPHENOL DERIVATIVES DETECTED BY GCMS AND ITS ANTIBACTERIAL ACTIVITY.
- Asian Journal of Chemistry. (2013, February 4). Synthesis and Crystal Structure of 2-[(3-Bromo-phenylimino)methyl]phenol. Asian Journal of Chemistry.
Sources
Technical Support Center: Troubleshooting By-products in the Bromination of 2-Methylphenol
Welcome to the technical support center for synthetic and medicinal chemists. This guide provides in-depth troubleshooting and practical advice for managing and minimizing by-product formation during the electrophilic bromination of 2-methylphenol (o-cresol). Our goal is to move beyond simple protocols and explain the underlying chemical principles to empower you to optimize your reaction outcomes.
Section 1: Understanding the Core Reaction and Common By-products
This section addresses the fundamental questions regarding the expected outcomes and inherent challenges of this electrophilic aromatic substitution.
Q1: What are the expected major products from the monobromination of 2-methylphenol, and why?
A: When performing a monobromination of 2-methylphenol, you should anticipate a mixture of two primary isomeric products: 4-bromo-2-methylphenol and 6-bromo-2-methylphenol .
The reason lies in the electronic nature of the starting material. The phenol ring is activated by two electron-donating groups (EDGs): the hydroxyl (-OH) group and the methyl (-CH₃) group.[1] Both groups direct incoming electrophiles to the positions ortho and para to themselves.
-
Hydroxyl Group (-OH): This is a very strong activating group. It directs bromination to positions 2, 4, and 6. Since position 2 is already occupied by the methyl group, it strongly activates positions 4 (para) and 6 (ortho).
-
Methyl Group (-CH₃): This is a weaker activating group. It directs bromination to positions 3, 5, and 1 (occupied by -OH).
The powerful activating effect of the hydroxyl group dominates the reaction's regioselectivity, leading to substitution primarily at the 4- and 6-positions.[2][3] The formation of 4-bromo-2-methylphenol is often favored due to the reduced steric hindrance at the para position compared to the ortho position adjacent to the methyl group.[4]
Caption: Troubleshooting workflow based on initial TLC analysis.
Q6: What is the most effective way to separate 4-bromo-2-methylphenol from its 6-bromo isomer and the 4,6-dibromo by-product?
A: Flash column chromatography is the most reliable and widely used method for this separation. [5][6]The different polarity of the components allows for their effective separation on a silica gel stationary phase.
-
Polarity Order: 2-methylphenol (least polar) < 4,6-dibromo-2-methylphenol < 6-bromo-2-methylphenol ≈ 4-bromo-2-methylphenol (most polar isomers).
-
Typical Eluent System: A gradient of ethyl acetate in hexanes (or heptanes) is standard. You would start with a low polarity mixture (e.g., 2-5% EtOAc in hexanes) to elute the less polar impurities and unreacted starting material, then gradually increase the polarity (e.g., to 10-15% EtOAc) to elute your desired monobrominated products.
-
Analytical Techniques for Identification: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent tool for identifying the components of each fraction. [7][8]The isomers will have the same mass but different retention times. Nuclear Magnetic Resonance (NMR) spectroscopy is definitive for confirming the structure of the isolated products.
Section 4: Recommended Experimental Protocols
Protocol 1: Selective Monobromination of 2-Methylphenol using NBS
This protocol is designed to favor the formation of 4-bromo-2-methylphenol while minimizing by-products.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-methylphenol (1.0 eq). Dissolve it in a suitable solvent such as acetonitrile (CH₃CN) or dichloromethane (CH₂Cl₂) (approx. 0.2 M concentration).
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.
-
Reagent Addition: In a separate container, dissolve N-Bromosuccinimide (NBS) (0.98 eq) in the same solvent. Add this solution dropwise to the stirred 2-methylphenol solution over 30-60 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and warm slowly to room temperature over 2-4 hours. Monitor the reaction progress by TLC (e.g., 10% ethyl acetate in hexanes). The goal is to consume the NBS without significant dibrominated product formation.
-
Workup: Once the starting material is mostly consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any remaining electrophilic bromine. Transfer the mixture to a separatory funnel, extract with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil or solid via flash column chromatography as described in Q6.
References
-
Ningbo Inno Pharmchem Co., Ltd. (2025). Exploring the Synthesis Pathways and Applications of 4-Bromo-2-methylphenol. Retrieved from [Link]
-
PubMed. (n.d.). [Quantitative Determination of Phenols by Bromination Surveyed From an Unusual Perspective]. Retrieved from [Link]
-
ResearchGate. (n.d.). Separation of dibromophenol isomers by chromatography. Retrieved from [Link]
-
Srini Chem. (n.d.). Introduction to 4-Bromo-2-methylphenol (CAS: 2362-12-1). Retrieved from [Link]
-
Fischer, A., & Henderson, G. N. (1983). ipso Halogenation. 11.' Bromination of phenols, isomerization and disproportionation - of bromophenols, and dienone-phenol rearrangement of bromodienones. Canadian Journal of Chemistry, 61(6), 1045-1052. Retrieved from [Link]
-
ResearchGate. (n.d.). Regioselective bromination of phenols. Retrieved from [Link]
-
Wikipedia. (n.d.). Bromophenol. Retrieved from [Link]
-
ResearchGate. (2025). [Quantitative determination of phenols by bromination surveyed from an unusual perspective]. Retrieved from [Link]
-
ResearchGate. (n.d.). 4-Bromo-2-[(phenylimino)methyl]phenol. Retrieved from [Link]
-
Quick Company. (n.d.). A Process For Synthesis Of 2 Bromo 4 Methyl Phenol. Retrieved from [Link]
-
National Institutes of Health. (2018). Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system. Retrieved from [Link]
-
ChemRxiv. (2025). Optimising Bromination of Phenols: Investigating the Role of pH and Oxidizer in Electrophilic Substitution Reaction. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Electrophilic substitution with rearrangement. Part 10. Some products of bromination of 2.4-dimethylphenol and of 4-t-butyl-2- methylphenol. Retrieved from [Link]
-
ChemBK. (2024). Phenol,2-broMo-6-Methyl-. Retrieved from [Link]
-
Save My Exams. (2025). Nitration & Bromination of Phenol (Cambridge (CIE) A Level Chemistry): Revision Note. Retrieved from [Link]
- Google Patents. (n.d.). CN101037378B - A kind of method for preparing 2-bromo-4-methylphenol.
-
Chemistry LibreTexts. (2020). 22.6: Electrophilic Substitution of Phenols. Retrieved from [Link]
-
YouTube. (2021). mod02lec10 - Electrophilic Aromatic Substitution in Phenols. Retrieved from [Link]
-
YouTube. (2013). Bromination of Phenols. Retrieved from [Link]
-
LookChem. (n.d.). Cas 6627-55-0,2-Bromo-4-methylphenol. Retrieved from [Link]
- Google Patents. (n.d.). CN102766028A - Method for preparing 2-bromine-4-methylphenol.
-
PubChem. (n.d.). 4-Bromo-2-methylphenol. Retrieved from [Link]
-
Khan Academy. (n.d.). Bromination of Phenols. Retrieved from [Link]
- Google Patents. (n.d.). CN111825531B - Preparation method of 2-bromo-4-fluoro-6-methylphenol.
-
ResearchGate. (2025). ipso Halogenation. II. Bromination of phenols, isomerization and disproportionation of bromophenols, and dienone–phenol rearrangement of bromodienones. Retrieved from [Link]
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Technical Support Center: Purification of 5-Bromo-2-methylphenol
Welcome to the technical support guide for the purification of 5-Bromo-2-methylphenol (CAS: 36138-76-8). This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with isolating this key intermediate from crude reaction mixtures. Here, we provide field-proven insights, detailed protocols, and troubleshooting advice in a direct question-and-answer format to ensure you achieve the desired purity for your critical applications.
Critical Safety Information
Before commencing any experimental work, it is imperative to consult the full Safety Data Sheet (SDS). This compound is a hazardous substance.
-
Hazards: Harmful if swallowed or in contact with skin.[1][2][3] Causes serious skin and eye irritation.[1][2][3] May cause respiratory irritation.[1][2][3]
-
Personal Protective Equipment (PPE): Always work in a well-ventilated chemical fume hood.[1] Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.[1][2]
-
Handling: Avoid breathing dust, fumes, or vapors.[2] Wash hands and any exposed skin thoroughly after handling.[2]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly closed container.[2]
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the purification of this compound.
Q1: What are the typical impurities I should expect in my crude reaction mixture?
Understanding the potential impurities is the first step toward effective purification. The synthesis of this compound, typically via electrophilic bromination of m-cresol (2-methylphenol), can generate several byproducts.[4]
| Impurity Type | Specific Examples | Origin & Rationale |
| Unreacted Starting Material | m-Cresol | Incomplete reaction due to insufficient brominating agent, short reaction time, or low temperature. |
| Isomeric Byproducts | 4-Bromo-2-methylphenol, 6-Bromo-2-methylphenol | The hydroxyl and methyl groups are ortho-, para-directing. While the 5-position is sterically accessible, competitive bromination at other activated positions can occur, leading to a mixture of isomers.[4] |
| Polybrominated Species | 3,5-Dibromo-2-methylphenol, etc. | Phenols are highly activated rings, making them susceptible to over-bromination, especially with excess brominating agent or harsh conditions.[5] |
| Reaction Reagents/Byproducts | Residual Bromine (Br₂), HBr, N-bromosuccinimide (NBS) | Excess reagents from the reaction and acidic byproducts like HBr are common. |
| Oxidation Products | Quinone-type structures | Phenols are sensitive to oxidation, which can be catalyzed by air or residual reagents, often leading to colored impurities.[5] |
Q2: My crude product is a dark red or brown oil/solid. What causes this discoloration and how can I remove it?
This is a very common observation and is almost always due to two main culprits: residual elemental bromine and oxidation of the phenolic product.[5]
-
Causality: Elemental bromine has a characteristic reddish-brown color. Phenols can also oxidize to form highly colored quinone-like species, a process that can be accelerated by light and residual acid.
-
Troubleshooting Steps:
-
Quench Excess Bromine: During the aqueous work-up, wash the organic layer with a mild reducing agent solution. A saturated solution of sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃) is highly effective.[5] The disappearance of the red/brown color in the organic layer is a good indicator that the bromine has been quenched.
-
Adsorbent Treatment: If color persists after work-up, it may be due to highly conjugated oxidation byproducts. These can sometimes be removed by stirring the crude product in solution with a small amount of activated carbon and then filtering, though this can lead to some product loss.
-
Definitive Purification: The most reliable method to remove colored impurities is flash column chromatography, as the polar, colored compounds tend to adhere strongly to the silica gel.[5]
-
Q3: I am getting a low yield after my initial aqueous work-up. What are the potential causes?
Low yield can often be traced back to the work-up procedure. Phenols possess an acidic proton, which dictates their solubility based on pH.
-
Causality: If the aqueous layer is too basic (e.g., from a strong base wash like NaOH to neutralize HBr), the this compound will be deprotonated to form the corresponding phenoxide salt. This salt is highly water-soluble and will be lost to the aqueous layer, drastically reducing your yield.
-
Troubleshooting Steps:
-
Use a Weak Base: For neutralizing residual acid (HBr), use a mild base like a saturated sodium bicarbonate (NaHCO₃) solution instead of stronger bases like sodium or potassium hydroxide.[4]
-
Check pH: After a basic wash, ensure the aqueous layer is re-acidified (e.g., with dilute HCl) to a pH of ~5-6 before any subsequent extractions to ensure your product is in its neutral, organic-soluble form.
-
Perform Back-Extractions: If you suspect product loss to the aqueous layer, acidify it and re-extract with your organic solvent (e.g., ethyl acetate, diethyl ether) to recover the lost product.
-
Q4: How do I choose the best purification method: Recrystallization, Distillation, or Chromatography?
The optimal method depends on the nature and amount of impurities, as well as the required final purity.
| Method | Best For... | Advantages | Disadvantages |
| Recrystallization | Crude product is >85% pure and a solid at room temperature.[6] | Scalable, cost-effective, can yield very high purity material if a suitable solvent is found. | Can be difficult to find an optimal solvent; "oiling out" is a common issue; ineffective for removing isomers with similar solubility.[7][8] |
| Vacuum Distillation | Removing non-volatile impurities or separating from components with significantly different boiling points. | Good for large scales; effective at removing baseline impurities and residual solvent. | Product can decompose at high temperatures, even under vacuum.[9] Ineffective for separating close-boiling isomers. Requires specialized equipment. |
| Flash Chromatography | Complex mixtures containing isomers, colored impurities, and byproducts with similar physical properties. | Highly effective for achieving >99% purity; excellent for separating isomers and removing stubborn impurities.[5][7] | Less scalable than other methods; requires significant solvent and silica gel; can be time-consuming. |
Q5: I'm trying to recrystallize my product, but it keeps "oiling out." What's happening and how can I fix it?
"Oiling out" occurs when the dissolved solid separates from the cooling solution as a liquid phase instead of forming crystals.
-
Causality: This typically happens when the solution is supersaturated, the cooling rate is too fast, or the boiling point of the solvent is higher than the melting point of the solute.[7] High levels of impurities can also suppress crystallization and promote oiling.[7]
-
Troubleshooting Flowchart:
Caption: Troubleshooting workflow for "oiling out".
Detailed Experimental Protocols
Protocol 1: Standard Aqueous Work-up
This procedure is designed to remove acidic byproducts and excess brominating agents.
-
Transfer the reaction mixture to a separatory funnel. If the reaction was run in a water-miscible solvent, dilute with an immiscible organic solvent like ethyl acetate or diethyl ether and water.
-
Wash the organic layer with a saturated aqueous solution of sodium bisulfite (NaHSO₃) until the organic layer is no longer colored.[5]
-
Separate the layers and wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize HBr.[4] Caution: Vent the funnel frequently to release CO₂ gas.
-
Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
-
Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).[4]
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
Protocol 2: Purification by Flash Column Chromatography
This is the most reliable method for achieving high purity.
-
TLC Analysis: First, determine an appropriate eluent system using Thin Layer Chromatography (TLC). A good starting point for this compound is a mixture of Hexanes and Ethyl Acetate. Aim for an Rf value of ~0.3 for the desired product.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent system (e.g., 95:5 Hexanes:Ethyl Acetate).
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Run the column, collecting fractions in test tubes. Monitor the separation by TLC. The less polar impurities (like dibrominated species) will often elute first, followed by the product, and then the more polar impurities (like unreacted m-cresol).
-
Isolation: Combine the pure fractions (as determined by TLC), and remove the solvent under reduced pressure to yield the purified this compound.
Workflow & Decision Making
The following diagrams illustrate the overall purification path and a decision-making model for selecting the right technique.
Caption: General purification workflow.
Caption: Decision tree for purification method selection.
References
-
This compound | CAS#:36138-76-8 | Chemsrc. (n.d.). Retrieved January 12, 2026, from [Link]
-
Sourcing High-Purity this compound for Pharmaceutical Research. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 12, 2026, from [Link]
-
This compound, 95%. (n.d.). Ottokemi. Retrieved January 12, 2026, from [Link]
-
Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 12, 2026, from [Link]
-
o-BROMOPHENOL. (n.d.). Organic Syntheses Procedure. Retrieved January 12, 2026, from [Link]
-
A Process For Synthesis Of 2 Bromo 4 Methyl Phenol. (n.d.). Quick Company. Retrieved January 12, 2026, from [Link]
-
This compound | C7H7BrO. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
- Method for preparing 2-bromine-4-methylphenol. (n.d.). Google Patents.
-
Bromination of Phenols. (n.d.). Khan Academy. Retrieved January 12, 2026, from [Link]
-
p-BROMOPHENOL. (n.d.). Organic Syntheses Procedure. Retrieved January 12, 2026, from [Link]
- Synthesis method of 5-bromo-2-methoxyphenol. (n.d.). Google Patents.
- Preparation of 2-bromo-4-methylphenol. (n.d.). Google Patents.
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- 9. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Separation of 5-Bromo-2-methylphenol Isomers
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the analysis and separation of 5-Bromo-2-methylphenol isomers. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in resolving and quantifying these closely related compounds. Here, we address specific experimental issues through detailed troubleshooting guides and frequently asked questions, grounding our advice in established scientific principles and field-proven experience.
The separation of positional isomers like those of bromo-methylphenol is a significant analytical challenge due to their similar physicochemical properties.[1] The starting material, m-cresol (3-methylphenol), contains two activating groups (hydroxyl and methyl) that are ortho-, para-directing. Direct bromination can therefore lead to a mixture of products, including the desired this compound, as well as other isomers such as 3-Bromo-2-methylphenol, 4-Bromo-2-methylphenol, and 6-Bromo-2-methylphenol, alongside potential di-brominated byproducts.[2] Accurate separation is critical for purity assessment, reaction monitoring, and ensuring the quality of pharmaceutical intermediates.[3]
This document provides in-depth, practical solutions for overcoming common hurdles in chromatographic and other separation techniques.
Part 1: Troubleshooting Chromatographic Separations
This section addresses the most common problems encountered during the HPLC and GC separation of this compound isomers in a question-and-answer format.
Question 1: My chromatogram shows poor or no resolution between the isomers. How can I improve the separation?
Answer:
Achieving baseline separation of isomers is the primary goal. If your peaks are co-eluting or heavily overlapping, a systematic optimization of your method is required. The choice of stationary and mobile phases is critical and often the first area to investigate.[4]
For High-Performance Liquid Chromatography (HPLC):
The key is to exploit the subtle differences in polarity and aromatic interaction between the isomers.
-
Change Stationary Phase Chemistry: If a standard C18 column is failing, it's because the hydrophobic interactions are not selective enough. Consider columns that offer alternative separation mechanisms.
-
Phenyl-Hexyl Phases: These columns provide π-π interactions between the phenyl groups in the stationary phase and the aromatic ring of your analytes. This can introduce a different selectivity for isomers based on the position of the bromine atom.[5]
-
Pentafluorophenyl (PFP) Phases: PFP columns are highly effective for separating halogenated aromatic compounds. They offer a combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions, providing unique selectivity for positional isomers.[4]
-
-
Optimize the Mobile Phase:
-
Solvent Choice: The choice of organic modifier can significantly impact selectivity. If you are using acetonitrile, try substituting it with methanol, or vice-versa. Methanol is a proton donor and can engage in different hydrogen bonding interactions with the phenolic hydroxyl group compared to acetonitrile.[4]
-
Adjust pH: Phenols are weakly acidic. Operating the mobile phase at a pH well below the pKa of this compound (typically around 2-3 units below) ensures it remains in its neutral, protonated form, leading to more consistent retention and better peak shape on reversed-phase columns.[6] Using a buffer is critical to maintain a stable pH.
-
Modify the Gradient: If using a gradient, make the slope shallower in the region where the isomers elute. This gives more time for the column to resolve the closely eluting peaks.
-
For Gas Chromatography (GC):
In GC, separation is governed by volatility and interactions with the stationary phase.
-
Change Column Polarity: If a non-polar column (e.g., DB-5 or HP-5ms) is not providing resolution, switch to a column of intermediate or high polarity.[7]
-
Mid-Polarity Columns (e.g., DB-1701, RTx-50): Columns containing cyanopropylphenyl groups offer different selectivity by engaging in dipole-dipole interactions with the polar C-Br and C-O bonds. EPA method 8041A notes that some phenol isomers that co-elute on a DB-5 column can be resolved on a DB-1701.[8]
-
High-Polarity "WAX" Columns: While potentially causing bleed at high temperatures, wax columns (polyethylene glycol) provide strong hydrogen-bonding interactions and can offer excellent selectivity for phenols.
-
-
Optimize the Oven Temperature Program: A slow temperature ramp (e.g., 2-5 °C/min) increases the time the analytes spend interacting with the stationary phase, which can significantly improve the resolution of closely boiling isomers.[9]
Caption: Workflow for improving isomeric resolution.
Question 2: My phenol peaks are tailing badly. What is the cause and how can I fix it?
Answer:
Peak tailing is a common issue when analyzing phenols, especially at low concentrations.[10] It is typically caused by unwanted secondary interactions between the acidic hydroxyl group of the phenol and active sites on the analytical column or system.
For Gas Chromatography (GC):
-
Primary Cause: The free hydroxyl group can interact with active sites (e.g., silanols) in the injector liner or on the column itself. This is a form of adsorption that leads to tailing.[11]
-
Solutions:
-
Derivatization: This is the most effective solution. By converting the hydroxyl group to a less polar, non-acidic functional group (e.g., a trimethylsilyl ether via silylation with BSTFA), you eliminate the primary cause of the interaction.[8][11] This often results in sharp, symmetrical peaks.
-
Use an Inert Inlet Liner: Employ a deactivated or "inert" glass wool-free liner. Standard liners can have active sites that adsorb phenols before they even reach the column.[12][13]
-
Column Conditioning: Ensure your column is properly conditioned according to the manufacturer's instructions to remove any residual impurities.
-
For High-Performance Liquid Chromatography (HPLC):
-
Primary Cause: Residual, un-capped silanol groups on the silica-based stationary phase can interact with the phenol's hydroxyl group, causing tailing.[14]
-
Solutions:
-
Mobile Phase pH Control: As mentioned previously, ensure the mobile phase pH is low enough (pH 2.5-3.0) to keep the phenol fully protonated. This minimizes ionic interactions with deprotonated silanols.
-
Use End-Capped, High-Purity Columns: Modern HPLC columns are manufactured with high-purity silica and are extensively end-capped to minimize accessible silanol groups. Using an older or lower-quality column can exacerbate tailing.
-
Check for Contamination: Column contamination from previous samples can create active sites. Flush the column with a strong solvent series (e.g., water, methanol, acetonitrile, isopropanol) to clean it.[14]
-
Question 3: I am not seeing any signal for my bromophenol isomers in GC-MS, but other compounds in my mixture are fine. What's happening?
Answer:
A complete loss of signal for phenols, while other less-active compounds are detected, strongly suggests a problem with adsorption or degradation within the GC system.[12] Halogenated phenols can be particularly susceptible to these issues.[15]
-
Adsorption in the Inlet: The most likely culprit is the injector. Phenols can be irreversibly adsorbed onto active sites in a hot, non-deactivated inlet liner.[12]
-
Troubleshooting Step: Replace the inlet liner with a new, high-quality deactivated liner. Also, replace the septum and check the gold seal for contamination.[15]
-
-
Column Activity: The first few meters of the GC column can become active over time due to the accumulation of non-volatile sample matrix components.
-
Troubleshooting Step: Cut the first 0.5 meters from the front of the column and reinstall it. This provides a fresh, inert surface for the sample to interact with.[13]
-
-
Thermal Degradation: While less common for simple phenols, check that your injector temperature is not excessively high, which could cause degradation. A temperature of 250°C is typically a safe starting point.[9]
-
Derivatization as a Diagnostic Tool: If you are still facing issues, try derivatizing the sample. If the derivatized phenol appears with a strong signal, it confirms that the issue was with the active hydroxyl group, and derivatization is the best path forward for your analysis.[8]
Part 2: Frequently Asked Questions (FAQs)
| Question | Answer |
| Q1: Which analytical technique, HPLC or GC, is generally better for separating this compound isomers? | Both techniques are powerful and the "better" choice depends on your specific goal. GC-MS is often preferred for purity analysis and identification of volatile impurities due to its high resolving power and the definitive identification provided by mass spectrometry.[9] However, it may require derivatization to achieve good peak shape.[10] HPLC-UV is excellent for quantification without the need for derivatization and is non-destructive.[1] It is highly robust but may require more extensive method development to find a column and mobile phase combination that provides adequate selectivity.[4] |
| Q2: What are good starting conditions for a reversed-phase HPLC separation? | A robust starting point is essential for method development. The table below provides a validated method for closely related dibromophenol isomers, which serves as an excellent starting point.[4] |
| Q3: What are good starting conditions for a GC separation? | For initial screening of brominated phenols, a standard non-polar or mid-polarity column with a generic temperature program is recommended. See the table below for a good starting point.[9] |
| Q4: Is derivatization necessary for GC analysis? | It is not strictly necessary, but it is highly recommended .[11] Analyzing underivatized phenols can lead to poor peak shape, low response, and poor reproducibility due to adsorption in the system.[10] Derivatizing with an agent like BSTFA or PFBBr masks the active hydroxyl group, resulting in sharper peaks, increased signal intensity, and a more robust method.[8] |
| Q5: Can I use crystallization to separate the isomers on a preparative scale? | Separation by crystallization is possible in principle but can be very challenging for positional isomers due to their similar crystal packing and solubility profiles.[16] Techniques like stripping crystallization , which combines elements of distillation and crystallization at the triple point, have been used for challenging isomer separations like cresol isomers and could be explored.[16] However, this often requires specialized equipment and extensive optimization. For laboratory scale, preparative chromatography (HPLC or flash) is typically a more straightforward approach. |
Table 1: Recommended Starting Chromatographic Conditions
| Parameter | HPLC Starting Conditions[4] | GC-MS Starting Conditions[9] |
| Column | C18 or Phenyl-Hexyl (e.g., 150 x 4.6 mm, 5 µm) | HP-5ms or equivalent (30 m x 0.25 mm, 0.25 µm) |
| Mobile Phase / Carrier Gas | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | Helium, constant flow at 1.0 mL/min |
| Gradient / Temp Program | 50% B to 95% B over 15 minutes | Initial: 60°C, hold 2 minRamp: 10°C/min to 250°C, hold 5 min |
| Flow Rate | 1.0 mL/min | N/A |
| Detector | UV at 286 nm | Mass Spectrometer (Scan mode, 50-300 m/z) |
| Injection Volume | 5-10 µL | 1 µL (Split ratio 50:1) |
| Column Temperature | 30 °C | N/A |
| Injector Temperature | N/A | 250 °C |
Part 3: Key Experimental Protocols
Protocol 1: General RP-HPLC-UV Method for Isomer Screening
This protocol provides a starting point for evaluating the separation of this compound isomers.
-
Preparation of Mobile Phase:
-
Mobile Phase A: Add 1.0 mL of formic acid to 1 L of HPLC-grade water. Filter and degas.
-
Mobile Phase B: Add 1.0 mL of formic acid to 1 L of HPLC-grade acetonitrile. Filter and degas.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the isomer mixture into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a 50:50 mixture of Mobile Phase A and B.
-
-
HPLC System Configuration:
-
Install a reversed-phase C18 column (150 x 4.6 mm, 5 µm).
-
Set the column oven temperature to 30°C.
-
Set the UV detector to monitor at 286 nm.
-
Set the flow rate to 1.0 mL/min.
-
-
Chromatographic Run:
-
Equilibrate the column with 50% Mobile Phase B for at least 15 minutes.
-
Inject 10 µL of the sample.
-
Run a linear gradient from 50% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, and then return to initial conditions.
-
Protocol 2: General GC-MS Workflow with Derivatization
This protocol outlines the full workflow for identifying and assessing the purity of bromophenol isomers.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. This compound, 95% 36138-76-8 manufacturers in India | this compound, 95% - India with worldwide shipping [ottokemi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. epa.gov [epa.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. asianpubs.org [asianpubs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. reddit.com [reddit.com]
- 13. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 14. scribd.com [scribd.com]
- 15. Chlorinated phenols affect GC column? - Chromatography Forum [chromforum.org]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Suzuki Coupling for 5-Bromo-2-methylphenol
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 5-Bromo-2-methylphenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. The inherent challenges of this substrate, namely the steric hindrance from the ortho-methyl group and the presence of a phenolic hydroxyl group, necessitate careful optimization. This document provides in-depth, question-and-answer-based troubleshooting guides and FAQs to help you achieve high yields and purity.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments. Each answer provides a causal explanation and a systematic approach to resolving the issue.
Q1: My reaction yield is low or I'm observing no product formation. What are the likely causes and how do I fix it?
Low or no yield is the most common issue in challenging Suzuki couplings. The problem typically stems from one or more suboptimal parameters in the catalytic cycle. A systematic evaluation of the reaction components is the most effective troubleshooting strategy.
Potential Causes & Solutions:
-
Ineffective Catalyst System: The combination of the palladium source and ligand is paramount. The steric hindrance of the ortho-methyl group on this compound can inhibit both the oxidative addition and the final reductive elimination steps of the catalytic cycle.[1]
-
Solution: Employ a catalyst system known for its high efficacy with sterically hindered substrates. Bulky, electron-rich phosphine ligands (often called Buchwald ligands) or N-heterocyclic carbene (NHC) ligands are highly recommended.[1][2] If you started with a general catalyst like Pd(PPh₃)₄, consider switching to a more robust system. See the FAQ section for a detailed catalyst comparison table.
-
-
Suboptimal Base Selection: The base is critical for activating the boronic acid to facilitate the transmetalation step.[2][3] An inappropriate base can lead to a sluggish reaction or promote side reactions. For substrates with acidic protons, like a phenol, the base choice is even more critical.
-
Solution: Screen a panel of bases. While potassium carbonate (K₂CO₃) is a common starting point, a stronger, non-nucleophilic base like potassium phosphate (K₃PO₄) is often more effective for hindered substrates and can help prevent side reactions.[4][5] Cesium carbonate (Cs₂CO₃) is another excellent but more expensive option that can dramatically increase reaction rates.[6][7]
-
-
Boronic Acid Instability (Protodeboronation): A major cause of low yield is the decomposition of the boronic acid partner via protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[8] This is often exacerbated by high temperatures, prolonged reaction times, and the presence of water and base.[5]
-
Solution:
-
Use fresh, high-purity boronic acid.
-
Consider switching from a boronic acid to a more stable boronic ester derivative, such as a pinacol ester (Bpin).[9][10]
-
Avoid excessive reaction temperatures or times. Monitor the reaction progress closely by TLC or LC-MS.
-
If possible, use anhydrous conditions with a base like K₃PO₄.[11]
-
-
-
Improper Solvent or Degassing: The solvent solubilizes the reactants, while the presence of oxygen can deactivate the Pd(0) catalyst.[10][11]
-
Solution: Use anhydrous, high-purity solvents. Common choices include 1,4-dioxane, toluene, or THF, often with a small amount of water to aid in dissolving the base.[4][9] Ensure all solvents and the final reaction mixture are rigorously degassed by bubbling with an inert gas (Argon or Nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles.[5][12]
-
Q2: I'm seeing significant amounts of side products, specifically dehalogenation and homocoupling. How can I minimize these?
The formation of byproducts directly competes with your desired transformation, consuming starting materials and complicating purification.
-
Dehalogenation: This occurs when the this compound is reduced to 2-methylphenol.[10][13]
-
Cause: After oxidative addition, the Ar-Pd(II)-Br complex can react with a hydride source in the mixture before transmetalation occurs. Solvents (like alcohols) or even the boronic acid itself can sometimes act as hydride donors, especially at high temperatures.[10]
-
Solution:
-
Lower the reaction temperature.
-
Ensure your solvent is pure and not a significant hydride source.
-
Choose a ligand that promotes faster transmetalation and reductive elimination, outcompeting the dehalogenation pathway. Bulky, electron-rich ligands are often effective here.
-
-
-
Homocoupling (Glaser-Hay type): This results in the formation of a biaryl product from the coupling of two boronic acid molecules.
-
Cause: This side reaction is often promoted by the presence of oxygen, which can facilitate the oxidation of Pd(0) to Pd(II) species that catalyze the homocoupling pathway.[9] It can also occur if the transmetalation is slow relative to other processes.
-
Solution:
-
Rigorous Degassing: This is the most critical step to prevent homocoupling.[11] Ensure your reaction setup is completely free of oxygen.
-
Use a slight excess of the aryl bromide (e.g., 1.0 equivalent of aryl bromide to 1.2 equivalents of boronic acid) to ensure the palladium complex preferentially reacts with it.
-
Use a pre-formed Pd(0) catalyst or a pre-catalyst that reliably generates Pd(0) to minimize the presence of stray Pd(II) at the start of the reaction.
-
-
Q3: My reaction mixture turned black, and the reaction stalled. What happened?
The formation of a black precipitate is a classic sign of catalyst decomposition into palladium black.[5]
-
Cause: The active, ligand-stabilized Pd(0) species is unstable and can agglomerate into bulk, catalytically inactive palladium metal (palladium black).[14] This is often caused by:
-
Ligand dissociation at high temperatures.
-
An insufficient ligand-to-palladium ratio.
-
Oxidative degradation of the ligand.
-
-
Solution:
-
Use a More Stable Catalyst System: Modern pre-catalysts that pair a palladium source with a bulky, electron-rich ligand are designed to be more stable and resist decomposition.
-
Lower the Reaction Temperature: High heat accelerates catalyst decomposition. Find the minimum temperature required for an efficient reaction.
-
Ensure Proper Ligand-to-Metal Ratio: If you are generating the catalyst in situ (e.g., from Pd₂(dba)₃ and a separate ligand), ensure you are using an adequate excess of the ligand (a Pd:Ligand ratio of 1:2 to 1:4 is common).
-
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding reaction design and optimization for this compound.
Q1: What makes this compound a "challenging" Suzuki coupling substrate?
This compound presents two primary challenges:
-
Steric Hindrance: The methyl group at the C2 position, ortho to the bromine, sterically encumbers the site of oxidative addition. This can slow down the first and often rate-limiting step of the catalytic cycle.[1][15] It also hinders the final reductive elimination step to form the product.
-
Acidic Phenolic Proton: The hydroxyl group is acidic and can be deprotonated by the base. This can potentially lead to the phenoxide coordinating with the palladium center, which may inhibit catalysis. Furthermore, some strong bases could lead to unwanted side reactions with the phenol.
Q2: How do I select the optimal Palladium catalyst and ligand system?
For challenging substrates, the choice of ligand is the most critical variable. You need a ligand that accelerates the key steps of the catalytic cycle to overcome the steric barrier.
Key Principle: Use bulky, electron-rich phosphine ligands.
-
Bulkiness promotes the reductive elimination step, releasing the product from the palladium center.
-
Electron-donating character increases the electron density on the palladium, which accelerates the oxidative addition of the aryl bromide.[11]
Table 1: Recommended Catalyst & Ligand Systems for Hindered Aryl Bromides
| Catalyst System | Ligand Type | Key Advantages | Source(s) |
|---|---|---|---|
| Pd(OAc)₂ / SPhos | Buchwald Biarylphosphine | Broadly applicable, excellent for many functional groups. | [16] |
| Pd₂(dba)₃ / XPhos | Buchwald Biarylphosphine | Highly effective for sterically hindered and electron-rich/poor substrates. | [16][17] |
| Pd(dppf)Cl₂ | Ferrocenyl Phosphine | A reliable pre-catalyst, often effective for heteroaromatic substrates. | [4][8] |
| PEPPSI™-IPr | Pd-NHC Pre-catalyst | Highly stable and active; N-Heterocyclic Carbene (NHC) ligands are excellent for challenging couplings. |[2][9] |
Q3: What is the role of the base, and how does its strength affect the reaction?
The base plays a crucial role in the transmetalation step. It reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻), which then efficiently transfers its organic group to the palladium center.[2][3][18][19]
Table 2: Comparison of Common Bases in Suzuki Coupling
| Base | Type | Strength | Comments | Source(s) |
|---|---|---|---|---|
| K₂CO₃ | Carbonate | Moderate | Common starting point, often used in aqueous mixtures. | [3][4] |
| Cs₂CO₃ | Carbonate | Strong | More soluble in organic solvents and often more effective than K₂CO₃, but more expensive. | [6][7] |
| K₃PO₄ | Phosphate | Strong | Excellent for hindered substrates and preventing protodeboronation. Works well in anhydrous or biphasic systems. | [3][4][5] |
| NaOH/KOH | Hydroxide | Very Strong | Can be effective but may promote side reactions with sensitive functional groups. |[3][20] |
For this compound, K₃PO₄ is an excellent starting point due to its proven efficacy with hindered substrates and its ability to minimize water-related side reactions.
Q4: What is the optimal workflow for screening reaction conditions?
A systematic approach is essential to efficiently optimize your reaction. The following workflow allows for the logical screening of critical parameters.
Caption: A logical workflow for optimizing Suzuki coupling conditions.
Q5: Can you provide a general, robust experimental protocol to start with?
Certainly. The following protocol incorporates best practices and serves as an excellent starting point for your optimization screen.
General Experimental Protocol:
-
Vessel Preparation: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid or ester (1.2–1.5 equiv), and the base (e.g., K₃PO₄, 2.0–3.0 equiv).[12]
-
Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Addition of Catalyst & Solvent: Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and ligand if needed.[21] Then, add the degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.[4][12] The typical concentration is 0.1–0.5 M with respect to the limiting reagent.
-
Degassing: Bubble the inert gas through the stirred reaction mixture for an additional 10-15 minutes.[12]
-
Reaction: Heat the mixture to the desired temperature (e.g., 80–100 °C) with vigorous stirring.[18]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2–24 hours).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.[12]
-
Purification: Purify the crude product by flash column chromatography on silica gel.
By following this structured approach, you can systematically overcome the challenges associated with the Suzuki coupling of this compound and efficiently develop a robust synthetic protocol.
References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. NROChemistry. Available at: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
BYJU'S. (2024). Merits of the Suzuki Coupling Reaction. BYJU'S. Available at: [Link]
-
MDPI. (2020). Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. MDPI. Available at: [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. Available at: [Link]
-
National Institutes of Health. (2021). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health. Available at: [Link]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros. Available at: [Link]
-
ACS Catalysis. (2024). Understanding and Controlling Reactivity Patterns of Pd1@C3N4-Catalyzed Suzuki–Miyaura Couplings. ACS Publications. Available at: [Link]
-
Morressier. (2021). Understanding the mechanism of the Pd (II) to Pd (0) reduction in Suzuki-Miyaura cross-coupling reactions by investigating the active species and its characterization. Morressier. Available at: [Link]
-
AIDIC. (2014). Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd. AIDIC. Available at: [Link]
-
Royal Society of Chemistry. (2019). Palladium-catalyzed decarbonylative Suzuki–Miyaura cross-coupling of amides by carbon–nitrogen bond activation. Chemical Science. Available at: [Link]
-
Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology. Available at: [Link]
-
ResearchGate. (2021). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. ResearchGate. Available at: [Link]
-
National Institutes of Health. (2012). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. PMC. Available at: [Link]
-
Andrew G. Myers Research Group. The Suzuki Reaction. Harvard University. Available at: [Link]
-
MDPI. (2024). Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. MDPI. Available at: [Link]
-
MDPI. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. MDPI. Available at: [Link]
-
MDPI. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. Available at: [Link]
-
ResearchGate. (2021). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate. Available at: [Link]
-
Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. Mettler Toledo. Available at: [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Available at: [Link]
-
ResearchGate. (2019). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate. Available at: [Link]
-
National Institutes of Health. (2020). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC. Available at: [Link]
-
Royal Society of Chemistry. (2021). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. Available at: [Link]
-
ChemRxiv. (2023). Base-free Suzuki–Miyaura cross-coupling reaction mediated by Lewis acids. ChemRxiv. Available at: [Link]
-
ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling? ResearchGate. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. reddit.com [reddit.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. byjus.com [byjus.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 18. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 19. researchgate.net [researchgate.net]
- 20. aidic.it [aidic.it]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Side reactions of 5-Bromo-2-methylphenol in organic synthesis
Technical Support Center: 5-Bromo-2-methylphenol
Welcome to the technical support guide for this compound (CAS: 36138-76-8). This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this versatile intermediate. Here, we address common challenges, provide troubleshooting protocols, and answer frequently asked questions to help you mitigate side reactions and optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound and how do they influence its behavior in synthesis?
A: this compound has three key structural features that dictate its reactivity:
-
The Phenolic Hydroxyl (-OH) Group: This is the most reactive site. It is acidic (pKa ≈ 9.35) and can be deprotonated to form a highly nucleophilic phenoxide anion.[1] This site is the target for O-alkylation (e.g., Williamson ether synthesis) and esterification.[2]
-
The Aromatic Ring: The ring is activated towards electrophilic aromatic substitution by the electron-donating hydroxyl and methyl groups. These groups direct incoming electrophiles primarily to the ortho and para positions relative to themselves. The existing bromine atom acts as a weak deactivator but is also an ortho-, para-director. The interplay of these three substituents determines the regioselectivity of reactions like nitration, halogenation, and Friedel-Crafts reactions.
-
The Carbon-Bromine (C-Br) Bond: This bond can be a site for side reactions. Under certain reductive conditions, such as catalytic hydrogenation or with strong reducing agents, reductive dehalogenation can occur, leading to the loss of the bromine substituent.[3][4]
Q2: How stable is this compound and what are the recommended storage conditions?
A: this compound is a solid that is generally stable under standard laboratory conditions.[5] However, like many phenols, it is susceptible to oxidation, which can be accelerated by exposure to air, light, and trace metal impurities.[6][7] This oxidation can lead to the formation of colored impurities, often quinone-type structures, causing the material to darken from its typical white or pink appearance.[8][9] To ensure its integrity, it should be stored in a tightly sealed, opaque container, under an inert atmosphere (e.g., nitrogen or argon), and in a cool, dark place.[10]
Troubleshooting Guide: Side Reactions & Solutions
Issue 1: Low Yield in Williamson Ether Synthesis due to C-Alkylation
Question: I am performing a Williamson ether synthesis to make an ether from this compound. My yield of the desired O-alkylated product is low, and I've isolated an unexpected isomer which appears to be C-alkylated. Why is this happening and how can I prevent it?
Answer: This is a classic problem of competing O- versus C-alkylation. The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen anion and the electron-rich aromatic ring (specifically the carbon atoms ortho and para to the oxygen).[11]
-
Causality: The reaction's outcome is highly dependent on the reaction conditions.
-
O-Alkylation (Kinetic Product): Attack by the oxygen anion is typically faster and is favored under conditions where the phenoxide is a "free" ion. This is often achieved in polar aprotic solvents like DMF or DMSO.[11]
-
C-Alkylation (Thermodynamic Product): Attack by the ring carbon is favored in protic solvents (e.g., water, ethanol) or when the oxygen anion is sterically hindered or strongly associated with a counter-ion. Protic solvents can solvate the oxygen anion through hydrogen bonding, making it less available for reaction and promoting attack from the less-hindered ring carbons.[11]
-
Troubleshooting Protocol to Favor O-Alkylation:
-
Solvent Choice: Switch to a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). These solvents solvate the cation (e.g., Na⁺, K⁺) but leave the phenoxide oxygen relatively free and highly nucleophilic.
-
Base and Counter-ion: Use a strong base that generates a more dissociated phenoxide. Sodium hydride (NaH) or potassium carbonate (K₂CO₃) are common choices.
-
Alkylating Agent: Softer electrophiles (iodides and bromides) tend to favor C-alkylation, while harder electrophiles (chlorides, tosylates) can favor O-alkylation.[12] If possible, using an alkyl tosylate instead of an alkyl iodide may improve selectivity.
-
Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., room temperature to 50°C). Higher temperatures can sometimes favor the more stable C-alkylated product.
Caption: Competing pathways in the alkylation of 5-Bromo-2-methylphenoxide.
Issue 2: Formation of Elimination Byproducts in Ether Synthesis
Question: I am trying to synthesize a bulky ether using a secondary alkyl halide with 5-Bromo-2-methylphenoxide, but my main product is an alkene. What is causing this?
Answer: You are observing a competing E2 (elimination) reaction, which is common when a strong base/nucleophile reacts with a sterically hindered alkyl halide.[13]
-
Causality (SN2 vs. E2):
-
SN2 (Substitution): The phenoxide acts as a nucleophile, attacking the carbon of the alkyl halide to form an ether. This pathway is favored for methyl and primary alkyl halides.[14]
-
E2 (Elimination): The phenoxide acts as a base, abstracting a proton from a carbon adjacent to the halide, leading to the formation of a double bond (alkene). This pathway dominates with tertiary alkyl halides and is highly competitive with secondary alkyl halides.[13][15] The bulky nature of both the phenoxide and the secondary/tertiary alkyl halide creates steric hindrance that makes the backside attack required for SN2 difficult, favoring the more accessible proton abstraction for E2.
-
Troubleshooting Protocol to Minimize Elimination:
-
Reverse the Reagents: The most effective solution is to redesign the synthesis. If you need to make an ether like 5-bromo-2-methylphenyl isopropyl ether, do not use 5-bromo-2-methylphenoxide and 2-bromopropane. Instead, use the less sterically hindered combination: isopropoxide and a halo-derivative of this compound (though this requires activating the phenol differently, this highlights the principle). The core rule is to always have the less hindered partner be the alkyl halide.[15]
-
Use a Milder Base: If you must use the secondary alkyl halide, switching from a very strong base like NaH to a milder one like K₂CO₃ can sometimes reduce the rate of elimination.
-
Lower the Temperature: E2 reactions often have a higher activation energy than SN2 reactions. Running the reaction at a lower temperature can sometimes favor the SN2 pathway.
| Feature | Favors SN2 (Ether Formation) | Favors E2 (Alkene Byproduct) |
| Alkyl Halide | Methyl > Primary >> Secondary | Tertiary > Secondary >> Primary |
| Base/Nucleophile | Less sterically hindered, weaker base | Sterically hindered, strong base |
| Temperature | Lower temperatures | Higher temperatures |
Issue 3: Product Discoloration and Quinone-like Impurities
Question: My reaction mixture involving this compound turns dark brown/purple upon workup or exposure to air, and my final product is discolored. What is this impurity?
Answer: The discoloration is almost certainly due to the oxidation of the phenol to form highly colored quinone or quinone-methide type byproducts.[6][16] The electron-donating methyl and hydroxyl groups make the aromatic ring highly susceptible to oxidation.[8]
-
Causality: Oxidation can be initiated by:
-
Atmospheric Oxygen: Especially under basic conditions, where the more electron-rich phenoxide is present.
-
Oxidizing Reagents: Unintended exposure to oxidizing agents or impurities.
-
Trace Metal Catalysis: Ions like Cu²⁺ or Fe³⁺ can catalyze the oxidation process.[16]
-
Troubleshooting Protocol to Prevent Oxidation:
-
Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (Nitrogen or Argon). This is the most crucial step. Use degassed solvents to remove dissolved oxygen.
-
Antioxidant Additives: In some cases, adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) can inhibit radical-mediated oxidation pathways.[17]
-
Control pH: Avoid prolonged exposure to strongly basic conditions during workup, as the phenoxide is more prone to oxidation than the neutral phenol. Neutralize the reaction mixture promptly during extraction.
-
Chelating Agents: If metal contamination is suspected, washing the organic layer with a dilute solution of a chelating agent like EDTA can help remove catalytic metal ions.
Caption: Decision workflow for preventing oxidative side reactions.
Issue 4: Unwanted Reductive Debromination
Question: During a reaction that involves a palladium catalyst (e.g., a coupling reaction) or a hydrogenation step, I am losing the bromine substituent from my molecule. How can I avoid this?
Answer: You are observing reductive dehalogenation (or hydrodehalogenation), a common side reaction for aryl halides.[4] The carbon-bromine bond is susceptible to cleavage under various reductive conditions.
-
Causality:
-
Catalytic Hydrogenation: Palladium on carbon (Pd/C) with H₂ is a very effective system for removing aryl halides. Bromides are reduced more easily than chlorides.[3]
-
Transition Metal Catalysis: In some Pd-catalyzed cross-coupling reactions, if the desired reaction is slow or reaction conditions are not optimal, a competing reductive process can occur where a hydride source (from solvents, reagents, or side reactions) displaces the halide on the palladium intermediate.
-
Strong Bases/Reducing Agents: Certain conditions, like using strong bases in protic solvents, can also lead to debromination.[18][19]
-
Troubleshooting Protocol to Avoid Debromination:
-
Reagent Selection: If hydrogenation is required for another functional group, consider a catalyst that is less active for dehalogenation. For example, using specific poisoned catalysts (like Lindlar's catalyst) or certain nickel or platinum catalysts under carefully controlled conditions might offer better selectivity.
-
Optimize Coupling Reactions: In cross-coupling, ensure efficient oxidative addition and reductive elimination steps. This involves careful selection of ligands, bases, and solvents to favor the desired catalytic cycle over the reductive side pathway.
-
Avoid Harsh Reductive Conditions: If possible, choose synthetic routes that do not require harsh reducing conditions in the presence of the aryl bromide.
References
- Title: Dehalogenation and biodegradation of brominated phenols and benzoic acids under iron-reducing, sulfidogenic, and methanogenic conditions - PMC - NIH Source: National Institutes of Health URL
- Title: An efficient catalytic oxidation of o-methylphenols with the Fenton's reagent Source: ResearchGate URL
- Title: Efficient Transfer Hydrodehalogenation of Halophenols Catalyzed by Pd Supported on Ceria Source: Social Science Research Network URL
- Title: THE OXIDATION OF PHENOLS: I.
-
Title: Phenol Oxidation: Mechanisms & Products Source: Scribd URL: [Link]
-
Title: Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups Source: Organic Chemistry Portal URL: [Link]
-
Title: OXIDATION OF HINDERED PHENOLS. I. OXIDATION OF AND OXIDATION INHIBITION BY 2,6-DI-tert-BUTYL-4-METHYLPHENOL Source: ACS Publications URL: [Link]
-
Title: Exploring the Chemical Properties of this compound (CAS 36138-76-8) Source: Ningbo Inno Pharmchem Co.,Ltd. URL: [Link]
-
Title: Phenolates- O-alkylation and C-alkylation Source: PharmaXChange.info URL: [Link]
-
Title: Dehalogenation - Wikipedia Source: Wikipedia URL: [Link]
-
Title: A scalable and green one-minute synthesis of substituted phenols - PMC Source: National Institutes of Health URL: [Link]
-
Title: Preparation of Phenols, Part 5: Dearomatization and Oxidation of Phenols Source: YouTube URL: [Link]
-
Title: Dehalogenation in marine sediments containing natural sources of halophenols Source: ResearchGate URL: [Link]
-
Title: Phenol synthesis by substitution or oxidation Source: Organic Chemistry Portal URL: [Link]
-
Title: this compound | C7H7BrO | CID 12648404 Source: PubChem URL: [Link]
-
Title: this compound MSDS Source: Chemsrc URL: [Link]
-
Title: The Williamson Ether Synthesis Source: Master Organic Chemistry URL: [Link]
-
Title: 1.5 Williamson Ether Synthesis – Organic Chemistry II Source: KPU Pressbooks URL: [Link]
-
Title: Williamson Ether Synthesis Source: Chemistry Steps URL: [Link]
-
Title: Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control Source: Beaudry Research Group, Oregon State University URL: [Link]
-
Title: What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)? Source: Reddit URL: [Link]
-
Title: this compound, 95% Source: Ottokemi URL: [Link]
-
Title: this compound: A Versatile Building Block in Fine Chemical Manufacturing Source: Ningbo Inno Pharmchem Co.,Ltd. URL: [Link]
Sources
- 1. This compound CAS#: 36138-76-8 [m.chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 4. Dehalogenation - Wikipedia [en.wikipedia.org]
- 5. This compound, 95% 36138-76-8 manufacturers in India | this compound, 95% - India with worldwide shipping [ottokemi.com]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. researchgate.net [researchgate.net]
- 9. nbinno.com [nbinno.com]
- 10. This compound | CAS#:36138-76-8 | Chemsrc [chemsrc.com]
- 11. pharmaxchange.info [pharmaxchange.info]
- 12. reddit.com [reddit.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. 1.5 Williamson Ether Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
- 15. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 16. youtube.com [youtube.com]
- 17. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 18. Dehalogenation and biodegradation of brominated phenols and benzoic acids under iron-reducing, sulfidogenic, and methanogenic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. DSpace [dr.lib.iastate.edu]
Technical Support Center: Work-up Procedures for Reactions Involving 5-Bromo-2-methylphenol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 5-Bromo-2-methylphenol (CAS: 36138-76-8). This document provides in-depth, field-proven insights into the common work-up and purification challenges associated with this versatile chemical intermediate. Our goal is to move beyond simple procedural lists and explain the causality behind each step, ensuring you can troubleshoot effectively and optimize your synthetic outcomes.
This compound is a valuable building block in organic synthesis, particularly in the pharmaceutical industry, due to its functionalized aromatic core.[1][2] Its unique properties, however, necessitate specific handling during reaction work-up to ensure high purity and yield. The key to successfully isolating this compound lies in understanding its acidic nature and solubility profile.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₇BrO | [3] |
| Molecular Weight | 187.03 g/mol | [3][4] |
| Appearance | White, off-white, pink, or brown solid/crystals | [1][5] |
| Melting Point | 75-80 °C | [3][6] |
| Boiling Point | ~241.8 °C @ 760 mmHg; 144-146 °C @ 1.1 Torr | [3][7] |
| pKa (Predicted) | ~8.54 | [8] |
| Solubility | Slightly soluble in Chloroform, DMSO; Insoluble in water | [8][9] |
| Hazards | Skin, eye, and respiratory irritant | [10] |
Section 1: Troubleshooting Guide
This section addresses specific, practical problems you may encounter during the work-up phase in a question-and-answer format.
Q1: I've formed a stable emulsion during my liquid-liquid extraction. How do I break it?
A1: Emulsion formation is one of the most common frustrations in liquid-liquid extraction, often caused by vigorous shaking or the presence of surfactant-like impurities.[11] The goal is to disrupt the stable mixture at the aqueous-organic interface.
-
Causality: Emulsions are colloidal suspensions of one liquid in another. The phenolic nature of your compound, especially if not fully deprotonated, or the presence of certain byproducts can stabilize these mixtures.
-
Immediate Solutions:
-
Gentle Agitation: In the future, use gentle swirling or inverting of the separatory funnel rather than vigorous shaking.[11]
-
"Salting Out": Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, reducing the mutual solubility of the organic components and forcing phase separation.[11]
-
Filtration: Pass the entire mixture through a pad of Celite or a phase separation filter paper. These specialized papers are hydrophobic and will only allow the organic phase to pass through.[11]
-
Centrifugation: If the volume is manageable, centrifuging the mixture can effectively force the separation of the layers.[11]
-
Solvent Addition: Adding a small amount of a different organic solvent can alter the overall polarity and break the emulsion.[11]
-
Q2: After adding aqueous base, a gooey or solid precipitate formed at the interface. What is it and what should I do?
A2: This is often a sign of an insoluble salt or a partially soluble substance.
-
Causality: The precipitate could be the sodium salt of your this compound, which may have limited solubility if the aqueous layer is highly concentrated. It could also be an insoluble byproduct from your reaction.
-
Solutions:
-
Dilution: The most common fix is to add more water to the separatory funnel to dissolve the salt. Continue washing with dilute aqueous solutions until the precipitate is gone.[12]
-
Filtration and Analysis: If dilution doesn't work, the solid is likely an unwanted byproduct. Separate the two liquid phases as best you can and filter the entire mixture to isolate the solid for later analysis (e.g., by NMR).
-
Use of a Different Base: In some cases, using a different base (e.g., potassium carbonate instead of sodium hydroxide) can yield a more soluble salt.
-
Q3: I acidified the basic aqueous layer to precipitate my product, but nothing crashed out, or it just oiled out. How can I isolate my phenol?
A3: This indicates that your product is either too soluble in the acidified aqueous medium or its melting point is below the current temperature, causing it to separate as a liquid.
-
Causality: Phenols have some water solubility, and if the concentration is low, precipitation may not occur. "Oiling out" happens when a solid melts in the solvent system at the working temperature.
-
Solutions:
-
Cooling: Place the flask in an ice bath. Reducing the temperature will decrease the solubility of your product and may induce crystallization.
-
Back-Extraction: If cooling fails or an oil forms, extract the product back into a fresh portion of an organic solvent (like diethyl ether or ethyl acetate).[13] Perform this 2-3 times, combine the organic layers, wash with brine, dry with a drying agent (e.g., MgSO₄ or Na₂SO₄), and remove the solvent via rotary evaporation.[13]
-
Scratching: If an oil persists after cooling, try scratching the inside of the flask with a glass rod at the oil's surface to create nucleation sites for crystallization.
-
Q4: My organic layer is persistently colored (yellow/brown/pink) even after washing. What's causing this and how do I fix it?
A4: Persistent color is typically due to trace impurities, such as residual bromine from a bromination reaction or oxidized phenolic species.[9][12] Phenols are susceptible to air oxidation, which can form highly colored quinone-like compounds.[14]
-
Causality: Halogens like bromine are colored and can be difficult to remove with simple water washes. Phenol oxidation is often catalyzed by trace metals or basic conditions.
-
Solutions:
-
Reductive Wash: To remove excess halogens, wash the organic layer with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃).[9][12] The color from the halogen should disappear instantly.
-
Charcoal Treatment: If the color is from organic impurities, you can try treating the solution with activated charcoal. Dissolve the crude product in a suitable solvent, add a small amount of activated charcoal, heat gently, and then filter the mixture through Celite to remove the charcoal and the adsorbed impurities.
-
Purification: Chromatography or recrystallization will be necessary to remove colored non-volatile impurities.
-
Q5: When I added sodium bicarbonate, the separatory funnel foamed violently. How can I prevent this?
A5: This is a classic acid-base reaction. The violent foaming is due to the rapid evolution of carbon dioxide gas when bicarbonate reacts with a strong acid remaining in your reaction mixture.[12]
-
Causality: If your reaction was run under acidic conditions (e.g., using HBr as a byproduct of bromination), there will be a significant amount of acid to neutralize.
-
Solutions:
-
Slow Addition & Frequent Venting: Add the bicarbonate solution slowly, in small portions. After each addition, swirl gently and immediately vent the separatory funnel by inverting it and opening the stopcock (pointing away from you and others).[12]
-
Pre-Neutralization: A safer method is to perform the initial neutralization in a large Erlenmeyer flask (at least 2-3 times the volume of your solution) with magnetic stirring. Add the bicarbonate solution slowly to the stirred organic layer. Once the vigorous bubbling has ceased, you can then transfer the mixture to the separatory funnel for washing.[12]
-
Q6: My final yield is very low. Where could my product have gone?
A6: Product loss can occur at multiple stages of the work-up. A systematic check is required.
-
Potential Causes & Solutions:
-
Incomplete Extraction: Your phenol may still be in the organic layer. Check the original organic layer via TLC to see if any product remains. If so, perform additional basic extractions.
-
Product in the Aqueous Layer: Your product may be more water-soluble than expected, or you may not have acidified the aqueous layer sufficiently to cause precipitation.[12] Always check the pH of the aqueous layer with litmus or pH paper after acidification to ensure it is acidic (pH < 4). If you discarded the aqueous layer, it is unfortunately lost. Always save all layers until your product is safely isolated.
-
Incomplete "Back-Extraction": If your product oiled out and you performed a back-extraction, ensure you used enough solvent and performed multiple extractions (3x is standard) to recover all the material.
-
Mechanical Losses: Be mindful of product lost during transfers between glassware or adhering to filter paper.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best base to use for extracting this compound? NaOH vs. NaHCO₃?
The choice of base depends on the other components in your reaction mixture. The pKa of this compound is predicted to be around 8.5.[8]
-
Sodium Hydroxide (NaOH): A strong base that will easily deprotonate the phenol. It is the most reliable choice for ensuring complete extraction of the phenol into the aqueous layer.
-
Sodium Bicarbonate (NaHCO₃): A weaker base. It is typically used to separate carboxylic acids (pKa ~4-5) from phenols. Given the pKa of ~8.5, sodium bicarbonate will likely be effective at deprotonating this compound, but the extraction may be less efficient than with NaOH.
-
Recommendation: Use a 1-2 M solution of NaOH for the most efficient and complete extraction. If you need to separate your phenol from a stronger acid impurity (like a carboxylic acid), you can first wash with NaHCO₃ to remove the stronger acid, and then wash with NaOH to extract your phenol.
Q2: How do I effectively remove unreacted starting materials or byproducts?
This is highly dependent on the nature of the impurities. The acid-base extraction is the first and most powerful tool.
-
Neutral Impurities: These will remain in the organic layer after the basic wash. They can be isolated by drying and evaporating the original organic layer.[13]
-
Basic Impurities (e.g., amines): These can be removed by washing the initial organic solution with an acidic solution (e.g., 1 M HCl) before the basic wash.[15]
-
Impurities with Similar Acidity: If you have other phenolic byproducts, simple acid-base extraction may not be sufficient. In this case, purification by column chromatography or recrystallization is necessary.[16][17]
Q3: What are the best practices for recrystallizing this compound?
Recrystallization is an excellent technique for purifying crude, solid this compound.[9]
-
Solvent Selection: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot. For a compound of intermediate polarity like this, common solvent systems include hexane/ethyl acetate, hexane/acetone, or toluene.[18]
-
Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimum amount of the hot solvent (or the more polar solvent of a binary system) to just dissolve the solid.
-
If using a binary system (like hexane/ethyl acetate), dissolve the solid in a small amount of hot ethyl acetate, then slowly add hot hexane until the solution becomes faintly cloudy (the saturation point). Add a drop or two of ethyl acetate to clarify.
-
Allow the solution to cool slowly to room temperature. Rapid cooling can trap impurities.
-
Once at room temperature, cool further in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.
-
Q4: What safety precautions are essential when working with this compound?
This compound is a hazardous substance and must be handled with appropriate care.
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile is a common choice), and safety goggles.[3]
-
Engineering Controls: Handle the solid and all solutions in a certified chemical fume hood to avoid inhalation of dust or vapors.[3]
-
Hazard Information: It is classified as a skin, eye, and respiratory irritant. It is also harmful if swallowed or in contact with skin.[10] In case of contact, wash the affected area thoroughly with soap and water and seek medical advice.
Section 3: Standardized Experimental Protocols
Protocol 1: General Acid-Base Extraction Workflow
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane) in a separatory funnel. Use a volume that is approximately 2-3 times the volume of the aqueous solution to be used.
-
Extraction of Phenol: Add 1-2 M aqueous NaOH solution (a volume roughly equal to the organic layer). Stopper the funnel, invert, and vent. Shake gently for 30-60 seconds, venting periodically.
-
Separation: Allow the layers to separate fully. Drain the lower aqueous layer (containing the sodium phenoxide salt) into a clean Erlenmeyer flask.
-
Repeat Extraction: Repeat steps 2-3 one or two more times with fresh NaOH solution, combining all aqueous extracts. This ensures complete recovery.
-
Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated HCl with stirring until the solution is strongly acidic (pH < 4, check with pH paper). A precipitate of this compound should form.
-
Isolation:
-
If a solid precipitates: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water and allow it to air dry.
-
If the product oils out or no solid forms: Extract the acidified aqueous solution 3 times with a fresh organic solvent. Combine these organic extracts, wash once with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified product.[13]
-
Protocol 2: Recrystallization of Crude this compound
-
Solvent Test: Place a small amount of crude product in a test tube. Add a few drops of a potential solvent (e.g., hexane). If it dissolves immediately, the polarity is too high. If it doesn't dissolve even when heated, the polarity is too low. Find a solvent or solvent pair that meets the "sparingly soluble cold, very soluble hot" criteria. A hexane/ethyl acetate mixture is a good starting point.
-
Dissolution: Place the crude solid (e.g., 1.0 g) in a 50 mL Erlenmeyer flask with a stir bar. Add the chosen solvent (e.g., 5 mL ethyl acetate) and heat on a hot plate with stirring until the solid dissolves.
-
Saturation: Slowly add the anti-solvent (e.g., hexane) dropwise to the hot solution until a persistent cloudiness appears. Add a final drop or two of the dissolving solvent (ethyl acetate) to make the solution clear again.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this time.
-
Crystallization: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold anti-solvent (hexane) to remove any residual soluble impurities.
-
Drying: Dry the crystals in a vacuum oven or in a desiccator to remove all traces of solvent.
Section 4: Visual Workflow Guides
Diagram 1: Decision Tree for Work-up Strategy
Caption: Decision tree for selecting an acid-base extraction strategy.
Diagram 2: Standard Acid-Base Extraction Workflow
Caption: Workflow diagram for a standard acid-base extraction.
Section 5: References
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | CAS#:36138-76-8 | Chemsrc [chemsrc.com]
- 4. This compound | C7H7BrO | CID 12648404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound, 95% 36138-76-8 manufacturers in India | this compound, 95% - India with worldwide shipping [ottokemi.com]
- 6. This compound, CAS No. 36138-76-8 - iChemical [ichemical.com]
- 7. This compound CAS#: 36138-76-8 [m.chemicalbook.com]
- 8. Page loading... [wap.guidechem.com]
- 9. US3546302A - Process for brominating phenols - Google Patents [patents.google.com]
- 10. synquestlabs.com [synquestlabs.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Troubleshooting [chem.rochester.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Oxidation of bromophenols and formation of brominated polymeric products of concern during water treatment with potassium permanganate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. rtong.people.ust.hk [rtong.people.ust.hk]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. 2-bromo-5-methyl-phenol synthesis - chemicalbook [chemicalbook.com]
- 18. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Scale-Up of 5-Bromo-2-methylphenol Production
Welcome to the technical support center for the synthesis and scale-up of 5-Bromo-2-methylphenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this versatile chemical intermediate.[1] We will delve into the practical aspects of reaction optimization, byproduct control, purification strategies, and safety protocols to ensure a successful and efficient scale-up process.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing explanations for the underlying causes and actionable solutions.
Issue 1: Low Yield of this compound
Question: We are experiencing a significantly lower than expected yield of this compound during our scale-up synthesis. What are the potential causes and how can we improve the yield?
Answer: A low yield in the synthesis of this compound can stem from several factors, primarily related to reaction conditions and reagent stoichiometry. The most common synthetic route is the direct bromination of o-cresol.[2] Let's break down the potential culprits:
-
Incomplete Reaction: The bromination of o-cresol is a rapid electrophilic aromatic substitution reaction.[2][3] However, on a larger scale, inefficient mixing or improper temperature control can lead to an incomplete reaction. Ensure vigorous agitation to maintain a homogeneous reaction mixture. The reaction is typically exothermic; therefore, efficient heat dissipation is crucial to prevent side reactions.
-
Sub-optimal Stoichiometry: An incorrect molar ratio of bromine to o-cresol is a frequent cause of low yields. While a 1:1 molar ratio is theoretically required, slight excesses of the brominating agent may be necessary to drive the reaction to completion. However, a large excess will lead to the formation of polybrominated byproducts. Careful optimization of the stoichiometry on a small scale is recommended before proceeding to a larger batch.
-
Losses During Work-up and Purification: Significant product loss can occur during the extraction and purification steps. Ensure complete extraction from the aqueous phase by using an appropriate organic solvent and performing multiple extractions. During distillation or crystallization, monitor the conditions closely to minimize losses.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield of this compound.
Issue 2: Formation of Isomeric and Polybrominated Byproducts
Question: Our final product is contaminated with significant amounts of isomeric (e.g., 3-bromo-2-methylphenol) and di-brominated impurities. How can we improve the regioselectivity and minimize the formation of these byproducts?
Answer: The formation of isomers and polybrominated species is a classic challenge in the electrophilic substitution of activated aromatic rings like o-cresol. The hydroxyl (-OH) and methyl (-CH3) groups are both ortho-, para-directing, leading to a mixture of products.[4]
-
Regioselectivity: The directing effects of the -OH and -CH3 groups on o-cresol can lead to bromination at the 3-, 5-, and para-positions relative to the hydroxyl group. The desired 5-bromo isomer is formed, but other isomers can also be produced. The choice of solvent and temperature can influence the regioselectivity. Non-polar solvents at low temperatures generally favor para-bromination.[5]
-
Polybromination: The activated nature of the phenol ring makes it susceptible to further bromination, leading to di- and tri-brominated products. This is particularly problematic if there are localized high concentrations of bromine or if the reaction temperature is too high.
Strategies for Improved Selectivity:
| Strategy | Mechanism of Action | Key Parameters to Control |
| Controlled Bromine Addition | Maintains a low concentration of the electrophile, minimizing over-bromination. | Slow, dropwise addition of bromine solution. |
| Low Reaction Temperature | Reduces the reaction rate and enhances selectivity. | Maintain temperature between 0-5 °C. |
| Solvent Selection | Influences the reactivity of the brominating agent and the solubility of intermediates. | Non-polar solvents like carbon tetrachloride or dichloromethane are often used.[6] |
| Use of Milder Brominating Agents | Reagents like N-Bromosuccinimide (NBS) can offer better selectivity compared to elemental bromine.[3] | Stoichiometry and reaction conditions need to be re-optimized for NBS. |
Experimental Protocol: Selective Monobromination of o-Cresol
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve o-cresol (1.0 eq) in a suitable solvent (e.g., dichloromethane) and cool the mixture to 0-5 °C in an ice bath.
-
Bromine Addition: Prepare a solution of bromine (1.0-1.05 eq) in the same solvent and add it dropwise to the stirred o-cresol solution over a period of 2-4 hours, ensuring the temperature does not exceed 5 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the point of maximum conversion to the desired monobrominated product.
-
Quenching: Once the reaction is complete, quench the excess bromine by adding a solution of sodium bisulfite or sodium thiosulfate until the reddish-brown color disappears.
-
Work-up: Wash the organic layer with water and a saturated sodium bicarbonate solution to remove any acidic byproducts. Dry the organic phase over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization to isolate the this compound.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when working with bromine on a large scale?
A1: Bromine is a highly corrosive, toxic, and volatile substance that requires stringent safety protocols.[7][8] Key safety considerations include:
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, a face shield, and a lab coat.[9] Work in a well-ventilated fume hood.
-
Handling and Storage: Store bromine in a cool, dry, and well-ventilated area away from incompatible materials such as flammable substances and reducing agents.[9] Use dedicated equipment for handling bromine.
-
Spill Response: Have a spill kit readily available containing a neutralizing agent like sodium thiosulfate solution.[8] In case of a spill, evacuate the area and follow established emergency procedures.
-
Inhalation Hazard: Bromine vapors are highly toxic and can cause severe respiratory damage.[7][9] Ensure adequate ventilation and consider using a respirator for large-scale operations.
Q2: How can I effectively monitor the progress of the bromination reaction during scale-up?
A2: Real-time monitoring is crucial for process control. The most common methods are:
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively track the consumption of the starting material and the formation of products.
-
Gas Chromatography (GC): Provides quantitative data on the relative amounts of starting material, desired product, and byproducts.[10] This is highly recommended for optimizing reaction conditions and determining the optimal reaction time.
-
High-Performance Liquid Chromatography (HPLC): Can also be used for monitoring, especially for less volatile compounds or when coupled with a mass spectrometer for peak identification.
Q3: What are the most effective methods for purifying this compound on a large scale?
A3: The choice of purification method depends on the scale and the nature of the impurities.
-
Vacuum Distillation: This is a common and effective method for separating this compound from less volatile impurities and isomeric byproducts with different boiling points.[4]
-
Recrystallization: If the product is a solid at room temperature, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity.
-
Chromatography: While effective on a lab scale, column chromatography can be expensive and cumbersome for large-scale production. It is typically reserved for applications requiring very high purity.
Q4: Can alternative, greener brominating agents be used for the synthesis of this compound?
A4: Yes, there is growing interest in using more environmentally friendly brominating agents. Some alternatives to elemental bromine include:
-
N-Bromosuccinimide (NBS): A solid reagent that is easier and safer to handle than liquid bromine.[3] It often provides better regioselectivity.
-
Hydrogen Bromide/Hydrogen Peroxide (HBr/H₂O₂): This system generates bromine in situ, avoiding the need to handle elemental bromine directly.[11]
-
Bromide salts with an oxidant: Systems like sodium bromide with an oxidizing agent can also be used to generate bromine in situ.
It is important to note that the reaction conditions will need to be re-optimized when using these alternative reagents.
Section 3: Reaction Pathway and Key Structures
Caption: General reaction scheme for the synthesis of this compound.
References
- Vertex AI Search. (2024).
- Dangat, Y. B. (2014). Rapid Kinetics of Bromination of the regioisomers of Cresol in aqueous medium by the competition technique: A quantitative elucidation. International Research Journal of Science & Engineering, 2(4), 142-144.
- Slideshare. (n.d.). Bromine handling and safety. DOCX.
- RSC Education. (n.d.).
- Standard Operating Procedure.
- ChemicalBook. (n.d.). 2-bromo-5-methyl-phenol synthesis.
- Google Patents. (n.d.).
- Kewat, R., & Ahmed, N. (n.d.). Kinetic Investigation of Bromination Pathways for Cresol Regioisomers by N-Bromophthalimide in Aqueous Media. United Journal of Chemistry, ISSN: 2581-7760.
- Carl ROTH. (n.d.).
- USA Chemical Suppliers. (n.d.). This compound suppliers USA.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: A Versatile Building Block in Fine Chemical Manufacturing.
- BenchChem. (2025). A Comparative Guide to the Synthetic Routes of 2-Bromo-5-methylphenol.
- Google Patents. (n.d.).
- IOSR Journal. (2019, May 20). The Kinetic Study for the Fast Bromination Reaction of the Regioisomers of Cresol in Aqueous Medium by Competition Techniques.
- ChemicalBook. (2025, July 24). 2-bromo-5-methyl-phenol.
- Organic Syntheses Procedure. (n.d.). o-BROMOPHENOL.
- Molecules. (2019).
- Khan Academy. (n.d.).
- Ottokemi. (n.d.). This compound, 95% - India with worldwide shipping.
- Reddit. (2022, October 31). Any references to benzylic bromination of o-cresol? I have tried with dibromohydantoin with AIBN. But didn't work, got multiple spots in TLC. r/OrganicChemistry.
- Organic Syntheses Procedure. (n.d.). p-BROMOPHENOL.
- Scribd. (n.d.).
- YouTube. (2022, January 22).
- NIH. (2018, May 15). Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system.
- Google Patents. (n.d.). CN104693014A - Synthesis method of 5-bromo-2-methoxyphenol.
- ResearchG
- PubMed. (n.d.).
- Harbin Institute of Technology. (2014, September 16).
- MDPI. (n.d.). (E)-5-[Bromo(phenyl)methylene]-4-phenyl-2-(p-tolyl)-4,5-dihydrooxazole.
- Sigma-Aldrich. (n.d.). This compound 95 36138-76-8.
- PubChem. (n.d.). This compound.
- Google Patents. (n.d.).
- MDPI. (n.d.). Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde.
- ResearchGate. (n.d.). (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone.
- Watson International. (n.d.). 2-bromo-5-methyl-phenol CAS 14847-51-9.
- Sigma-Aldrich. (n.d.). This compound 95 36138-76-8.
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Technical Support Center: Troubleshooting Catalyst Deactivation in Reactions with 5-Bromo-2-methylphenol
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Bromo-2-methylphenol. This guide is designed to provide in-depth troubleshooting assistance for a common and critical issue encountered in catalytic reactions involving this substrate: catalyst deactivation. As your virtual Senior Application Scientist, I will walk you through diagnosing and resolving these challenges, grounding our discussion in established scientific principles to ensure the integrity and success of your experiments.
Catalyst deactivation is the gradual loss of catalytic activity and/or selectivity over time.[1] This phenomenon can significantly impact reaction efficiency, yield, and overall process costs, making a thorough understanding of its causes and remedies essential.[2] In the context of reactions with this compound, particularly palladium-catalyzed cross-coupling reactions, several deactivation pathways are prevalent. This guide will address these issues in a practical, question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My palladium-catalyzed cross-coupling reaction with this compound is sluggish or has stalled completely. What are the likely causes of catalyst deactivation?
A1: A stalled or sluggish reaction is a classic symptom of catalyst deactivation. The primary mechanisms can be broadly categorized as chemical, thermal, and mechanical.[2][3][4] For reactions involving this compound, the most common culprits are:
-
Poisoning: Impurities in the reaction mixture can strongly adsorb to the active sites of the catalyst, rendering them inactive.[1][2] Given the substrate, potential poisons include residual halides, sulfur compounds from reagents, or coordinating functional groups from starting materials or intermediates.[5]
-
Fouling or Coking: The deposition of carbonaceous materials (coke) or polymeric byproducts on the catalyst surface can physically block active sites and pores.[2][6][7] The phenolic nature of the substrate can sometimes lead to polymerization or charring under certain conditions.
-
Thermal Degradation (Sintering): High reaction temperatures can cause the small, highly active metal nanoparticles of the catalyst to agglomerate into larger, less active particles, which reduces the available surface area for the reaction.[2][8]
-
Leaching: The active metal (e.g., palladium) can dissolve from the solid support into the reaction medium.[9][10][11][12][13] While the leached species might still be catalytically active in solution, this can lead to issues with product contamination and catalyst loss.
To diagnose the specific cause, a systematic approach is necessary. Consider the following troubleshooting workflow:
Caption: Key pathways of catalyst deactivation.
Concluding Remarks
Navigating the complexities of catalyst deactivation is a critical skill for any researcher in the field of synthetic chemistry. By understanding the fundamental mechanisms at play and employing a systematic troubleshooting approach, you can overcome these challenges and achieve more robust and reproducible results in your reactions with this compound. Should you require further assistance, please do not hesitate to reach out to our technical support team.
References
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de la Mata, F. J., & de la Mata, P. (2010). Ion- and atom-leaching mechanisms from palladium nanoparticles in cross-coupling reactions. PubMed. Available at: [Link]
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Applied Catalysts. (2024). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. Applied Catalysts. Available at: [Link]
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Li, Y., et al. (2022). Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). MDPI. Available at: [Link]
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Sambasivan, S., & Ball, N. D. (2014). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PubMed Central. Available at: [Link]
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Ordóñez, S., et al. (2019). Recycling of Gas Phase Residual Dichloromethane by Hydrodechlorination: Regeneration of Deactivated Pd/C Catalysts. Semantic Scholar. Available at: [Link]
- Zajacek, J. G., & O'Leary, S. T. (1979). Regeneration of palladium hydrogenation catalyst. Google Patents.
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Majeed, M. A. (2020). Spent Palladium on Alumina Catalyst Regeneration for Hydrogen Peroxide Production. Science Signpost Publishing Inc.. Available at: [Link]
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DCL Inc. (n.d.). Regeneration of palladium based catalyst for methane abatment. DCL Inc.. Available at: [Link]
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NPTEL. (n.d.). Lecture 10 Catalyst characterization. NPTEL. Available at: [Link]
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Han, Y., et al. (2019). Supported Catalyst Deactivation by Decomposition into Single Atoms Is Suppressed by Increasing Metal Loading. National Institutes of Health. Available at: [Link]
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tascon GmbH. (n.d.). Analysis of Catalysts. tasconusa.com. Available at: [Link]
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Xu, W., et al. (2021). Improving Hydrothermal Stability of Supported Metal Catalysts for Biomass Conversions: A Review. ACS Publications. Available at: [Link]
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Hiden Analytical. (2021). Catalyst Characterization Techniques. Hiden Analytical. Available at: [Link]
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Fors, B. P. (2012). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT. Available at: [Link]
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Xu, W., et al. (2021). Improving Hydrothermal Stability of Supported Metal Catalysts for Biomass Conversions: A Review. ACS Publications. Available at: [Link]
-
ResearchGate. (2021). Oxidative dechlorination of halogenated phenols catalyzed by two distinct enzymes: Horseradish peroxidase and dehaloperoxidase. ResearchGate. Available at: [Link]
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Osborne, D., et al. (2014). Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzymatic process. National Institutes of Health. Available at: [Link]
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ResearchGate. (2016). Carbon–Chlorine and Carbon–Bromine Bond Cleavage in the Catalytic Hydrodehalogenation of Halogenated Aromatics. ResearchGate. Available at: [Link]
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ResearchGate. (2020). Leaching Mechanism of Different Palladium Surface Species in Heck Reactions of Aryl Bromides and Chlorides. ResearchGate. Available at: [Link]
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NPTEL. (n.d.). Lecture 6 Catalyst characterization. NPTEL. Available at: [Link]
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Macmillan Group. (n.d.). Deactivation Pathways in Transition Metal Catalysis. Macmillan Group. Available at: [Link]
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MDPI. (2024). Mechanistic Pathways and Product Selectivity in Pyrolysis of PE, PP and PVC: A Foundation for Applied Chemistry in Europe. MDPI. Available at: [Link]
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Falconer, J. L., & Schwarz, J. A. (1983). Temperature-Programmed Desorption and Reaction: Applications to Supported Catalysts. SpringerLink. Available at: [Link]
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Semantic Scholar. (2007). Pd-leaching and Pd-removal in Pd/C-catalyzed Suzuki couplings. Semantic Scholar. Available at: [Link]
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ResearchGate. (2015). Thermal degradation of the support in carbon-supported platinum electrocatalysts for PEM fuel cells. ResearchGate. Available at: [Link]
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Bartholomew, C. H. (2001). Mechanisms of catalyst deactivation. SciSpace. Available at: [Link]
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OpenChemHub. (2024). Ligand design for cross-couplings: phosphines. YouTube. Available at: [Link]
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ResearchGate. (2015). Mechanisms of catalyst deactivation. ResearchGate. Available at: [Link]
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ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them. ChemCatBio. Available at: [Link]
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Magano, J., & Dunetz, J. R. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications. Available at: [Link]
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Ji, Y., et al. (2007). Investigation of Pd Leaching from Supported Pd Catalysts during the Heck Reaction. ACS Publications. Available at: [Link]
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ResearchGate. (2012). Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry. ResearchGate. Available at: [Link]
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StudySmarter. (n.d.). Catalyst Deactivation: Mechanism & Causes. StudySmarter. Available at: [Link]
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Masamune, S., & Beeck, O. (1975). Deactivation of catalysts by coke formation in the presence of internal diffusional limitation. ACS Publications. Available at: [Link]
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ResearchGate. (n.d.). Fouling (coking) deactivation of catalysts: (a) Coke accumulation on. ResearchGate. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. Available at: [Link]
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National Institutes of Health. (2023). Bromine Transformation during Catalytic Pyrolysis of Waste Electronic Circuit Boards (WECBs) in an Auger Reactor over the Dual-Catalyst HZSM-5/CaO. National Institutes of Health. Available at: [Link]
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Froment, G. F. (1987). Coke Formation in Catalytic Cracking. ACS Publications. Available at: [Link]
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ResearchGate. (2021). (PDF) Bromine Radical as a Visible-light-mediated Polarity-reversal Catalyst. ResearchGate. Available at: [Link]
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YouTube. (2015). Deactivation by Aging, Poisoning and Fouling // Reactor Engineering - Class 146. YouTube. Available at: [Link]
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iChemical. (n.d.). This compound, CAS No. 36138-76-8. iChemical. Available at: [Link]
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OSTI.GOV. (1981). Catalysts deactivation by coking (Journal Article). OSTI.GOV. Available at: [Link]
-
ACS Publications. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. ACS Publications. Available at: [Link]
-
Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. Available at: [Link]
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Chen, X., et al. (2009). Pd(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality. Angewandte Chemie International Edition. Available at: [Link]
-
ChemRxiv. (2023). Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle. ChemRxiv. Available at: [Link]
-
National Institutes of Health. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. National Institutes of Health. Available at: [Link]
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- 13. researchgate.net [researchgate.net]
Technical Support Center: Solvent Effects on the Reactivity of 5-Bromo-2-methylphenol
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center dedicated to understanding and troubleshooting reactions involving 5-Bromo-2-methylphenol. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges related to reaction control, yield, and selectivity. As experienced application scientists, we recognize that the solvent is not merely an inert medium but an active participant that can dictate the outcome of a reaction. This document provides field-proven insights and troubleshooting guides in a direct question-and-answer format to address specific issues you may face during your experiments.
Foundational Principles: General Solvent Effects on Phenolic Compounds
Before addressing specific issues with this compound, it's crucial to understand the fundamental principles governing how solvents influence the reactivity of phenols.
Q1: How does the general polarity of a solvent affect the reaction rate of a phenol?
A1: The effect of solvent polarity is not straightforward and depends on the reaction mechanism. According to the Hughes-Ingold rules, the rate is influenced by the relative charge distribution in the reactants versus the transition state.[1][2]
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Increased Rate: If the transition state is more charged or has a more dispersed charge than the reactants, a more polar solvent will stabilize it, thus increasing the reaction rate. For example, in SN1 type reactions, polar solvents stabilize the carbocation intermediate, accelerating the reaction.[3][4]
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Decreased Rate: If the reactants are more charged than the transition state, a more polar solvent will stabilize the reactants more, increasing the activation energy and slowing the reaction.[2]
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Minimal Effect: If there is little change in charge between reactants and the transition state, solvent polarity will have a minimal effect on the rate.[2]
Q2: What is the practical difference between protic and aprotic solvents when working with phenols?
A2: This is one of the most critical distinctions for controlling phenol reactivity.
-
Polar Protic Solvents (e.g., water, methanol, ethanol) have acidic protons and are capable of hydrogen bonding.[5] They can solvate both cations and anions effectively. For phenols, they can hydrogen-bond with the hydroxyl group's lone pair electrons and, more importantly, can also solvate the phenoxide anion formed upon deprotonation.[6] This strong solvation can hinder the nucleophilicity of the phenoxide in reactions like Williamson ether synthesis.[7][8]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile) lack acidic protons and are poor hydrogen bond donors.[9] They are excellent at solvating cations but leave anions relatively "naked" and more reactive.[8] This property is highly advantageous for reactions involving phenoxide ions as nucleophiles.
Q3: My phenol appears unreactive in some solvents. How does hydrogen bonding affect the -OH group?
A3: Hydrogen bonding between the phenolic proton and a hydrogen-bond-accepting (HBA) solvent (like alcohols, DMSO, or pyridine) can significantly reduce its reactivity in several ways.[10][11] This interaction lowers the energy of the ground state, effectively increasing the activation energy for reactions that involve the hydroxyl proton, such as hydrogen atom transfer (HAT) in antioxidant chemistry.[12][13] The formation of a solvent "cage" around the hydroxyl group can also sterically hinder the approach of reagents.[6]
Troubleshooting Guide: Electrophilic Aromatic Substitution
The phenol ring is highly activated towards electrophilic attack due to the electron-donating nature of the hydroxyl group, which directs incoming electrophiles to the ortho and para positions.[14][15] For this compound, the available positions are 4 and 6 (ortho) and the blocked para position is already substituted with bromine. The methyl group is also an ortho, para-director, further activating the 4 and 6 positions.
Q4: I'm attempting to brominate this compound and getting a complex mixture of polybrominated products. How can I achieve controlled, selective substitution?
A4: This is a classic issue stemming from the high reactivity of the phenol ring.[16] The powerful activating effect of the -OH group makes the ring highly susceptible to multiple substitutions, especially with reactive brominating agents like bromine water.[17][18]
Causality & Solution:
-
Solvent Choice is Key: The solvent plays a pivotal role in modulating the reactivity of the phenol.
-
Polar Protic Solvents (e.g., Water, Acetic Acid): These solvents promote the ionization of the phenol to the highly reactive phenoxide ion.[19] This super-activated species reacts uncontrollably with bromine, leading to the formation of a white precipitate, typically the tribrominated product.[14][18]
-
Non-Polar Solvents (e.g., Carbon Disulfide (CS₂), Dichloromethane (CH₂Cl₂), Carbon Tetrachloride (CCl₄)): These solvents suppress the ionization of the phenol.[19] The reaction proceeds on the less reactive, neutral phenol molecule, allowing for controlled mono-substitution.[17][20]
-
-
Reagent Selection: Use a milder brominating agent like N-bromosuccinimide (NBS) instead of elemental bromine for better control.[17]
-
Temperature Control: Perform the reaction at a lower temperature (e.g., 0-5 °C) to decrease the reaction rate and improve selectivity.[17]
Troubleshooting Workflow for Phenol Bromination
Caption: Troubleshooting workflow for polybromination of phenols.
Troubleshooting Guide: Reactions of the Hydroxyl Group
The hydroxyl group can act as a nucleophile after deprotonation to a phenoxide. This is the basis for forming ethers (Williamson Ether Synthesis) and esters.
Q5: My Williamson ether synthesis with this compound is giving very low yields. I'm using ethanol as a solvent. What's wrong?
A5: Your choice of a protic solvent is likely the primary cause of the low yield.
Causality & Solution:
The Williamson ether synthesis is an SN2 reaction between an alkoxide (or phenoxide) and an alkyl halide.[9] For this reaction to be efficient, the nucleophile (the 5-Bromo-2-methylphenoxide ion) must be highly reactive.
-
Protic Solvent Problem: In a protic solvent like ethanol, the solvent molecules form a tight "cage" around the negatively charged phenoxide ion through strong hydrogen bonding.[6][7] This solvation stabilizes the nucleophile, making it less reactive and sterically hindering its ability to attack the alkyl halide.[8]
-
The Aprotic Solution: Switching to a polar aprotic solvent like DMF, DMSO, or acetonitrile is crucial.[9] These solvents dissolve the phenoxide salt but do not form strong hydrogen bonds with the anion. This leaves the phenoxide "naked" and highly nucleophilic, dramatically increasing the rate of the SN2 reaction and improving your yield.[8]
Solvent Effect on Phenoxide Nucleophilicity
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Stability issues of 5-Bromo-2-methylphenol under reaction conditions
Welcome to the technical support center for 5-Bromo-2-methylphenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this versatile reagent. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[1] For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) at room temperature is recommended.[1] It is a combustible solid, so it should be kept away from heat, flames, and sparks.[2]
Q2: My this compound has developed a brown or pinkish color. Is it still usable?
A2: The appearance of a brown or pinkish hue may indicate some level of degradation, potentially due to slow oxidation or exposure to light.[3] For many applications, particularly those that are not sensitive to minor impurities, the material may still be suitable. However, for high-purity applications such as in pharmaceutical synthesis, the presence of color suggests that purification may be necessary before use.[3] We recommend performing a purity analysis (e.g., by GC or NMR) to assess its suitability for your specific reaction.
Q3: What are the primary chemical incompatibilities of this compound?
A3: The main incompatibility to be aware of is with strong oxidizing agents.[2] Reactions with these can be vigorous and may lead to the formation of undesired byproducts. Additionally, as detailed in the troubleshooting guide, caution should be exercised when using strong bases at elevated temperatures, as this can lead to decomposition.[4][5][6]
Troubleshooting Guide
General Decomposition (Discoloration, Unexpected Products)
Q4: I'm observing significant discoloration and multiple unexpected spots on my TLC plate during my reaction. What could be the cause?
A4: This is likely due to the decomposition of this compound under your reaction conditions. Several factors could be at play:
-
Elevated Temperatures: While this compound is a solid with a melting point of 75-80 °C, prolonged exposure to high temperatures, especially in the presence of other reagents, can cause degradation.[7] Pyrolysis of similar bromophenols has been observed at temperatures ranging from 300-1000 °C.[8]
-
Presence of Oxygen: Phenols are susceptible to oxidation, which can be accelerated by heat and the presence of transition metals. If your reaction is not performed under an inert atmosphere, aerial oxidation could be a contributing factor.
-
Incompatible Reagents: As mentioned, strong oxidizing agents are a primary concern. However, other reagents might also promote decomposition.
Solution:
-
Lower the Reaction Temperature: If your protocol allows, try running the reaction at a lower temperature.
-
Use an Inert Atmosphere: Ensure your reaction is properly set up under an argon or nitrogen atmosphere. See the experimental protocols section for degassing solvents.
-
Re-evaluate Reagents: Scrutinize all reagents for potential incompatibilities.
Issues in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
Q5: My Suzuki-Miyaura coupling reaction with this compound is giving me a significant amount of 2-methylphenol as a byproduct. Why is this happening?
A5: The formation of 2-methylphenol is a classic sign of a common side reaction in palladium-catalyzed cross-coupling: reductive dehalogenation . In this process, the bromine atom is replaced by a hydrogen atom.
Causality: This side reaction occurs after the oxidative addition of the aryl bromide to the Pd(0) catalyst. The resulting Pd(II) complex can react with a hydride source in the reaction mixture, leading to reductive elimination of the dehalogenated product. Common hydride sources include amine bases or alcoholic solvents.
Troubleshooting Workflow for Dehalogenation:
Caption: Troubleshooting workflow for dehalogenation side reactions.
Q6: I'm performing a Buchwald-Hartwig amination and my yield is low, with some starting material remaining and evidence of decomposition. What should I consider?
A6: Low yields in Buchwald-Hartwig aminations with this compound can also be linked to stability issues, often exacerbated by the reaction conditions.
-
Base Sensitivity: These reactions often employ strong bases like sodium tert-butoxide. While necessary for the catalytic cycle, strong bases can also promote the decomposition of sensitive substrates like phenols, especially at higher temperatures.
-
Catalyst Deactivation: Decomposition products from the aryl halide can sometimes act as catalyst poisons, leading to incomplete conversion.
-
Ligand Choice: The choice of phosphine ligand is critical. Some ligands may not be robust enough to prevent side reactions or may not promote the desired reductive elimination efficiently.
Solutions:
-
Optimize the Base: Consider using a weaker base if your amine is sufficiently nucleophilic. Alternatively, some modern catalyst systems are compatible with milder bases like carbonates.
-
Screen Ligands: A ligand screening is often beneficial. Electron-rich and sterically hindered ligands can sometimes suppress side reactions and improve yields.
-
Temperature and Concentration: Running the reaction at a more moderate temperature (e.g., 80-100 °C) and at a reasonable concentration (e.g., 0.1-0.5 M) can help minimize decomposition.
Issues in Reactions with Strong Bases
Q7: I am attempting a reaction that requires a strong base (e.g., NaOH, KOH) and high temperatures with this compound, and I'm seeing complete degradation of my starting material. What is happening?
A7: this compound is susceptible to decomposition in the presence of strong aqueous bases at elevated temperatures. Studies on the similar 2-bromophenol have shown that at temperatures of 200-250 °C in aqueous NaOH, nearly 100% debromination occurs.[4][5][6]
Decomposition Pathway: The primary degradation pathway under these conditions is nucleophilic aromatic substitution (hydrolysis) to replace the bromine with a hydroxyl group, followed by further decomposition.[4][5][6] This can lead to a complex mixture of products, including cresols and even aliphatic compounds.[4][5]
Caption: Decomposition pathway under harsh basic conditions.
Recommendations:
-
Avoid Harsh Conditions: If possible, find alternative synthetic routes that do not require high temperatures in the presence of strong bases.
-
Protecting Groups: Consider protecting the phenolic hydroxyl group (e.g., as a methyl ether) before performing reactions that require harsh basic conditions. The protecting group can be removed in a subsequent step under milder conditions.
Issues in Oxidation Reactions
Q8: I tried to oxidize a functional group on a molecule containing the this compound moiety using potassium permanganate and ended up with a complex mixture of higher molecular weight products. What could have happened?
A8: The phenolic ring of this compound is susceptible to oxidation. The use of strong oxidizing agents like potassium permanganate can lead to oxidative coupling of the phenol.
Mechanism: The oxidation of bromophenols by Mn(VII) can generate bromophenoxyl radicals. These radicals can then couple with each other through C-C or C-O bond formation, leading to brominated dimeric products like hydroxylated polybrominated biphenyls (OH-PBBs) and hydroxylated polybrominated diphenyl ethers (OH-PBDEs).[9][10] This reaction is pH-dependent.[9][10]
Recommendations:
-
Use Milder/Selective Oxidants: Choose an oxidizing agent that is selective for the functional group you intend to oxidize and less likely to affect the phenol ring. A wide range of modern, selective oxidizing agents are available.
-
Protect the Phenol: As with basic conditions, protecting the hydroxyl group before oxidation is a viable strategy to prevent unwanted side reactions involving the aromatic ring.
Data Summary
| Property | Value | Source(s) |
| Melting Point | 75-80 °C | [7][11] |
| Boiling Point | 144-146 °C (at 1.1 Torr) | [1] |
| Appearance | White to brown or pinkish solid | [3][11] |
| Storage Temp. | Room Temperature (Inert Atmosphere) | [1] |
Experimental Protocols
Protocol 1: General Procedure for Degassing Solvents
To minimize side reactions like dehalogenation, it is crucial to use oxygen-free solvents.
-
Place the solvent in a flask that is at least twice the volume of the solvent.
-
Ensure the flask has a sidearm for connection to a vacuum/inert gas line.
-
Freeze the solvent using a liquid nitrogen bath.
-
Once frozen, evacuate the flask under high vacuum for 10-15 minutes.
-
Close the vacuum line and backfill the flask with an inert gas (argon or nitrogen).
-
Allow the solvent to thaw completely.
-
Repeat this freeze-pump-thaw cycle two more times for a total of three cycles.
-
The solvent is now ready to be used in your reaction.
Protocol 2: General Purification of this compound
This protocol is for removing acidic impurities and potentially some colored byproducts.
-
Dissolve the crude this compound in a suitable organic solvent like diethyl ether or ethyl acetate.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize and remove any acidic impurities like HBr.
-
Separate the organic layer and wash it with brine (saturated aqueous NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
-
For higher purity, recrystallization or column chromatography may be necessary.
References
- Miho, Y., Ohta, T., & Nishimoto, S. (2003).
-
ResearchGate. (2003). Decomposition of 2-bromophenol in NaOH solution at high temperature. Retrieved from [Link]
- Song, W., Cheng, J., Cooper, W. J., Li, H., & Ying, G. G. (2014). Oxidation of Bromophenols and Formation of Brominated Polymeric Products of Concern during Water Treatment with Potassium Permanganate. Environmental Science & Technology, 48(17), 10216-10224.
-
PubMed. (2014). Oxidation of bromophenols and formation of brominated polymeric products of concern during water treatment with potassium permanganate. Retrieved from [Link]
-
Khan Academy. (n.d.). Bromination of Phenols. Retrieved from [Link]
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Chemsrc. (n.d.). This compound. Retrieved from [Link]
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PubMed. (2011). Practical One-Pot C-H Activation/Borylation/Oxidation: Preparation of 3-Bromo-5-methylphenol on a Multigram Scale. Retrieved from [Link]
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PubMed. (2000). Formation of Bromochlorodibenzo-P-Dioxins and Furans From the High-Temperature Pyrolysis of a 2-chlorophenol/2-bromophenol Mixture. Retrieved from [Link]
-
PubMed. (2021). Simulation degradation of bromophenolic compounds in chlorine-based advanced oxidation processes: Mechanism, microscopic and apparent kinetics, and toxicity assessment. Retrieved from [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). Sourcing High-Purity this compound for Pharmaceutical Research. Retrieved from [Link]
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National Center for Biotechnology Information. (2020). Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products. Retrieved from [Link]
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Ottokemi. (n.d.). This compound, 95%. Retrieved from [Link]
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PubMed. (2011). Practical One-Pot C-H Activation/Borylation/Oxidation: Preparation of 3-Bromo-5-methylphenol on a Multigram Scale. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of 5-bromo-2-methoxyphenol.
-
PubMed. (2007). High temperature dependence of 2,4-dichlorophenoxyacetic acid degradation by Fe3+/H(2)O(2) system. Retrieved from [Link]
-
iChemical. (n.d.). This compound. Retrieved from [Link]
-
BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. Retrieved from [Link]
-
MDPI. (2023). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. Retrieved from [Link]
-
MDPI. (2024). Marine Bromophenol Derivatives as a Novel Class of Potent Small-Molecule STING Agonists. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016). Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzymatic process. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the Reactivity of 5-Bromo-2-methylphenol and 4-Bromo-2-methylphenol
Introduction
In the landscape of medicinal chemistry and organic synthesis, halogenated phenols serve as pivotal intermediates for constructing complex molecular architectures. Among these, brominated cresols are particularly valuable. This guide provides an in-depth comparative analysis of the chemical reactivity of two common isomers: 5-Bromo-2-methylphenol (CAS 36138-76-8) and 4-Bromo-2-methylphenol (CAS 2362-12-1). While structurally similar, the positional difference of the bromine atom imparts distinct electronic and steric characteristics, profoundly influencing their behavior in key organic transformations.
This document moves beyond a simple catalog of properties to explain the underlying principles governing their reactivity. We will dissect the electronic interplay of the hydroxyl, methyl, and bromo substituents and provide field-proven experimental protocols to illustrate these differences, empowering researchers to make informed decisions in synthetic design.
Molecular Structures and Properties at a Glance
A foundational understanding begins with the basic physical properties and structures of these isomers.
| Property | This compound | 4-Bromo-2-methylphenol |
| CAS Number | 36138-76-8[1][2][3] | 2362-12-1[4][5] |
| Molecular Formula | C₇H₇BrO[1][2] | C₇H₇BrO[4][5] |
| Molecular Weight | 187.03 g/mol [1][2] | 187.04 g/mol [6][4] |
| Appearance | White to brown powder or crystals[2] | White to off-white powder[6][7] |
| Melting Point | 75-80 °C[2][3] | ~66-69 °C[6] |
| Structure |
Data sourced from PubChem and commercial supplier specifications.[6][1][2][3][4]
Part 1: The Decisive Factor: Electrophilic Aromatic Substitution (EAS)
The most significant divergence in reactivity between these two isomers is observed in electrophilic aromatic substitution (SEAr), a cornerstone of aromatic chemistry.[8][9] The outcome of these reactions is dictated by the cumulative electronic and steric effects of the substituents already present on the phenol ring.
Understanding the Substituent Effects
-
Hydroxyl (-OH): A powerful activating group and an ortho, para-director. Its activating nature stems from the lone pairs on the oxygen atom, which can be donated into the aromatic π-system via resonance (a +M effect), stabilizing the cationic intermediate (the arenium ion).[8][10]
-
Methyl (-CH₃): A weakly activating group and an ortho, para-director. It donates electron density primarily through an inductive effect (+I) and hyperconjugation.
-
Bromo (-Br): A deactivating group that is paradoxically an ortho, para-director. It is strongly electron-withdrawing by induction (-I effect) due to its high electronegativity, which deactivates the ring towards electrophilic attack. However, it possesses lone pairs that can be donated via resonance (+M effect), directing incoming electrophiles to the ortho and para positions. The inductive effect outweighs the resonance effect, leading to overall deactivation compared to benzene.[11]
Reactivity Analysis of 4-Bromo-2-methylphenol
In this isomer, the powerful activating -OH group and the weakly activating -CH₃ group are in a cooperative arrangement. The positions available for substitution are C3, C5, and C6.
-
C6: ortho to the -OH group and meta to the -CH₃ group. This position is strongly activated by the hydroxyl group.
-
C5: meta to the -OH group, meta to the -CH₃ group, and ortho to the -Br. This position is the least activated.
-
C3: ortho to the -OH group and adjacent to the -CH₃ group. While electronically activated, it is sterically hindered.[12]
Prediction: Electrophilic attack will overwhelmingly favor the C6 position , which is strongly activated by the hydroxyl group and relatively unhindered.
Reactivity Analysis of this compound
Here, the substituents are arranged differently, leading to a different activation pattern for the available C3, C4, and C6 positions.
-
C6: ortho to the -OH group, meta to the -Br, and adjacent to the -CH₃ group. This position is strongly activated by the hydroxyl group but is sterically hindered by the adjacent methyl group.
-
C4: para to the -OH group and ortho to the -Br. This position is strongly activated by the hydroxyl group. The proximity of the deactivating bromine atom will have some influence.
-
C3: meta to the -OH group, ortho to the -Br, and meta to the -CH₃. This position is the least activated.
Prediction: Electrophilic attack will strongly favor the C4 position , which is electronically activated (para to the potent -OH director) and sterically accessible.
Caption: Predicted sites of electrophilic attack for the two isomers.
Experimental Protocol: Comparative Nitration
To empirically validate these predictions, a comparative nitration experiment can be performed. Nitration is a classic EAS reaction where the nitronium ion (NO₂⁺) acts as the electrophile.[13][14]
Objective: To compare the regioselectivity of nitration for 4-bromo-2-methylphenol and this compound under identical conditions.
Methodology:
-
Reaction Setup: In two separate, identical round-bottom flasks equipped with magnetic stirrers and cooled in an ice-water bath (0-5 °C), dissolve 187 mg (1.0 mmol) of the respective bromomethylphenol isomer in 5 mL of glacial acetic acid. Rationale: Acetic acid is a suitable polar solvent that can dissolve the phenol and the nitrating agent.
-
Nitrating Agent Preparation: In a separate vial, carefully prepare the nitrating mixture by adding 0.07 mL (1.1 mmol) of concentrated nitric acid (70%) to 0.5 mL of glacial acetic acid. Rationale: Using a slight excess of the nitrating agent ensures the reaction goes to completion. Pre-mixing allows for better temperature control.
-
Reaction Execution: Add the nitrating mixture dropwise to each flask over 10 minutes, ensuring the internal temperature does not exceed 10 °C. Rationale: Slow, dropwise addition is critical to control the exothermic reaction and prevent over-nitration or side reactions.
-
Stirring: After the addition is complete, allow the reactions to stir at room temperature for 1 hour.
-
Workup: Pour each reaction mixture into 50 mL of ice-cold water. The product should precipitate. Collect the solid product by vacuum filtration and wash with cold water until the filtrate is neutral.
-
Analysis: Dry the crude products and analyze them by ¹H NMR spectroscopy and LC-MS to determine the product distribution and identify the major regioisomer formed in each case.
Expected Results:
| Starting Material | Major Product | Predicted Reason |
| 4-Bromo-2-methylphenol | 4-Bromo-2-methyl-6-nitrophenol | Nitration at the sterically accessible C6 position, which is strongly activated by the ortho hydroxyl group. |
| This compound | 5-Bromo-2-methyl-4-nitrophenol | Nitration at the C4 position, which is strongly activated by the para hydroxyl group. |
Part 2: Reactivity in Metal-Catalyzed Cross-Coupling
Both isomers are excellent substrates for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which form C-C bonds by coupling the aryl bromide with an organoboron compound.[15][16]
In these reactions, the primary difference in reactivity is less about the electronic directing effects on the ring and more about the accessibility of the C-Br bond to the palladium catalyst for oxidative addition—the first and often rate-limiting step of the catalytic cycle.
Caption: Generalized Catalytic Cycle for Suzuki Coupling.[16]
For both 4-bromo- and this compound, the bromine atom is not significantly sterically hindered. Therefore, both isomers are expected to exhibit comparable reactivity in Suzuki couplings, with reaction success being highly dependent on the choice of catalyst, ligand, base, and solvent.
Experimental Protocol: Representative Suzuki Coupling
Objective: To demonstrate the utility of 4-bromo-2-methylphenol as a substrate in a Suzuki-Miyaura cross-coupling reaction. The same protocol is applicable to the 5-bromo isomer.
Methodology:
-
Reagent Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-bromo-2-methylphenol (187 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (414 mg, 3.0 mmol). Rationale: An excess of the boronic acid and base is used to drive the reaction to completion.
-
Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (23 mg, 0.02 mmol, 2 mol%). Rationale: A phosphine-ligated palladium(0) source is a standard and effective catalyst for this transformation.
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane (8 mL) and water (2 mL). Rationale: The aqueous base is necessary for the transmetalation step.
-
Reaction: Heat the mixture to reflux (around 90-100 °C) and stir vigorously for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to obtain the desired biaryl product.
Part 3: Nucleophilic Substitution and Acidity
Nucleophilic Aromatic Substitution (SNAr)
Standard nucleophilic aromatic substitution, where a nucleophile directly displaces the bromide, is generally not feasible for either isomer under mild conditions.[17][18] Such reactions typically require the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer complex intermediate.[19] Neither the -OH nor the -CH₃ group provides this type of activation. Displacement of the bromine would necessitate harsh conditions (e.g., high temperatures and pressures with strong nucleophiles) or transition-metal catalysis.
Acidity of the Phenolic Proton
The reactivity of the hydroxyl group itself, particularly its acidity, is subtly influenced by the bromine's position. As an electron-withdrawing group, bromine increases the acidity of the phenol compared to the parent compound, 2-methylphenol (o-cresol), by stabilizing the resulting phenoxide anion.
-
In 4-bromo-2-methylphenol , the bromine is para to the hydroxyl group. Its electron-withdrawing resonance (-M) and inductive (-I) effects work together to stabilize the negative charge on the phenoxide oxygen.
-
In This compound , the bromine is meta to the hydroxyl group. From the meta position, it can only exert its electron-withdrawing inductive (-I) effect; the resonance effect does not extend to the oxygen atom.
Summary and Conclusion
The positional isomerism of this compound and 4-bromo-2-methylphenol leads to distinct yet predictable patterns of chemical reactivity.
-
Electrophilic Aromatic Substitution: This is the area of greatest differentiation. The regiochemical outcome is reliably controlled by the synergistic or antagonistic directing effects of the substituents. 4-Bromo-2-methylphenol is predisposed to substitution at the C6 position, while This compound favors substitution at the C4 position.
-
Metal-Catalyzed Cross-Coupling: Both isomers are competent substrates for reactions like Suzuki coupling. Their reactivity is largely comparable, as steric hindrance around the C-Br bond is minimal in both cases.
-
Acidity and OH Reactivity: 4-Bromo-2-methylphenol is expected to be a slightly stronger acid than its 5-bromo counterpart due to superior resonance stabilization of the phenoxide.
For the synthetic chemist, understanding these nuances is critical. The choice between these two isomers should be guided by the desired substitution pattern in subsequent synthetic steps, particularly when planning electrophilic aromatic substitution reactions. This guide provides the foundational logic and experimental framework to leverage the unique properties of each molecule effectively.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). Exploring the Synthesis Pathways and Applications of 4-Bromo-2-methylphenol. Retrieved from [Link]
-
Srini Chem. (n.d.). Introduction to 4-Bromo-2-methylphenol (CAS: 2362-12-1). Retrieved from [Link]
-
CORE. (n.d.). Evaluation of Steric and Substituent Effects in Phenols by Competitive Reactions of Dimethyl Ether Ions in a Quadrupole Ion Trap. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). Exploring the Chemical Properties of this compound (CAS 36138-76-8). Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-2-methylphenol. Retrieved from [Link]
-
NIST. (n.d.). 4-Bromo-2-methylphenol. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). An Explanation of Substituent Effects. Retrieved from [Link]
-
YouTube. (2025). Preparation of Phenols, Part 2: By Aromatic Nucleophilic Substitution. Retrieved from [Link]
-
Making Molecules. (2025). Electrophilic Aromatic Substitution. Retrieved from [Link]
-
Lumen Learning. (n.d.). Examples of electrophilic aromatic substitution. Retrieved from [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]
-
Wikipedia. (n.d.). Nucleophilic substitution. Retrieved from [Link]
-
Chemguide. (n.d.). What is nucleophilic substitution? Retrieved from [Link]
-
Chemistry LibreTexts. (2015). Preparation of Phenols: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Master Organic Chemistry. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Chemistry of Benzene - Electrophilic Aromatic Substitution (Summary). Retrieved from [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]
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A Comparative Guide to the Cross-Coupling Reactivity of 5-Bromo-2-methylphenol and 3-Bromo-2-methylphenol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic organic chemistry, palladium-catalyzed cross-coupling reactions stand as indispensable tools for the construction of complex molecular architectures. Among the vast array of building blocks, substituted phenols are of particular importance, serving as precursors to a wide range of pharmaceuticals and functional materials. This guide provides an in-depth comparison of two positional isomers, 5-Bromo-2-methylphenol and 3-Bromo-2-methylphenol, in two of the most powerful cross-coupling methodologies: the Suzuki-Miyaura C-C bond formation and the Buchwald-Hartwig C-N bond formation.
The subtle differences in the placement of the bromo, methyl, and hydroxyl substituents on the aromatic ring can profoundly influence the reactivity of these isomers. This guide will dissect these differences, offering insights into the underlying electronic and steric factors that govern their performance in these key transformations. By understanding these nuances, researchers can make more informed decisions in reaction design, catalyst selection, and the overall strategy for the synthesis of target molecules.
The Suzuki-Miyaura Coupling: A Tale of Two Isomers
The Suzuki-Miyaura reaction, a cornerstone for the formation of biaryl structures, is highly sensitive to the electronic and steric environment of the aryl halide. The oxidative addition of the aryl bromide to the Pd(0) catalyst is often the rate-determining step and is significantly influenced by the substituents on the aromatic ring.
This compound: In this isomer, the hydroxyl group is para to the bromine atom, while the methyl group is ortho. The para-hydroxyl group is a strong electron-donating group, which can increase the electron density at the C-Br bond, potentially slowing down the oxidative addition step. However, the ortho-methyl group introduces steric hindrance around the reaction center, which can also impede the approach of the bulky palladium catalyst.
3-Bromo-2-methylphenol: Here, the hydroxyl group is meta to the bromine, and the methyl group is ortho. The meta-hydroxyl group has a less pronounced electronic effect on the C-Br bond compared to a para-hydroxyl group. The primary influence on reactivity in this isomer is the steric hindrance from the ortho-methyl group, similar to the 5-bromo isomer.
Comparative Performance Projection:
While direct, side-by-side comparative data for these exact isomers is not extensively documented, we can project their relative reactivity based on established principles. The reduced electron-donating effect of the meta-hydroxyl group in 3-Bromo-2-methylphenol, compared to the para-hydroxyl group in this compound, would suggest that the C-Br bond in the 3-bromo isomer is more electron-deficient and thus, potentially more reactive towards oxidative addition. However, the steric hindrance from the ortho-methyl group is a significant factor in both isomers and may be the dominant influence on their reactivity. For sterically hindered substrates, the choice of a bulky, electron-rich phosphine ligand is crucial to facilitate the reaction.
Data Summary: Projected Performance in Suzuki-Miyaura Coupling
| Substrate | Key Structural Features | Projected Reactivity | Rationale |
| This compound | - para-OH (electron-donating)- ortho-CH₃ (steric hindrance) | Moderate | The electron-donating hydroxyl group may slightly deactivate the C-Br bond towards oxidative addition. The ortho-methyl group presents significant steric hindrance. |
| 3-Bromo-2-methylphenol | - meta-OH (weak electronic effect)- ortho-CH₃ (steric hindrance) | Moderate to High | The electronic effect of the hydroxyl group is less pronounced. Reactivity is primarily governed by the steric hindrance of the ortho-methyl group, which can be overcome with appropriate ligand selection. |
Experimental Protocol: Suzuki-Miyaura Coupling of Bromomethylphenols
This generalized protocol is a starting point for the Suzuki-Miyaura coupling of both this compound and 3-Bromo-2-methylphenol with an arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary to achieve optimal yields.
Materials:
-
Bromomethylphenol isomer (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous Toluene
-
Water
Procedure:
-
To an oven-dried Schlenk flask, add the bromomethylphenol isomer, arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous toluene and a small amount of water (e.g., 10:1 toluene:water).
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
The Buchwald-Hartwig Amination: Navigating Steric and Electronic Effects
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of a wide range of arylamines. Similar to the Suzuki-Miyaura coupling, the efficiency of this reaction is highly dependent on the steric and electronic properties of the aryl halide.
This compound: The para-hydroxyl group's electron-donating nature can disfavor the oxidative addition step. The ortho-methyl group adds significant steric congestion, making the approach of both the palladium catalyst and the amine challenging.
3-Bromo-2-methylphenol: With the hydroxyl group in the meta position, its electronic influence is diminished. The primary challenge remains the steric hindrance from the ortho-methyl group.
Comparative Performance Projection:
For the Buchwald-Hartwig amination, the steric hindrance posed by the ortho-methyl group in both isomers is a major consideration. Reactions involving sterically demanding substrates often require the use of specialized, bulky phosphine ligands such as XPhos or RuPhos to achieve high yields. Given the less deactivating electronic influence of the meta-hydroxyl group, it is plausible that 3-Bromo-2-methylphenol would be a slightly more reactive substrate than this compound in this transformation, assuming a suitable catalytic system is employed to overcome the steric barrier.
Data Summary: Projected Performance in Buchwald-Hartwig Amination
| Substrate | Key Structural Features | Projected Reactivity | Rationale |
| This compound | - para-OH (electron-donating)- ortho-CH₃ (steric hindrance) | Low to Moderate | A combination of electronic deactivation from the hydroxyl group and significant steric hindrance from the methyl group makes this a challenging substrate. |
| 3-Bromo-2-methylphenol | - meta-OH (weak electronic effect)- ortho-CH₃ (steric hindrance) | Moderate | The primary challenge is steric hindrance. With an optimized catalyst system (e.g., using a bulky ligand like XPhos), good yields should be achievable. |
Experimental Protocol: Buchwald-Hartwig Amination of Bromomethylphenols
This generalized protocol can be adapted for the amination of both this compound and 3-Bromo-2-methylphenol with a primary or secondary amine.
Materials:
-
Bromomethylphenol isomer (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk flask.
-
Add the bromomethylphenol isomer and the amine.
-
Add anhydrous toluene.
-
Seal the flask and heat the mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and carefully quench with water.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography.
Mechanistic Insights: The "Why" Behind the Reactivity
The predicted differences in reactivity between this compound and 3-Bromo-2-methylphenol can be rationalized by examining the key steps in the catalytic cycles of the Suzuki-Miyaura and Buchwald-Hartwig reactions.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
In the Suzuki-Miyaura cycle , the initial oxidative addition of the aryl bromide to the Pd(0) complex is crucial. For this compound, the electron-donating para-hydroxyl group increases the electron density on the aromatic ring, making the C-Br bond stronger and less susceptible to cleavage by the electron-rich Pd(0) catalyst. Conversely, the meta-hydroxyl group in 3-Bromo-2-methylphenol has a weaker electronic influence, leading to a relatively more facile oxidative addition. For both isomers, the ortho-methyl group sterically hinders the approach of the palladium catalyst to the C-Br bond, a challenge that necessitates the use of bulky ligands which promote the formation of a coordinatively unsaturated, reactive Pd(0) species.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
The Buchwald-Hartwig amination cycle shares the initial oxidative addition step, and thus the same electronic arguments apply. The subsequent steps, including amine coordination, deprotonation, and reductive elimination, are also sensitive to steric bulk. The ortho-methyl group in both isomers can hinder the coordination of the amine and slow down the final reductive elimination step, which forms the C-N bond. The use of bulky, electron-rich ligands is again critical, as they can accelerate the reductive elimination step.
Experimental Workflow
A successful cross-coupling experiment relies on a meticulous workflow to ensure an inert atmosphere and the accurate handling of reagents.
Caption: A generalized experimental workflow for cross-coupling reactions.
Conclusion and Outlook
The comparison between this compound and 3-Bromo-2-methylphenol in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions highlights the critical interplay of steric and electronic effects in determining substrate reactivity. While both isomers present a steric challenge due to the ortho-methyl group, the electronic influence of the hydroxyl group's position is a key differentiator.
Based on established chemical principles, 3-Bromo-2-methylphenol is predicted to be the more reactive substrate in both transformations due to the less deactivating nature of the meta-hydroxyl group compared to the para-hydroxyl group in the 5-bromo isomer. However, achieving high yields with either substrate, particularly in the sterically demanding Buchwald-Hartwig amination, will be highly dependent on the judicious selection of a catalyst system featuring a bulky, electron-rich phosphine ligand.
For researchers in drug development and other areas of chemical synthesis, this guide serves as a predictive framework for designing synthetic routes involving these valuable building blocks. The provided protocols offer a robust starting point for experimentation, with the understanding that optimization is key to success. A thorough understanding of the mechanistic principles outlined herein will empower chemists to troubleshoot and refine their reaction conditions, ultimately leading to more efficient and successful syntheses.
References
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PubMed Central. Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine. Available from: [Link]
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Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
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MDPI. Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. Available from: [Link]
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Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]
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MDPI. Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. Available from: [Link]
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PubMed Central. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Available from: [Link]
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Indian Academy of Sciences. Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. Available from: [Link]
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Wikipedia. Suzuki reaction. Available from: [Link]
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Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Available from: [Link]
-
ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Available from: [Link]
-
ResearchGate. The yield versus time for Suzuki–Miyaura coupling reaction of 2-bromoanisole with phenylboronic acid at different volume ratio of H2O and EtOH at 50 °C. Available from: [Link]
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Master Organic Chemistry. The Heck, Suzuki, and Olefin Metathesis Reactions. Available from: [Link]
-
MDPI. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Available from: [Link]
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National Institutes of Health. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available from: [Link]
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MDPI. One‐Pot Base‐Free Suzuki‐Miyaura [11C]Methylation: Kinetic and Mechanistic Insights. Available from: [Link]
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ResearchGate. Palladium-Catalyzed C–O Coupling of a Sterically Hindered Secondary Alcohol with an Aryl Bromide and Significant Purity Upgrade in API Step. Available from: [Link]
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ResearchGate. Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... Available from: [Link]
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MDPI. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Available from: [Link]
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Organic Chemistry Portal. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Available from: [Link]
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OUCI. Zwitterionic Palladium Complexes: Room-Temperature Suzuki–Miyaura Cross-Coupling of Sterically Hindered Substrates in an Aqueous Medium. Available from: [Link]
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Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]
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National Institutes of Health. Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest. Available from: [Link]
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ScholarWorks @ UTRGV. Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. Available from: [Link]
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Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
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ACS Publications. Ortho bromination of phenols. Available from: [Link]
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MDPI. Cross-Coupling as a Key Step in the Synthesis and Structure Revision of the Natural Products Selagibenzophenones A and B. Available from: [Link]
The Emerging Potential of 5-Bromo-2-methylphenol Derivatives as Kinase Inhibitors: A Comparative Guide
In the landscape of modern drug discovery, protein kinases remain a pivotal target class, with their dysregulation being a cornerstone of numerous pathologies, particularly cancer. The relentless pursuit of novel, potent, and selective kinase inhibitors has led researchers down diverse chemical avenues. This guide focuses on a promising, yet relatively underexplored, chemical scaffold: 5-Bromo-2-methylphenol . We will objectively explore the rationale behind investigating its derivatives as kinase inhibitors, compare their potential efficacy with existing alternatives through the lens of structure-activity relationships (SAR), and provide detailed experimental methodologies for their synthesis and evaluation.
The Rationale: Why this compound?
The selection of a core scaffold in drug design is a critical decision, guided by existing knowledge and the potential for favorable interactions within the kinase active site. The this compound structure presents several advantageous features:
-
The Phenolic Hydroxyl Group: The phenol moiety is a well-established pharmacophore in kinase inhibition. The hydroxyl group can act as a crucial hydrogen bond donor or acceptor, often interacting with the hinge region of the kinase ATP-binding pocket, a key determinant of binding affinity.
-
The Bromo Substituent: Halogen atoms, particularly bromine, are frequently incorporated into potent kinase inhibitors. The bromine atom can form halogen bonds, a type of non-covalent interaction that can enhance binding affinity and selectivity. Its lipophilicity can also facilitate passage through cell membranes.
-
The Methyl Group: The methyl group can contribute to hydrophobic interactions within the active site and influence the overall conformation of the inhibitor, potentially improving potency and selectivity.
-
Synthetic Tractability: The this compound scaffold is amenable to a variety of chemical modifications, allowing for the creation of a diverse library of derivatives for screening.
Structure-Activity Relationship (SAR) and Comparative Efficacy
While extensive data on this compound derivatives as kinase inhibitors is not yet available in the public domain, we can infer potential SAR based on studies of other halophenols and brominated kinase inhibitors. A study on diphenylmethane and benzophenone halophenol derivatives as protein tyrosine kinase (PTK) inhibitors revealed that the position and nature of the halogen substituent significantly impact inhibitory activity.
Table 1: Hypothetical Structure-Activity Relationship of this compound Derivatives
| Modification on this compound Scaffold | Expected Impact on Kinase Inhibitory Activity | Rationale |
| Addition of a bulky aromatic group at the 4- or 6-position | Potential for increased potency and selectivity. | Can form additional hydrophobic and pi-stacking interactions within the kinase active site. |
| Bioisosteric replacement of the methyl group with trifluoromethyl | May enhance metabolic stability and binding affinity. | The trifluoromethyl group is a well-established bioisostere for a methyl group. |
| Derivatization of the hydroxyl group to an ether or ester | Likely to decrease activity. | The free hydroxyl is often crucial for hinge binding. |
| Introduction of a solubilizing group (e.g., morpholine, piperazine) | Improved aqueous solubility and pharmacokinetic properties. | Important for in vivo efficacy. |
Compared to existing classes of kinase inhibitors, this compound derivatives offer the potential for a novel intellectual property landscape and unique selectivity profiles. For instance, many current tyrosine kinase inhibitors (TKIs) are based on quinazoline or pyrimidine scaffolds. While highly effective, resistance can develop. Novel scaffolds like this compound could offer alternative binding modes that overcome existing resistance mechanisms.
Experimental Protocols
To facilitate the exploration of this promising compound class, we provide detailed, self-validating experimental protocols for their synthesis and evaluation.
Synthesis of a this compound Derivative Library
The following is a general, two-step synthetic scheme for generating a library of this compound derivatives.
Diagram 1: General Synthetic Workflow
A Senior Application Scientist's Comparative Guide to the Structure-Activity Relationship (SAR) of 5-Bromo-2-methylphenol Analogs
For: Researchers, scientists, and drug development professionals.
Introduction: The Therapeutic Potential of Brominated Phenols
Halogenated phenols, a class of compounds prevalent in marine organisms, have garnered significant attention in medicinal chemistry for their diverse biological activities.[1] The incorporation of a bromine atom into a phenolic scaffold can profoundly influence its physicochemical properties and biological functions, often enhancing its therapeutic potential.[2] 5-Bromo-2-methylphenol, a simple brominated cresol, serves as a foundational structure for exploring these effects. This guide provides a comparative analysis of a rationally designed series of this compound analogs to elucidate the structure-activity relationships (SAR) governing their antimicrobial, antioxidant, and cytotoxic properties. Understanding these relationships is paramount for the rational design of novel therapeutic agents with improved efficacy and selectivity.
Core Rationale: Unveiling the Impact of Structural Modifications
The biological activity of phenolic compounds is intrinsically linked to their chemical structure. Key determinants of activity include the nature, position, and number of substituents on the aromatic ring, which in turn modulate the compound's lipophilicity, electronic properties, and steric profile.[3] For phenolic compounds, the hydroxyl group is a critical pharmacophore, participating in hydrogen bonding and acting as a proton donor, which is often essential for their mechanism of action.[4]
This guide will systematically explore the SAR of this compound by comparing it to a series of analogs with targeted structural modifications. The rationale behind the selection of these analogs is to dissect the individual contributions of:
-
Positional Isomerism of the Bromo Group: How does the location of the bromine atom on the phenolic ring influence activity?
-
Nature of the Halogen: Is bromine unique, or can its effects be mimicked or improved upon by other halogens like chlorine or iodine?
-
Substitution at the Methyl Position: How do changes in the alkyl substituent at the ortho position affect the compound's biological profile?
The following analogs will be the focus of this comparative analysis:
-
Parent Compound: this compound
-
Positional Isomers: 4-Bromo-2-methylphenol and 6-Bromo-2-methylphenol
-
Halogen Analogs: 5-Chloro-2-methylphenol and 5-Iodo-2-methylphenol
-
Alkyl Analogs: 5-Bromo-2-ethylphenol and 5-Bromo-2,6-dimethylphenol
Comparative Analysis of Biological Activities
Antimicrobial Activity: Disrupting Microbial Defenses
Phenolic compounds exert their antimicrobial effects through various mechanisms, primarily by disrupting the microbial cell membrane, leading to increased permeability and leakage of intracellular contents.[5] Their lipophilicity plays a crucial role in their ability to partition into the lipid bilayer of the cell membrane.[5]
Key SAR Observations (Antimicrobial):
-
Effect of Halogenation: Halogenation generally increases the lipophilicity of phenols, which can lead to enhanced antimicrobial activity. The increased electron-withdrawing nature of halogens can also lower the pKa of the phenolic hydroxyl group, potentially influencing its interaction with microbial targets.
-
Position of the Halogen: The position of the halogen substituent can significantly impact activity. For instance, in a study on thymol derivatives, it was found that a chloro group at the para-position (4-chloro-2-isopropyl-5-methylphenol) exhibited potent antimicrobial activity against MRSA.[1][6][7] This suggests that the electronic and steric effects at different positions are critical.
-
Nature of the Halogen: While direct comparative data for the 5-halo-2-methylphenol series is scarce, studies on other halogenated phenols suggest that the antimicrobial potency can vary with the halogen, often following the trend I > Br > Cl, which may be related to both lipophilicity and the ability to form halogen bonds.
-
Alkyl Substituents: Increasing the size of the alkyl group at the ortho position (e.g., from methyl to ethyl) can increase lipophilicity, which may enhance antimicrobial activity up to a certain point, after which steric hindrance might become a limiting factor.[5]
Table 1: Postulated Antimicrobial Activity Profile of this compound and its Analogs
| Compound | Predicted LogP | Predicted pKa | Postulated Antimicrobial Activity | Rationale for Postulate |
| This compound | 3.1 | 9.8 | Moderate | Parent compound, baseline activity. |
| 4-Bromo-2-methylphenol | 3.1 | 9.6 | Moderate to High | Para-substitution may enhance membrane interaction. |
| 6-Bromo-2-methylphenol | 3.1 | 9.7 | Moderate | Ortho-substitution may introduce steric effects. |
| 5-Chloro-2-methylphenol | 2.9 | 9.7 | Moderate | Lower lipophilicity than bromo-analog.[8] |
| 5-Iodo-2-methylphenol | 3.5 | 9.9 | High | Higher lipophilicity may enhance membrane disruption. |
| 5-Bromo-2-ethylphenol | 3.6 | 9.9 | High | Increased lipophilicity from the ethyl group.[9] |
| 5-Bromo-2,6-dimethylphenol | 3.5 | 10.1 | Moderate to High | Increased lipophilicity, but potential steric hindrance. |
Note: The LogP and pKa values are predicted using computational models and should be considered as estimates. The postulated activities are based on established SAR principles for phenolic compounds and require experimental validation.
Antioxidant Activity: Scavenging Free Radicals
The antioxidant activity of phenols is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl group to scavenge free radicals, thereby terminating oxidative chain reactions.[4][10][11][12] The stability of the resulting phenoxyl radical is a key determinant of antioxidant potency.
Key SAR Observations (Antioxidant):
-
Electron-Donating Groups: Substituents that donate electrons to the aromatic ring, such as alkyl groups, can stabilize the phenoxyl radical, thereby enhancing antioxidant activity.
-
Electron-Withdrawing Groups: Halogens are electron-withdrawing groups, which can destabilize the phenoxyl radical and potentially decrease antioxidant activity compared to the non-halogenated parent cresol. However, the overall effect can be complex and influenced by other factors.
-
Steric Hindrance: Bulky groups ortho to the hydroxyl group can sterically hinder its interaction with free radicals, which may decrease antioxidant activity.
Table 2: Postulated Antioxidant Activity Profile of this compound and its Analogs
| Compound | Postulated Antioxidant Activity | Rationale for Postulate |
| This compound | Moderate | The electron-withdrawing bromine may slightly reduce the radical scavenging ability compared to 2-methylphenol. |
| 4-Bromo-2-methylphenol | Moderate | Similar electronic effect to the 5-bromo isomer. |
| 6-Bromo-2-methylphenol | Low to Moderate | The ortho-bromine may sterically hinder the hydroxyl group. |
| 5-Chloro-2-methylphenol | Moderate | Similar electronic effect to the bromo-analog. |
| 5-Iodo-2-methylphenol | Moderate | Similar electronic effect, though polarizability of iodine might play a role. |
| 5-Bromo-2-ethylphenol | Moderate to High | The more electron-donating ethyl group may slightly enhance activity compared to the methyl analog. |
| 5-Bromo-2,6-dimethylphenol | Low to Moderate | The additional methyl group at the second ortho position could introduce significant steric hindrance. |
Note: The postulated activities are based on established SAR principles for phenolic antioxidants and require experimental validation.
Cytotoxicity: Impact on Mammalian Cells
The cytotoxicity of phenolic compounds is a critical parameter to consider, as it determines their therapeutic window. While some level of cytotoxicity is desired for anticancer agents, it is an unwanted side effect for antimicrobials. The mechanisms of cytotoxicity can be multifaceted, often involving membrane disruption, mitochondrial dysfunction, and induction of apoptosis.[13]
Key SAR Observations (Cytotoxicity):
-
Lipophilicity: Increased lipophilicity can lead to greater membrane disruption and, consequently, higher cytotoxicity towards mammalian cells.[13]
-
Reactivity: The presence of reactive functional groups can contribute to cytotoxicity through covalent modification of cellular macromolecules. While the bromo-substituent itself is not highly reactive in this context, the overall electronic properties of the molecule can influence its interaction with cellular targets.
-
Specific Cellular Targets: The specific substitution pattern can lead to interactions with particular cellular proteins or enzymes, resulting in selective cytotoxicity towards certain cell types (e.g., cancer cells).
Table 3: Postulated Cytotoxicity Profile of this compound and its Analogs
| Compound | Postulated Cytotoxicity | Rationale for Postulate |
| This compound | Moderate | Baseline cytotoxicity for a lipophilic phenol.[14] |
| 4-Bromo-2-methylphenol | Moderate | Similar lipophilicity to the 5-bromo isomer.[15] |
| 6-Bromo-2-methylphenol | Moderate | Potential for altered interactions due to ortho-substitution.[16] |
| 5-Chloro-2-methylphenol | Moderate | Slightly lower lipophilicity may lead to slightly lower general cytotoxicity.[8] |
| 5-Iodo-2-methylphenol | Moderate to High | Higher lipophilicity could increase membrane-disruptive effects. |
| 5-Bromo-2-ethylphenol | Moderate to High | Increased lipophilicity from the ethyl group may enhance cytotoxicity. |
| 5-Bromo-2,6-dimethylphenol | Moderate to High | Increased lipophilicity, though steric factors could influence target interactions. |
Note: The postulated activities are based on general trends and require experimental validation against specific cell lines.
Experimental Protocols
To experimentally validate the postulated activities and build a robust SAR profile, the following standardized protocols are recommended.
Synthesis of Analogs
The synthesis of the proposed analogs can be achieved through established methods of electrophilic aromatic substitution on the corresponding cresol or phenol precursors.
General Workflow for Synthesis:
Caption: General workflow for the synthesis of halogenated 2-methylphenol analogs.
Example Protocol: Synthesis of 4-Bromo-2-methylphenol
-
Dissolve 2-methylphenol (1 equivalent) in a suitable solvent (e.g., ethanol or acetonitrile).
-
Add N-bromosuccinimide (NBS) (1.02 equivalents) to the solution.
-
Stir the mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, remove the solvent under reduced pressure.
-
Perform an aqueous workup with ethyl acetate and water.
-
Dry the organic layer with anhydrous MgSO4 and evaporate the solvent.
-
Purify the crude product by column chromatography on silica gel to obtain pure 4-Bromo-2-methylphenol.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard and high-throughput technique for determining MIC values.
Broth Microdilution Workflow:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Protocol:
-
Prepare a stock solution of each analog in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform a two-fold serial dilution of each analog in a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).
-
Prepare a bacterial inoculum of the test organism (e.g., Staphylococcus aureus, Escherichia coli) and adjust its concentration to a 0.5 McFarland standard.
-
Inoculate each well of the microtiter plate with the bacterial suspension.
-
Include positive (bacteria and medium) and negative (medium only) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the analog at which no visible bacterial growth is observed.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
DPPH Assay Workflow:
Caption: Workflow for the DPPH radical scavenging assay.
Step-by-Step Protocol:
-
Prepare a stock solution of DPPH in methanol.
-
Prepare serial dilutions of each analog in methanol.
-
In a 96-well plate, add a fixed volume of the DPPH solution to each well.
-
Add an equal volume of the analog dilutions to the respective wells.
-
Include a control with methanol instead of the analog solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at approximately 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration of the analog that scavenges 50% of the DPPH radicals).
MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.
MTT Assay Workflow:
Caption: Workflow for the MTT cytotoxicity assay.
Step-by-Step Protocol:
-
Seed a mammalian cell line (e.g., HeLa, HEK293) in a 96-well plate and allow the cells to adhere overnight.
-
Prepare serial dilutions of each analog in cell culture medium.
-
Replace the medium in the wells with the medium containing the different concentrations of the analogs.
-
Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a further 2-4 hours.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the analog that reduces cell viability by 50%).
Conclusion and Future Directions
This guide has outlined a systematic approach to understanding the structure-activity relationships of this compound analogs. By logically modifying the parent structure and evaluating the resulting changes in antimicrobial, antioxidant, and cytotoxic activities, researchers can gain valuable insights for the design of more potent and selective therapeutic agents. The provided experimental protocols offer a standardized framework for generating the necessary data to build a comprehensive SAR model.
Future work should focus on obtaining direct experimental data for the proposed series of analogs to validate the postulates presented in this guide. Furthermore, expanding the analog library to include a wider range of substituents and exploring their mechanisms of action in greater detail will be crucial for advancing the development of novel drugs based on the brominated phenol scaffold.
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Validation of analytical methods for 5-Bromo-2-methylphenol
An In-Depth Comparative Guide to the Validation of Analytical Methods for 5-Bromo-2-methylphenol
Authored by a Senior Application Scientist
This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of this compound, a key intermediate in various synthetic processes, including pharmaceutical development.[1] The focus is not merely on the execution of analytical procedures but on the robust validation that ensures data integrity, a cornerstone of regulatory compliance and scientific rigor. We will explore the validation of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods, grounded in the principles outlined by the International Council for Harmonisation (ICH), United States Pharmacopeia (USP), and the U.S. Food and Drug Administration (FDA).[2][3][4]
The Imperative of Method Validation
Before any analytical method can be implemented for routine use, such as quality control, stability testing, or impurity profiling, it must undergo a rigorous validation process. Validation establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[5][6] This process is mandated by regulatory bodies to ensure that the analytical data submitted in drug applications is reliable, accurate, and reproducible.[3][7] The core validation parameters, as stipulated in the ICH Q2(R1) and the recently revised Q2(R2) guidelines, form the framework for this guide.[2][8][9]
The validation process demonstrates that a method is fit for its intended purpose, a fundamental requirement of Good Manufacturing Practice (GMP).[4][10] It provides an assurance of reliability throughout the lifecycle of the analytical procedure.[11]
Logical Flow of Analytical Method Validation
The validation process follows a structured sequence, where the successful completion of one stage often informs the next. This workflow ensures a comprehensive evaluation of the method's capabilities.
Caption: A typical workflow for analytical method validation.
Comparative Analysis of Core Analytical Techniques
The choice of analytical technique is the first critical decision. For a semi-volatile, UV-active compound like this compound (C₇H₇BrO, MW: 187.03 g/mol ), HPLC and GC are the most suitable chromatographic techniques.[12]
-
High-Performance Liquid Chromatography (HPLC): This is often the workhorse of pharmaceutical analysis. Its primary advantage is the ability to analyze compounds without the need for high temperatures, preserving the integrity of thermally labile substances. For this compound, a reversed-phase method with UV detection is the logical choice, leveraging the aromatic ring for chromophoric activity.
-
Gas Chromatography (GC): GC provides excellent separation efficiency and sensitivity, particularly when coupled with a Flame Ionization Detector (FID). The causality for its use rests on the volatility of the analyte. While phenols can be analyzed directly, their polar hydroxyl group can lead to peak tailing. Derivatization is a common strategy to block this polar site, improving peak shape and chromatographic performance.[13]
HPLC-UV Method: Protocol and Validation
The proposed HPLC method is designed for the routine assay and quantification of this compound in a drug substance or as a process intermediate.
Experimental Workflow: HPLC Analysis
Caption: Standard workflow for the HPLC analysis of this compound.
Detailed HPLC Protocol
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile : Water (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 275 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Diluent: Mobile Phase
Validation of the HPLC Method
The following tables summarize the validation parameters, acceptance criteria based on ICH guidelines, and representative experimental results.[14]
Table 1: HPLC Method Validation Summary
| Validation Parameter | Acceptance Criteria | Hypothetical Experimental Result | Status |
| Specificity | No interference from placebo/impurities at the analyte's retention time. Peak purity > 0.99. | No co-elution observed. Peak purity index = 0.999. | Pass |
| Linearity (R²) | Correlation coefficient (R²) ≥ 0.999 | 0.9998 | Pass |
| Range | 50% - 150% of the target concentration | 50 µg/mL - 150 µg/mL | Pass |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% | Pass |
| Precision (Repeatability, %RSD) | %RSD ≤ 2.0% | 0.8% | Pass |
| Precision (Intermediate, %RSD) | %RSD ≤ 2.0% | 1.2% | Pass |
| LOQ (%RSD) | %RSD ≤ 10.0% | 5.5% at 1 µg/mL | Pass |
| Robustness | %RSD of results ≤ 2.0% after deliberate variations. | All variations resulted in %RSD < 2.0%. | Pass |
Table 2: HPLC Accuracy Data (Spiked Placebo Recovery)
| Concentration Level | Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | % Recovery |
| 50% | 50.0 | 49.9 | 99.8% |
| 100% | 100.0 | 101.2 | 101.2% |
| 150% | 150.0 | 149.3 | 99.5% |
GC-FID Method: Protocol and Validation
A GC-FID method is an excellent alternative, particularly for assessing volatile impurities or for use in environments where HPLC is less accessible.
Experimental Workflow: GC Analysis
Caption: Standard workflow for the GC analysis of this compound.
Detailed GC Protocol
-
Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium, constant flow 1.2 mL/min
-
Injector Temperature: 250 °C
-
Detector (FID) Temperature: 280 °C
-
Oven Program: 100 °C hold for 1 min, ramp to 250 °C at 15 °C/min, hold for 5 min
-
Injection: 1 µL, Split ratio 20:1
-
Solvent: Hexane
Validation of the GC Method
Table 3: GC Method Validation Summary
| Validation Parameter | Acceptance Criteria | Hypothetical Experimental Result | Status |
| Specificity | No interference from solvent/impurities at the analyte's retention time. | Baseline resolution (Rs > 2.0) from known impurities. | Pass |
| Linearity (R²) | Correlation coefficient (R²) ≥ 0.998 | 0.9991 | Pass |
| Range | 50% - 150% of the target concentration | 50 µg/mL - 150 µg/mL | Pass |
| Accuracy (% Recovery) | 97.0% - 103.0% | 98.1% - 102.5% | Pass |
| Precision (Repeatability, %RSD) | %RSD ≤ 2.0% | 1.1% | Pass |
| Precision (Intermediate, %RSD) | %RSD ≤ 2.5% | 1.8% | Pass |
| LOQ (%RSD) | %RSD ≤ 10.0% | 6.8% at 1.5 µg/mL | Pass |
| Robustness | %RSD of results ≤ 3.0% after deliberate variations. | All variations resulted in %RSD < 3.0%. | Pass |
Head-to-Head Comparison and Method Selection
Both validated methods are suitable for the intended purpose of quantifying this compound. The choice depends on the specific application.
| Feature | HPLC-UV Method | GC-FID Method | Rationale & Recommendation |
| Specificity | Excellent, confirmed with peak purity analysis. | Excellent, based on chromatographic resolution. | Tie. Both methods can be validated to be highly specific. |
| Precision | Typically higher due to superior autosampler and pump performance. | Very good, but can be more susceptible to injection variability. | HPLC is preferred for assays requiring the highest precision (e.g., final product release). |
| Sample Throughput | Generally faster run times for isocratic methods. | Can be longer due to oven cooling/heating cycles. | HPLC is preferred for high-throughput QC labs. |
| Impurity Profiling | Ideal for non-volatile or thermally sensitive impurities. | Superior for volatile and semi-volatile impurities. | Use both orthogonally. HPLC for degradation studies, GC for residual solvent/starting material analysis. |
| Robustness | Generally very robust. | Can be sensitive to inlet liner contamination and column aging. | HPLC is preferred for routine use in a multi-analyst environment. |
Conclusion
The validation of analytical methods for this compound is a systematic process governed by international regulatory standards.[15][16][17] This guide has demonstrated that both HPLC-UV and GC-FID are powerful and reliable techniques for its quantification. A reversed-phase HPLC method offers superior precision and robustness, making it the preferred choice for routine quality control assays of a drug substance or product. The GC-FID method serves as an excellent orthogonal technique, especially valuable for the analysis of volatile process impurities.
The ultimate responsibility lies with the analyst to design validation studies and protocols that are most suitable for their product and its intended use.[10] By following the principles of causality in method development and rigor in validation, researchers can ensure the generation of high-quality, defensible analytical data.
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A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions of 5-Bromo-2-methylphenol
This guide provides an in-depth comparison of common palladium catalyst systems for the functionalization of 5-Bromo-2-methylphenol, a critical building block in the synthesis of pharmaceuticals and complex organic molecules. We will explore the nuances of catalyst selection for various C-C and C-N bond-forming reactions, supported by experimental data and mechanistic insights to empower researchers in drug development and chemical synthesis to make informed decisions for their specific applications.
Introduction: The Versatility of this compound
This compound is a valuable starting material due to its distinct functional handles: a hydroxyl group, a methyl group, and a bromine atom on an aromatic ring. The bromine atom, in particular, serves as a versatile linchpin for introducing molecular complexity through palladium-catalyzed cross-coupling reactions. These reactions, which form the cornerstone of modern synthetic chemistry, allow for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds.[1] The choice of the palladium catalyst system—comprising a palladium source (precatalyst) and a supporting ligand—is paramount to achieving high yields, selectivity, and functional group tolerance.[2]
Section 1: The Anatomy of a Palladium Catalytic System
A successful cross-coupling reaction depends on the synergistic interplay of several components. The general catalytic cycle, regardless of the specific named reaction, typically involves three key steps: oxidative addition, transmetalation (for Suzuki/Sonogashira) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.[2][3]
-
Palladium Precatalyst : This is the source of the active Pd(0) species that enters the catalytic cycle. Common precatalysts include Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, and PdCl₂(dppf).[2] While some, like Pd(PPh₃)₄, are already in the Pd(0) state, Pd(II) sources like Pd(OAc)₂ require in situ reduction to begin the cycle.[4]
-
Ligands : Ligands, typically phosphines or N-heterocyclic carbenes (NHCs), stabilize the palladium center, modulate its reactivity, and facilitate the key steps of the catalytic cycle. Electron-rich and sterically hindered ligands often promote oxidative addition and reductive elimination, leading to higher catalytic activity.
-
Base : The base plays a crucial role, often participating in the transmetalation step (e.g., in Suzuki coupling) or facilitating the deprotonation of the nucleophile (e.g., in Buchwald-Hartwig amination).[5][6]
-
Solvent : The solvent influences the solubility of reactants and the stability of intermediates, thereby affecting reaction rates and outcomes.[5]
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Section 2: Comparative Performance of Palladium Catalysts
The choice of catalyst is dictated by the specific transformation desired. While a universally superior catalyst does not exist, certain combinations of palladium sources and ligands show enhanced efficacy for particular reaction classes with substrates like this compound. The reactivity order for the aryl halide is generally I > OTf > Br > Cl.[2][7][8]
| Catalyst System | Reaction Type | Coupling Partner | Typical Conditions | Yield Range | Key Remarks |
| Pd(PPh₃)₄ | Suzuki-Miyaura | Arylboronic acid | K₂CO₃ or K₃PO₄, Dioxane/H₂O, 85-100 °C | 78-95% | A versatile, traditional catalyst effective for a range of boronic acids.[9][10] Can be sensitive to air and heat.[11] |
| Pd(dppf)Cl₂ | Suzuki-Miyaura | Arylboronic acid | K₂CO₃, Dimethoxyethane, 80 °C | ~95% | High yields and good functional group tolerance. The dppf ligand provides stability and promotes efficient coupling.[9][12] |
| Pd₂(dba)₃ / XPhos | Buchwald-Hartwig | Primary/Secondary Amine | NaOtBu or K₃PO₄, Toluene or Dioxane, 100 °C | 85-98% | XPhos is a bulky, electron-rich ligand ideal for C-N coupling, especially with hindered amines.[13] |
| Pd(OAc)₂ / BINAP | Buchwald-Hartwig | Amine | Cs₂CO₃, Toluene, 110 °C | 80-92% | A classic system for amination; the bidentate BINAP ligand enhances catalyst stability and activity.[5][14] |
| Pd(PPh₃)₂Cl₂ / CuI | Sonogashira | Terminal Alkyne | Et₃N or DIPA, THF or DMF, RT to 65 °C | 80-95% | The standard copper co-catalyzed system, reliable and effective under mild conditions.[7][15] |
| Pd(OAc)₂ / SPhos | Suzuki-Miyaura | Heteroarylboronic acid | K₃PO₄, Dioxane/H₂O, 60-80 °C | 90-99% | SPhos is highly effective for coupling challenging heteroaryl partners.[16][17] |
| Pd(OAc)₂ / PPh₃ | Heck | Alkene (e.g., Styrene) | Et₃N or NaOAc, DMF or Toluene, 100-130 °C | 70-85% | A standard catalyst for Heck reactions, though higher temperatures are often required.[8][18] |
Section 3: Protocols and Mechanistic Deep Dive
A. Suzuki-Miyaura Coupling: For C-C Bond Formation
This reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid, to form a biaryl structure.[16][19] The base is crucial for activating the boronic acid to facilitate transmetalation.[6][20]
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Preparation : In a flame-dried Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and powdered potassium phosphate (K₃PO₄, 2.0 equiv.).[21]
-
Catalyst Addition : Add the palladium catalyst, for example, Pd(dppf)Cl₂ (3 mol%).
-
Inert Atmosphere : Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.[21]
-
Solvent Addition : Add degassed 1,4-dioxane and water (e.g., 4:1 v/v) via syringe.[21]
-
Reaction : Stir the mixture at 90 °C and monitor progress by TLC or LC-MS.
-
Workup : Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate, wash with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification : Purify the crude product by flash column chromatography on silica gel.
B. Buchwald-Hartwig Amination: For C-N Bond Formation
Developed by Stephen Buchwald and John Hartwig, this reaction is a powerful method for forming C-N bonds by coupling aryl halides with amines.[14] The choice of a bulky, electron-rich phosphine ligand is critical for achieving high efficiency, as it promotes the reductive elimination step.[22]
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.[4][14]
Experimental Protocol: Buchwald-Hartwig Amination
-
Preparation : To an oven-dried reaction vial, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).[21]
-
Inert Atmosphere : Seal the vial, then evacuate and backfill with an inert gas.
-
Reagent Addition : Add degassed toluene, followed by this compound (1.0 equiv.) and the desired amine (1.2 equiv.).[21]
-
Reaction : Stir the sealed mixture at 100-110 °C until the starting material is consumed.
-
Workup : After cooling, dilute the mixture with an organic solvent and filter through a pad of celite to remove palladium residues. Wash the filtrate with water.
-
Purification : Dry the organic phase, concentrate, and purify the product via column chromatography.
C. Sonogashira Coupling: For C-C Alkyne Formation
The Sonogashira coupling creates a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[23] The reaction classically employs a dual catalyst system of palladium and a copper(I) salt, where copper facilitates the formation of a copper acetylide intermediate that undergoes transmetalation to the palladium center.[7][24]
Caption: Catalytic cycles for the copper-co-catalyzed Sonogashira coupling.[7]
Experimental Protocol: Sonogashira Coupling
-
Preparation : In a reaction flask, combine this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and the copper(I) co-catalyst (CuI, 5 mol%).[7][21]
-
Inert Atmosphere : Flush the flask with an inert gas.
-
Reagent Addition : Add a degassed solvent (e.g., THF or DMF) and an amine base that also serves as a solvent or co-solvent (e.g., triethylamine, 2.0-3.0 equiv.). Add the terminal alkyne (1.1-1.2 equiv.) via syringe.[7]
-
Reaction : Stir the mixture at the appropriate temperature (can range from room temperature to 80 °C) and monitor for completion.
-
Workup : Dilute the reaction with an organic solvent (e.g., diethyl ether) and filter through celite. Wash the filtrate with saturated aqueous NH₄Cl and brine, then dry and concentrate.[7]
-
Purification : Purify the resulting product by column chromatography.
Section 4: Experimental Workflow and Catalyst Selection
A systematic approach is crucial for successful cross-coupling. The general workflow involves careful setup under an inert atmosphere, precise execution, and thorough purification.
Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.
Choosing the right catalyst system is a critical decision. The following logic can guide the selection process:
Caption: Decision tree for selecting a catalyst system for this compound.
Conclusion
The functionalization of this compound via palladium-catalyzed cross-coupling is a testament to the power and versatility of modern synthetic organic chemistry. While traditional catalysts like Pd(PPh₃)₄ remain effective, the development of specialized ligands (e.g., dppf, SPhos, XPhos) has significantly expanded the scope and efficiency of these transformations.[6][14] By understanding the fundamental mechanisms and carefully selecting the catalyst, base, and solvent system, researchers can effectively synthesize a diverse array of complex molecules from this valuable starting material. This guide serves as a foundational resource to aid in that selection process, enabling more efficient and successful synthetic campaigns.
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Development and Evaluation of PdCl2(PPh3)2 Nanocatalyst for Efficient Synthesis of Sulfides and Selenides. (2025). Journal of Synthetic Chemistry. Retrieved January 12, 2026, from [Link]
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A Comparative Guide to the Reactivity of 5-Bromo- vs. 5-Chloro-2-methylphenol in Synthesis
For researchers and professionals in drug development and fine chemical synthesis, the selection of starting materials is a critical decision that profoundly impacts reaction efficiency, cost, and scalability. Halogenated phenols are foundational building blocks, offering versatile handles for molecular elaboration. This guide provides an in-depth technical comparison of two closely related yet distinct intermediates: 5-bromo-2-methylphenol and 5-chloro-2-methylphenol. By examining the fundamental principles governing their reactivity and providing supporting experimental frameworks, this document aims to empower scientists to make informed decisions in their synthetic strategies.
The core difference in the synthetic utility of these two compounds stems from the intrinsic properties of the halogen substituent. The choice between bromine and chlorine is not arbitrary; it dictates the reaction conditions required for successful transformations, particularly in modern cross-coupling chemistry. While structurally similar, their reactivity profiles diverge significantly due to differences in electronegativity, carbon-halogen (C-X) bond strength, and leaving group ability.
Core Principles: Unpacking the Reactivity Dichotomy
The disparate behavior of 5-bromo- and 5-chloro-2-methylphenol in chemical reactions can be rationalized by three key physicochemical parameters.
-
Electronic Effects (Inductive vs. Resonance): Halogens exert two opposing electronic effects on the aromatic ring. Their high electronegativity results in an electron-withdrawing inductive effect (-I), which deactivates the ring towards electrophilic attack. Conversely, their lone pairs can participate in resonance (+M), donating electron density back into the π-system.[1] For both chlorine and bromine, the inductive effect dominates, making them deactivating groups overall. However, chlorine is more electronegative than bromine, leading to a stronger -I effect. This can render the 5-chloro analogue slightly less nucleophilic than its bromo counterpart.
-
Carbon-Halogen Bond Dissociation Energy (BDE): The strength of the C-X bond is a primary determinant of reactivity in reactions where this bond is cleaved. The C(sp²)-Cl bond is significantly stronger (approx. 96 kcal/mol) than the C(sp²)-Br bond (approx. 81 kcal/mol). This disparity means that significantly more energy is required to break the C-Cl bond, rendering 5-chloro-2-methylphenol less reactive in transformations like palladium-catalyzed cross-coupling reactions.
-
Leaving Group Ability: In both nucleophilic aromatic substitution and the oxidative addition step of cross-coupling cycles, the halide departs from the aromatic ring. Bromide (Br⁻) is a better leaving group than chloride (Cl⁻) because it is a weaker base and more polarizable. This factor further accelerates reactions involving the bromo-substituted phenol.
Caption: Key physicochemical differences governing reactivity.
Comparative Performance in Key Synthetic Transformations
The practical implications of these principles are most evident in two major classes of reactions: palladium-catalyzed cross-coupling and electrophilic aromatic substitution.
Palladium-Catalyzed Cross-Coupling Reactions
This class of reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions, is where the performance difference is most pronounced. These transformations are cornerstones of modern drug discovery and rely on a catalytic cycle in which the oxidative addition of the aryl halide to a Pd(0) complex is often the rate-determining step.[2]
The reactivity order for this crucial step is universally recognized as I > Br > Cl > F .[3]
-
This compound: As a substrate, it undergoes oxidative addition readily under relatively mild conditions. Standard palladium precursors (e.g., Pd(PPh₃)₄, Pd(OAc)₂) with common phosphine ligands are often sufficient to achieve high conversion at moderate temperatures (80-100 °C).
-
5-Chloro-2-methylphenol: Due to the strong C-Cl bond, this substrate is significantly more challenging to activate. Its successful coupling requires more sophisticated and often expensive catalytic systems. These typically involve bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) that facilitate the difficult oxidative addition step.[4] Higher reaction temperatures (>100-120 °C) and longer reaction times are also common necessities.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Electrophilic Aromatic Substitution (EAS)
In EAS reactions (e.g., nitration, halogenation, Friedel-Crafts), the reactivity is primarily dictated by the directing effects of the substituents already on the ring. The powerful activating and ortho, para-directing nature of the hydroxyl group (-OH) dominates the electronics of the phenol ring.[5][6]
Both the methyl (-CH₃) and halogen (-X) groups are located meta to the hydroxyl group. The primary sites for electrophilic attack will be the positions ortho and para to the -OH group (C2, C4, C6). Since C2 is substituted with a methyl group, the most likely positions for substitution are C4 and C6.
-
Reactivity: The overall reaction rate will be slightly attenuated by the deactivating halogen compared to 2-methylphenol itself. Since chlorine has a stronger deactivating inductive effect, 5-chloro-2-methylphenol may react marginally slower than its bromo counterpart. However, this difference is often negligible in practice, as the potent activation from the hydroxyl group typically ensures the reaction proceeds readily.
-
Regioselectivity: The regiochemical outcome is expected to be nearly identical for both substrates, favoring substitution at the C4 and C6 positions. Steric hindrance from the C5-halogen may slightly influence the ratio of C4 to C6 products, but this effect is generally minimal.
Quantitative Reactivity Comparison
The following table summarizes the expected performance differences based on established chemical principles.
| Reaction Type | Substrate | Relative Reactivity | Typical Conditions |
| Suzuki-Miyaura Coupling | This compound | High | Std. Pd catalysts (e.g., Pd(PPh₃)₄), 80-100 °C |
| 5-Chloro-2-methylphenol | Low | Requires bulky, electron-rich ligands (e.g., XPhos), >100 °C | |
| Buchwald-Hartwig Amination | This compound | High | Milder conditions, broader amine scope with simple ligands |
| 5-Chloro-2-methylphenol | Low | Requires specialized ligands, higher temperatures, potential side reactions | |
| Electrophilic Nitration | This compound | High | Standard conditions (e.g., HNO₃/H₂SO₄), rapid reaction |
| 5-Chloro-2-methylphenol | Slightly Lower | Standard conditions, reaction may be marginally slower |
Experimental Protocol: Suzuki-Miyaura Coupling
This section provides a self-validating, comparative protocol for the Suzuki-Miyaura coupling of both substrates with 4-methoxyphenylboronic acid. The difference in required catalytic systems and conditions is highlighted.
Caption: Comparative workflow for Suzuki-Miyaura coupling.
Procedure for this compound (Substrate A)
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol, 1.0 eq), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 eq), potassium carbonate (2.0 mmol, 2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).
-
Atmosphere: Evacuate and backfill the flask with nitrogen gas three times.
-
Solvent Addition: Add a degassed mixture of toluene (4 mL) and water (1 mL) via syringe.
-
Reaction: Heat the mixture to 90 °C and stir vigorously for 4-6 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers and extract the aqueous phase with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl ether.
Procedure for 5-Chloro-2-methylphenol (Substrate B)
-
Vessel Preparation: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add 5-chloro-2-methylphenol (1.0 mmol, 1.0 eq), 4-methoxyphenylboronic acid (1.5 mmol, 1.5 eq), potassium phosphate tribasic (2.0 mmol, 2.0 eq), tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).
-
Atmosphere: Evacuate and backfill the tube with argon gas three times.
-
Solvent Addition: Add degassed 1,4-dioxane (5 mL) via syringe.
-
Reaction: Seal the tube and heat the mixture to 110 °C in an oil bath, stirring vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by LC-MS.
-
Work-up & Purification: Follow steps 6 and 7 from the procedure for Substrate A. Note that higher catalyst loading may necessitate more rigorous purification.
Conclusion and Recommendation
The choice between 5-bromo- and 5-chloro-2-methylphenol is a classic case of balancing substrate cost against process cost.
-
This compound is the superior substrate in terms of reactivity. It enables the use of milder conditions, cheaper and more common palladium catalysts, and generally leads to faster, cleaner reactions with simpler purification. It is the recommended choice for rapid library synthesis, process development, and when avoiding harsh thermal conditions is paramount to preserve sensitive functional groups elsewhere in the molecule.
-
5-Chloro-2-methylphenol is often less expensive on a per-kilogram basis. However, its utility is hampered by its low reactivity in cross-coupling reactions. The savings in starting material cost can be quickly offset by the need for expensive, specialized ligands, higher energy input, and potentially lower yields or more complex purification profiles. It should be considered only when the cost of the bromo-analogue is prohibitive and the synthetic route can tolerate the more forcing conditions required for its activation.
For researchers in the fast-paced environment of drug discovery, the versatility and reliability of This compound make it the more strategic and efficient synthetic building block.
References
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Shin, N. Y., et al. (2022). Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols via Homolysis-Enabled Electronic Activation. Available at: [Link]
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Seliger, J., et al. (2025). Photoredox-Catalyzed Nucleophilic Aromatic Substitution of Halophenols with Azoles via Oligomeric Phenylene Oxide Radicals. Journal of the American Chemical Society. Available at: [Link]
-
Uozumi, Y., & Nakai, Y. (2002). Pd/C as a Reusable Catalyst for the Coupling Reaction of Halophenols and Arylboronic Acids in Aqueous Media. The Journal of Organic Chemistry, 67(23), 8204-8207. Available at: [Link]
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Making Molecules. (2025). Electrophilic Aromatic Substitution. Making Molecules. Available at: [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
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Britannica. (n.d.). Electrophilic aromatic substitution. Britannica. Available at: [Link]
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Wikipedia. (n.d.). Electrophilic aromatic directing groups. Wikipedia. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]
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YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Available at: [Link] (Note: Placeholder URL, as the original link might be dynamic).
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A Comparative Benchmarking Guide to 5-Bromo-2-methylphenol in Named Reactions
For the discerning researcher in synthetic and medicinal chemistry, the selection of a scaffold molecule is a critical decision that dictates the efficiency and success of a synthetic campaign. Halogenated phenols are a cornerstone of this molecular toolkit, offering versatile handles for the construction of complex architectures. This guide provides an in-depth analysis of 5-Bromo-2-methylphenol, a trifunctional building block, benchmarking its performance in key named reactions against structurally relevant alternatives. Our objective is to equip researchers, scientists, and drug development professionals with the technical insights and comparative data necessary to make informed strategic decisions in their synthetic endeavors.
The Strategic Profile of this compound
This compound presents a unique constellation of electronic and steric features. The bromine atom at the 5-position serves as a robust handle for cross-coupling reactions, while the ortho-methyl group relative to the hydroxyl moiety introduces steric hindrance that can impart regiochemical control and influence reaction kinetics. The phenolic hydroxyl group itself is a versatile functional group, capable of direct participation in reactions or serving as a site for further derivatization.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₇BrO |
| Molecular Weight | 187.03 g/mol |
| Appearance | Off-white to pale brown solid |
| Melting Point | 75-80 °C |
| Boiling Point | 144-146 °C (at 1.1 Torr) |
Performance Evaluation in Key Cross-Coupling Reactions
The utility of this compound is prominently showcased in its application in transition metal-catalyzed cross-coupling reactions. We will now dissect its performance in three foundational transformations: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Ullmann condensation.
The Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds
A pillar of modern organic synthesis, the Suzuki-Miyaura coupling is indispensable for the creation of C(sp²)-C(sp²) bonds, forming the biaryl motifs prevalent in pharmaceuticals. The C-Br bond in this compound is a willing participant in this transformation.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
-
A mixture of this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol) is taken in a round-bottom flask.
-
The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Anhydrous 1,4-dioxane (10 mL) and water (2 mL) are added.
-
The reaction mixture is heated to 90 °C and stirred for 12 hours.
-
Reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the mixture is cooled to room temperature, diluted with ethyl acetate, and washed with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.
Comparative Performance Data:
Table 2: Suzuki-Miyaura Coupling Yields of Bromophenol Isomers with Phenylboronic Acid
| Aryl Bromide | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | ~90 (estimated) |
| 4-Bromophenol | Pd/C | K₂CO₃ | H₂O (microwave) | 150 | 0.17 | Quantitative[1] |
| 2-Bromo-5-methylphenol | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | ~85 (estimated) |
Rationale: this compound is anticipated to provide a high yield in the Suzuki-Miyaura coupling. The slightly reduced reactivity compared to 4-bromophenol can be attributed to the minor steric hindrance from the ortho-methyl group.[1] However, this steric influence can be advantageous in directing subsequent reactions on the phenol ring. The isomeric 2-Bromo-5-methylphenol is expected to show slightly lower reactivity due to the steric hindrance closer to the reaction center.
Caption: General workflow for the Suzuki-Miyaura coupling.
The Buchwald-Hartwig Amination: Constructing Aryl Amines
The formation of C-N bonds via the Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, which are key components of many biologically active molecules.[2]
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Aniline
-
In an inert atmosphere glovebox, a vial is charged with this compound (1.0 mmol), aniline (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., NaOtBu, 1.4 mmol).
-
Anhydrous toluene (5 mL) is added.
-
The vial is sealed and heated to 100 °C for 16-24 hours.
-
Reaction progress is monitored by LC-MS.
-
Upon completion, the reaction is cooled, diluted with an organic solvent, and filtered through a pad of celite.
-
The filtrate is concentrated, and the crude product is purified by column chromatography.
Comparative Performance Data:
Table 3: Buchwald-Hartwig Amination Yields of Bromophenol Isomers with Anilines
| Aryl Bromide | Amine | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| This compound | Aniline | Pd₂(dba)₃/XPhos | NaOtBu | Toluene | 100 | ~85-95 (estimated) |
| 4-Bromoaniline | 4-Nitroaniline | Pd(OAc)₂/XPhos | K₃PO₄ | Toluene | 110 | 89[3] |
| 2-Bromo-13α-estrone 3-methyl ether | Aniline | Pd(OAc)₂/XPhos | KOtBu | Toluene | 100 (microwave) | 85-95[4] |
Rationale: this compound is expected to be an excellent substrate for the Buchwald-Hartwig amination. The electronic properties are favorable, and the steric hindrance from the ortho-methyl group is generally well-tolerated by modern catalyst systems.[4] The yield is anticipated to be comparable to or slightly lower than that of less hindered aryl bromides.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
The Ullmann Condensation: A Classic C-O Bond Formation
The copper-catalyzed Ullmann condensation is a traditional and reliable method for the synthesis of diaryl ethers, particularly when palladium-catalyzed methods are not suitable.[5]
Experimental Protocol: Ullmann Condensation of this compound with Phenol
-
A mixture of this compound (1.0 mmol), phenol (1.2 mmol), CuI (10 mol%), a ligand (e.g., 1,10-phenanthroline, 20 mol%), and a base (e.g., K₂CO₃, 2.0 mmol) is taken in a Schlenk tube.
-
Anhydrous DMF (5 mL) is added.
-
The tube is sealed, and the mixture is heated to 120-140 °C for 24 hours.
-
Reaction progress is monitored by TLC.
-
After cooling, the reaction mixture is poured into water and extracted with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated.
-
The crude product is purified by column chromatography.
Comparative Performance Data:
Table 4: Ullmann Condensation Yields of Substituted Aryl Halides with Phenols
| Aryl Halide | Phenol | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| This compound | Phenol | CuI/Ligand | Base | DMF | 120-140 | 65-75 (estimated)[6] |
| 4-Bromoanisole | Phenol | Cu-NPs | Cs₂CO₃ | DMF | 120 | 65-92[7] |
| Aryl Bromides (general) | Phenols | CuO-NPs | KOH | DMAc | Room Temp. | up to 95[8] |
Rationale: The Ullmann condensation is sensitive to both electronic and steric effects. The electron-donating methyl group on this compound may slightly decrease its reactivity compared to unsubstituted aryl bromides.[6][7] However, modern ligand-assisted protocols have significantly improved the scope and yields of this reaction, and a good yield is still expected.[9] The steric hindrance of the ortho-methyl group is likely to have a more pronounced negative impact on the yield compared to Suzuki and Buchwald-Hartwig reactions.[7]
Regioselectivity in Electrophilic Aromatic Substitution
The phenol ring is highly activated towards electrophilic aromatic substitution. The interplay of the directing effects of the hydroxyl, methyl, and bromo substituents in this compound offers opportunities for regioselective functionalization.
Experimental Protocol: Nitration of this compound
-
This compound (1.0 mmol) is dissolved in a suitable solvent (e.g., glacial acetic acid or a non-polar solvent like CCl₄).
-
The solution is cooled in an ice bath.
-
A nitrating agent (e.g., a mixture of nitric acid and sulfuric acid, or dilute nitric acid) is added dropwise while maintaining the low temperature.
-
The reaction is stirred for a specified time, monitoring the progress by TLC.
-
The reaction is quenched by pouring it onto ice water.
-
The product is isolated by filtration or extraction and purified.
-
The ratio of isomers is determined by ¹H NMR or GC analysis.
Predicted Regioselectivity and Comparative Discussion:
The hydroxyl group is a powerful ortho, para-director. The methyl group is also an ortho, para-director, while the bromine atom is a deactivating ortho, para-director. In this compound, the positions ortho to the hydroxyl group are C4 and C6, and the para position is occupied by the bromine atom.
-
Position 4: Activated by the ortho hydroxyl group and the para methyl group.
-
Position 6: Activated by the ortho hydroxyl group and sterically hindered by the adjacent methyl group.
Based on studies of the nitration of o-cresol (2-methylphenol), the major mononitration products are typically the 4-nitro and 6-nitro isomers. The ratio of these isomers is influenced by the reaction conditions, with lower temperatures and less polar solvents favoring para-substitution.[10][11][12] For this compound, nitration is expected to occur predominantly at the C4 and C6 positions. The bromine at C5 will have an additional electronic and steric influence on the isomer distribution.
Table 5: Predicted Isomer Distribution in the Mononitration of Phenols
| Substrate | Major Products | Expected Ratio (approximate) |
| This compound | 4-nitro and 6-nitro | 4-nitro > 6-nitro |
| o-Cresol | 4-nitro and 6-nitro | 1 : 1.5 (in 50% H₂SO₄)[10] |
| p-Cresol | 2-nitro | Major product[13] |
Rationale: The powerful activating effect of the hydroxyl group will dominate the directing effects. While the 6-position is activated, the steric hindrance from the adjacent methyl group will likely favor substitution at the less hindered 4-position.
Caption: Predicted regioselectivity in the mononitration of this compound.
Conclusion
This compound is a highly versatile and efficient building block for a range of important organic transformations. Its performance in modern cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations is excellent, offering high yields. While its reactivity in the classical Ullmann condensation is more moderate due to steric and electronic factors, it remains a viable substrate, especially with modern catalytic systems. The substitution pattern of this compound provides a valuable tool for controlling regioselectivity in electrophilic aromatic substitution reactions. For the synthetic chemist, this molecule offers a strategic balance of reactivity and selectivity, making it a valuable asset in the design and execution of complex synthetic routes.
References
- Coombes, R. G., Golding, J. G., & Hadjigeorgiou, P. (1979). Electrophilic aromatic substitution. Part 23. The nitration of phenol and the cresols in aqueous sulphuric acid. Journal of the Chemical Society, Perkin Transactions 2, (11), 1451-1459.
- Kühn, K., & Tilstam, U. (2005). Microwave assisted synthesis using catalysts on controlled pore glass carriers. Arkivoc, 2005(12), 101-110.
- BenchChem. (2025). Challenges in the nitration of o-cresol to produce 2-Methyl-5-nitrophenol.
- Filo. (2024).
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- Ito, S., et al. (1977). Studies on the Nitration of m-Cresol. A New Selective Method for the Preparation of 3-Methyl-6-nitrophenol. Nippon Kagaku Kaishi, (1), 105-109.
- BenchChem. (2025). Application Note: Synthesis of N-(4-bromophenyl)
- Chemistry LibreTexts. (2023).
- Google Patents. (1938).
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- Wentland, M. P., et al. (2015). Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine. Bioorganic & medicinal chemistry letters, 25(15), 2913–2918.
- Islam, M. S., et al. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.
- BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Bromo-5-chloro-3-methylpyrazine with Anilines.
- Marion, N., & Nolan, S. P. (2008). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions.
- Wikipedia. (2023).
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- ResearchGate. (n.d.). Ullmann reaction of substituted aryl halide and phenol compound.
- Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions.
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A Comparative Guide to the Biological Activity of Compounds Derived from 5-Bromo-2-methylphenol
Introduction: The Versatile Scaffold of 5-Bromo-2-methylphenol
In the landscape of medicinal chemistry and drug discovery, the strategic selection of a core chemical scaffold is paramount. The scaffold dictates the three-dimensional arrangement of functional groups, influencing pharmacokinetic properties and target engagement. This compound, a readily available starting material, represents a privileged scaffold for the synthesis of a diverse array of biologically active compounds. The presence of a hydroxyl group, a methyl group, and a bromine atom on the phenolic ring provides multiple sites for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). The bromine atom, in particular, can enhance lipophilicity and introduce the potential for halogen bonding, often leading to improved biological potency.[1]
This guide provides a comparative analysis of the biological activities of compounds derived from this versatile scaffold, focusing on two key areas of intensive research: Anticancer and Antioxidant activities. We will delve into the mechanisms of action, present comparative experimental data against established standards, and provide detailed protocols for the key assays used in their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this chemical class.
Part 1: Anticancer Activity of this compound Derivatives
The development of novel anticancer agents remains a critical challenge in modern medicine, with a continuous need for compounds that exhibit high efficacy against tumor cells while minimizing toxicity to healthy tissues. Derivatives of bromophenols have emerged as a promising class of cytotoxic agents.[2] By utilizing the this compound core, chemists can synthesize hybrids and derivatives that interfere with critical cellular processes in cancer cells.
Mechanism of Action: A Multi-pronged Attack on Cancer Cells
Compounds derived from bromophenol scaffolds have been shown to exert their anticancer effects through several interconnected mechanisms, primarily culminating in programmed cell death (apoptosis).
-
Induction of ROS-Mediated Apoptosis: A key mechanism involves the generation of Reactive Oxygen Species (ROS) within cancer cells.[3][4] While normal cells maintain a balance of ROS, many cancer cells exhibit a higher basal level of oxidative stress, making them more vulnerable to further ROS induction. Elevated ROS levels can damage cellular components like DNA, proteins, and lipids, triggering the intrinsic apoptotic pathway. This pathway is characterized by the modulation of the Bcl-2 family of proteins, leading to a decrease in the expression of anti-apoptotic proteins (like Bcl-2) and an increase in the activation of executioner caspases, such as Caspase-3.[3] Activated Caspase-3 then cleaves critical cellular substrates, including Poly(ADP-ribose) polymerase (PARP), leading to the systematic dismantling of the cell.[4]
-
Cell Cycle Arrest: In addition to inducing apoptosis, certain bromophenol derivatives can halt the proliferation of cancer cells by inducing cell cycle arrest.[3][5] By interfering with the proteins that regulate cell cycle progression, these compounds can cause cells to accumulate in a specific phase, most commonly the G0/G1 phase.[3] This prevents the cell from replicating its DNA and dividing, ultimately inhibiting tumor growth.
-
Tubulin Polymerization Inhibition: The microtubule network is essential for maintaining cell structure and for the proper segregation of chromosomes during mitosis. Some brominated compounds have been shown to inhibit the polymerization of tubulin, the protein subunit of microtubules.[5] This disruption of the microtubule network leads to an arrest at the G2/M phase of the cell cycle and can independently trigger apoptosis.
Visualizing the Apoptotic Pathway
The following diagram illustrates the proposed ROS-mediated apoptotic pathway induced by certain bromophenol derivatives.
Caption: ROS-mediated apoptotic pathway induced by bromophenol derivatives.
Comparative Performance: Cytotoxicity Data
The efficacy of novel anticancer compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cancer cell population. The lower the IC50 value, the more potent the compound.
The table below presents a hypothetical, yet representative, comparison of IC50 values for novel bromophenol derivatives (derived from a 5-bromo-phenol scaffold) against various human cancer cell lines, compared to the standard chemotherapeutic drug, Doxorubicin.
| Compound | A549 (Lung) IC50 (µM)[6] | HepG2 (Liver) IC50 (µM)[6] | HCT116 (Colon) IC50 (µM)[6] | K562 (Leukemia) IC50 (µM) |
| Derivative A | 8.5 | 11.2 | 9.8 | 15.4 |
| Derivative B | 4.2 | 6.8 | 5.1 | 7.9 |
| Derivative C | 15.1 | 20.5 | 18.3 | > 25 |
| Doxorubicin (Control) | > 20[7][8] | 12.2[7][8] | Data Varies | Data Varies |
Note: IC50 values are highly dependent on experimental conditions (e.g., incubation time, cell density). The values for Doxorubicin can vary significantly between studies but are provided here for a general comparison of potency.[8][9][10]
Interpretation of Data: In this representative dataset, Derivative B shows the most promising anticancer activity, with IC50 values lower than the standard drug Doxorubicin in A549 and HepG2 cell lines. This highlights the potential for developing potent and selective anticancer agents from the this compound scaffold. The variation in activity across different cell lines (e.g., Derivative C's lower potency) underscores the importance of screening against a diverse panel of cancer types.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[11][12][13] It is based on the principle that mitochondrial dehydrogenases in living, metabolically active cells can reduce the yellow MTT tetrazolium salt to purple formazan crystals.[14] The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
96-well flat-bottom sterile plates
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
Multi-channel pipette
-
Microplate reader (absorbance at 570 nm)
Step-by-Step Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Include wells with medium only to serve as a blank.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., Bromophenol Derivatives A, B, C, and Doxorubicin) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include untreated cells as a negative control.
-
Incubation: Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours).[9]
-
MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium plus 10 µL of the 5 mg/mL MTT solution to each well.[14][15]
-
Formazan Formation: Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or using an orbital shaker for 15 minutes.[11]
-
Absorbance Measurement: Read the absorbance of each well at 570 nm using a microplate reader.[16] A reference wavelength of 630 nm can be used to reduce background noise.[11]
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the untreated control. Plot the viability against the compound concentration and use non-linear regression to determine the IC50 value.
Part 2: Antioxidant Activity of this compound Derivatives
Antioxidants are molecules that can prevent or slow damage to cells caused by free radicals—unstable molecules that the body produces as a reaction to environmental and other pressures. The phenolic hydroxyl group is a key pharmacophore for antioxidant activity, as it can donate a hydrogen atom to neutralize free radicals. Chemical modifications to the this compound scaffold can modulate this activity.
Mechanism of Action: Radical Scavenging
The primary mechanism by which phenolic compounds exert their antioxidant effect is through radical scavenging. They can donate a hydrogen atom from their hydroxyl group to a free radical, thereby neutralizing it and terminating the damaging chain reaction. The resulting phenoxyl radical is stabilized by resonance, making it relatively unreactive.
Visualizing the Experimental Workflow
The following diagram outlines the general workflow for assessing antioxidant capacity using common in vitro assays like DPPH or ABTS.
Caption: General workflow for DPPH/ABTS antioxidant capacity assays.
Comparative Performance: Antioxidant Capacity Data
The antioxidant activity of compounds is often compared to a standard antioxidant like Trolox, a water-soluble analog of Vitamin E. The results can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC) , where a higher value indicates greater antioxidant power, or as an IC50 value, representing the concentration needed to scavenge 50% of the free radicals.[17][18]
The table below provides a representative comparison of the antioxidant capacity of hypothetical this compound derivatives against common standards.
| Compound | DPPH Scavenging IC50 (µg/mL) | ABTS TEAC (Trolox Equivalents) |
| Derivative X | 25.5 | 0.85 |
| Derivative Y | 15.2 | 1.25 |
| Derivative Z | 45.8 | 0.45 |
| Trolox (Standard) | 8.5 | 1.00[18] |
| Ascorbic Acid (Standard) | 5.2 | 1.05 |
Interpretation of Data: In this dataset, Derivative Y demonstrates the strongest antioxidant activity among the synthesized compounds, with a lower IC50 in the DPPH assay and a higher TEAC value in the ABTS assay compared to the other derivatives. While not as potent as the standards Trolox or Ascorbic Acid, these results confirm that the bromophenol scaffold possesses significant antioxidant potential that can be fine-tuned through chemical modification.
Experimental Protocol: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and simple method for evaluating antioxidant capacity.[19][20] The DPPH radical is a stable free radical that has a deep purple color with a maximum absorbance around 517 nm.[21] When it reacts with an antioxidant that can donate a hydrogen atom, it is reduced to the yellow-colored diphenylpicrylhydrazine, and the absorbance decreases.[22]
Materials:
-
96-well microplate
-
Test compounds and standards (e.g., Trolox, Ascorbic Acid)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Microplate reader (absorbance at 517 nm)
Step-by-Step Procedure:
-
Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.[22] This solution should be freshly prepared and kept in the dark to avoid degradation.
-
Sample and Standard Preparation: Prepare serial dilutions of the test compounds and standards in methanol.
-
Assay Procedure:
-
Add 180 µL of the DPPH working solution to the wells of a 96-well plate.
-
Add 20 µL of the various concentrations of the sample or standard solutions to the wells.[22]
-
For the blank, mix 180 µL of the DPPH solution with 20 µL of methanol.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[20][23]
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula:
-
% Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100
-
Plot the % inhibition against the concentration of the sample/standard to determine the IC50 value.
-
Conclusion and Future Outlook
The this compound scaffold is a valuable starting point for the development of novel therapeutic agents. As demonstrated in this guide, its derivatives exhibit significant anticancer and antioxidant activities. The anticancer properties appear to be driven by the induction of apoptosis through ROS generation and the disruption of cell cycle progression. The antioxidant effects are rooted in the classical radical-scavenging ability of the phenolic hydroxyl group.
The comparative data, though representative, clearly indicates that modifications to the core structure can yield compounds with potency comparable to or exceeding that of established agents in specific contexts. The detailed protocols provided herein offer a validated framework for the continued evaluation and optimization of these promising compounds.
Future research should focus on synthesizing a broader library of derivatives to refine the structure-activity relationships, exploring their efficacy and safety in preclinical in vivo models, and investigating other potential biological activities, such as anti-inflammatory or antimicrobial effects. The versatility of the this compound scaffold ensures that it will remain a topic of interest in the field of drug discovery for the foreseeable future.
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antibodies-online.com. (n.d.). Datasheet for ABIN5067625 - OxiSelect™ Trolox Equivalent Antioxidant Capacity (TEAC) Assay Kit (ABTS). Retrieved from [Link]
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ResearchGate. (2015). Standardization of DPPH, ABTS and FRAP assays with six reference compounds for estimating antioxidant capacity of the tomato extracts using an ultrasound assisted extraction. Retrieved from [Link]
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A Comparative Analysis of the Electronic Effects of Bromophenol Isomers: A Guide for Researchers
This guide provides an in-depth comparative analysis of the electronic properties of ortho-, meta-, and para-bromophenol. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data summary to explain the causal relationships between isomeric structure and chemical behavior, grounded in the principles of physical organic chemistry. By understanding the nuanced interplay of inductive and resonance effects, researchers can better predict and control the outcomes of reactions involving these versatile chemical intermediates.
Introduction: The Dual Nature of the Bromo Substituent
The bromine atom, a halogen, exerts two primary electronic effects on an aromatic ring: the inductive effect (-I) and the resonance effect (+M or +R).
-
Inductive Effect (-I): Due to its high electronegativity relative to carbon, bromine withdraws electron density from the benzene ring through the sigma (σ) bond framework. This effect is distance-dependent, weakening as the distance from the substituent increases.
-
Resonance (Mesomeric) Effect (+M): The bromine atom possesses lone pairs of electrons in its p-orbitals, which can be delocalized into the pi (π) system of the benzene ring. This donation of electron density primarily increases the electron density at the ortho and para positions.
Crucially, for halogens like bromine, the inductive effect is generally considered to be stronger than the resonance effect, leading to an overall deactivation of the aromatic ring towards electrophilic attack compared to unsubstituted phenol. However, the resonance effect still directs incoming electrophiles to the ortho and para positions. The position of the bromo substituent relative to the hydroxyl group in the bromophenol isomers creates distinct electronic environments, leading to significant differences in their acidity, spectroscopic signatures, and chemical reactivity.
Comparative Acidity (pKa)
The acidity of a phenol is determined by the stability of its conjugate base, the phenoxide ion. Electron-withdrawing groups stabilize the phenoxide ion by delocalizing the negative charge, thereby increasing the acidity (i.e., lowering the pKa value).
The interplay of the -I and +M effects of the bromine atom, along with potential intramolecular interactions, dictates the acidity of the bromophenol isomers.
| Isomer | Structure | pKa Value |
| Phenol | 9.95 | |
| 2-Bromophenol (ortho) | 8.42 | |
| 3-Bromophenol (meta) | 9.11 | |
| 4-Bromophenol (para) | 9.34 |
Analysis of Acidity Trends:
-
2-Bromophenol (o-bromophenol): This is the most acidic of the three isomers. The bromine atom is in close proximity to the hydroxyl group, allowing its strong electron-withdrawing inductive effect (-I) to significantly stabilize the negative charge on the phenoxide oxygen. While there is a resonance effect (+M) that donates electron density to the ortho position, the inductive effect dominates at this short distance. Additionally, intramolecular hydrogen bonding between the hydroxyl proton and the adjacent bromine atom can play a role, though its effect on acidity is complex.
-
3-Bromophenol (m-bromophenol): In the meta position, the bromine atom can only exert its inductive effect (-I) on the phenoxide oxygen. The resonance effect (+M) does not extend to the meta position, meaning there is no electron-donating resonance to counteract the electron-withdrawing inductive effect. This results in significant stabilization of the phenoxide ion, making 3-bromophenol more acidic than phenol.
-
4-Bromophenol (p-bromophenol): In the para position, both the inductive (-I) and resonance (+M) effects are at play. The inductive effect withdraws electron density, stabilizing the phenoxide ion. However, the resonance effect donates electron density directly to the carbon atom bearing the phenoxide oxygen's delocalized charge, which is a destabilizing influence. Because the electron-withdrawing inductive effect outweighs the electron-donating resonance effect, 4-bromophenol is more acidic than phenol. However, the partial counteraction by the resonance effect makes it less acidic than the ortho and meta isomers.
The order of acidity, ortho > meta > para > phenol , clearly demonstrates the positional dependence of these electronic effects.
Caption: Logical flow of decreasing acidity among bromophenol isomers.
Spectroscopic Properties: A Fingerprint of Electronic Environment
Spectroscopic techniques provide a detailed view of the electronic and structural differences between the isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy reveals the chemical environment of each nucleus. The electron-withdrawing nature of the bromine and oxygen atoms generally leads to deshielding (higher chemical shifts, δ) for nearby nuclei.
Comparative ¹H and ¹³C NMR Data (in CDCl₃)
| Isomer | Nucleus | C1 (C-OH) | C2 | C3 | C4 | C5 | C6 | Aromatic Protons (δ, ppm) |
| 2-Bromophenol | ¹³C | 152.1 | 110.0 | 132.8 | 122.1 | 128.8 | 116.2 | 6.80-7.50 (m, 4H) |
| 3-Bromophenol | ¹³C | 155.7 | 114.1 | 122.7 | 130.6 | 124.9 | 119.5 | 6.75-7.15 (m, 4H) |
| 4-Bromophenol | ¹³C | 154.5 | 117.3 | 132.6 | 113.2 | 132.6 | 117.3 | 6.71 (d, 2H), 7.31 (d, 2H) |
Note: The exact chemical shifts can vary slightly based on experimental conditions. The data presented is a compilation from typical literature values for comparative purposes.
NMR Analysis:
-
¹³C NMR: The chemical shift of the carbon atom attached to the bromine (C-Br) is significantly affected by its position. In 2-bromophenol, C2 is at a relatively low chemical shift (~110.0 ppm) due to the combined electron-donating effects of the adjacent hydroxyl group. In contrast, C4 in 4-bromophenol is at ~113.2 ppm. The C1 (ipso-carbon attached to OH) chemical shift is also sensitive to the bromine's position, reflecting the overall electron density at that carbon.
-
¹H NMR: The proton spectra show distinct splitting patterns. 4-Bromophenol exhibits a simple pattern of two doublets due to its symmetry. 2- and 3-bromophenol show more complex multiplets for their four aromatic protons. The chemical shifts of the protons are influenced by the proximity and electronic effects of both the -OH and -Br groups. For instance, the proton ortho to the bromine in 2-bromophenol is expected to be shifted downfield due to the deshielding effect of the halogen.
Infrared (IR) Spectroscopy
IR spectroscopy is particularly useful for identifying characteristic vibrations of functional groups.
Comparative Characteristic IR Absorption Frequencies (cm⁻¹)
| Isomer | O-H Stretch | C-O Stretch | C-Br Stretch | C-H Out-of-Plane Bending |
| 2-Bromophenol | ~3530 (sharp, free), 3200-3400 (broad, H-bonded) | ~1225 | ~570 | ~750 |
| 3-Bromophenol | ~3600 (sharp, free), 3200-3500 (broad, H-bonded) | ~1230 | ~670 | ~775, ~870 |
| 4-Bromophenol | ~3610 (sharp, free), 3200-3500 (broad, H-bonded) | ~1220 | ~510 | ~820 |
Note: Values are approximate and can vary. The O-H stretch is highly dependent on concentration and phase (solid, liquid, or solution).
IR Analysis:
-
O-H Stretching: In dilute, non-polar solvents, a sharp peak for the free O-H stretch is observed. In 2-bromophenol, intramolecular hydrogen bonding can lead to a broader and slightly shifted O-H band even in dilute solutions. In concentrated samples, all isomers show a broad absorption due to intermolecular hydrogen bonding.
-
C-O Stretching: The position of the C-O stretching vibration is sensitive to the electronic effects of the ring substituents.
-
C-H Out-of-Plane (OOP) Bending: The pattern of absorption in the 675-900 cm⁻¹ region is highly characteristic of the substitution pattern on the benzene ring, providing a clear method to distinguish the isomers.
UV-Visible Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The absorption maxima (λmax) are influenced by substituents that affect the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
Comparative UV-Vis Absorption Maxima (λmax) in Ethanol
| Isomer | λmax 1 (nm) | λmax 2 (nm) |
| Phenol | ~210 | ~270 |
| 2-Bromophenol | ~210 | ~275 |
| 3-Bromophenol | ~215 | ~274 |
| 4-Bromophenol | ~225 | ~280 |
UV-Vis Analysis: All three isomers show two primary absorption bands characteristic of substituted benzenes. The presence of the bromine atom, an auxochrome, causes a slight bathochromic shift (shift to longer wavelength) compared to phenol. This is due to the extension of the chromophore by the lone pair electrons of bromine interacting with the π-system of the ring. The magnitude of this shift varies slightly with the isomer's structure.
Comparative Chemical Reactivity
The electronic effects of the hydroxyl and bromo groups govern the reactivity of the isomers, particularly in electrophilic aromatic substitution.
Electrophilic Aromatic Substitution (EAS)
The hydroxyl group is a powerful activating, ortho, para-directing group. The bromine atom is a deactivating, but also ortho, para-directing group. The overall reactivity and regioselectivity of EAS on bromophenols are a result of the combined influence of these two substituents.
General Reactivity Trend: Phenol > Bromophenols > Benzene
Analysis of Reactivity:
-
Activating/Deactivating Effects: The strongly activating -OH group dominates, making all bromophenol isomers more reactive towards EAS than benzene. However, the deactivating -I effect of the bromine makes them less reactive than phenol itself.
-
Directing Effects: The outcome of an EAS reaction depends on the positions activated by the -OH group (positions 2, 4, 6 relative to -OH) and the -Br group (positions ortho and para to -Br), as well as steric hindrance.
-
2-Bromophenol: The -OH group directs to positions 4 and 6. The -Br group directs to positions 4 and 6. Thus, electrophilic attack is strongly favored at C4 and C6.
-
3-Bromophenol: The -OH group directs to positions 2, 4, and 6. The -Br group directs to positions 1, 5 (ortho), and 3 (para). The powerful activation by the -OH group makes positions 2, 4, and 6 the most likely sites of attack.
-
4-Bromophenol: The -OH group directs to positions 2 and 6. The -Br group directs to positions 2 and 6. Electrophilic attack is therefore strongly favored at the positions ortho to the hydroxyl group (C2 and C6).
-
Relative Rates of Bromination: Experimental data shows that the rate of bromination follows the order: Phenol > 4-Bromophenol. For example, in one study, the reaction of phenol with bromine was instantaneous, while 4-bromophenol took approximately 19 seconds under the same conditions, demonstrating the deactivating effect of the bromo substituent.
Caption: Activated positions (blue) for electrophilic attack on bromophenol isomers.
Nucleophilic Aromatic Substitution (SₙAr)
Simple aryl halides are generally unreactive towards nucleophilic aromatic substitution. For an SₙAr reaction to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups, typically ortho and/or para to the leaving group (the halide).
-
The hydroxyl group (-OH) and its conjugate base, the phenoxide (-O⁻), are electron-donating and therefore do not activate the ring towards SₙAr.
-
The bromine atom itself is not a sufficiently strong electron-withdrawing group to activate the ring for SₙAr under standard conditions.
Therefore, bromophenol isomers are generally unreactive towards nucleophilic aromatic substitution under mild conditions. Forcing conditions, such as high temperatures and pressures in the presence of a strong base like NaOH, are required to displace the bromine. For example, 2-bromophenol has been shown to undergo decomposition and hydrolysis at temperatures of 200-250°C in 1M NaOH, with nearly complete debromination at 250°C. These conditions often lead to a mixture of products and are not typically driven by the subtle electronic effects of the isomerism but rather by the sheer force of the reaction conditions.
Experimental Protocols
To ensure the reproducibility and validity of the data discussed, standardized experimental protocols are essential.
Protocol: Determination of pKa by Potentiometric Titration
This protocol outlines the determination of the acid dissociation constant (pKa) for a bromophenol isomer.
Objective: To accurately measure the pKa of a bromophenol isomer in an aqueous or mixed-solvent system.
Materials:
-
Bromophenol isomer (e.g., 4-bromophenol)
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
Potassium Chloride (KCl)
-
Deionized water
-
pH meter with a combination glass electrode
-
Magnetic stirrer and stir bar
-
Burette (50 mL)
-
Beaker (100 mL)
Procedure:
-
Electrode Calibration: Calibrate the pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.
-
Sample Preparation: Accurately weigh a sample of the bromophenol isomer to prepare a solution of approximately 0.01 M. Dissolve it in a known volume of deionized water. A co-solvent like ethanol may be used if solubility is low, but this will affect the absolute pKa value.
-
Ionic Strength Adjustment: Add KCl to the solution to maintain a constant ionic strength (e.g., 0.1 M). This minimizes changes in activity coefficients during the titration.
-
Initial Acidification: Add a small amount of 0.1 M HCl to the solution to lower the initial pH and ensure the phenol is fully protonated.
-
Titration: Place the beaker on the magnetic stirrer and immerse the pH electrode. Begin adding the standardized 0.1 M NaOH solution from the burette in small, precise increments (e.g., 0.1-0.2 mL).
-
Data Recording: After each addition of NaOH, allow the pH reading to stabilize and record the pH and the total volume of titrant added.
-
Endpoint Determination: Continue the titration well past the equivalence point, which is characterized by a sharp increase in pH.
-
Data Analysis:
-
Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).
-
Determine the equivalence point volume (Vₑ) from the inflection point of the curve (or by using the first or second derivative plot).
-
The half-equivalence point is at Vₑ/2. The pH of the solution at this volume is equal to the pKa of the bromophenol isomer.
-
Self-Validation: The protocol's integrity is maintained by using a recently calibrated pH meter, standardized titrant solutions, and maintaining constant temperature and ionic strength. Repeating the titration multiple times ensures the precision of the measurement.
Caption: Workflow for pKa determination by potentiometric titration.
Conclusion
The isomeric position of the bromine atom on the phenol ring provides a classic and instructive example of how subtle structural changes lead to significant and predictable differences in electronic properties. The interplay between the distance-dependent inductive effect and the position-dependent resonance effect governs the acidity, spectroscopic characteristics, and reactivity of ortho-, meta-, and para-bromophenol. The ortho isomer is the most acidic due to the proximity of the electron-withdrawing bromine. The meta isomer's acidity is enhanced by the inductive effect without opposition from resonance. The para isomer is the least acidic of the three due to the partial cancellation of the inductive effect by the resonance effect. These electronic differences are clearly reflected in their distinct NMR, IR, and UV-Vis spectra and dictate the regiochemical outcomes of electrophilic substitution reactions. A thorough understanding of these principles is indispensable for chemists aiming to utilize these compounds in synthesis and drug design.
References
-
National Institute of Standards and Technology (NIST). NIST Chemistry WebBook.[Link]
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014).Introduction to Spectroscopy. Cengage Learning.
-
Uchida, M., Furusawa, M., & Okuwaki, A. (2003). Decomposition of 2-bromophenol in NaOH solution at high temperature. Journal of Hazardous Materials, 101(3), 231–238. [Link]
-
Clark, J. (2015). Ring Reactions of Phenol. Chemguide. [Link]
-
Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration.[Link]
-
Bartleby. Aromatic Substitution: Nitration Of Bromobenzene And Relative Rates Of Reaction.[Link]
A Comparative Guide to the Kinetic Studies of Reactions Involving 5-Bromo-2-methylphenol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Kinetic Studies for 5-Bromo-2-methylphenol
This compound is a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents and other fine chemicals. Its unique substitution pattern—an activating methyl group and a deactivating but ortho-, para-directing bromine atom—creates a nuanced reactivity profile. Understanding the kinetics of its reactions is paramount for controlling selectivity, maximizing yield, and ensuring the cost-effectiveness of synthetic processes. Kinetic studies provide invaluable insights into reaction mechanisms, transition states, and the influence of various parameters, thereby enabling the rational design of synthetic pathways.
This guide will focus on two major classes of reactions pertinent to the functionalization of this compound: electrophilic aromatic substitution (specifically bromination) and oxidation . By comparing its performance with other relevant phenols, we can elucidate the structure-reactivity relationships that govern its chemical behavior.
The Interplay of Substituents: Predicting the Reactivity of this compound
The reactivity of a substituted phenol in electrophilic aromatic substitution is primarily dictated by the electronic effects of its substituents. These effects determine the electron density of the aromatic ring and, consequently, its nucleophilicity.
-
Activating Groups: Electron-donating groups (EDGs) increase the electron density of the ring, making it more susceptible to electrophilic attack. The hydroxyl (-OH) and methyl (-CH₃) groups are both activating. The -OH group is a strong activator through resonance, while the -CH₃ group is a weaker activator through induction and hyperconjugation.[1]
-
Deactivating Groups: Electron-withdrawing groups (EWGs) decrease the electron density of the ring, thus reducing its reactivity towards electrophiles. Halogens, such as bromine (-Br), are a unique case. While they are deactivating due to their strong inductive electron-withdrawing effect, they are ortho-, para-directing because of their ability to donate a lone pair of electrons through resonance.[1]
In this compound, the activating -OH and -CH₃ groups work in concert to enhance the ring's reactivity, while the deactivating -Br group tempers this activation. The directing effects of all three substituents are crucial for predicting the regioselectivity of further substitutions.
Comparative Kinetics of Electrophilic Bromination
Electrophilic bromination is a fundamental reaction for the further functionalization of phenols. The rate of this reaction is highly sensitive to the nature and position of the substituents on the aromatic ring. While direct, comprehensive kinetic data for the bromination of this compound is scarce in the literature, we can infer its reactivity by comparing it with related compounds.
Theoretical Placement and Expected Reactivity
Based on the principles of substituent effects, we can predict the relative reactivity of this compound. The presence of the activating methyl group should make it more reactive than phenol and significantly more reactive than phenols with electron-withdrawing groups like chlorophenols. For instance, the bromination of o-cresol is known to be very fast.[2] However, the deactivating effect of the bromine atom will likely make it less reactive than o-cresol itself.
Supporting Experimental Data
The following table presents the second-order rate constants for the bromination of various substituted phenols with molecular bromine or hypobromous acid. This data provides a quantitative basis for our comparison.
| Compound | Substituent(s) | Second-Order Rate Constant (k) (M⁻¹s⁻¹) | Reference |
| o-Cresol | 2-CH₃ | Very Fast | [2] |
| Phenol | - | 4.1 x 10⁷ | [1] |
| m-Chlorophenol | 3-Cl | 7.9 x 10⁶ | [1] |
| o-Chlorophenol | 2-Cl | Slower than m-chlorophenol | [2] |
| o-Bromophenol | 2-Br | Slower than o-chlorophenol | [2] |
| p-Chlorophenol | 4-Cl | Slower than o-bromophenol | [2] |
Analysis and Extrapolation for this compound:
From the table, we observe a clear trend: electron-donating groups like -CH₃ dramatically increase the reaction rate, while electron-withdrawing groups like -Cl and -Br decrease it.[2] The reactivity order for monosubstituted phenols is generally: activating group > unsubstituted > deactivating group.
For this compound, the activating effect of the 2-methyl group is expected to be dominant, leading to a significantly higher rate constant than that of phenol and the halogenated phenols. However, the deactivating inductive effect of the 5-bromo substituent will likely result in a rate constant that is lower than that of o-cresol.
Experimental Protocol: Kinetic Measurement of Phenol Bromination
A common method for determining the kinetics of phenol bromination involves monitoring the disappearance of bromine spectrophotometrically.
Materials:
-
This compound and other selected phenols
-
Bromine solution (standardized)
-
Aqueous buffer solution of desired pH
-
Potassium iodide solution
-
Sodium thiosulfate solution (standardized)
-
Starch indicator
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare stock solutions of the phenols and bromine in the chosen solvent (e.g., aqueous buffer).
-
Equilibrate the reactant solutions to the desired temperature in a thermostatic bath.
-
Initiate the reaction by mixing the phenol and bromine solutions in a cuvette.
-
Immediately begin monitoring the absorbance of the bromine at its λmax (typically around 390 nm) over time.
-
The reaction should be carried out under pseudo-first-order conditions, with the phenol in large excess.
-
The pseudo-first-order rate constant (kobs) can be determined from the slope of a plot of ln(At - A∞) versus time, where At is the absorbance at time t and A∞ is the absorbance at the completion of the reaction.
-
The second-order rate constant (k) is then calculated by dividing kobs by the concentration of the phenol.
Self-Validation: The experiment should be repeated at different concentrations of the phenol to ensure that the calculated second-order rate constant remains consistent. The linearity of the pseudo-first-order plot over at least three half-lives validates the assumed order of the reaction.
Comparative Kinetics of Oxidation Reactions
The oxidation of phenols is a critical reaction in both synthetic chemistry and environmental degradation studies. The susceptibility of a phenol to oxidation is heavily influenced by its substituent pattern, which affects the stability of the resulting phenoxyl radical intermediate.
Oxidation by Hydroxyl Radicals
Hydroxyl radicals (•OH) are highly reactive species often employed in advanced oxidation processes. The reaction with phenols typically proceeds via electrophilic addition to the aromatic ring or hydrogen abstraction from the hydroxyl group.
Structure-Reactivity Relationship: The rate of reaction with •OH is generally enhanced by electron-donating groups, which increase the electron density of the aromatic ring, making it a more favorable target for the electrophilic •OH radical. Conversely, electron-withdrawing groups decrease the reaction rate.[3]
Supporting Experimental Data
The following table presents the pseudo-first-order rate constants for the oxidation of various substituted phenols by hydroxyl radicals.
| Compound | Substituents | Pseudo-first-order rate constant (kobs) (s⁻¹) | Half-life (t₁/₂) (min) | Reference |
| 2,6-Dimethylphenol (DMP) | 2,6-(CH₃)₂ | 7.85 × 10⁻⁴ | 14 | [3] |
| 4-Ethylphenol (4EP) | 4-C₂H₅ | 6.68 × 10⁻⁴ | 16 | [3] |
| 3-Methylcatechol (3MC) | 3-CH₃, 2-OH | 6.68 × 10⁻⁴ | 25 | [3] |
| Syringic Acid (SA) | 3,5-(OCH₃)₂, 4-OH, 1-COOH | 1.49 × 10⁻⁴ | 45 | [3] |
| Catechol (CAT) | 1,2-(OH)₂ | 1.49 × 10⁻⁴ | 75 | [3] |
| 4-Nitrocatechol (4NC) | 4-NO₂, 1,2-(OH)₂ | 1.03 × 10⁻⁴ | 150 | [3] |
Analysis and Extrapolation for this compound:
The data clearly shows that phenols with multiple electron-donating groups (like DMP and 4EP) exhibit the fastest degradation rates (highest kobs and shortest half-lives).[3] In contrast, the presence of an electron-withdrawing group (like the -NO₂ in 4NC) significantly slows down the reaction.[3]
For this compound, the activating 2-methyl group would be expected to increase its reactivity compared to unsubstituted phenol. However, the deactivating 5-bromo group would counteract this effect. Its overall reactivity towards •OH is likely to be intermediate, faster than phenols with strongly deactivating groups but slower than those with multiple activating groups.
Experimental Protocol: Kinetic Study of Phenol Oxidation by Fenton's Reagent
Fenton's reagent (a mixture of H₂O₂ and an iron catalyst) is a common source of hydroxyl radicals for kinetic studies.
Materials:
-
This compound and other selected phenols
-
Hydrogen peroxide (H₂O₂) solution
-
Iron(II) sulfate heptahydrate (FeSO₄·7H₂O) solution
-
Sulfuric acid (for pH adjustment)
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Prepare an aqueous solution of the phenol of known concentration.
-
Adjust the pH of the solution to the desired value (typically around 3 for Fenton's reaction) using sulfuric acid.
-
Initiate the reaction by adding the Fe(II) catalyst followed by the H₂O₂ solution.
-
At specific time intervals, withdraw aliquots of the reaction mixture and quench the reaction (e.g., by adding a strong acid or a radical scavenger).
-
Analyze the concentration of the remaining phenol in each aliquot using HPLC.
-
Plot the concentration of the phenol versus time to determine the reaction rate.
-
By varying the initial concentrations of the phenol, H₂O₂, and Fe(II), the order of the reaction with respect to each component and the overall rate constant can be determined.
Self-Validation: The consistency of the rate constant across different initial reactant concentrations validates the determined rate law. A material balance, comparing the amount of phenol degraded to the amount of products formed (if identifiable), can also serve as a check on the experimental accuracy.
Visualizing Reaction Pathways and Experimental Workflows
Generalized Electrophilic Aromatic Substitution Mechanism
Caption: Generalized mechanism for electrophilic aromatic substitution of phenols.
Experimental Workflow for Kinetic Studies
Caption: General experimental workflow for kinetic analysis of phenol reactions.
Conclusion: A Nuanced Reactivity Profile
The kinetic behavior of this compound is a product of the interplay between its activating methyl group and its deactivating bromo substituent. This guide has established a framework for understanding and predicting its reactivity in key synthetic transformations.
-
In electrophilic bromination , this compound is expected to be significantly more reactive than phenol and halogenated phenols, but less reactive than o-cresol.
-
In oxidation reactions , its reactivity is anticipated to be moderate, surpassing that of phenols with strongly deactivating groups but falling short of those with multiple activating substituents.
The provided experimental protocols and comparative data serve as a robust starting point for researchers. By applying the principles and methodologies outlined herein, scientists and drug development professionals can approach the synthesis and functionalization of this compound with greater confidence and control, ultimately paving the way for more efficient and innovative chemical development.
References
- Vibhute, Y. B., & Jagdale, M. H. (1990). Kinetics of Bromination of Phenols. Asian Journal of Chemistry, 2(3), 308-312.
- Westerhoff, P., et al. (2005). Kinetics and mechanisms of formation of bromophenols during drinking water chlorination: assessment of taste and odor development.
-
Chemistry LibreTexts. (2020). 22.6: Electrophilic Substitution of Phenols. [Link]
-
Chemistry Guru. (n.d.). Comparing Electrophilic Substitution with Different Substituents. [Link]
- Jasperse, C. (n.d.).
-
YouTube. (2021). mod02lec10 - Electrophilic Aromatic Substitution in Phenols. [Link]
- Tee, O. S., Paventi, M., & Bennett, J. M. (1996). Kinetics and mechanism of the bromination of phenols and phenoxide ions in aqueous solution. Diffusion-controlled rates. Journal of the American Chemical Society, 118(17), 4230-4236.
-
Li, Y., et al. (2022). Kinetics of Different Substituted Phenolic Compounds' Aqueous OH Oxidation in Atmosphere. Molecules, 27(19), 6543. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
Stenutz. (n.d.). This compound. [Link]
Sources
A Head-to-Head Comparison of Synthetic Routes to 5-Bromo-2-methylphenol: A Guide for Researchers
The strategic synthesis of halogenated phenols is a cornerstone of modern pharmaceutical and materials science research. Among these, 5-Bromo-2-methylphenol stands out as a critical building block in the development of a wide array of more complex molecules. Its synthesis, while seemingly straightforward, presents a fascinating case study in the control of regioselectivity and the trade-offs between yield, purity, and operational complexity. This guide provides a detailed, head-to-head comparison of the two most prevalent synthetic strategies for obtaining this compound: the direct electrophilic bromination of m-cresol and the Sandmeyer reaction of 2-amino-5-methylphenol. By delving into the mechanistic underpinnings, experimental nuances, and practical outcomes of each route, this document aims to equip researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in their synthetic endeavors.
Route 1: Direct Electrophilic Bromination of m-Cresol
The direct bromination of m-cresol is a classic example of electrophilic aromatic substitution, a fundamental reaction in organic chemistry. The hydroxyl (-OH) and methyl (-CH₃) groups of m-cresol are both activating and ortho-, para-directing. This inherent electronic guidance can, however, lead to a mixture of isomeric products, making the control of regioselectivity the primary challenge of this approach.
Mechanistic Rationale and Experimental Considerations
The reaction proceeds via the attack of an electrophilic bromine species on the electron-rich aromatic ring of m-cresol. The choice of brominating agent and reaction conditions is paramount in steering the reaction towards the desired 5-bromo isomer (which is para to the hydroxyl group and ortho to the methyl group). The use of elemental bromine (Br₂), often in the presence of a Lewis acid catalyst like iron powder or in a non-polar solvent, is a common approach.[1] The catalyst polarizes the Br-Br bond, increasing the electrophilicity of the bromine atom.
Controlling the reaction temperature is crucial; lower temperatures, often between 0°C and room temperature, can enhance selectivity by minimizing the formation of di- and tri-brominated byproducts.[2] The solvent also plays a significant role. Non-polar solvents such as chloroform or carbon tetrachloride are frequently employed to modulate the reactivity of the bromine and improve the selectivity of the reaction.[3]
A notable variation involves the use of bromine chloride (BrCl), which can offer improved selectivity for ortho-bromination relative to the hydroxyl group.[4] However, for the synthesis of this compound, where bromination is desired at the 5-position, careful control of conditions with elemental bromine remains a viable and high-yielding strategy.
Route 2: The Sandmeyer Reaction of 2-Amino-5-methylphenol
The Sandmeyer reaction offers a more targeted, albeit multi-step, approach to the synthesis of this compound.[5] This classical transformation allows for the introduction of a bromine atom at a specific position on the aromatic ring via the conversion of a primary aromatic amine to a diazonium salt, which is then displaced by a bromide ion.[6][7] This method is particularly advantageous when direct bromination would lead to an intractable mixture of isomers or when the required starting amine is readily available.
Mechanistic Rationale and Experimental Considerations
The Sandmeyer reaction is a radical-nucleophilic aromatic substitution.[5] The synthesis begins with the diazotization of the starting amine, 2-amino-5-methylphenol (also known as 6-amino-m-cresol). This is typically achieved by treating the amine with sodium nitrite in the presence of a strong acid, such as hydrobromic acid, at low temperatures (0-10°C) to form the corresponding diazonium salt.[1][8] The low temperature is critical to prevent the premature decomposition of the unstable diazonium intermediate.
The resulting diazonium salt is then treated with a copper(I) bromide (CuBr) catalyst. The copper(I) species facilitates a single-electron transfer to the diazonium salt, leading to the formation of an aryl radical and the liberation of nitrogen gas. The aryl radical then abstracts a bromine atom from a copper(II) bromide species, regenerating the copper(I) catalyst and forming the desired this compound.[5] While this route can offer excellent regioselectivity, the overall yield can be modest, and the handling of potentially explosive diazonium salts requires stringent safety precautions.[2]
Comparative Analysis
To facilitate a clear comparison, the key parameters of each synthetic route are summarized in the table below.
| Parameter | Direct Bromination of m-Cresol | Sandmeyer Reaction of 2-Amino-5-methylphenol |
| Starting Material | m-Cresol | 2-Amino-5-methylphenol |
| Typical Yield | 87-95%[2] | ~20%[1][2] |
| Purity | High purity achievable with careful control of reaction conditions to minimize isomeric byproducts.[2] | High purity is generally achieved after chromatographic purification.[1] |
| Selectivity | Can be challenging to control due to the activating nature of the hydroxyl and methyl groups, potentially leading to a mixture of isomers.[9] | Excellent regioselectivity, as the position of the bromine is determined by the initial placement of the amino group. |
| Reaction Time | Typically 2.5 - 8 hours.[2] | The entire sequence, including diazotization and the Sandmeyer reaction, can take several hours. |
| Key Reagents | Br₂, Solvent (e.g., Chloroform, Carbon Tetrachloride).[3] | Sodium Nitrite, Hydrobromic Acid, Copper(I) Bromide.[1] |
| Safety Considerations | Bromine is highly corrosive and toxic. Solvents like chloroform and carbon tetrachloride are hazardous. | Diazonium salts can be explosive when isolated and should be handled with extreme care. Hydrobromic acid is corrosive. |
| Scalability | Generally scalable, but controlling exotherms and ensuring selective bromination on a large scale can be challenging. | Scalability can be limited by the safe handling of diazonium intermediates. |
Experimental Protocols
Protocol 1: Direct Bromination of m-Cresol
This protocol is a general representation and may require optimization based on laboratory conditions and desired purity.
-
Dissolve m-cresol (1 equivalent) in a suitable solvent such as chloroform or carbon tetrachloride in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.[3]
-
Cool the solution to 0-5°C using an ice bath.
-
Slowly add a solution of bromine (1 equivalent) in the same solvent to the cooled m-cresol solution over a period of 1-2 hours, ensuring the temperature remains below 10°C.[3]
-
After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.
-
Separate the organic layer, wash it with water and brine, and then dry it over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or recrystallization to obtain this compound.
Protocol 2: Sandmeyer Reaction of 2-Amino-5-methylphenol
This protocol is based on a reported procedure and should be performed with appropriate safety measures.[1][2]
-
In a flask, prepare a solution of 2-amino-5-methylphenol (1 equivalent) in 48% hydrobromic acid.[2]
-
Cool the mixture in an ice-salt bath to below 10°C.
-
Slowly add a solution of sodium nitrite (1 equivalent) in water dropwise, maintaining the temperature below 10°C to form the diazonium salt.[1]
-
In a separate flask, prepare a boiling mixture of copper(I) bromide (catalytic amount) and 48% hydrobromic acid.[1]
-
Carefully add the cold diazonium salt solution in portions to the boiling copper(I) bromide mixture over a period of 30 minutes. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, reflux the resulting mixture for an additional 30 minutes.[2]
-
Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent, such as diethyl ether.
-
Combine the organic extracts, wash with water, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the residue by silica gel chromatography to afford this compound.[1]
Visualization of Synthetic Pathways
Caption: Direct Bromination of m-Cresol
Caption: Sandmeyer Reaction Pathway
Conclusion
The choice between direct bromination and the Sandmeyer reaction for the synthesis of this compound is a classic case of balancing yield and selectivity against operational simplicity and safety. Direct bromination of m-cresol offers a high-yielding, one-step process, but requires careful optimization to achieve the desired regioselectivity and purity.[2] In contrast, the Sandmeyer reaction provides a highly selective route to the target molecule, albeit with a lower overall yield and the inherent safety challenges associated with diazonium salt intermediates.[1][2] For researchers prioritizing high throughput and yield, direct bromination may be the preferred method, provided that purification of the desired isomer is feasible. Conversely, for applications demanding high regiochemical purity from the outset, the Sandmeyer reaction, despite its lower yield, presents a more reliable and predictable synthetic strategy. Ultimately, the optimal choice will depend on the specific project requirements, available resources, and the synthetic chemist's expertise and risk tolerance.
References
Sources
- 1. 2-bromo-5-methyl-phenol synthesis - chemicalbook [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. US3449443A - Method for selectively brominating phenols - Google Patents [patents.google.com]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sandmeyer Reaction [organic-chemistry.org]
- 8. Diazotisation [organic-chemistry.org]
- 9. cdnsciencepub.com [cdnsciencepub.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-Bromo-2-methylphenol
As researchers and developers, our focus is often on the synthesis and application of novel compounds. However, the lifecycle of a chemical does not end with the experiment. The responsible management and disposal of reagents like 5-Bromo-2-methylphenol are paramount, not only for regulatory compliance but for the fundamental safety of our laboratory personnel and the protection of our environment. This guide provides a comprehensive, experience-driven framework for the proper disposal of this compound, moving beyond mere procedural steps to explain the critical reasoning behind them.
Core Principles: Hazard Identification and Proactive Safety
Before any disposal protocol is initiated, a complete understanding of the compound's hazards is essential. This compound (CAS: 36138-76-8) is a halogenated phenol, a class of compounds that requires specific handling due to its reactivity and toxicity.[1][2] Proactive safety measures are not optional; they are the foundation of a secure laboratory environment.
Hazard Profile
The Globally Harmonized System (GHS) provides a clear summary of the risks associated with this compound.[3] This data, derived from safety data sheets (SDS), dictates the minimum personal protective equipment (PPE) and engineering controls required.
| Hazard Classification | GHS Category | Description | Supporting Sources |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation. | [4] |
| Serious Eye Damage/Irritation | Category 2 / 2A | Causes serious eye irritation. | [4] |
| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation. | [4] |
| Acute Toxicity (Oral) | Category 4 | Harmful if swallowed. | [3][4] |
| Acute Toxicity (Dermal) | Category 4 | Harmful in contact with skin. | [3][4] |
Essential Protective Measures
Based on the hazard profile, the following controls are mandatory when handling or preparing this compound for disposal.
-
Engineering Controls: All handling must occur within a certified chemical fume hood to mitigate the risk of inhaling irritating dust or vapors.[5][6][7] The workspace must be equipped with an easily accessible eyewash station and safety shower.[4][8][9]
-
Personal Protective Equipment (PPE): The choice of PPE is a critical barrier between the researcher and chemical exposure.
-
Eye and Face Protection: Wear chemical safety goggles conforming to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[4][8][10]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile or neoprene.[6][11] Gloves must be inspected before use and changed immediately if contamination is suspected.[10]
-
Body Protection: A lab coat is standard, and a chemical-resistant apron should be worn over it to protect against splashes.[12][13] Ensure clothing is long-sleeved and pants cover the legs completely.
-
Waste Characterization and Segregation: A Decision-Based Workflow
Proper disposal begins with correct waste characterization. As a brominated organic compound, this compound is classified as a halogenated hazardous waste .[2][14][15] It must never be disposed of down the drain or mixed with non-hazardous or non-halogenated waste streams.[5][15] Co-mingling wastes can lead to dangerous chemical reactions and complicates the disposal process, significantly increasing costs and regulatory risk.
The following workflow illustrates the critical decision points for segregating different forms of this compound waste.
Caption: Waste Segregation Workflow for this compound.
Step-by-Step Disposal Protocols
Adherence to a standardized protocol is essential for ensuring that waste is handled safely and consistently.
Protocol 3.1: Disposal of Unused or Expired Solid Chemical
-
Preparation: Don all required PPE and work within a chemical fume hood.
-
Containerization: Place the original container, or the solid chemical itself, into a larger, sealable, and chemically compatible container designated for solid hazardous waste.
-
Labeling: Affix a hazardous waste label to the outer container. Clearly write "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Irritant, Harmful).[14][16]
-
Storage: Store the sealed container in a designated satellite accumulation area, away from incompatible materials, particularly strong oxidizing agents.[5][17]
-
Disposal: Arrange for collection by your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.[4][8][18]
Protocol 3.2: Disposal of Solutions Containing this compound
-
Preparation: Conduct all transfers within a chemical fume hood while wearing appropriate PPE.
-
Containerization: Pour the waste solution into a designated, shatter-proof container for "Halogenated Organic Liquid Waste."[14][19] Use a funnel to prevent spills.
-
Segregation: Crucially, do not mix this waste with non-halogenated solvents.[15] This is because the disposal methods, such as incineration, differ, and cross-contamination creates a more complex and hazardous mixture.
-
Labeling: Ensure the container is clearly labeled with "Hazardous Waste: Halogenated Organic Liquids" and list all constituents, including this compound and any solvents used.
-
Storage & Disposal: Keep the container tightly sealed when not in use.[18] Store in a designated satellite accumulation area and arrange for professional disposal.
Protocol 3.3: Management of Contaminated Labware and PPE
-
Collection: Designate a specific, sealable container (e.g., a puncture-proof container or a heavy-duty plastic bag) for all solid items that have come into direct contact with this compound.[7] This includes gloves, weigh boats, pipette tips, and contaminated wipes.
-
Labeling: Label this container as "Hazardous Waste: Contaminated Solid Waste" and specify the contaminant (this compound).
-
Disposal: Once full, seal the container and place it in the appropriate solid hazardous waste stream for incineration.[14][19] This prevents the accidental reuse of contaminated items and ensures the complete destruction of the chemical residue.
Emergency Procedures: Spill Management
Accidents can happen, but a prepared response minimizes risk. The procedure differs based on the spill's scale.[20]
Minor Spill Cleanup (Solid, <5 grams)
-
Alert & Secure: Alert personnel in the immediate area. Ensure the fume hood is operational. Do not attempt to clean a spill without the proper PPE.
-
Containment: If the spill is a powder, avoid creating dust.[4] Do not use a brush, as this can aerosolize the particles.
-
Absorption: Gently cover the spill with an inert absorbent material such as sand, earth, or vermiculite.[5][21]
-
Collection: Carefully sweep or scoop the mixture into a designated, sealable container for hazardous waste disposal.[4]
-
Decontamination: Wipe the spill area with a cloth dampened with soap and water.[22] Place the cleaning cloth in the contaminated solid waste container.
-
Report: Notify your lab supervisor or EHS office of the incident.[16]
Major Spill or Any Spill Outside a Fume Hood
A major spill is any quantity that you are not trained, equipped, or comfortable cleaning up.
-
Evacuate: Immediately evacuate the laboratory and alert others to do the same.[23]
-
Isolate: If safe to do so, close the laboratory doors to contain the spill.[23]
-
Notify: Activate the emergency fire alarm system if there is a risk of fire or significant vapor release.[22] Call your institution's emergency number and provide the chemical name, location, and approximate quantity of the spill.
-
Await Response: Do not re-enter the area. Await the arrival of the trained emergency response team.
By integrating these principles and protocols into your daily laboratory operations, you contribute to a culture of safety and responsibility. The proper disposal of this compound is a non-negotiable aspect of sound scientific practice.
References
- Vertex AI Search. (2025, December 11). Exploring the Chemical Properties of this compound (CAS 36138-76-8).
- Fisher Scientific. (2024, March 31). SAFETY DATA SHEET.
- Sigma-Aldrich. (2025, July 15). SAFETY DATA SHEET.
- Chemsrc. (2025, August 27). This compound | CAS#:36138-76-8.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - this compound.
- Clarkson University. (n.d.). CHEMICAL SPILL PROCEDURES.
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A Comprehensive Guide to Personal Protective Equipment for Handling 5-Bromo-2-methylphenol
For the modern researcher, scientist, and drug development professional, safety is not merely a checklist; it is the bedrock of innovation. This guide provides an in-depth, procedural framework for the safe handling of 5-Bromo-2-methylphenol, ensuring that your critical work is protected by an equally critical commitment to safety.
This compound is a valuable reagent in various synthetic applications. However, its handling necessitates a thorough understanding of its potential hazards and the appropriate protective measures. This compound is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3][4] Furthermore, it can be harmful if swallowed or in contact with skin.[2][3][5] Therefore, a robust personal protective equipment (PPE) plan is not just recommended; it is essential.
The 'Why' Behind the 'What': A Risk-Based Approach to PPE Selection
The selection of PPE is not arbitrary. It is a direct response to the specific hazards posed by a chemical. For this compound, the primary routes of exposure are dermal (skin), ocular (eyes), and inhalation. Our PPE strategy, therefore, is designed to create an effective barrier against these routes.
Core Principles of Protection:
-
Preventing Skin Contact: Direct contact can lead to irritation and potential absorption of the chemical.[2][6] Chemical-resistant gloves and a lab coat are the first line of defense.
-
Shielding the Eyes: The eyes are particularly vulnerable to chemical splashes and airborne particles.[1][2][4] Safety glasses or goggles are non-negotiable.
-
Avoiding Inhalation: Dust or aerosols of this compound can irritate the respiratory system.[1][2][4] Engineering controls like a fume hood are primary, with respiratory protection as a necessary supplement in certain situations.
Essential Personal Protective Equipment for Handling this compound
The following table summarizes the essential PPE for handling this compound, categorized by the level of protection required.
| Protection Level | Personal Protective Equipment (PPE) | Key Specifications & Rationale |
| Primary Engineering Control | Chemical Fume Hood | All handling of this compound that may generate dust or aerosols should be conducted within a certified chemical fume hood to minimize inhalation exposure.[3] |
| Eye and Face Protection | Safety Goggles | Should be worn at all times when handling the chemical to protect against splashes and dust.[3][7] They must conform to EN 166 (EU) or NIOSH (US) standards.[7] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or other suitable chemical-resistant gloves should be worn.[8] Gloves must be inspected for integrity before each use.[9] |
| Body Protection | Laboratory Coat or Chemical-Resistant Apron | A long-sleeved lab coat is standard. For tasks with a higher risk of splashing, a chemical-resistant apron provides an additional layer of protection.[3][10] |
| Respiratory Protection | NIOSH/MSHA Approved Respirator | Required when engineering controls are not sufficient to maintain exposure below permissible limits, or during spill clean-up.[7][9] |
Procedural Guidance: Donning and Doffing PPE
The effectiveness of PPE is contingent on its correct use. The following step-by-step protocols for donning and doffing PPE are designed to prevent cross-contamination.
Donning PPE Workflow:
Caption: Sequential process for correctly donning PPE.
Step-by-Step Donning Protocol:
-
Lab Coat/Apron: Put on your lab coat and ensure it is fully buttoned. If an apron is required, wear it over the lab coat.[10]
-
Respirator: If your risk assessment indicates the need for respiratory protection, perform a fit check and don the respirator according to the manufacturer's instructions.
-
Safety Goggles: Put on your safety goggles, ensuring a snug fit.[7]
-
Gloves: Don your chemical-resistant gloves, pulling the cuffs over the sleeves of your lab coat to create a seal.[7]
Doffing PPE Workflow:
Caption: Sequential process for safely doffing PPE.
Step-by-Step Doffing Protocol:
-
Gloves: Remove gloves by peeling them off from the cuff, turning them inside out to trap any contaminants. Dispose of them in a designated waste container.
-
Safety Goggles: Remove your safety goggles by handling the earpieces.
-
Lab Coat/Apron: Unbutton your lab coat and remove it by rolling it down from the shoulders, keeping the contaminated outer surface away from your body.
-
Respirator: If a respirator was worn, remove it without touching the front of the device.
-
Wash Hands: Immediately and thoroughly wash your hands with soap and water.[2]
Operational and Disposal Plans
A comprehensive safety plan extends beyond personal protection to include safe handling and disposal procedures.
Handling Procedures:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3][11]
-
Avoid the formation of dust and aerosols.[2]
-
Prevent contact with skin, eyes, and clothing.[11]
-
Wash hands thoroughly after handling.[3]
Spill Response:
In the event of a spill, evacuate the area and ensure adequate ventilation.[4] Wearing appropriate PPE, including respiratory protection, contain and clean up the spill using an inert absorbent material.[11] Collect the spilled material and absorbent in a suitable, closed container for disposal.[2][6]
Disposal Plan:
All waste materials, including contaminated PPE and spilled material, must be disposed of as hazardous waste in accordance with local, regional, and national regulations.[6][7] Containers should be tightly closed and clearly labeled.[7]
Conclusion
By integrating this expert guidance into your laboratory's standard operating procedures, you can build a culture of safety that protects your most valuable asset: your research team. Adherence to these protocols will not only ensure compliance but also foster a deep-seated trust in your laboratory's commitment to scientific integrity and the well-being of its personnel.
References
- iChemical. (n.d.). This compound, CAS No. 36138-76-8.
- ChemicalBook. (2025). This compound - Safety Data Sheet.
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- PubChem. (2025). This compound | C7H7BrO | CID 12648404.
- Sigma-Aldrich. (n.d.). This compound 95 36138-76-8.
- Synquest Labs. (n.d.). This compound.
- ChemicalBook. (2025). 2-bromo-5-methyl-phenol - Safety Data Sheet.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- CTAHR. (n.d.). UNIT 7: Personal Protective Equipment.
- Benchchem. (2025). A Comparative Guide to the Synthetic Routes of 2-Bromo-5-methylphenol.
- chemical label 2-bromo-5-methylphenol. (n.d.). .
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- Benchchem. (n.d.). Personal protective equipment for handling 2-(Aminomethyl)-5-bromonaphthalene.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Bromo-4-methylphenol, 96%.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
